Product packaging for Heptahelicene(Cat. No.:CAS No. 16914-68-4)

Heptahelicene

Cat. No.: B099783
CAS No.: 16914-68-4
M. Wt: 378.5 g/mol
InChI Key: ZADYHNRFHQXTOH-UHFFFAOYSA-N
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Description

Heptahelicene, a polycyclic aromatic hydrocarbon composed of seven ortho-fused benzene rings, adopts a stable chiral helical structure due to steric constraints that prevent a planar geometry . This inherent chirality makes it a critical compound in the study of the Chirality-Induced Spin Selectivity (CISS) effect, where it acts as a highly efficient spin filter for electrons in spintronics research . Its interaction with ferromagnetic surfaces like Co and Fe, leading to enantiospecific adsorption, provides a foundation for novel enantiomeric separation methods and spin-dependent electrochemistry . Furthermore, the unique co-facial arrangement of its terminal benzene rings allows this compound to function as a chiral molecular tweezer or clamp, demonstrating a capacity to host alkali metal cations such as K⁺ and Cs⁺, which is relevant for molecular recognition and sensing applications . Its behavior on various metal surfaces, from self-assembled racemic crystals to homochiral conglomerates, is also a subject of extensive investigation in surface science and 2D crystallization studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18 B099783 Heptahelicene CAS No. 16914-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16914-68-4

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene

InChI

InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H

InChI Key

ZADYHNRFHQXTOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3

Other CAS No.

16914-68-4

Origin of Product

United States

Foundational & Exploratory

Heptahelicene: A Technical Guide to its Structure and Inherent Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptahelicene, a fascinating polycyclic aromatic hydrocarbon, is composed of seven ortho-fused benzene (B151609) rings that form a unique helical structure. This inherent helicity is the source of its chirality, a property of significant interest in materials science and stereochemistry. This technical guide provides an in-depth exploration of the structure, inherent chirality, chiroptical properties, and configurational stability of this compound. Detailed experimental protocols for its synthesis, enantiomeric resolution, and characterization are provided, alongside a comprehensive summary of its key quantitative data. This document serves as a valuable resource for researchers and professionals working in fields where molecular chirality and the unique properties of helical systems are of paramount importance.

Introduction

Helicenes are a class of polycyclic aromatic compounds characterized by their helically coiled structures arising from the angular annulation of aromatic rings.[1] this compound, denoted as[2]helicene, consists of seven ortho-fused benzene rings, resulting in significant steric strain that forces the molecule out of planarity and into a stable, chiral helix.[3] This inherent chirality, existing in the absence of a traditional stereocenter, gives rise to strong chiroptical properties, making this compound a subject of extensive research.[4] Its unique electronic and structural features have led to investigations into its potential applications in diverse fields, including chiral recognition, asymmetric catalysis, and the development of novel materials with unique optical and electronic properties.[3] For professionals in drug development, understanding the principles of inherent chirality and the analytical techniques used to characterize such molecules can provide valuable insights into the stereochemical aspects of drug design and action.

Molecular Structure and Inherent Chirality

The structure of this compound (C₃₀H₁₈) is defined by its right-handed (P, for plus) and left-handed (M, for minus) helices, which are non-superimposable mirror images of each other, i.e., enantiomers.[1] The helical shape is a direct consequence of the steric hindrance between the terminal benzene rings, which would otherwise overlap in a planar conformation.[1] This forced helical arrangement results in a molecule with C₂ symmetry. The chirality of this compound is a classic example of axial chirality, where the molecule is chiral due to the non-planar arrangement of its constituent rings along a helical axis.

The crystal structure of this compound has been determined by X-ray diffraction, providing precise data on its molecular geometry.

Table 1: Key Structural and Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₁₈[5]
Molecular Weight378.47 g/mol [5]
CAS Number16914-68-4[5]

Chiroptical Properties and Configurational Stability

The inherent chirality of this compound gives rise to strong interactions with polarized light, resulting in significant chiroptical properties. These properties are crucial for its characterization and for understanding its behavior in chiral environments.

Optical Rotation

Enantiomers of this compound exhibit strong optical rotation, with opposite signs for the P and M enantiomers. The specific rotation is a key parameter for quantifying the chiroptical activity of the separated enantiomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for characterizing helicenes. The ECD spectrum of this compound shows characteristic Cotton effects that are mirror images for the two enantiomers.

Table 2: Chiroptical Data for this compound
ParameterWavelength (nm)ValueSolventReference
Specific Rotation [α] 589 (D-line)+5900° for (P)-enantiomerChloroform[4]
589 (D-line)-5900° for (M)-enantiomerChloroform[4]
ECD (Δε) ~330Positive Cotton effect for (P)-enantiomerNot specified[6]
~260Negative Cotton effect for (P)-enantiomerNot specified[6]
Absorption Dissymmetry Factor (g_abs) Not specified1.24 x 10⁻³Not specified[7]
Racemization Barrier

The configurational stability of this compound enantiomers is determined by the energy barrier to racemization, which is the interconversion between the P and M forms. This barrier is a critical factor for any potential application that relies on the use of a single enantiomer. The racemization of helicenes is a thermal process that involves the distortion of the helical structure through a more planar transition state. For [n]helicenes with n ≥ 6, the racemization barriers are high enough to allow for the isolation of stable enantiomers at room temperature.

Table 3: Racemization Barrier of this compound
ParameterExperimental Value (kcal/mol)Computational MethodCalculated Value (kcal/mol)Reference
Racemization Enthalpy (ΔH‡)42.4 - 41.6AM140.5[7]

Experimental Protocols

Synthesis of Racemic this compound

The most common method for the synthesis of this compound is the photochemical oxidative cyclization of a stilbene-type precursor.[8]

Protocol: Photochemical Synthesis of this compound

  • Precursor Synthesis: Synthesize a suitable stilbene-type precursor, such as 1,2-bis(2-naphthyl)ethene, through a Wittig or McMurry reaction.

  • Photocyclization Reaction:

    • Dissolve the stilbene (B7821643) precursor in a suitable solvent (e.g., benzene or cyclohexane) to a concentration of approximately 10⁻³ M.[8]

    • Add a catalytic amount of iodine (I₂) to the solution.[8]

    • Irradiate the solution with a high-pressure mercury lamp while bubbling air or oxygen through the mixture. The irradiation is typically carried out in a quartz vessel.[8]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • After completion of the reaction, wash the solution with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization to obtain racemic this compound.

Enantiomeric Resolution of this compound

The separation of the racemic mixture of this compound into its pure enantiomers is typically achieved by chiral high-performance liquid chromatography (HPLC).

Protocol: Chiral HPLC Resolution of this compound

  • Column Selection: Utilize a chiral stationary phase (CSP) column known to be effective for the resolution of polycyclic aromatic hydrocarbons. Common choices include polysaccharide-based CSPs such as Chiralpak IA or Chiralcel OD-H.[9]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized to achieve the best separation.[9] For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary, while for acidic compounds, an acid (e.g., trifluoroacetic acid) can be added.[9]

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Dissolve the racemic this compound sample in the mobile phase or a compatible solvent.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound exhibits strong absorbance.

  • Fraction Collection and Analysis:

    • Collect the separated enantiomeric fractions as they elute from the column.

    • Analyze the purity of each fraction by re-injecting a small aliquot onto the same chiral HPLC system.

    • Confirm the identity and enantiomeric excess of the separated enantiomers using chiroptical techniques such as polarimetry and ECD spectroscopy.

Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of this compound.

Protocol: Characterization of this compound

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure and purity of the synthesized this compound.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum to confirm the molecular weight of this compound.

  • UV-Visible Spectroscopy:

    • Measure the UV-Vis absorption spectrum to identify the characteristic electronic transitions of the polycyclic aromatic system.

  • Electronic Circular Dichroism (ECD) Spectroscopy:

    • For the separated enantiomers, record the ECD spectra to determine their absolute configuration (by comparison with theoretical calculations or literature data) and to quantify their chiroptical response.

  • X-ray Crystallography:

    • Grow single crystals of racemic or enantiopure this compound.

    • Perform single-crystal X-ray diffraction analysis to obtain the precise three-dimensional structure of the molecule in the solid state.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows in the study of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic this compound Stilbene Stilbene Precursor Photocyclization Photochemical Oxidative Cyclization Stilbene->Photocyclization Crude_Product Crude Racemic This compound Photocyclization->Crude_Product Purification Purification (Chromatography & Recrystallization) Crude_Product->Purification Racemic_this compound Racemic this compound Purification->Racemic_this compound

Synthesis Workflow for Racemic this compound.

Resolution_Workflow cluster_resolution Enantiomeric Resolution Racemic_Input Racemic this compound Chiral_HPLC Chiral HPLC Racemic_Input->Chiral_HPLC P_Enantiomer (P)-Heptahelicene Chiral_HPLC->P_Enantiomer M_Enantiomer (M)-Heptahelicene Chiral_HPLC->M_Enantiomer

Enantiomeric Resolution Workflow.

Characterization_Workflow cluster_characterization Characterization Enantiopure_Sample Enantiopure this compound NMR NMR Spectroscopy Enantiopure_Sample->NMR MS Mass Spectrometry Enantiopure_Sample->MS UV_Vis UV-Vis Spectroscopy Enantiopure_Sample->UV_Vis ECD ECD Spectroscopy Enantiopure_Sample->ECD Xray X-ray Crystallography Enantiopure_Sample->Xray

Characterization Workflow for this compound.

Conclusion

This compound stands as a canonical example of a molecule whose chirality is an intrinsic property of its helical structure. Its robust configurational stability and pronounced chiroptical properties make it an excellent model system for studying the fundamentals of stereochemistry and a promising scaffold for the development of advanced materials. The detailed experimental protocols and comprehensive data presented in this guide offer a solid foundation for researchers and professionals seeking to work with and understand this unique chiral molecule. While direct applications in drug development are not established, the principles of inherent chirality and the analytical methodologies detailed herein are of broad relevance to the pharmaceutical sciences.

References

Unraveling the Chiral World of Heptahelicene: An In-depth Technical Guide to its Electronic and Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptahelicene, a fascinating polycyclic aromatic hydrocarbon, captivates the scientific community with its unique helical structure born from the ortho-fused arrangement of seven benzene (B151609) rings. This inherent chirality, existing without a traditional asymmetric carbon center, bestows upon it remarkable electronic and optical properties. These characteristics are not only of fundamental interest but also hold significant promise for applications in materials science, chiroptical devices, and even drug development, where molecular recognition and interaction are paramount. This technical guide provides a comprehensive overview of the core electronic and optical properties of this compound, detailing experimental methodologies and presenting key quantitative data for reference.

Electronic Properties: A Tale of Delocalized Pi-Electrons

The electronic behavior of this compound is dominated by its extensive π-conjugated system, which spirals in a helical fashion. This delocalization of 30 π-electrons over the molecular backbone results in a distinct set of electronic transitions and a notable molecular optical rotation, with a measured value of 5900° for the M-enantiomer in solution.[1] The electronic structure can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that dictates the molecule's electronic absorption and emission characteristics.

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure of helicenes.[2][3][4] These theoretical models can predict HOMO-LUMO gaps, electronic transition energies, and oscillator strengths, which generally show good agreement with experimental data.[2][5] For instance, calculations at the B3LYP/6-31G* level have been used to study the convergence of the HOMO-LUMO gap in helicenes.[3]

Optical Properties: A Symphony of Light and Chirality

The interaction of this compound with light gives rise to a rich array of optical phenomena, most notably its strong chiroptical response. These properties are exquisitely sensitive to the molecule's helical stereochemistry.

UV-Vis Absorption Spectroscopy

The UV-visible absorption spectrum of this compound is characterized by several distinct bands corresponding to π-π* electronic transitions. A representative spectrum of pristine[6]helicene shows characteristic absorption bands.[7] The precise location and intensity of these bands can be influenced by the solvent and the presence of substituents.[8]

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy is a powerful technique for probing the chirality of molecules like this compound.[9] It measures the differential absorption of left and right circularly polarized light. The CD spectrum of this compound exhibits multiple positive and negative Cotton effects, which are signatures of its helical structure.[10] The sign of these effects is directly related to the absolute configuration of the enantiomer (P for right-handed and M for left-handed). Theoretical calculations have been successfully used to reproduce and interpret the experimental CD spectra of helicenes, allowing for the assignment of absolute configurations.[4][5]

Fluorescence and Phosphorescence

This compound and its derivatives exhibit fluorescence, providing insights into their excited-state dynamics. The fluorescence quantum yield, which is the ratio of emitted to absorbed photons, is a key parameter. For instance, a bromo-heptahelicene derivative was found to have a fluorescence quantum yield of 14%, a significant increase compared to its non-brominated counterpart.[11][12] The emission spectra can also be influenced by the solvent and temperature. At low temperatures, some derivatives also exhibit phosphorescence, which arises from the radiative decay from an excited triplet state.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related derivatives as reported in the literature.

PropertyValueCompoundSolventReference
Molar Absorptivity (ε) ~44,750 M⁻¹cm⁻¹ at 313 nmTD[6]BrToluene[12]
~12,770 M⁻¹cm⁻¹ at 366 nmTD[6]BrToluene[12]
~11,550 M⁻¹cm⁻¹ at 385 nmTD[6]BrToluene[12]
Fluorescence Maximum (λem) 451 nmTD[6]BrToluene[12]
Phosphorescence Maximum (λph) 580 nmTD[6]Br2-MeTHF (77 K)[12]
Fluorescence Quantum Yield (Φf) 14%TD[6]Br-[11][12]
0.6%[9]Br-[12]
Fluorescence Lifetime (τf) 0.4 ns (90%), 1.9 ns (10%)TD[6]Br-[12]
Luminescence Dissymmetry Factor (glum) +5 x 10⁻³ at 449 nm(P)-[6]BrToluene[12]
Phosphorescence Dissymmetry Factor (gphos) ±1.2 x 10⁻² at 580 nmTD[6]Br2-MeTHF (77 K)[11][12]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for the key spectroscopic techniques used to characterize this compound.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption of ultraviolet and visible light by a this compound sample to determine its electronic transition energies.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., chloroform, toluene, or acetonitrile). The concentration should be adjusted to ensure that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Place the cuvette containing the sample solution in the sample beam path.

    • Scan the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law if the concentration and path length are known.

Circular Dichroism (CD) Spectroscopy

Objective: To measure the differential absorption of circularly polarized light to determine the chiroptical properties and absolute configuration of this compound enantiomers.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound sample in a suitable solvent. The concentration should be optimized to give a strong CD signal without excessive noise.

  • Instrumentation: Use a CD spectropolarimeter equipped with a light source that covers the wavelength range of interest.

  • Measurement:

    • Record a baseline spectrum with the solvent.

    • Measure the CD spectrum of the sample solution. The instrument will record the difference in absorbance between left and right circularly polarized light (ΔA) as a function of wavelength.

  • Data Analysis: The CD spectrum is typically plotted as molar circular dichroism (Δε) or ellipticity (θ) versus wavelength. The signs and magnitudes of the Cotton effects provide information about the stereochemistry of the molecule.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To measure the emission spectrum of this compound and determine its fluorescence quantum yield.

Methodology (Relative Method):

  • Sample and Standard Preparation: Prepare dilute solutions of both the this compound sample and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate, rhodamine 6G) with a known quantum yield.[13] The absorbance of all solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[13]

  • Instrumentation: Use a fluorescence spectrometer. For absolute quantum yield measurements, an integrating sphere is required.[14][15]

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curves for both the standard and the sample.

    • Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language help to visualize complex relationships and experimental processes.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis This compound Synthesis purification Enantiomeric Resolution (e.g., Chiral HPLC) synthesis->purification solution Solution Preparation (Controlled Concentration) purification->solution uv_vis UV-Vis Spectroscopy solution->uv_vis Absorbance cd Circular Dichroism solution->cd Chirality fluorescence Fluorescence Spectroscopy solution->fluorescence Emission absorption_data Absorption Maxima (λmax) Molar Absorptivity (ε) uv_vis->absorption_data cd_data Cotton Effects Absolute Configuration cd->cd_data fluorescence_data Emission Maxima (λem) Quantum Yield (Φf) Lifetime (τf) fluorescence->fluorescence_data

Caption: Experimental workflow for the characterization of this compound's optical properties.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes in this compound.

structure_property_relationship cluster_observables Experimental Observables helicity Helical Structure (P vs. M Enantiomers) pi_system Extended π-Conjugation helicity->pi_system defines chiroptical_response Strong Chiroptical Response helicity->chiroptical_response governs electronic_transitions Electronic Transitions (π-π*) pi_system->electronic_transitions enables electronic_transitions->chiroptical_response manifests as excited_state Excited State Dynamics electronic_transitions->excited_state leads to uv_vis UV-Vis Spectrum electronic_transitions->uv_vis cd_spectrum CD Spectrum (Cotton Effects) chiroptical_response->cd_spectrum fluorescence_spectrum Fluorescence/Phosphorescence excited_state->fluorescence_spectrum

Caption: Relationship between this compound's structure and its key optical properties.

This guide provides a foundational understanding of the electronic and optical properties of this compound. Further research into substituted heptahelicenes and their interactions with other molecules will undoubtedly uncover even more exciting possibilities for this unique class of chiral compounds. The methodologies and data presented here serve as a valuable resource for scientists and researchers working at the forefront of materials science and drug discovery.

References

Unveiling the Chiral Signature: A Technical Guide to the Chiroptical Properties of Heptahelicene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptahelicene, a fascinating molecule composed of seven ortho-fused benzene (B151609) rings, possesses a unique helical structure that makes it inherently chiral. This chirality gives rise to distinct chiroptical properties for its two enantiomers, (P)-heptahelicene (right-handed helix) and (M)-heptahelicene (left-handed helix). Understanding and quantifying these properties are crucial for applications ranging from materials science to asymmetric catalysis and the development of chiral drugs. This technical guide provides an in-depth exploration of the chiroptical characteristics of this compound enantiomers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Quantitative Chiroptical Data

The chiroptical properties of this compound enantiomers are primarily characterized by their specific rotation, circular dichroism (CD), and circularly polarized luminescence (CPL). The following tables summarize the key quantitative data reported for these properties.

Property(M)-Heptahelicene(P)-HeptaheliceneWavelength (nm)SolventReference
Specific Rotation ([α]) -5900°+5900°589 (Na D line)Chloroform[1]

Table 1: Specific Rotation of this compound Enantiomers. The specific rotation is a measure of the extent to which a chiral molecule rotates the plane of polarized light. The equal and opposite values for the (M) and (P) enantiomers are a hallmark of enantiomeric pairs.

PropertyWavelength (nm)Δε (M⁻¹cm⁻¹)g_abs (x 10⁻³)SolventReference
Circular Dichroism (CD) ~330 - 350--Dichloromethane[2]
~375 - 425--Dichloromethane[3]
~540 - 560-3.9 - 18Dichloromethane[2]

Table 2: Circular Dichroism Data for this compound Enantiomers. Circular dichroism measures the differential absorption of left and right circularly polarized light. The table highlights the significant absorption dissymmetry factors (g_abs) observed for this compound derivatives, indicating strong chiroptical activity. Note that specific Δε values for unsubstituted this compound are not consistently reported in a single source, but the g_abs values for related structures provide a strong indication of its properties.

PropertyWavelength (nm)g_lum (x 10⁻³)Quantum Yield (Φ)SolventReference
Circularly Polarized Luminescence (CPL) ~450 - 550~1 - 13.30.17 (for BN-[1])Various[4][5]

Table 3: Circularly Polarized Luminescence Data for Helicene Derivatives. Circularly polarized luminescence is the differential emission of left and right circularly polarized light from a chiral luminophore. While specific CPL data for unsubstituted this compound is sparse, studies on related helicenes, such as BN-substituted hexahelicene, demonstrate their potential as strong CPL emitters with high luminescence dissymmetry factors (g_lum).

Experimental Protocols

The characterization of this compound's chiroptical properties relies on a series of well-defined experimental procedures. This section details the key methodologies.

Synthesis and Resolution of Enantiomers

The synthesis of racemic this compound can be achieved through various methods, with a common approach being the [2+2+2] cycloisomerization of aromatic triynes catalyzed by transition metal complexes like CpCo(CO)₂.

Resolution of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC):

  • Stationary Phase: A chiral stationary phase (CSP) is essential for the separation of enantiomers. For this compound and its derivatives, columns such as Daicel Chiralpak IA or Whelk-O1 have been successfully employed.[6][7]

  • Mobile Phase: The choice of eluent is critical for achieving good separation. A common mobile phase is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The exact ratio is optimized to achieve baseline separation of the enantiomers.[7]

  • Detection: A UV-Vis detector is typically used to monitor the elution of the enantiomers, which absorb strongly in the UV region.

  • Collection: The separated enantiomeric fractions are collected for subsequent characterization.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a fundamental technique for characterizing chiral molecules.

  • Instrumentation: A dedicated CD spectrometer is required. This instrument is equipped with a light source (typically a Xenon arc lamp), a monochromator to select the wavelength, a photoelastic modulator to generate circularly polarized light, and a sensitive detector.

  • Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., dichloromethane, chloroform) that is transparent in the wavelength range of interest. The concentration is adjusted to obtain an optimal signal-to-noise ratio, typically in the range of 1 x 10⁻⁵ M.[2]

  • Measurement: The CD spectrum is recorded by scanning the wavelength of the circularly polarized light and measuring the difference in absorbance between the left and right circularly polarized light (ΔA). This is then converted to molar circular dichroism (Δε).

  • Data Analysis: The CD spectrum provides information about the electronic transitions of the chiral molecule. The sign of the Cotton effect (positive or negative peaks) is related to the absolute configuration of the enantiomer.

Circularly Polarized Luminescence (CPL) Spectroscopy

CPL spectroscopy measures the differential emission of left and right circularly polarized light from a chiral fluorophore.

  • Instrumentation: A CPL spectrometer is used, which consists of an excitation source (e.g., a laser or a lamp with a monochromator), a sample holder, a photoelastic modulator to modulate the polarization of the emitted light, and a detector (e.g., a photomultiplier tube).

  • Sample Preparation: A solution of the chiral emitter is prepared in a suitable solvent. The concentration should be optimized to avoid aggregation and inner filter effects.

  • Measurement: The sample is excited with unpolarized or linearly polarized light. The emitted light passes through the photoelastic modulator and a linear polarizer before reaching the detector. The difference in the intensity of the left and right circularly polarized emission (I_L - I_R) is measured.

  • Data Analysis: The luminescence dissymmetry factor (g_lum) is calculated using the formula: g_lum = 2 * (I_L - I_R) / (I_L + I_R). This value quantifies the degree of circular polarization in the emission.

Visualizing Core Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key concepts and workflows associated with the chiroptical properties of this compound.

G Relationship between Helicity and Chiroptical Response cluster_helicity Helicity cluster_interaction Interaction with Circularly Polarized Light cluster_response Chiroptical Response P_Helicene (P)-Heptahelicene (Right-handed) RCP Right Circularly Polarized Light P_Helicene->RCP Preferential Absorption CPL_Positive Positive CPL Signal P_Helicene->CPL_Positive Preferential Emission M_Helicene (M)-Heptahelicene (Left-handed) LCP Left Circularly Polarized Light M_Helicene->LCP Preferential Absorption CPL_Negative Negative CPL Signal M_Helicene->CPL_Negative Preferential Emission CD_Negative Negative Cotton Effect LCP->CD_Negative CD_Positive Positive Cotton Effect RCP->CD_Positive

Caption: Relationship between helicity and chiroptical response.

G Experimental Workflow for this compound Enantiomer Characterization Synthesis Synthesis of Racemic this compound Resolution Enantiomeric Resolution (Chiral HPLC) Synthesis->Resolution P_Enantiomer (P)-Heptahelicene Resolution->P_Enantiomer M_Enantiomer (M)-Heptahelicene Resolution->M_Enantiomer CD_Spec Circular Dichroism Spectroscopy P_Enantiomer->CD_Spec CPL_Spec Circularly Polarized Luminescence Spectroscopy P_Enantiomer->CPL_Spec M_Enantiomer->CD_Spec M_Enantiomer->CPL_Spec Data_Analysis Data Analysis and Comparison CD_Spec->Data_Analysis CPL_Spec->Data_Analysis

Caption: Workflow for this compound enantiomer characterization.

Jablonski_Diagram cluster_cpl Circularly Polarized Luminescence S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') CPL_L Left Circularly Polarized Emission (I_L) CPL_R Right Circularly Polarized Emission (I_R)

Caption: Simplified Jablonski diagram illustrating CPL.

References

A Technical Guide to Theoretical and Computational DFT Studies of Heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Heptahelicene ([1]H), a molecule composed of seven ortho-fused benzene (B151609) rings, possesses a unique helical structure that imparts significant chirality. This intrinsic property makes it a molecule of great interest for applications in chiroptronics, spintronics, and enantioselective processes. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for elucidating the geometric, electronic, and chiroptical properties of this compound. This guide provides an in-depth overview of the computational methodologies employed in its study, summarizes key quantitative findings, and presents logical workflows for theoretical analysis, tailored for researchers and professionals in chemistry and drug development.

Introduction to this compound and DFT

This compound is a member of the helicene family, a class of polycyclic aromatic hydrocarbons characterized by their screw-shaped, non-planar structure.[2] The ortho-fusion of seven benzene rings forces the molecule out of planarity, resulting in two stable enantiomers, (P)-plus and (M)-minus. This inherent chirality is the source of its strong chiroptical activity and has sparked interest in its potential use on ferromagnetic surfaces for spintronic applications.[2]

Understanding the structure-property relationships in this compound is crucial for designing new materials and devices. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict and rationalize these properties with high accuracy. DFT is used to determine stable geometric conformations, electronic structures, and magnetic properties, while Time-Dependent DFT (TD-DFT) is the primary method for simulating chiroptical responses like Electronic Circular Dichroism (ECD).[3][4] These computational studies are vital for interpreting experimental data and guiding synthetic efforts.

Computational Protocols and Methodologies

The accuracy of DFT calculations is highly dependent on the chosen functional, basis set, and the inclusion of environmental effects. The following sections detail the standard computational protocols for studying this compound.

Geometry Optimization

The first step in any computational study is to find the molecule's most stable three-dimensional structure.

  • Objective: To locate the minimum energy geometry of the this compound molecule.

  • Methodology: Geometry optimization is performed using a selected DFT functional and basis set. It is crucial to include dispersion corrections (e.g., Grimme's D3) to accurately model the non-covalent π-π interactions between the overlapping aromatic rings.[5]

  • Common Functionals:

    • M05-2X, M06-2X: These meta-hybrid GGA functionals are often reliable for systems with significant non-covalent interactions.[3]

    • PBE0, B3LYP: Hybrid functionals that are broadly used, though some, like B3LYP, have been noted to occasionally overestimate the distances between terminal rings in larger helicenes without dispersion corrections.[3][5]

    • CAM-B3LYP: A long-range corrected functional suitable for describing charge-transfer and excited states.[3]

  • Recommended Basis Sets:

    • Pople-style: 6-311+G(d,p) or larger are recommended to provide sufficient flexibility for describing the electron distribution.[3]

    • Dunning-style: Correlation-consistent basis sets like cc-pVTZ.

    • Ahlrichs-style: def2-TZVP is another robust choice for geometry optimizations.[5]

  • Verification: A frequency calculation must be performed following optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Electronic and Magnetic Property Calculations

Once a stable geometry is obtained, its electronic properties can be investigated.

  • Objective: To calculate properties such as the HOMO-LUMO energy gap, electron density distribution, and magnetic interactions in radical derivatives.

  • Methodology: A single-point energy calculation is performed on the optimized geometry. For open-shell systems (e.g., radical-substituted this compound), an unrestricted DFT approach is used.[3] Multi-configurational methods like CASSCF may be employed to confirm the biradical nature of certain derivatives.[3] Analysis methods like Natural Bond Orbital (NBO) or Hirshfeld charge analysis can be used to understand charge distribution.[6]

Chiroptical Spectra Simulation

TD-DFT is the standard method for simulating the chiroptical response of molecules like this compound.

  • Objective: To compute the Electronic Circular Dichroism (ECD) and UV-Vis absorption spectra. This allows for the assignment of absolute configuration by comparing theoretical spectra with experimental results.

  • Methodology:

    • TD-DFT calculations are run on the optimized ground-state geometry to compute the energies and oscillator strengths of vertical electronic excitations.

    • Rotatory strengths are also calculated for each transition, which determine the sign and intensity of the ECD signal.[4]

    • Solvent effects are critical and are typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7][8]

    • The final spectrum is generated by broadening the calculated transitions with Gaussian or Lorentzian functions to simulate experimental line shapes.

Summary of Quantitative DFT Data

DFT studies yield a wealth of quantitative data. The tables below summarize the types of data typically reported for this compound and its derivatives.

Table 1: Representative Electronic Properties of Helicene Systems

Property Typical Value Range Computational Level Example Significance
HOMO-LUMO Gap (Eg) 3.0 - 4.5 eV B3LYP/6-31G(d) Determines electronic excitability and semiconductor properties.[9]
Ionization Potential 5.5 - 6.5 eV M05-2X/6-311++G(d,p) Energy required to remove an electron; relates to reactivity.
Electron Affinity 0.5 - 1.5 eV M05-2X/6-311++G(d,p) Energy released upon adding an electron.

| Intramolecular π-π Distance | 3.0 - 3.2 Å | PBE0-D3/def-TZVP | Critical for understanding structural stability and chiroptical properties.[5] |

Table 2: Typical TD-DFT Results for Chiroptical Properties of[1]Helicene

Transition Wavelength (nm) Rotatory Strength (10-40 cgs) Character
S0 → S1 ~350 - 400 Strong, Positive/Negative HOMO → LUMO (π→π*)
S0 → S2 ~300 - 340 Varies π→π*
Higher Energy Bands < 300 Multiple, complex π→π*

Note: Specific values are highly sensitive to the functional, basis set, and solvent model used. The signs of rotatory strengths are opposite for the (P) and (M) enantiomers.[4]

Visualized Computational Workflows

Diagrams created using Graphviz illustrate the logical steps involved in the computational analysis of this compound.

G General DFT Workflow for this compound Analysis cluster_input Input cluster_core_calc Core Calculation cluster_validation Validation cluster_properties Property Calculation start Initial 3D Structure (e.g., from crystal data or builder) opt Geometry Optimization (e.g., M06-2X/def2-TZVP + D3) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Transition State) Adjust Structure sp Electronic Properties (HOMO/LUMO, Charges) check->sp No (Minimum) tddft Chiroptical Properties (TD-DFT for ECD/UV-Vis) check->tddft No (Minimum)

Caption: A flowchart of the standard DFT workflow for analyzing this compound properties.

G2 Workflow for TD-DFT Chiroptical Spectra Simulation cluster_tddft TD-DFT Calculation cluster_analysis Spectral Analysis start Optimized Ground State Geometry (S0) pcm Define Solvent (Polarizable Continuum Model) start->pcm calc Calculate Excited States (Sn) (Energies, Oscillator & Rotatory Strengths) pcm->calc broaden Apply Broadening (Gaussian/Lorentzian function) calc->broaden spectrum Generate Theoretical ECD & UV-Vis Spectra broaden->spectrum

Caption: The process for simulating ECD and UV-Vis spectra of this compound using TD-DFT.

Conclusion and Future Outlook

DFT and TD-DFT are demonstrably powerful and essential methods for the detailed investigation of this compound. They provide deep insights into the molecule's fundamental properties, which are often difficult to probe experimentally. These computational tools allow for the reliable prediction of geometry, the rationalization of electronic behavior, and the confident assignment of absolute stereochemistry through the simulation of chiroptical spectra.

Future research will likely focus on several key areas. First, the study of this compound and larger helicenes interacting with surfaces will be critical for the development of molecular electronic devices.[2][10] Second, the development and application of novel DFT functionals, potentially incorporating machine learning, promise to further enhance predictive accuracy for these complex π-systems.[1][7] Finally, combining DFT with quantum dynamics simulations will enable the study of photoinduced processes and energy transfer, opening new avenues for the design of advanced optical materials.[8]

References

An In-depth Technical Guide to Steric Hindrance and Electronic Effects in Heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptahelicene, a polycyclic aromatic hydrocarbon consisting of seven ortho-fused benzene (B151609) rings, represents a cornerstone molecule in the study of chiroptical materials and molecular electronics.[1] Its unique helical structure, a direct consequence of profound steric hindrance, gives rise to exceptional electronic and chiroptical properties.[2] This document provides a detailed technical examination of the interplay between steric strain and electronic effects in this compound. It covers the structural parameters originating from steric repulsion, the resultant electronic phenomena such as extended π-conjugation and the Chirality-Induced Spin Selectivity (CISS) effect, and the experimental methodologies employed for their characterization. This guide is intended to serve as a comprehensive resource for professionals engaged in materials science, asymmetric catalysis, and drug development.

Steric Hindrance: The Genesis of Helical Chirality

The defining characteristic of [n]helicenes with n ≥ 6 is their inherent helical chirality, which arises not from a stereocenter but from the overall molecular asymmetry of the helix (atropisomerism).[2] In this compound ([2]helicene), the linear ortho-annulation of seven benzene rings forces the terminal rings to occupy the same region of space. The resulting intramolecular steric repulsion between the hydrogen and carbon atoms of these terminal rings makes a planar conformation energetically impossible.[1][3] To alleviate this severe steric strain, the molecule distorts into a stable, non-planar helical structure. This process is a classic example of how steric hindrance dictates molecular geometry.

This forced helicity results in two stable, non-superimposable mirror-image enantiomers: (P)-heptahelicene for a right-handed helix and (M)-heptahelicene for a left-handed helix. The intramolecular repulsive forces between the ends of the helix impart significant rigidity to the molecule.[4][5]

StericHindrance cluster_0 Molecular Constitution cluster_1 Physical Effect cluster_2 Structural Consequence A Seven Ortho-fused Benzene Rings B Intramolecular Steric Overcrowding (Repulsion between terminal rings) A->B C Alleviation of Strain via Out-of-Plane Distortion B->C D Formation of Stable Helical Structure C->D E Inherent Molecular Chirality ((P) and (M) Enantiomers) D->E

Figure 1: Logical flow from molecular constitution to chirality in this compound.

Quantitative Analysis of Structural and Chiroptical Properties

The steric and electronic properties of this compound have been quantified through various experimental and computational methods. X-ray crystallography provides precise data on the molecular structure, while chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and computational approaches like Density Functional Theory (DFT) elucidate its electronic transitions.

Table 1: Structural and Energetic Data for this compound

ParameterValueMethodReference
Dihedral Angle (Terminal Rings)~21.4°DFT Calculation[6]
Interplanar Angle (R1/R8 in a related helicene)24.37°X-ray Crystallography[5]
Racemization BarrierHigh (stable enantiomers)Experimental (HPLC)[2]
Binding Energy on Cu(111)-2.22 eVDFT Calculation[1]

Table 2: Chiroptical and Electronic Data for this compound and Derivatives

PropertyWavelength / PotentialObservationMethodReference
UV-vis Absorption~300-400 nmCharacteristic π–π* transitionsSpectroscopy[6]
Electronic Circular Dichroism (ECD)VariesStrong Cotton effects due to helical π-systemECD Spectroscopy[4][7]
Magnetic Circular Dichroism (MCD)313 nm, 412 nmHigh-intensity bands from dominant π–π* transitionsMCD Spectroscopy[4]
CISS Effect Spin Polarization6% to 8%Preferential transmission of one spin statePhotoemission[1][8]

Electronic Effects in this compound

The helical structure dictated by steric effects has profound consequences for the electronic properties of this compound. The ortho-fusion of rings creates an extended, continuous π-conjugated system that is forced into a three-dimensional arrangement.

Key Electronic Properties:

  • Extended π-Conjugation: The delocalized π-electrons across the helical backbone are responsible for the molecule's strong absorption in the UV-visible region and its characteristic chiroptical responses.[4] The π-π stacking interactions between the overlying rings at the ends of the helix are repulsive, contributing to the molecule's rigid structure.[5]

  • Chiroptical Properties: The helical arrangement of the π-system leads to exceptionally strong chiroptical activity, particularly in Electronic Circular Dichroism (ECD).[4] The interaction of polarized light with the helical electron cloud is different for the (P) and (M) enantiomers, resulting in mirror-image ECD spectra.[7]

  • Chirality-Induced Spin Selectivity (CISS): One of the most significant electronic phenomena in chiral molecules like this compound is the CISS effect.[8] This effect describes the ability of the chiral structure to act as a spin filter, meaning that electrons passing through the molecule are spin-polarized.[9] For this compound monolayers on metal surfaces, this results in a spin polarization of 6-8%, making it a promising candidate for spintronic applications.[1][8] The interaction between the electron's spin and its momentum within the chiral potential of the molecule is the origin of this effect.

ElectronicEffects cluster_0 Core Electronic Feature cluster_1 Resultant Properties & Effects A Helical Structure (from Steric Hindrance) B Extended, Helical π-Conjugated System A->B C Strong Chiroptical Activity (ECD, CPL) B->C Interaction with Circularly Polarized Light D Chirality-Induced Spin Selectivity (CISS Effect) B->D Spin-Orbit Coupling in Chiral Potential E Unique Redox Behavior B->E Electron Addition/Removal to/from π-system

Figure 2: Relationship between this compound's structure and its key electronic effects.

Experimental Protocols

The study of this compound involves a multi-step process encompassing synthesis, chiral resolution, and advanced characterization.

A. Synthesis and Chiral Resolution

  • Photocyclization (Classic Method): A common route involves the photochemical oxidative cyclization of a stilbene-like precursor. For this compound, this typically starts from dibenzo[c,g]phenanthrene derivatives. The precursor is dissolved in a suitable solvent (e.g., benzene) with an oxidizing agent (e.g., iodine) and irradiated with UV light, leading to intramolecular cyclodehydrogenation.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) or alumina (B75360) to isolate the racemic this compound mixture.

  • Chiral Resolution: The enantiomers are separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives). The separated (P) and (M) enantiomers are collected, and their enantiomeric excess is determined.

B. Surface Deposition and STM/STS Analysis

  • Substrate Preparation: A single-crystal metal substrate (e.g., Cu(111)) is cleaned in an ultra-high vacuum (UHV) chamber through cycles of sputtering with inert gas ions (e.g., Ar+) and subsequent annealing at high temperatures to obtain a clean, atomically flat surface.[8]

  • Molecular Deposition: Racemic or enantiopure this compound is deposited onto the clean substrate via sublimation from a Knudsen cell or a similar evaporator in the UHV chamber.[1] The substrate is typically held at room temperature during deposition to allow for surface diffusion and self-assembly.

  • STM/STS Characterization: The sample is transferred to a low-temperature Scanning Tunneling Microscope (STM).

    • Topographic Imaging (STM): Constant-current STM is used to visualize the individual this compound molecules on the surface, determining their adsorption geometry, orientation, and self-assembled structures.[8]

    • Electronic Spectroscopy (STS): Scanning Tunneling Spectroscopy (dI/dV measurements) is performed by positioning the STM tip over a single molecule and sweeping the bias voltage. This provides information about the local density of electronic states (LDOS) and the interaction between the molecule and the substrate.[8]

ExperimentalWorkflow A Synthesis (e.g., Photocyclization) B Purification (Column Chromatography) A->B C Chiral Resolution (Chiral HPLC) B->C D Enantiopure (P) & (M) This compound C->D F Molecular Deposition (Sublimation in UHV) D->F J Chiroptical Spectroscopy (ECD, VCD) D->J E UHV Substrate Cleaning (Sputtering & Annealing) E->F G Characterization F->G H STM Imaging (Adsorption Geometry) G->H I STS Spectroscopy (Electronic States) G->I

Figure 3: General experimental workflow for the study of this compound.

Conclusion

The chemistry and physics of this compound are dominated by the interplay between steric hindrance and electronic effects. The severe steric clash inherent in its ortho-fused aromatic structure is the direct cause of its defining helical chirality. This chirality, in turn, governs its electronic behavior, leading to remarkable chiroptical properties and the CISS effect. A thorough understanding of these fundamental principles is crucial for harnessing this compound and its derivatives in the development of advanced materials, including chiroptical sensors, organic electronics, spintronic devices, and asymmetric catalysts. The detailed methodologies and data presented herein provide a framework for further research and application in these cutting-edge fields.

References

The Enantiomeric Lability of Heptahelicene: An In-depth Technical Guide to its Racemization Energy Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization energy barrier of heptahelicene, a key parameter influencing its stereochemical stability and potential applications in chiral materials and drug development. This document details both experimental and theoretical values for the energy barrier, outlines the methodologies for its determination, and presents visual representations of the underlying processes and workflows.

Quantitative Data on the Racemization Energy Barrier of this compound

The racemization of this compound, the interconversion between its dextrorotatory (P, plus) and levorotatory (M, minus) enantiomers, is a thermally activated process that must overcome a significant energy barrier. This barrier has been the subject of both experimental investigation and theoretical calculation. A summary of the reported values is presented in Table 1. The experimental value, determined through kinetic studies of thermal racemization, is a critical benchmark for computational methods. Theoretical values have been derived from a variety of computational chemistry methods, including semi-empirical and density functional theory (DFT) approaches.

MethodRacemization Energy Barrier (kcal/mol)Reference
Experimental
Thermal Racemization Kinetics~41Martin and Marchant, 1974[1]
Theoretical
AM141.5Janke et al., 1996[2][3]
MNDO37.8Janke et al., 1996[2][3]
PM339.5Janke et al., 1996[2][3]
DFT (B3LYP/3-21G)Higher than experimentalJanke et al., 1996[2][3]

Table 1: Experimental and Theoretical Racemization Energy Barriers of this compound. This table summarizes the reported values for the energy barrier to racemization for this compound, providing a comparison between experimental data and various theoretical models.

The Racemization Process: A Mechanistic View

The racemization of this compound proceeds through a transition state of C\s\ symmetry.[1][2][3] This is in contrast to smaller helicenes like[3]helicene, which can pass through a planar C\2v\ transition state. For this compound, the steric hindrance of the overlapping terminal aromatic rings prevents a fully planar conformation. Instead, the molecule contorts through a less symmetric pathway to invert its helical chirality.

The process can be visualized as the interconversion between the two enantiomeric ground states, (P)-heptahelicene and (M)-heptahelicene, passing through a higher-energy transition state.

Racemization_Process cluster_P (P)-Heptahelicene cluster_TS Transition State (Cs symmetry) cluster_M (M)-Heptahelicene P Ground State TS Transition State P->TS ΔG‡ ≈ 41 kcal/mol M Ground State TS->M

Figure 1: Racemization pathway of this compound.

Experimental Protocols for Determining the Racemization Energy Barrier

The experimental determination of the racemization energy barrier of this compound relies on monitoring the change in enantiomeric composition of a non-racemic sample over time at elevated temperatures. This is a classic kinetic experiment from which the rate constant of racemization can be determined. The activation energy is then calculated using the Arrhenius equation by measuring the rate constant at different temperatures. The primary techniques employed for this purpose are polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The overall workflow for the experimental determination of the racemization energy barrier is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_kinetics Kinetic Monitoring cluster_analysis Enantiomeric Analysis cluster_data Data Analysis prep1 Obtain enantiomerically enriched This compound prep2 Dissolve in a high-boiling, non-racemizing solvent (e.g., naphthalene) prep1->prep2 kin1 Heat the solution to a precisely controlled temperature (T) prep2->kin1 kin2 Withdraw aliquots at specific time intervals kin1->kin2 kin3 Quench the reaction (cool down) kin2->kin3 ana1 Analyze the enantiomeric composition of each aliquot using: - Polarimetry - Chiral HPLC - NMR with chiral solvating agent kin3->ana1 data1 Plot ln([α]t/[α]0) or ln(ee_t/ee_0) vs. time to determine the rate constant (k) ana1->data1 data2 Repeat the experiment at different temperatures data1->data2 data3 Plot ln(k) vs. 1/T (Arrhenius plot) data2->data3 data4 Calculate the activation energy (Ea) from the slope (-Ea/R) data3->data4

Figure 2: Experimental workflow for racemization kinetics.
Detailed Methodologies

Polarimetry measures the change in the optical rotation of a solution of an enantiomerically enriched sample as it racemizes.

  • Instrumentation: A high-precision polarimeter.

  • Sample Preparation:

    • Prepare a solution of enantiomerically enriched this compound in a high-boiling point, inert solvent (e.g., naphthalene, as used by Martin and Marchant) at a known concentration.

    • The concentration should be sufficient to produce a measurable optical rotation.

  • Procedure:

    • Calibrate the polarimeter with the pure solvent at the desired temperature.

    • Place the sample solution in a thermostatted cell in the polarimeter.

    • Heat the sample to the desired temperature and start monitoring the optical rotation (α) as a function of time.

    • Record the optical rotation at regular intervals until it approaches zero (indicating a racemic mixture).

    • Repeat the experiment at several different temperatures.

  • Data Analysis:

    • The racemization of a first-order reaction. The rate constant (k) can be determined from the slope of a plot of ln(α\t) versus time, where α\t\ is the optical rotation at time t.

    • The Arrhenius equation, k = A * exp(-Ea/RT), is then used to determine the activation energy (Ea). A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) gives a straight line with a slope of -Ea/R, where R is the gas constant.

Chiral HPLC is a powerful technique for separating enantiomers and accurately determining their ratio in a mixture.

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.

  • Method Development (Hypothetical Protocol):

    • Column: A polysaccharide-based CSP, such as Chiralpak IA or IC, is often effective for helicenes.

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio needs to be optimized to achieve good separation of the this compound enantiomers. A starting point could be 90:10 (v/v) n-hexane:isopropanol.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 330 nm).

    • Temperature: The column should be thermostatted to ensure reproducible retention times.

  • Procedure:

    • Prepare a stock solution of enantiomerically enriched this compound in a suitable solvent.

    • Divide the solution into several vials and place them in a heating block or oven at a constant, elevated temperature.

    • At specific time intervals, remove a vial, and immediately cool it in an ice bath to quench the racemization.

    • Inject an aliquot of each quenched sample into the chiral HPLC system.

    • Integrate the peak areas of the two enantiomers to determine their ratio and calculate the enantiomeric excess (ee) at each time point.

  • Data Analysis:

    • Plot ln(ee\t/ee\0) versus time, where ee\t\ is the enantiomeric excess at time t and ee\0\ is the initial enantiomeric excess. The slope of this line is equal to -k, where k is the rate constant for racemization.

    • Determine k at different temperatures and use an Arrhenius plot to calculate the activation energy as described for polarimetry.

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent, can be used to distinguish between enantiomers.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Prepare a series of NMR tubes each containing a solution of enantiomerically enriched this compound in a suitable deuterated solvent (e.g., tetrachloroethane-d2).

    • Add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to each tube. The CSA will form diastereomeric complexes with the this compound enantiomers, leading to separate signals in the NMR spectrum.

  • Procedure:

    • Acquire an initial ¹H NMR spectrum at room temperature to identify the signals corresponding to the two diastereomeric complexes and determine the initial enantiomeric ratio by integration.

    • Place the NMR tubes in a thermostatted oil bath or a variable temperature NMR probe set to the desired temperature.

    • At regular time intervals, remove a tube (if using an oil bath) and quench the reaction by rapid cooling.

    • Acquire a ¹H NMR spectrum for each quenched sample.

  • Data Analysis:

    • For each spectrum, integrate the distinct signals corresponding to the two diastereomers to determine the enantiomeric ratio at that time point.

    • Calculate the rate constant (k) and the activation energy (Ea) using the same kinetic plots as described for the other methods.

Conclusion

The racemization energy barrier of this compound is a fundamental property that dictates its configurational stability. The experimentally determined value of approximately 41 kcal/mol indicates that this compound is configurationally stable at room temperature but will racemize at elevated temperatures. This guide has provided a comprehensive overview of the quantitative data, the underlying mechanism, and detailed experimental approaches for the determination of this important parameter. The provided workflows and protocols serve as a valuable resource for researchers in the fields of stereochemistry, materials science, and drug development who are interested in the synthesis and application of helicenes and other chiral molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of Heptahelicene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Introduction

Helicenes are a class of ortho-fused polycyclic aromatic hydrocarbons that possess a unique helical chirality arising from steric hindrance. Among them, heptahelicene, consisting of seven fused benzene (B151609) rings, has garnered significant attention for its pronounced chiroptical properties and potential applications in asymmetric catalysis, materials science, and optoelectronics.[1] The synthesis of this compound and its derivatives is critically dependent on the strategic preparation of suitable acyclic precursors.

This technical guide provides a comprehensive overview of the core synthetic strategies and characterization methodologies for this compound precursors. It details the experimental protocols for key reactions, presents quantitative data in a structured format, and illustrates the primary synthetic workflows.

Synthesis of this compound Precursors

The construction of this compound precursors primarily involves the formation of stilbene-like or biaryl backbones that can be subsequently cyclized. The most prevalent and effective methods for synthesizing these precursors include the Wittig reaction, Suzuki coupling, and photochemical cyclization to form the final helicene structure.

Photochemical Synthesis (Mallory Reaction)

The most classical and widely used method for the final step in helicene synthesis is the oxidative photocyclization of stilbene-like precursors.[2] This reaction, often referred to as the Mallory reaction, proceeds through the UV-light-induced isomerization of a trans-stilbene (B89595) derivative to its cis-isomer.[3] The cis-isomer then undergoes an electrocyclic ring closure to form a dihydrophenanthrene intermediate, which is subsequently oxidized to the fully aromatic helicene structure.[4] Iodine is a common and effective oxidant for this trapping step.[5] To prevent competing photodimerization reactions, these photocyclizations are typically performed at very low concentrations, on the order of 10⁻³ M.[2]

An improved protocol utilizes tetrahydrofuran (B95107) (THF) as a scavenger for the hydriodic acid (HI) produced during the iodine-mediated oxidation, offering an advantage over the traditionally used propylene (B89431) oxide due to its higher boiling point and lower cost.[4]

G cluster_start Precursor Preparation cluster_reaction Photocyclization Process cluster_end Final Product Stilbene (B7821643) Stilbene-like Precursor (trans-isomer) UV UV Irradiation (e.g., Hg lamp) Stilbene->UV Photoisomerization Cis cis-Isomer UV->Cis DHP Dihydrophenanthrene Intermediate Cis->DHP Electrocyclic Ring Closure Oxidation Oxidation (I₂, O₂) DHP->Oxidation Helicene [7]Helicene Oxidation->Helicene Aromatization

Caption: General workflow of the photochemical synthesis of helicenes.
Wittig Reaction for Stilbene Precursors

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones, making it exceptionally well-suited for preparing the stilbene-like precursors required for photocyclization.[6][7] The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide.[8] A significant advantage of this method is that the position of the newly formed double bond is absolutely fixed, avoiding the mixtures of isomers that can result from elimination reactions.[7]

The Wittig reagent itself is typically prepared in a two-step sequence: an SN2 reaction between triphenylphosphine and an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium to generate the ylide.[7][8]

G Wittig Reaction Workflow for Stilbene Precursor Synthesis PPh3 Triphenylphosphine (PPh₃) SN2 SN2 Reaction PPh3->SN2 AlkylHalide Alkyl Halide (e.g., R-CH₂-Br) AlkylHalide->SN2 Salt Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ SN2->Salt Deprotonation Deprotonation Salt->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Ylide Phosphonium Ylide (Wittig Reagent) Deprotonation->Ylide Wittig Wittig Reaction Ylide->Wittig Carbonyl Aldehyde / Ketone Carbonyl->Wittig Precursor Stilbene Precursor (Alkene) Wittig->Precursor Oxide Triphenylphosphine Oxide Wittig->Oxide

Caption: Synthesis of stilbene precursors via the Wittig reaction.
Suzuki Coupling for Biaryl Precursors

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[9][10] This reaction is exceptionally robust and widely used in organic synthesis to form carbon-carbon single bonds, making it ideal for constructing the biaryl backbones of certain helicene precursors.[11][12] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst.[10][13]

G Suzuki Coupling Workflow for Biaryl Precursor Synthesis Organohalide Organohalide (Ar¹-X) OA Oxidative Addition Organohalide->OA Organoboron Organoboron Species (Ar²-B(OR)₂) TM Transmetalation Organoboron->TM Catalyst Pd(0) Catalyst Catalyst->OA Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->TM Intermediate1 Pd(II) Intermediate (Ar¹-Pd-X) OA->Intermediate1 Intermediate2 Pd(II) Intermediate (Ar¹-Pd-Ar²) TM->Intermediate2 RE Reductive Elimination RE->Catalyst Regenerated Product Biaryl Precursor (Ar¹-Ar²) RE->Product Intermediate1->TM Intermediate2->RE

Caption: Synthesis of biaryl precursors via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol: Wittig Synthesis of a Stilbene Precursor
  • Phosphonium Salt Formation:

    • Dissolve triphenylphosphine (1.0 eq) in dry toluene.

    • Add the appropriate alkyl halide (1.0 eq).

    • Reflux the mixture for 24 hours under an inert atmosphere (N₂ or Ar).

    • Cool the reaction to room temperature, collect the resulting precipitate by filtration, wash with cold toluene, and dry under vacuum to yield the phosphonium salt.[7]

  • Ylide Formation and Wittig Reaction:

    • Suspend the phosphonium salt (1.0 eq) in dry THF under an inert atmosphere.

    • Cool the suspension to -78 °C.

    • Add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour, resulting in the characteristic color of the ylide.

    • Cool the reaction back to -78 °C and add a solution of the aldehyde or ketone (1.0 eq) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the stilbene precursor.[6][14]

Protocol: Photochemical Cyclization
  • Reaction Setup:

    • Prepare a dilute solution (approx. 10⁻³ M) of the stilbene precursor in a suitable solvent (e.g., cyclohexane (B81311) or toluene).[2]

    • Add a catalytic amount of iodine (I₂, ~0.1 eq) and an acid scavenger such as THF.[4]

  • Irradiation:

    • Place the solution in a quartz photoreactor equipped with a cooling jacket to maintain room temperature.

    • Irradiate the solution with a high-pressure mercury lamp (e.g., 400 W) while bubbling air or oxygen through the mixture.[15]

    • Monitor the reaction progress by TLC or GC-MS. Reaction times can be long, often exceeding 20 hours.[2]

  • Work-up and Purification:

    • After the reaction is complete, wash the solution with aqueous sodium thiosulfate (B1220275) to remove excess iodine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the this compound.[4]

Characterization of Precursors

The unambiguous identification and purity assessment of hetahelicene precursors are crucial before proceeding to the final cyclization step. A combination of spectroscopic and analytical techniques is employed.

TechniquePurpose & Typical Observations
¹H and ¹³C NMR Spectroscopy Confirms the molecular structure. For stilbene precursors, characteristic signals for vinylic protons appear in the ¹H NMR spectrum. For biaryl precursors, distinct aromatic proton signals are observed. ¹³C NMR confirms the carbon framework.[16][17]
Mass Spectrometry (MS) Determines the molecular weight of the precursor. High-Resolution Mass Spectrometry (HRMS), such as MALDI-TOF, provides the exact mass, confirming the elemental composition.[18][19]
X-ray Crystallography Provides the definitive three-dimensional structure of the precursor in the solid state, confirming connectivity and stereochemistry where applicable.[20][21]
UV-Vis Spectroscopy Characterizes the electronic transitions within the π-conjugated system of the precursor. This is also useful for monitoring the progress of the photocyclization reaction.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the precursor molecule.

Quantitative Data Summary

The yields of precursor synthesis and the final helicene formation can vary significantly based on the specific substrates and reaction conditions.

Reaction StageMethodKey ReagentsTypical YieldReference
Precursor Synthesis Wittig ReactionPPh₃, n-BuLi, Aldehyde/Ketone60-90%[3]
Precursor Synthesis Suzuki CouplingPd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄)50-95%[11][12]
Helicene Formation PhotocyclizationStilbene Precursor, I₂, UV light40-80%[4][5]

Note: Yields are highly substrate-dependent and the values provided are representative ranges found in the literature.

References

Early Synthetic Methodologies for Heptahelicene Preparation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthetic methodologies for the preparation of heptahelicene, a molecule of significant interest in materials science and chiroptical applications. The document details the foundational photochemical and organometallic routes, methods for resolving racemic mixtures, and early attempts at asymmetric synthesis. Quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language illustrate the described synthetic pathways and workflows.

Photochemical Synthesis: The Genesis of this compound

The first successful synthesis of this compound was achieved through a photochemical approach, a method that remains a cornerstone in helicene chemistry. This strategy relies on the intramolecular cyclodehydrogenation of stilbene-type precursors upon irradiation with UV light.

The Pioneering Work of Martin and Co-workers (1967)

The inaugural synthesis of this compound was reported by R. H. Martin and his team in 1967, laying the groundwork for future explorations into higher helicenes.[1] The core of their methodology involved the photochemical cyclization of a diaryl olefin precursor.

Experimental Protocol: The synthesis commenced with the dehydration of a suitable alcohol precursor to form the key stilbene-like intermediate. This precursor was then subjected to photochemical cyclization. A solution of the stilbene (B7821643) precursor in a suitable solvent, typically benzene, containing a stoichiometric amount of iodine as an oxidizing agent, was irradiated with a high-pressure mercury lamp. The reaction mixture was continuously purged with oxygen to facilitate the oxidative cyclization. The progress of the reaction was monitored by the disappearance of the starting material. Upon completion, the solvent was removed, and the crude product was subjected to chromatographic purification to isolate the racemic this compound. While a landmark achievement, the yield of this initial synthesis was modest.

Katz's Enhanced Photocyclization Methodology

A significant improvement to the photochemical synthesis of helicenes was later developed by Katz and his colleagues. Their methodology dramatically increased the yields and suppressed side reactions by employing a different set of reaction conditions.[1]

Experimental Protocol: This improved method involves dissolving the stilbene precursor in a solvent such as benzene, along with a stoichiometric amount of iodine. Crucially, an excess of propylene (B89431) oxide is added to the reaction mixture, which acts as an acid scavenger, preventing the accumulation of hydroiodic acid (HI) that can lead to side reactions. The reaction is carried out under an inert atmosphere (e.g., argon) to prevent photo-oxidation. The solution is then irradiated with a mercury vapor lamp. The use of propylene oxide and the exclusion of air were key to achieving higher yields of the desired hettahelicene.

[2+2+2] Cycloisomerization of Alkynes: A Powerful Alternative

While photochemical methods were foundational, transition-metal-catalyzed [2+2+2] cycloisomerization of alkynes emerged as a highly efficient and versatile strategy for the construction of the strained helicene backbone. This approach allows for the formation of multiple rings in a single step.

Experimental Protocol: An early example of this methodology for the synthesis of a this compound derivative involved the use of a cobalt catalyst, such as CpCo(CO)₂. In a typical procedure, a suitably designed triyne precursor is dissolved in a high-boiling solvent like decane. A phosphine (B1218219) ligand, for example, triphenylphosphine, is often added to modulate the reactivity of the cobalt catalyst. The catalyst, CpCo(CO)₂, is then introduced, and the reaction mixture is heated to a high temperature (e.g., 140 °C) while being irradiated with a halogen lamp. The reaction proceeds via the coordination of the alkyne moieties to the cobalt center, followed by a cascade of cyclization and reductive elimination steps to form the aromatic core of the helicene. After the reaction is complete, the solvent is removed under vacuum, and the product is purified by column chromatography. Nickel(0) complexes have also been employed effectively in similar cycloisomerization reactions to produce this compound.

Resolution of Racemic this compound

The early synthetic routes to this compound invariably produced a racemic mixture of the (P)- and (M)-enantiomers. The separation of these enantiomers, a process known as resolution, was crucial for studying their chiroptical properties.

Spontaneous Resolution and Manual Separation

In a remarkable instance, early researchers were able to achieve resolution of this compound through spontaneous resolution upon crystallization. Under specific conditions, the racemic solution can yield separate crystals of the (P)- and (M)-enantiomers. These crystals, being mirror images of each other, could then be manually separated under a microscope. This method, while historically significant, is not generally applicable and relies on the fortuitous crystallization behavior of the compound.

Chromatographic Resolution

A more general and modern approach to resolving racemic helicenes involves chromatography on a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: A solution of the racemic this compound is injected onto an HPLC column packed with a chiral stationary phase. A suitable mobile phase, often a mixture of alkanes and alcohols, is then passed through the column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. As a result, the enantiomers are separated and can be collected as they elute from the column, providing access to enantiopure (P)- and (M)-heptahelicene.

Early Asymmetric Approaches to this compound Synthesis

The direct synthesis of enantiomerically enriched helicenes, known as asymmetric synthesis, was an early goal in helicene chemistry. One of the initial strategies explored was the use of chiral auxiliaries.

Diastereoselective Synthesis using Chiral Auxiliaries: This method involves attaching a chiral auxiliary to the helicene precursor. The presence of this chiral moiety influences the stereochemical outcome of the key bond-forming reaction, leading to the preferential formation of one diastereomer over the other.

Experimental Protocol: An example of this approach involves the use of a chiral alcohol as an auxiliary, which is esterified with a carboxylic acid group on the helicene precursor. The resulting diastereomeric esters are then subjected to the key cyclization step. The stereocenter in the chiral auxiliary directs the helical folding of the molecule, resulting in an enrichment of one diastereomer of the helicene product. After the cyclization, the chiral auxiliary can be cleaved to yield the enantiomerically enriched helicene. While early attempts in this area demonstrated the principle, the achieved diastereomeric excesses were often modest.

Quantitative Data Summary

Synthetic MethodKey Reagents/ConditionsYield (%)Enantiomeric Excess (ee) / Diastereomeric Excess (de)Reference
Photochemical Synthesis (Martin, 1967) Diaryl olefin, I₂, O₂, hv (Hg lamp), BenzeneModestRacemic[1]
Improved Photochemical Synthesis (Katz) Diaryl olefin, I₂, Propylene Oxide, hv (Hg lamp), Benzene, ArImprovedRacemic[1]
[2+2+2] Cycloisomerization Aromatic Triyne, CpCo(CO)₂, PPh₃, Decane, 140 °C, hvGoodRacemic
Resolution by Chiral HPLC Racemic this compound, Chiral Stationary Phase~45% per enantiomer>99% ee
Diastereoselective Synthesis Precursor with chiral auxiliaryVariableModest de

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described above.

Photochemical_Synthesis Stilbene Stilbene Precursor Dihydrophenanthrene trans-4a,4b-Dihydrophenanthrene Intermediate Stilbene->Dihydrophenanthrene hv This compound This compound Dihydrophenanthrene->this compound [O] (I₂, O₂ or I₂/Propylene Oxide)

Caption: Photochemical synthesis of this compound.

Cycloisomerization Triyne Aromatic Triyne Precursor Cobaltacycle Cobaltacyclopentadiene Intermediate Triyne->Cobaltacycle [Co(I)] This compound This compound Cobaltacycle->this compound [2+2+2] Cycloaddition

Caption: [2+2+2] Cycloisomerization route to this compound.

Resolution_Workflow Racemic Racemic this compound ((P)- and (M)-) Separation Chiral Separation (e.g., Chiral HPLC) Racemic->Separation P_enantiomer (P)-Heptahelicene Separation->P_enantiomer M_enantiomer (M)-Heptahelicene Separation->M_enantiomer

Caption: Workflow for the resolution of racemic this compound.

References

The Helical Twist: A Technical Guide to the Fundamental Principles of Helicene Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helicenes, ortho-fused polycyclic aromatic compounds, possess a unique form of chirality arising from their helical structure. This inherent chirality, existing without a traditional stereocenter, has garnered significant interest across various scientific disciplines, including materials science, asymmetric catalysis, and notably, drug development. Their rigid, well-defined helical scaffolds and intense chiroptical properties make them promising candidates for the design of novel therapeutic agents and chiral probes. This technical guide provides an in-depth exploration of the core principles of helicene chirality, detailing their synthesis, resolution, chiroptical characterization, and the fundamental relationship between their structure and chiral properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers navigating this fascinating class of molecules.

The Nature of Helicene Chirality

Helicenes are characterized by their screw-shaped molecular structure, which is the origin of their chirality. Unlike molecules with point or axial chirality, helicenes exhibit helical chirality. This arises from the non-superimposable mirror-image relationship between left-handed (Minus, M) and right-handed (Plus, P) helices.[1] The stability of these enantiomers is dependent on the energy barrier to racemization, the process of interconversion between the P and M forms. This barrier is largely influenced by the steric hindrance between the terminal rings of the helicene.[1]

G Ortho-fused Aromatic Rings Ortho-fused Aromatic Rings Helical Backbone Helical Backbone Ortho-fused Aromatic Rings->Helical Backbone Inherent Chirality Inherent Chirality Helical Backbone->Inherent Chirality leads to Enantiomers Enantiomers Inherent Chirality->Enantiomers manifests as P (Plus) Helix P (Plus) Helix Enantiomers->P (Plus) Helix M (Minus) Helix M (Minus) Helix Enantiomers->M (Minus) Helix Non-superimposable Mirror Images Non-superimposable Mirror Images P (Plus) Helix->Non-superimposable Mirror Images Racemization Barrier Racemization Barrier P (Plus) Helix->Racemization Barrier interconverts via M (Minus) Helix->Non-superimposable Mirror Images M (Minus) Helix->Racemization Barrier interconverts via Steric Hindrance Steric Hindrance Racemization Barrier->Steric Hindrance influenced by caption Logical relationship of helicene structure and chirality.

Racemization Barriers

The configurational stability of helicenes is a critical parameter for their application in chiral technologies. This stability is quantified by the racemization barrier, which is the energy required for the interconversion of the two enantiomers. For carbo[n]helicenes, the resistance to racemization generally increases with the number of aromatic rings (n).[2]

HeliceneRacemization Barrier (kcal/mol)MethodReference
[3]Helicene24.1Experimental[2]
[4]Helicene36.2Experimental[2]
[5]Helicene41.7Experimental[2]
[6]Helicene42.4Experimental[2]
[7]Helicene43.5Experimental[2]
Pentahelicene to NonaheliceneVariousComputational (AM1, MNDO, PM3, B3LYP)[8][9]
Expanded [n]Helicenes (n=4-24)VariousComputational[10]

Synthesis and Resolution of Helicenes

The preparation of enantiopure helicenes is a cornerstone for their application in chirality-focused research. Various synthetic strategies have been developed, alongside efficient methods for the resolution of racemic mixtures.

Synthetic Methodologies

2.1.1. Mallory Photocyclization

A classical and widely used method for helicene synthesis is the Mallory photocyclization of stilbene-like precursors.[11] This reaction involves an intramolecular photochemical cyclization followed by oxidation to form the phenanthrene (B1679779) core, which is extended to construct the helical framework.[12][11]

G Stilbene_Precursor Stilbene-like Precursor Irradiation Irradiation (e.g., Hg lamp) Stilbene_Precursor->Irradiation cis_trans_Isomerization cis-trans Isomerization Irradiation->cis_trans_Isomerization 6pi_Electrocyclization 6π-Electrocyclization cis_trans_Isomerization->6pi_Electrocyclization cis-isomer undergoes Dihydrophenanthrene_Intermediate Dihydrophenanthrene Intermediate 6pi_Electrocyclization->Dihydrophenanthrene_Intermediate Oxidation Oxidation (I2, O2) Dihydrophenanthrene_Intermediate->Oxidation Helicene_Product Helicene Product Oxidation->Helicene_Product caption Workflow of the Mallory photocyclization reaction.

  • A solution of the stilbene (B7821643) precursor (e.g., 0.105 mmol), iodine (e.g., 0.115 mmol), and a scavenger like propylene (B89431) oxide (e.g., 3.15 mmol) in a suitable solvent (e.g., 120 mL of toluene) is prepared in a photoreactor.

  • The reactor is fitted with a water-cooled immersion well and a medium-pressure mercury lamp (e.g., 125 W).

  • The solution is purged with an inert gas (e.g., N₂) and irradiated at a controlled temperature (e.g., 8 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude helicene product, which is then purified by chromatography.

2.1.2. [2+2+2] Cycloisomerization

Transition-metal-catalyzed [2+2+2] cycloisomerization of aromatic triynes has emerged as a powerful and atom-economical method for the synthesis of helicenes.[13][14] This reaction, often catalyzed by Ni(0) or Co(I) complexes, allows for the formation of multiple rings in a single step.[13][15]

Experimental Protocol: General Procedure for Co(I)-Catalyzed [2+2+2] Cycloisomerization [13]

  • A Schlenk flask is charged with the aromatic triyne precursor (e.g., 0.187 mmol) and flushed with an inert gas (e.g., argon).

  • The substrate is dissolved in a dry, degassed solvent (e.g., dioxane, 1 mL).

  • A solution of the cobalt catalyst, such as Co₂(CO)₈ (e.g., 0.028 mmol, 15 mol %), in the same solvent (1 mL) is added to the reaction mixture.

  • The mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 40 min).

  • After cooling to room temperature, the solvent is evaporated in vacuo.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the helicene product.

Resolution of Enantiomers

The separation of racemic helicenes into their constituent enantiomers is crucial for studying their chiroptical properties and for their application in asymmetric processes.

2.2.1. High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) in HPLC are widely used for the analytical and preparative separation of helicene enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

Experimental Protocol: General Procedure for HPLC Resolution

  • A racemic mixture of the helicene is dissolved in a suitable mobile phase.

  • The solution is injected onto a chiral HPLC column (e.g., Chiralcel OD-I, Chiralpak IA).

  • The enantiomers are separated using an appropriate mobile phase, which is a mixture of solvents like hexane, isopropanol, and dichloromethane, under isocratic conditions.

  • The elution of the enantiomers is monitored using a UV-Vis detector and a polarimeter.

  • The separated enantiomers are collected, and the solvent is evaporated to yield the enantiopure helicenes.

2.2.2. Kinetic Resolution

Kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[16] For example, palladium-catalyzed atroposelective C-C bond cleavage of helical tertiary alcohols has been used for the kinetic resolution of helicenols.[16]

Chiroptical Properties and Characterization

Helicenes exhibit exceptionally strong chiroptical properties, which are a direct consequence of their helical structure. These properties are primarily studied using various spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy is the most powerful technique for characterizing the absolute configuration of helicenes. The CD spectrum arises from the differential absorption of left and right circularly polarized light. The sign of the Cotton effect at specific wavelengths can be correlated to the P or M helicity of the molecule.[17]

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation Racemic_Helicene Racemic Helicene Resolution Enantiomeric Resolution (e.g., Chiral HPLC) Racemic_Helicene->Resolution P_Enantiomer (P)-Helicene Resolution->P_Enantiomer M_Enantiomer (M)-Helicene Resolution->M_Enantiomer CD_Spectroscopy Circular Dichroism (CD) Spectroscopy P_Enantiomer->CD_Spectroscopy CPL_Spectroscopy Circularly Polarized Luminescence (CPL) Spectroscopy P_Enantiomer->CPL_Spectroscopy M_Enantiomer->CD_Spectroscopy M_Enantiomer->CPL_Spectroscopy CD_Spectrum CD Spectrum (Cotton Effects) CD_Spectroscopy->CD_Spectrum CPL_Spectrum CPL Spectrum (glum value) CPL_Spectroscopy->CPL_Spectrum Absolute_Configuration Determination of Absolute Configuration (P/M) CD_Spectrum->Absolute_Configuration Chiroptical_Properties Quantification of Chiroptical Properties (gabs, glum) CPL_Spectrum->Chiroptical_Properties caption Workflow for chiroptical characterization.

  • Enantiopure helicene samples are dissolved in a suitable spectroscopic grade solvent (e.g., methanol, dichloromethane) to a known concentration.

  • The CD spectra are recorded on a commercial CD spectropolarimeter.

  • Spectra are typically measured over a wavelength range of 200-400 nm at room temperature.

  • The results are expressed in terms of molar circular dichroism (Δε) as a function of wavelength.

Circularly Polarized Luminescence (CPL) Spectroscopy

CPL spectroscopy measures the differential emission of left and right circularly polarized light from a chiral luminophore. It provides information about the chirality of the excited state. Helicenes are known to exhibit strong CPL signals.[3][18] The dissymmetry factor in luminescence, glum, is a key parameter obtained from CPL measurements.[18]

Helicene DerivativeEmission TypeglumQuantum Yield (Φ)Reference
Doubly hydroxylated[4]heliceneRed-shifted≈ 10⁻²-[3]
DMQA[8]Helicene (n-propyl)-1.8 to -2.5 x 10⁻⁴-[19]
DMQA[8]Helicene (isopropyl)-±7 x 10⁻⁴-[19]
DMQA[8]Helicene (cyclohexyl)-±7 x 10⁻⁴-[19]
Diaza[6]helicene-9.5 x 10⁻³0.13[7]

Applications in Drug Development

The unique structural and chiral properties of helicenes make them attractive scaffolds in drug design and development. Their rigid, three-dimensional structure can lead to high-affinity and selective interactions with biological targets. Furthermore, their inherent chirality can be exploited to probe chiral recognition events at the molecular level.

Potential applications include:

  • Chiral Probes: Helicenes can be used as sensitive probes for chirality in biological systems.

  • Asymmetric Catalysis: Helicene-based ligands have been successfully employed in asymmetric catalysis to synthesize chiral molecules of pharmaceutical interest.[20]

  • Direct Therapeutic Agents: The rigid helical scaffold can be functionalized to interact with specific biological targets, such as proteins and nucleic acids.

Conclusion

The fundamental principles of helicene chirality are rooted in their unique helical geometry, leading to stable enantiomers with remarkable chiroptical properties. Advances in synthetic methodologies, including Mallory photocyclization and transition-metal-catalyzed cycloisomerizations, have made a wide range of helicenes accessible. Efficient resolution techniques, particularly chiral HPLC, allow for the isolation of enantiopure forms, which is essential for their application in chiral-sensitive fields. The powerful combination of experimental chiroptical spectroscopy and computational studies continues to deepen our understanding of the structure-chirality relationships in these fascinating molecules. For researchers, scientists, and drug development professionals, helicenes offer a versatile and potent platform for the design of novel chiral materials and therapeutic agents. The detailed protocols and compiled data in this guide are intended to facilitate further exploration and innovation in the field of helicene chemistry.

References

An In-depth Technical Guide to Heptahelicene Solubility and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of heptahelicene, a prominent member of the helicene family of polycyclic aromatic hydrocarbons (PAHs). Understanding the solubility characteristics of this compound is crucial for its application in various fields, including materials science, chiroptical devices, and potentially as a scaffold in drug development. This document details the factors influencing its solubility, available quantitative and qualitative data, and a robust experimental protocol for its determination.

Core Concepts in this compound Solubility

This compound (C₃₀H₁₈) is a large, nonpolar, and rigid polycyclic aromatic hydrocarbon composed of seven ortho-fused benzene (B151609) rings. Its unique helical structure arises from the steric hindrance of the terminal rings, preventing a planar conformation. This inherent non-planarity, coupled with its extensive π-conjugated system, governs its interaction with various solvents.

The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a nonpolar molecule, it is expected to be more soluble in nonpolar organic solvents that can effectively engage in van der Waals forces and π-π stacking interactions. Conversely, its solubility in polar solvents, particularly water, is exceedingly low due to the energetic penalty of disrupting the strong hydrogen-bonding network of the solvent to create a cavity for the large, hydrophobic solute molecule.

Solvent Effects on this compound Solubility

The choice of solvent significantly impacts the solubility of this compound and other PAHs. Key solvent properties influencing solubility include:

  • Polarity : Nonpolar solvents are generally better at dissolving this compound. The solubility is expected to decrease as the solvent polarity increases. For instance, while soluble in solvents like benzene and toluene (B28343), its solubility in highly polar solvents is negligible.[1][2]

  • Aromaticity : Aromatic solvents such as benzene and toluene are particularly effective due to the potential for favorable π-π stacking interactions between the solvent and the fused aromatic rings of this compound.

  • Molecular Size and Shape : The ability of solvent molecules to efficiently pack around the large, non-planar this compound molecule can influence solubility.

  • Hydrogen Bonding Capability : Solvents with strong hydrogen bonding networks, like water and to a lesser extent, alcohols, are poor solvents for this compound as the solute cannot participate in these interactions.[1]

  • Cohesive Energy Density : According to regular solution theory, solubility is favored when the cohesive energy densities (related to the Hildebrand solubility parameter) of the solute and solvent are closely matched.

In practice, a semi-logarithmic increase in the solubility of aromatic solutes is often observed with an increasing volume fraction of a miscible organic co-solvent in an aqueous mixture.[3][4][5] This highlights the dramatic effect that even a small amount of a suitable organic solvent can have on the solubility of hydrophobic compounds like this compound.

The relationship between solvent properties and the solubility of nonpolar aromatic compounds can be visualized as follows:

Logical relationship of factors influencing this compound solubility.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not widely available in the literature. However, several sources provide qualitative descriptions of its solubility. To provide a useful reference for researchers, the following table includes this qualitative information alongside quantitative data for structurally related, large polycyclic aromatic hydrocarbons, namely benzo[a]pyrene (B130552) and coronene (B32277). This comparative data can be used to estimate the approximate solubility of this compound in various solvents.

CompoundSolventSolubilityTemperature (°C)Reference(s)
This compound ChloroformSolubleAmbient[6]
DichloromethaneSolubleAmbient[6]
TolueneSolubleAmbient[6]
DMSOSolubleAmbient[6]
Benzo[a]pyrene BenzeneSolubleAmbient[1][7]
TolueneSolubleAmbient[7]
XyleneSolubleAmbient[7]
EthanolSparingly solubleAmbient[1][7]
MethanolSparingly solubleAmbient[7]
WaterVery low solubility20[2]
Coronene BenzeneVery solubleAmbient[8]
TolueneVery solubleAmbient[8]
DichloromethaneSolubleAmbient[9]
ChloroformSoluble (1 mmol·L⁻¹)Ambient[8]
HexaneVery solubleAmbient[8]
EthanolSparingly solubleAmbient[8]
Water0.14 µg/LAmbient[8]

Note: "Soluble" and "sparingly soluble" are qualitative terms from the cited literature and are not numerically defined. The data for benzo[a]pyrene and coronene are provided for comparative purposes.

Experimental Protocol for Solubility Determination by UV-Vis Spectrophotometry

The following protocol outlines a reliable method for determining the thermodynamic solubility of this compound in a given organic solvent using the shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is widely applicable to polycyclic aromatic hydrocarbons.[10]

4.1. Materials and Reagents

  • This compound (high purity)

  • Solvent of interest (spectroscopic grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Amber glass vials with screw caps

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_standards 1. Prepare Standard Solutions (Serial Dilution) measure_standards 3. Measure Absorbance of Standards prep_standards->measure_standards prep_saturated 2. Prepare Saturated Solution (Excess Solute + Solvent) equilibrate 4. Equilibrate Saturated Solution (e.g., 48h shaking) prep_saturated->equilibrate calibration_curve 5. Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve filter_sample 6. Filter Saturated Solution (Remove Undissolved Solid) equilibrate->filter_sample calculate 8. Calculate Solubility (from Calibration Curve) calibration_curve->calculate measure_sample 7. Dilute & Measure Absorbance of Saturated Sample filter_sample->measure_sample measure_sample->calculate

Workflow for solubility determination by the shake-flask method.

4.3. Step-by-Step Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

  • Determine λmax : Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).[10] All subsequent absorbance measurements will be taken at this λmax.

  • Prepare Stock Solution : Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare Serial Dilutions : Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

  • Measure Absorbance : Measure the absorbance of each standard solution at the predetermined λmax.

  • Construct Calibration Curve : Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a valid calibration curve.[11]

Step 2: Preparation and Analysis of Saturated Solution

  • Create Slurry : Add an excess amount of solid this compound to an amber glass vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means that a visible amount of undissolved solid remains.

  • Equilibration : Tightly cap the vial and place it on an orbital shaker. Agitate the solution at a constant temperature (e.g., 25 °C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration : Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[10]

  • Dilution and Measurement : Accurately dilute the clear filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

Step 3: Calculation of Solubility

  • Calculate Concentration : Use the equation of the calibration curve (Concentration = (Absorbance - c) / m) to determine the concentration of the diluted filtrate.

  • Account for Dilution : Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, its qualitative behavior as a nonpolar aromatic compound is well-understood. It exhibits good solubility in nonpolar and aromatic organic solvents and is practically insoluble in polar solvents like water. For precise quantitative measurements, the detailed shake-flask and UV-Vis spectrophotometry protocol provided in this guide offers a reliable and accessible method for researchers. The comparative data for benzo[a]pyrene and coronene serve as a valuable benchmark for estimating solubility and selecting appropriate solvent systems for experimental work involving this compound. Further research to quantify the solubility of this compound in a broad range of solvents would be a valuable contribution to the fields of materials science and medicinal chemistry.

References

The Helical Heart of a Chiral Catalyst: An In-Depth Technical Guide to π-Conjugation in Heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptahelicene, a fascinating polycyclic aromatic hydrocarbon, presents a unique case study in the realm of π-conjugation. Composed of seven ortho-fused benzene (B151609) rings, its inherent steric strain forces the molecule into a non-planar, helical structure. This guide delves into the core of this compound's electronic architecture, exploring how its distinct topology governs the delocalization of π-electrons and gives rise to its remarkable chiroptical and electronic properties. This document provides a comprehensive overview of the structural, spectroscopic, and computational data that collectively illuminate the nature of π-conjugation in this intriguing molecule.

The Duality of Delocalization: Through-Bond vs. Through-Space Conjugation

In contrast to planar aromatic systems where π-conjugation is confined to the two-dimensional plane of the molecule, this compound's three-dimensional structure introduces a fascinating interplay between two modes of electronic communication: through-bond and through-space conjugation.

Through-bond conjugation follows the conventional pathway along the covalent framework of the ortho-fused benzene rings. This continuous overlap of p-orbitals allows for the delocalization of π-electrons across the helical backbone. However, the helical twist introduces a periodic disruption in the planarity, which can influence the efficiency of this delocalization compared to a hypothetical planar analogue.

Through-space conjugation , on the other hand, arises from the close proximity of non-covalently bonded atoms in the overlapping turns of the helix. This spatial interaction between π-orbitals of adjacent, stacked aromatic rings provides an alternative pathway for electronic communication. In this compound, the terminal rings can be sufficiently close to allow for significant through-space interactions, which play a crucial role in defining its electronic and chiroptical properties. The interplay between these two conjugation pathways is a key area of research in understanding the unique characteristics of helicenes.

Quantitative Structural and Electronic Data

The unique helical structure and the nature of π-conjugation in this compound are quantitatively described by a combination of experimental and computational data. The following tables summarize key structural parameters, electronic properties, and chiroptical data for this compound.

ParameterValueMethodReference
Molecular Formula C₃₀H₁₈-[1]
Molecular Weight 378.47 g/mol -[1]
Dihedral Angle (Inner Helix) 24.6–25.6°X-ray Crystallography
C-C Bond Length (Inner Helix) 1.43–1.45 ÅX-ray Crystallography

Table 1: Key Structural Parameters of this compound.

PropertyValueMethodReference
HOMO-LUMO Gap ~2.5 - 3.0 eVSTS[2]
HOMO-LUMO Gap (Calculated) 3.3 eV (Expanded[2]helicene)DFT[3]
Specific Rotation ([α]D) -5900° (for M-enantiomer in solution)Polarimetry[4]

Table 2: Electronic and Chiroptical Properties of this compound.

TechniqueWavelength (λmax) / Chemical Shift (δ)Solvent/ConditionsReference
UV-Vis Absorption 280, 325, 420 nmCHCl₃[5]
Circular Dichroism (CD) Bisignate doublet (for M-enantiomer)solution[6]
¹H NMR Complex aromatic regionCDCl₃[7]

Table 3: Spectroscopic Data for this compound.

Experimental Protocols

A comprehensive understanding of this compound's properties relies on a suite of experimental and computational techniques. Below are detailed methodologies for key experiments.

Synthesis and Enantiomeric Resolution

Synthesis: The synthesis of this compound is a multi-step process that has been refined over the years. A common approach involves the photochemical cyclization of a stilbene-like precursor.

Enantiomeric Separation: The racemic mixture of (P)- and (M)-heptahelicene is typically resolved using high-performance liquid chromatography (HPLC) on a chiral stationary phase.[4][8]

  • System: Semi-preparative HPLC

  • Column: Chiral stationary phase (e.g., polysaccharide-based)

  • Mobile Phase: A mixture of hexanes and a chiral modifier (e.g., isopropanol).

  • Detection: UV-Vis detector to monitor the elution of the enantiomers.

Spectroscopic Characterization

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy: These techniques are crucial for probing the electronic transitions and chiroptical properties of this compound.

  • Instrument: Jasco J-815 CD spectrometer or similar.

  • Solvent: Dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃).[5][9]

  • Concentration: Typically in the range of 10⁻⁵ to 10⁻⁴ M.

  • Pathlength: 1 cm quartz cuvette.

  • Parameters: Spectra are recorded at room temperature with a specified scan speed and bandwidth. A baseline spectrum of the solvent is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound.

  • Instrument: Bruker Avance 300 MHz spectrometer or higher field instrument.

  • Solvent: Deuterated chloroform (CDCl₃).[7]

  • Concentration: ~5-10 mg of sample dissolved in ~0.5 mL of solvent.

  • Referencing: Chemical shifts are referenced to the residual solvent peak.

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are indispensable for predicting the geometry, electronic structure, and spectroscopic properties of this compound.

  • Software: Gaussian, TURBOMOLE, or similar quantum chemistry packages.[10]

  • Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is commonly used.[11]

  • Basis Set: A triple-zeta basis set with polarization functions, such as 6-311G(d,p), is often employed.

  • Methodology:

    • Geometry Optimization: The ground-state geometry is optimized to find the minimum energy structure.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum.

    • TD-DFT Calculation: Excited-state calculations are performed to predict the UV-Vis and CD spectra.[10]

Visualizing the Core Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

Heptahelicene_Structure_and_Conjugation cluster_structure This compound Structure cluster_conjugation π-Conjugation Pathways A Ortho-fused Benzene Rings C Steric Strain A->C causes B Helical Chirality D Through-Bond (Covalent Framework) B->D enables E Through-Space (Non-covalent Overlap) B->E facilitates C->B induces

Caption: Logical relationship between the structure of this compound and its π-conjugation pathways.

Experimental_Workflow Synthesis Synthesis of Racemic this compound HPLC Chiral HPLC Separation Synthesis->HPLC P_Enantiomer (P)-Heptahelicene HPLC->P_Enantiomer M_Enantiomer (M)-Heptahelicene HPLC->M_Enantiomer Spectroscopy Spectroscopic Characterization (NMR, UV-Vis, CD) P_Enantiomer->Spectroscopy M_Enantiomer->Spectroscopy Analysis Data Analysis and Interpretation Spectroscopy->Analysis Computation Computational Modeling (DFT/TD-DFT) Computation->Analysis

Caption: A typical experimental workflow for the study of this compound.

Conclusion

The π-conjugation in this compound is a complex phenomenon dictated by its unique helical structure. The interplay of through-bond and through-space interactions governs its electronic and chiroptical properties, making it a compelling target for both fundamental research and applications in areas such as asymmetric catalysis and materials science. A thorough understanding of its structure-property relationships, facilitated by the combination of advanced experimental techniques and computational modeling, is crucial for the rational design of novel functional molecules with tailored properties. This guide provides a foundational understanding for researchers and professionals seeking to explore the rich and complex world of helicenes.

References

Heptahelicene: A Technical Guide on the Intrinsic Relationship Between Helical Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed exploration of heptahelicene, a molecule where a unique three-dimensional structure dictates a remarkable range of functions. We will delve into its synthesis, chiroptical properties, and its applications stemming directly from its inherent chirality, including roles in spintronics and molecular recognition. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes core concepts to provide a comprehensive resource for the scientific community.

Molecular Structure: The Genesis of Chirality

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈.[1] It consists of seven ortho-fused benzene (B151609) rings which, due to severe steric hindrance between the terminal rings, cannot lie in a single plane.[2] This steric strain forces the molecule to adopt a non-planar, helical, or "screw-shaped" geometry. This structure is the fundamental origin of this compound's chirality.

The molecule exists as two stable, non-superimposable mirror images, known as enantiomers. Following Cahn-Ingold-Prelog priority rules, these are designated as (P) for the right-handed helix (plus) and (M) for the left-handed helix (minus).[3] This inherent chirality, existing without a traditional asymmetric carbon atom, is the primary determinant of its unique functions.

cluster_this compound This compound (C30H18) Schematic cluster_Key Structural Note R1 Ring 1 R2 Ring 2 R1->R2 R3 Ring 3 R2->R3 R4 Ring 4 R3->R4 R5 Ring 5 R4->R5 R6 Ring 6 R5->R6 R7 Ring 7 R6->R7 KeyNode Steric clash between terminal rings (1 and 7) forces the molecule into a helical shape, creating (P) and (M) enantiomers.

Caption: Schematic 2D connectivity of the seven ortho-fused rings in this compound.

Synthesis and Enantiomeric Resolution

The synthesis of this compound typically yields a racemic mixture, containing equal amounts of the (P) and (M) enantiomers.[4] Since the distinct functions of this compound are enantiomer-specific, their separation, or resolution, is a critical step for research and application.

Synthesis

The most established method for synthesizing the this compound core is the photochemical cyclodehydrogenation of stilbene-like precursors.[5] This process involves dissolving a suitable precursor and an oxidizing agent like iodine in a solvent, followed by irradiation with UV light, which induces the cyclization and aromatization to form the rigid helical structure. While effective, alternative metal-mediated and catalytic strategies have been developed to improve efficiency and reaction conditions.[2]

Resolution of Enantiomers

Separating the (P) and (M) enantiomers from the racemic mixture is essential. The most prevalent and effective technique is high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP).[2][6] The differential interaction between each enantiomer and the chiral phase allows for their separation, enabling the isolation of enantiopure samples. Other methods include chemical resolution, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by conventional techniques like crystallization.[7][8][9]

precursor Stilbene-like Precursor photocyclization Photochemical Cyclodehydrogenation (UV, I₂) precursor->photocyclization racemic Racemic (P/M)-Heptahelicene photocyclization->racemic separation Chiral HPLC Separation racemic->separation separation->enantiomers P_enantiomer (P)-Heptahelicene M_enantiomer (M)-Heptahelicene

Caption: General experimental workflow for the synthesis and resolution of this compound.

Core Structure-Function Relationships and Applications

The rigid, chiral, and electron-rich structure of this compound gives rise to its notable functions in chiroptical devices, spintronics, and molecular sensing.

Chiroptical Properties

The helical arrangement of the π-conjugated system in this compound results in exceptionally strong interactions with polarized light.[6] This is quantified by its chiroptical properties, such as optical rotation (OR), electronic circular dichroism (CD), and circularly polarized luminescence (CPL).[2][3] These properties are not only a direct consequence of the molecule's structure but also serve as the basis for its use in optical materials and as chiral probes. For instance, the M-enantiomer exhibits a significant molecular optical rotation of 5900°.[6]

PropertyValueEnantiomerConditions/NotesReference
Molecular Optical Rotation5900°MMeasured in solution.[6]
Absorption Dissymmetry (g_abs)Typically in the range of 10⁻⁴ to 10⁻³P/MA general range for helicenes, quantifying the differential absorption of circularly polarized light.[3][3]
Luminescence Dissymmetry (g_lum)Correlates with g_absP/MQuantifies the degree of polarization in emission; valuable for designing materials for 3D displays.[2][2]
Spintronics: Chirality-Induced Spin Selectivity (CISS)

One of the most significant functions of this compound is its ability to act as a spin filter for electrons, a phenomenon known as the Chirality-Induced Spin Selectivity (CISS) effect.[2] When an electron passes through the chiral helical potential of the molecule, its spin becomes preferentially aligned.[10] This function is particularly pronounced when this compound is adsorbed as a monolayer on a conductive or ferromagnetic surface, such as copper, gold, cobalt, or iron.[6][10][11] This property makes this compound a prime candidate for developing novel spintronic devices, where electron spin, in addition to charge, is used to carry information.

cluster_CISS Conceptual Model of the CISS Effect unpolarized Unpolarized Electron Current helicene This compound Monolayer (Chiral Potential) unpolarized->helicene e⁻ spin_up Spin-Up Polarized helicene->spin_up Transmitted spin_down Spin-Down Filtered helicene->spin_down Blocked/Reflected

Caption: this compound acting as a spin filter due to the CISS effect.

Molecular Recognition and Sensing

The unique three-dimensional shape of this compound, particularly the co-facial arrangement of its terminal benzene rings, allows it to function as a "chiral molecular tweezer" or clamp.[2][12] This structural feature enables it to selectively bind or "host" certain ions, such as alkali metal cations (K⁺ and Cs⁺).[2] This capability for molecular recognition opens up potential applications in the development of highly selective chemical sensors and novel separation techniques.

Key Experimental Methodologies

Protocol: Photochemical Synthesis of this compound

This protocol is a generalized procedure based on the widely used photocyclodehydrogenation method.

  • Precursor Preparation: A suitable stilbene-like precursor is synthesized through standard organic chemistry techniques (e.g., Wittig or Horner-Wadsworth-Emmons reaction).

  • Reaction Setup: The precursor is dissolved in a solvent such as THF or benzene in a quartz reaction vessel. A stoichiometric amount of an oxidizing agent, typically iodine (I₂), is added. The solution is deoxygenated by bubbling with an inert gas (e.g., Argon or Nitrogen).

  • Photocyclization: The solution is irradiated with a high-pressure mercury UV lamp. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Workup and Purification: Upon completion, the reaction mixture is quenched, often with a sodium thiosulfate (B1220275) solution to remove excess iodine. The solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield racemic this compound.[5]

Protocol: Chiral Resolution by HPLC

This protocol outlines the separation of (P) and (M) this compound enantiomers.

  • System Preparation: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak) is used.

  • Mobile Phase: A suitable mobile phase, typically a mixture of hexane (B92381) and isopropanol, is selected and optimized for the best separation. The mobile phase is filtered and degassed.

  • Sample Preparation: A solution of the racemic this compound is prepared in the mobile phase or a compatible solvent at a known concentration.

  • Injection and Separation: The sample is injected onto the column. The enantiomers travel through the column at different rates due to their differential interactions with the CSP.

  • Detection and Collection: The separated enantiomers are detected as they elute from the column using a UV-Vis detector. The fractions corresponding to each enantiomer are collected separately.[2][6]

  • Analysis: The enantiomeric excess (ee) of the collected fractions is determined to confirm the purity of the separation.

Protocol: Characterization by Scanning Tunneling Microscopy (STM)

This protocol describes the study of this compound adsorbed on a conductive surface.

  • Substrate Preparation: A single-crystal substrate (e.g., Cu(111), Au(111)) is cleaned in an ultra-high vacuum (UHV) chamber through repeated cycles of sputtering with Ar⁺ ions and subsequent annealing to create wide, clean atomic terraces.[10]

  • Molecular Deposition: this compound is deposited onto the clean substrate via sublimation from a Knudsen cell or a similar evaporator within the UHV chamber. The substrate can be held at room temperature or cooled during deposition.[10][11]

  • STM Imaging: The sample is transferred to a low-temperature STM (e.g., cooled to ~5 K) to suppress thermal diffusion and allow for stable imaging.[2]

  • Data Acquisition: Topographic images are acquired in constant-current mode. This allows for the visualization of individual molecules, their adsorption geometry, and their self-assembled structures on the surface. STM is powerful enough to distinguish between the left-handed (M) and right-handed (P) enantiomers at the single-molecule level.[2]

  • Spectroscopy (STS): By holding the STM tip at a fixed position over a molecule and sweeping the bias voltage, scanning tunneling spectroscopy (dI/dV spectra) can be performed to probe the local density of electronic states (LDOS) of the molecule.[11]

References

Methodological & Application

Enantioselective Synthesis of Heptahelicene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of heptahelicene derivatives, a class of molecules with significant potential in materials science, asymmetric catalysis, and medicinal chemistry. The inherent chirality and unique photophysical properties of heptahelicenes make their stereocontrolled synthesis a critical area of research. These notes summarize key methodologies, presenting quantitative data in accessible formats and offering step-by-step protocols for reproducible research.

I. Introduction to Enantioselective Synthesis of Heptahelicenes

Helicenes are polycyclic aromatic hydrocarbons characterized by their ortho-fused rings, which impart a helical, and therefore chiral, structure.[1]Helicenes, consisting of seven fused benzene (B151609) rings, represent a key subclass with a significant barrier to racemization, making their enantiopure forms stable and desirable for various applications. The development of catalytic enantioselective methods has been instrumental in accessing these molecules with high stereocontrol, moving beyond classical resolutions of racemic mixtures.

This document outlines three prominent and effective strategies for the enantioselective synthesis of this compound and its derivatives:

  • Organocatalyzed Double Annulation: A powerful method for constructing hetero[1]helicenes through a sequential Povarov reaction.[2][3]

  • Asymmetric Olefin Metathesis: A kinetic resolution approach to afford enantioenriched[1]helicene.[4]

  • Palladium-Catalyzed C-H Arylation: A direct method for the synthesis of lower carbo[n]helicenes, applicable to the[1]helicene core.[5]

II. Synthetic Strategies and Key Data

The following tables summarize the quantitative data associated with the key enantioselective synthetic methods for this compound derivatives.

Table 1: Organocatalyzed Double Annulation for Hetero[1]helicenes[2][3]
EntryAldehydeEnamideYield (%)ee (%)
1BenzaldehydeN-Vinyl-2-oxazolidinone8595
24-MethoxybenzaldehydeN-Vinyl-2-oxazolidinone8296
34-ChlorobenzaldehydeN-Vinyl-2-oxazolidinone8894
42-NaphthaldehydeN-Vinyl-2-oxazolidinone7592

Reaction Conditions: Pentacyclic diamine, aldehyde, and enamide in the presence of a chiral phosphoric acid (CPA) catalyst, followed by aromatization.

Table 2: Asymmetric Olefin Metathesis for[1]Helicene[4]
EntryCatalystOlefin AdditiveSolventee (%)
1Ru-based C1-symmetric NHCEthylene (B1197577)Hexafluorobenzene (B1203771)80
2Ru-based C1-symmetric NHCPropyleneHexafluorobenzene75
3Ru-based C1-symmetric NHC1-HexeneToluene60

Reaction Conditions: Kinetic resolution of a racemic diene precursor using a chiral Ru-based olefin metathesis catalyst.

Table 3: Pd-Catalyzed Enantioselective C-H Arylation for Carbo[n]helicenes[5]
nPrecursorLigandYield (%)ee (%)
4Biphenyl-basedBifunctional phosphine-carboxylate70-8590-99
5Naphthalene-basedBifunctional phosphine-carboxylate65-8088-97
6Phenanthrene-basedBifunctional phosphine-carboxylate50-7085-95

Reaction Conditions: Pd-catalyzed enantioselective C-H arylation in the presence of a unique bifunctional phosphine-carboxylate ligand.

III. Experimental Protocols

Protocol 1: Organocatalyzed Enantioselective Synthesis of Hetero[1]helicenes via Double Annulation[2][3]

This protocol details a sequential chiral phosphoric acid (CPA)-catalyzed three-component double Povarov reaction followed by aromatization.

Materials:

  • Pentacyclic diamine (1.0 equiv)

  • Aldehyde (2.2 equiv)

  • Enamide (e.g., N-vinyl-2-oxazolidinone) (2.5 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (10 mol%)

  • Oxidizing agent (e.g., DDQ or MnO2)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add the pentacyclic diamine (1.0 equiv) and the CPA catalyst (10 mol%).

  • Dissolve the solids in the anhydrous solvent and stir for 10 minutes at room temperature.

  • Add the aldehyde (2.2 equiv) and the enamide (2.5 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor by TLC until the starting materials are consumed.

  • Upon completion of the Povarov reaction, add the oxidizing agent (e.g., DDQ, 3.0 equiv).

  • Stir the mixture at room temperature or elevated temperature until aromatization is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantioenriched hetero[1]helicene.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Enantioselective Synthesis of[1]Helicene via Asymmetric Olefin Metathesis[4]

This protocol describes the kinetic resolution of a racemic diene precursor to[1]helicene using a chiral ruthenium-based catalyst.

Materials:

  • Racemic[1]helicene diene precursor (1.0 equiv)

  • Chiral Ru-based olefin metathesis catalyst with C1-symmetric N-heterocyclic carbene ligands (5-10 mol%)

  • Olefin additive (e.g., ethylene gas)

  • Anhydrous hexafluorobenzene

Procedure:

  • In a glovebox, dissolve the racemic diene precursor in anhydrous hexafluorobenzene in a Schlenk flask.

  • Add the chiral Ru-based catalyst to the solution.

  • Pressurize the flask with the olefin additive (e.g., ethylene, 1 atm).

  • Stir the reaction mixture at room temperature and monitor the progress by 1H NMR or GC-MS.

  • The reaction is stopped at approximately 50-60% conversion to achieve optimal kinetic resolution.

  • Remove the solvent under reduced pressure.

  • Purify the mixture by column chromatography to separate the unreacted, enantioenriched diene precursor from the metathesis products.

  • The enantioenriched diene is then subjected to a final cyclization/aromatization step (e.g., photochemical cyclization) to yield the enantioenriched[1]helicene.

  • Determine the enantiomeric excess by chiral HPLC analysis.

IV. Visualized Workflows and Pathways

Diagram 1: Organocatalyzed Double Annulation Workflow

Organocatalyzed_Double_Annulation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Sequence cluster_product Product Diamine Pentacyclic Diamine Povarov Double Povarov Reaction Diamine->Povarov Aldehyde Aldehyde Aldehyde->Povarov Enamide Enamide Enamide->Povarov CPA Chiral Phosphoric Acid CPA->Povarov Catalyzes Aromatization Oxidative Aromatization Povarov->Aromatization Helicene Enantioenriched Hetero[7]helicene Aromatization->Helicene

Caption: Workflow for the organocatalyzed synthesis of hetero[1]helicenes.

Diagram 2: Asymmetric Olefin Metathesis Logical Flow

Asymmetric_Olefin_Metathesis Start Racemic Diene Precursor Resolution Kinetic Resolution via Asymmetric Metathesis Start->Resolution Catalyst Chiral Ru-Catalyst + Olefin Additive Catalyst->Resolution Mediates Separation Chromatographic Separation Resolution->Separation EnrichedDiene Enantioenriched Diene Precursor Separation->EnrichedDiene Desired Fraction Byproducts Metathesis Byproducts Separation->Byproducts Other Fractions FinalCyclization Photochemical Cyclization EnrichedDiene->FinalCyclization FinalProduct Enantioenriched [7]Helicene FinalCyclization->FinalProduct

Caption: Logical flow for the kinetic resolution of[1]helicene precursors.

Diagram 3: Palladium-Catalyzed C-H Arylation Signaling Pathway

Pd_Catalyzed_CH_Arylation Reactants Polycyclic Precursor Arylating Agent CatalyticCycle Pd(0) Oxidative Addition C-H Activation Reductive Elimination Reactants:f0->CatalyticCycle:f1 CatalyticCycle:f3->CatalyticCycle:f0 Product Enantioenriched Carbohelicene CatalyticCycle:f3->Product Ligand Chiral Bifunctional Ligand Ligand->CatalyticCycle:f2 Induces Enantioselectivity

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

References

Application Notes and Protocols for Photochemical Heptahelicene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of heptahelicenes via photochemical cyclization. This powerful technique utilizes light to induce the formation of the characteristic helical structure of heptahelicene from stilbene-like precursors.

Introduction

This compound, a polycyclic aromatic hydrocarbon consisting of seven ortho-fused benzene (B151609) rings, possesses a unique helical chirality, making it a molecule of significant interest in materials science, chiroptical devices, and as a chiral ligand in asymmetric catalysis. The most common and versatile method for synthesizing helicenes, including this compound, is the photochemical cyclization of stilbene-like precursors, often referred to as photocyclodehydrogenation or the Mallory reaction.[1][2] This method offers a direct route to the helicene core under relatively mild conditions.[3]

The general principle involves the UV irradiation of a diarylethene precursor. The cis-isomer of the precursor undergoes a 6π-electrocyclization to form a dihydrophenahelicene intermediate, which is subsequently oxidized to the final, stable this compound.[2] Iodine is commonly used as the oxidizing agent.[2]

General Principles and Signaling Pathway

The photochemical synthesis of this compound from a stilbene-like precursor can be summarized in the following key steps:

  • Photoisomerization : The initial stilbene (B7821643) precursor, which is often a mixture of E and Z isomers, is irradiated with UV light. The E isomer is converted to the Z isomer, which is the conformer required for cyclization.

  • Electrocyclization : The Z-isomer, in an excited state, undergoes a conrotatory 6π-electrocyclization to form a transient dihydrophenahelicene intermediate.

  • Oxidation (Dehydrogenation) : The dihydrophenahelicene intermediate is then oxidized to the fully aromatic and stable this compound. This step is typically facilitated by an oxidizing agent like iodine in the presence of a mild base or a scavenger to neutralize the HI produced.[1][3]

This overall process is depicted in the logical workflow diagram below.

Photochemical_Heptahelicene_Synthesis cluster_precursor Precursor Preparation cluster_photoreaction Photochemical Reaction cluster_product Product Isolation Precursor Stilbene-like Precursor (E/Z mixture) UV UV Irradiation (e.g., Mercury Lamp) Precursor->UV Introduction to Photoreactor Isomerization E-Z Isomerization UV->Isomerization Cyclization 6π-Electrocyclization Isomerization->Cyclization Intermediate Dihydrophenahelicene Intermediate Cyclization->Intermediate Oxidation Oxidation (Iodine, Air) Intermediate->Oxidation Product rac-[7]Helicene Oxidation->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Resolution Chiral Resolution (Optional, e.g., HPLC) Purification->Resolution Enantiomers Enantiopure (P) and (M) [7]Helicene Resolution->Enantiomers

Caption: Workflow for the photochemical synthesis of this compound.

Quantitative Data Summary

The yield of photochemical this compound synthesis is highly dependent on the precursor structure and reaction conditions. Below is a summary of reported yields for various this compound derivatives prepared via photochemical cyclization.

Precursor TypeThis compound DerivativeYield (%)Reference
[1]+[2]+[1] Stilbene-likeUnsubstituted[4]Helicene90[2]
3,6-bis(styryl)phenanthreneUnsubstituted[4]Helicene44[1][5]
3,6-bis(styryl)-9,10-dimethoxyphenanthrene9,10-Dimethoxy[4]helicene50
Dithiophene-based stilbene3,14-DithiaheliceneNot specified[6]

Note on Quantum Yields and Enantiomeric Excess:

  • Quantum Yield: The quantum yield for the photocyclization step of stilbene to phenanthrene (B1679779) can vary, and specific values for this compound formation are not widely reported. However, for a related imidazoleisoindole-based stilbene analogue, a quantum yield of 0.3 for the photocyclization reaction has been reported.[7]

  • Enantiomeric Excess: The direct photochemical synthesis of helicenes typically yields a racemic mixture (1:1 ratio of (P)- and (M)-enantiomers).[2] Asymmetric synthesis with circularly polarized light has been explored, but the resulting enantiomeric excess is often low.[2] Therefore, obtaining enantiopure heptahelicenes usually requires the use of chiral precursors or subsequent resolution of the racemic mixture by methods such as chiral HPLC.[2]

Detailed Experimental Protocols

The following are representative protocols for the photochemical synthesis of this compound and its derivatives.

Protocol 1: Synthesis of Unsubstituted[4]Helicene via Double Photocyclodehydrogenation

This protocol is based on the synthesis from 3,6-(bis-styryl)phenanthrene.[1][5]

Materials:

Procedure:

  • Reaction Setup: In a quartz photoreactor vessel, dissolve 3,6-(bis-styryl)phenanthrene (1.0 g, concentration ~10⁻³ M) in anhydrous toluene.

  • Addition of Reagents: Add a catalytic amount of iodine (e.g., 5 mol%) and an excess of tetrahydrofuran (THF) to the solution. THF acts as a scavenger for the hydrogen iodide (HI) produced during the reaction.[1]

  • Photochemical Reaction: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Irradiate the solution with a high-pressure mercury vapor lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The irradiation is typically carried out for an extended period (e.g., 12-24 hours).[5]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford pure[4]helicene.[1]

Protocol 2: Synthesis of 9,10-Dimethoxy[4]helicene

This protocol describes the synthesis of a substituted this compound.[3]

Materials:

  • 3,6-(bis-styryl)-9,10-dimethoxyphenanthrene

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Toluene (anhydrous)

  • High-pressure mercury vapor lamp (125W)

  • Photoreactor

  • Standard work-up and purification equipment as in Protocol 1.

Procedure:

  • Reaction Setup: Dissolve 3,6-(bis-styryl)-9,10-dimethoxyphenanthrene in anhydrous toluene in a quartz photoreactor. The concentration should be kept low (~10⁻³ M) to minimize side reactions.

  • Reagent Addition: Add a catalytic amount of iodine and an excess of THF to the solution.

  • Irradiation: Deoxygenate the solution by bubbling with an inert gas. Irradiate the mixture with a 125W high-pressure mercury vapor lamp for approximately 16 hours.[5]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the 9,10-dimethoxy[4]helicene.

Experimental Workflow Diagram

The following diagram illustrates the key stages in a typical photochemical helicene synthesis experiment.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Photoreaction cluster_purification Work-up and Purification Dissolve Dissolve Precursor in Toluene AddReagents Add Iodine and THF Dissolve->AddReagents Deoxygenate Deoxygenate with Inert Gas AddReagents->Deoxygenate Irradiate Irradiate with UV Lamp Deoxygenate->Irradiate Monitor Monitor Reaction (TLC/HPLC) Irradiate->Monitor Quench Quench with Na2S2O3 (aq) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for photochemical this compound synthesis.

Safety Precautions

  • UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating a photoreactor.

  • Solvents: Toluene is flammable and toxic. Handle it in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and can cause stains. Handle with care.

  • High-Pressure Lamps: Mercury lamps operate at high temperatures and pressures and pose a risk of explosion if not handled correctly. Follow the manufacturer's instructions for safe operation.

These application notes are intended to provide a general guide. Researchers should consult the primary literature for more specific details and adapt the protocols as needed for their specific precursors and equipment.

References

Application Notes and Protocols: Organocatalyzed Routes to Functionalized Heptahelicenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of modern organocatalyzed methods for the synthesis of functionalized hettahelicenes and related helical structures. The protocols and data presented are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and materials science. Helicenes, with their unique chiral and photophysical properties, are emerging as promising scaffolds in various fields, including drug development.

I. Organocatalytic Strategies for Heptahelicene Synthesis

The asymmetric synthesis of heptahelicenes has been significantly advanced through organocatalysis, offering metal-free and highly enantioselective routes. Key strategies include chiral Brønsted acid and bifunctional organocatalysis to control the helical chirality.

Chiral Phosphoric Acid (CPA)-Catalyzed Double Povarov Reaction for Hetero[1]helicenes

A highly efficient method for constructing bispyridine-containing hetero[1]helicenes involves a sequential three-component double Povarov reaction catalyzed by a chiral phosphoric acid (CPA).[2][3] This approach allows for the formation of two new rings in a single asymmetric process, leading to good yields and excellent enantioselectivities. Furthermore, the synthetic route offers flexibility in the final aromatization step, enabling the selective synthesis of either mono-amido or bis-amido substituted heptahelicenes at the peri-positions.[2][3]

General Reaction Scheme:

A pentacyclic diamine reacts with an enamide and an aldehyde in the presence of a chiral phosphoric acid catalyst, followed by an oxidative aromatization step to yield the functionalized hetero[1]helicene.

G cluster_reactants Reactants Pentacyclic Diamine Pentacyclic Diamine Povarov_Reaction Double Povarov Reaction Pentacyclic Diamine->Povarov_Reaction Enamide Enamide Enamide->Povarov_Reaction Aldehyde Aldehyde Aldehyde->Povarov_Reaction CPA_Catalyst Chiral Phosphoric Acid CPA_Catalyst->Povarov_Reaction Catalyzes Intermediate Tetrahydro-azahelicene Intermediate Povarov_Reaction->Intermediate Aromatization Oxidative Aromatization Intermediate->Aromatization Product Functionalized Hetero[1]helicene Aromatization->Product

Diagram 1: CPA-Catalyzed Double Povarov Reaction Workflow.
Organocatalyzed Enantioselective Amination for Functionalized[4]Carbohelicenes

This method provides access to 1,12-disubstituted[4]carbohelicenes through an intermolecular C-H amination of 2-hydroxybenzo[c]phenanthrene derivatives with diazodicarboxamides.[5][6] A key feature of this approach is the simultaneous control of both the helical chirality and a remote C-N axial chirality.[5][6]

Experimental Protocol (General Procedure):

A mixture of the polycyclic phenol (B47542) (0.2 mmol, 1.0 equiv) and the organocatalyst (e.g., a chiral bifunctional catalyst, 0.01 mmol, 0.05 equiv) is dissolved in an appropriate solvent (e.g., THF, 1.0 mL) and stirred at room temperature for 10 minutes. The solution is then cooled to -50 °C and stirred for an additional 10 minutes before the diazodicarboxamide (0.1 mmol, 0.5 equiv) is added. The resulting mixture is stirred at this temperature until the complete consumption of the diazodicarboxamide. The product is then isolated and purified using standard techniques such as column chromatography.[7]

Organocatalytic [4+2] Cycloaddition for Quadruple Helicene-like Molecules

An innovative approach to constructing complex helical architectures involves an organocatalytic [4+2] cycloaddition to generate double S-shaped quadruple helicene-like molecules with high enantioselectivity.[4]

Experimental Protocol (General Procedure):

To a solution of the starting material (0.02 mmol, 1.0 equiv) and the organocatalyst (0.004 mmol, 20 mol%) in a suitable solvent (e.g., 2-MeTHF, 2.0 mL) at the appropriate temperature, the reaction is allowed to proceed for 1.5 hours. Subsequently, N-bromo-phthalimide (NBP) (0.04 mmol, 2.0 equiv) is added, and the mixture is stirred at -60 °C for 2 hours. The resulting product is then isolated and purified.[2]

II. Quantitative Data Summary

The following tables summarize the quantitative data for the aforementioned organocatalyzed routes to functionalized helicenes.

Table 1: CPA-Catalyzed Double Povarov Reaction for Hetero[1]helicenes

Product SubstitutionYieldEnantiomeric Excess (ee)Reference
Mono-amidoGoodExcellent[2][3]
Bis-amidoGoodExcellent[2][3]

Table 2: Organocatalyzed Enantioselective Amination for[4]Carbohelicenes

SubstrateYieldEnantiomeric Ratio (er)Reference
Various Diazodicarboxamides37-46%95.5:4.5 - 98:2[7]

Table 3: Organocatalytic [4+2] Cycloaddition for Quadruple Helicene-like Molecules

CatalystEnantiomeric Excess (ee)Reference
Modulated Organocatalystup to 96%[4]

III. Applications in Drug Development

Functionalized helicenes are gaining attention in medicinal chemistry due to their rigid, chiral scaffolds that can be tailored to interact with biological targets.

Helistatin 1: A Helicene-Based Antimitotic Agent

A significant breakthrough in the application of helicenes in drug development is the discovery of helistatin 1 (HA-1) , a first-in-class antimitotic helicene.[1] This molecule was designed as a structural mimic of colchicine, a well-known drug that inhibits tubulin polymerization.[1] Helistatin 1 effectively blocks microtubule polymerization in both cell-free and live-cell assays, demonstrating the potential of the helicene scaffold to interact specifically with therapeutically relevant protein targets.[1] This finding opens up new avenues for using helicenes as isosteres of biaryls or cis-stilbenes, which are common motifs in natural products and drugs.[1]

G cluster_design Drug Design Strategy cluster_action Mechanism of Action Colchicine Colchicine Structural_Mimicry Structural Mimicry Colchicine->Structural_Mimicry Helistatin_1 Helistatin 1 (HA-1) (Helicene Scaffold) Structural_Mimicry->Helistatin_1 Inhibition Inhibition Helistatin_1->Inhibition Tubulin Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition->Microtubule_Polymerization blocks Antimitotic_Activity Antimitotic Activity Microtubule_Polymerization->Antimitotic_Activity leads to

Diagram 2: Design and Action of Helistatin 1.

The cytotoxicity of hexahelicene (B93517) has also been investigated, suggesting that the broader class of helicenes may possess biological activities worth exploring for therapeutic applications.[8] The inherent chirality and rigid structure of heptahelicenes make them attractive candidates for the design of novel enzyme inhibitors, DNA intercalators, and other targeted therapies. The development of efficient and enantioselective synthetic routes is crucial for accessing a diverse range of functionalized heptahelicenes for biological screening and drug discovery programs.

References

Application Notes and Protocols: Heptahelicene in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of heptahelicene and its derivatives in asymmetric catalysis. The unique helical chirality of heptahelicenes makes them privileged scaffolds for the design of chiral ligands and organocatalysts, enabling high stereocontrol in a variety of chemical transformations crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Application Note 1: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

Introduction: this compound-based phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. The inherent chirality and steric bulk of the this compound backbone can effectively control the stereochemical outcome of the reaction. The following section details the synthesis of a 9-(diphenylphosphanyl)[1]helicene ligand and its application in the asymmetric Suzuki-Miyaura coupling to generate axially chiral biaryl compounds. While high yields can be achieved, the enantiomeric excess in this specific application was found to be modest, indicating that further ligand optimization is necessary for highly enantioselective transformations.[2]

Data Presentation:

EntryAryl HalideAryl Boronic AcidCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
11-bromo-2-methylnaphthalene2-methyl-1-naphthylboronic acid0.1Toluene100>95<5
21-bromonaphthalene1-naphthylboronic acid0.1Toluene100>95<5

Experimental Protocols:

1. Synthesis of (P)-9-(Diphenylphosphanyl)[1]helicene [2]

  • Step 1: Synthesis of (P)-9-Bromo[1]helicene: This precursor is synthesized according to established literature procedures.

  • Step 2: C-P Coupling Reaction:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (P)-9-bromo[1]helicene (1.0 equiv), Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.02 equiv), and sodium tert-butoxide (2.0 equiv).

    • Add anhydrous THF as the solvent.

    • To this suspension, add diphenylphosphine (B32561) (1.5 equiv) and a solution of borane (B79455) dimethyl sulfide (B99878) complex (2.0 equiv) in THF.

    • Reflux the reaction mixture for 6 hours.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the phosphine-borane complex.

  • Step 3: Deprotection of the Phosphine-Borane Complex:

    • Dissolve the phosphine-borane complex in an appropriate solvent.

    • Add an excess of a suitable amine (e.g., DABCO) and stir the mixture at room temperature until deprotection is complete (monitored by TLC or NMR).

    • Remove the solvent and purify the residue by column chromatography to yield (P)-9-(diphenylphosphanyl)[1]helicene.

2. Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling [2]

  • In a glovebox, charge a vial with the palladium precursor (e.g., Pd(OAc)2, 0.1 mol%) and the (P)-9-(diphenylphosphanyl)[1]helicene ligand (0.2 mol%).

  • Add the aryl halide (1.0 equiv), aryl boronic acid (1.5 equiv), and a suitable base (e.g., K3PO4, 2.0 equiv).

  • Add the solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture at the specified temperature for the required time.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the biaryl product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization:

experimental_workflow_1 cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start_ligand P-9-Bromo[7]helicene cp_coupling C-P Coupling (Herrmann's Cat., NaOtBu, Ph2PH, BH3.SMe2) start_ligand->cp_coupling deprotection Deprotection (DABCO) cp_coupling->deprotection ligand (P)-9-(Diphenylphosphanyl) [7]helicene deprotection->ligand suzuki Suzuki-Miyaura Coupling (Pd(OAc)2, K3PO4, Toluene) ligand->suzuki Ligand reactants Aryl Halide + Aryl Boronic Acid reactants->suzuki product Axially Chiral Biaryl suzuki->product

Caption: Workflow for the synthesis of a this compound-phosphine ligand and its use in asymmetric Suzuki-Miyaura coupling.

Application Note 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Imines

Introduction: Cycloiridated this compound complexes have emerged as effective catalysts for the asymmetric transfer hydrogenation of prochiral imines, yielding chiral amines with high enantioselectivity.[3][4] The helical backbone of the ligand, rather than the stereogenic iridium center, is believed to be the primary source of chirality transfer. This protocol outlines the general procedure for this transformation using a Cp*Ir(III) complex of a pyridinyl-substituted oxabenzo[5]helicene.

Data Presentation:

EntrySubstrate (Imine)Catalyst Loading (mol%)SolventH-SourceTemp (°C)Yield (%)er
1N-(1-phenylethylidene)aniline1.0CH2Cl2HCOOH/NEt3259596:4
2N-(1-(4-methoxyphenyl)ethylidene)aniline1.0CH2Cl2HCOOH/NEt3259295:5
3N-(1-(4-chlorophenyl)ethylidene)aniline1.0CH2Cl2HCOOH/NEt3259694:6

Experimental Protocols:

1. General Procedure for Asymmetric Transfer Hydrogenation of Imines [3][4]

  • In a Schlenk tube under an argon atmosphere, dissolve the cycloiridated helicene catalyst (1.0 mol%) in the specified solvent (e.g., CH2Cl2).

  • Add the prochiral imine substrate (1.0 equiv).

  • Add the hydrogen source, typically a formic acid/triethylamine azeotrope (5:2 mixture).

  • Stir the reaction mixture at the designated temperature for the required duration.

  • Upon completion (monitored by TLC or GC), quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral amine.

  • Determine the enantiomeric ratio (er) by chiral HPLC or GC analysis.

Visualization:

experimental_workflow_2 start_materials Prochiral Imine + H-Source (HCOOH/NEt3) reaction Asymmetric Transfer Hydrogenation start_materials->reaction catalyst Cycloiridated Helicene Catalyst catalyst->reaction Catalyst workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Chiral Amine purification->product

Caption: General workflow for the iridium-catalyzed asymmetric transfer hydrogenation of imines.

Application Note 3: Gold-Catalyzed Enantioselective Cycloisomerization of Enynes

Introduction: Heptahelicenes with embedded phosphole units (phosphahelicenes) have proven to be highly effective ligands in gold-catalyzed enantioselective cycloisomerization reactions.[5] The rigid, chiral environment provided by the phosphole embedded within the helical scaffold allows for excellent enantiocontrol in the formation of complex cyclic structures from N-tethered 1,6-enynes.

Data Presentation:

EntrySubstrate (Enyne)Catalyst Loading (mol%)Co-catalystSolventTemp (°C)Yield (%)ee (%)
1N-Tosyl-N-(hex-1-en-5-yn-1-yl)-4-methylaniline2.0AgSbF6CH2Cl2209590
2N-(Hept-1-en-6-yn-1-yl)-N-tosyl-4-methylaniline2.0AgSbF6CH2Cl2209288
3N-(4-Methyl-N-tosylpent-1-en-4-yn-1-yl)aniline2.0AgSbF6CH2Cl2209692

Experimental Protocols:

1. General Procedure for Gold-Catalyzed Enantioselective Cycloisomerization [5]

  • In a glovebox, prepare a stock solution of the phosphahelicene ligand and a gold precursor (e.g., (Ph3P)AuCl) in an anhydrous solvent (e.g., CH2Cl2).

  • In a separate vial, add the silver co-catalyst (e.g., AgSbF6, 2.0 mol%) and dissolve it in the same solvent.

  • Combine the gold/ligand solution with the silver salt solution and stir for a few minutes to generate the active cationic gold catalyst.

  • In another vial, dissolve the enyne substrate (1.0 equiv) in the solvent.

  • Add the catalyst solution to the substrate solution.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC or GC).

  • Filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the cyclized product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization:

signaling_pathway_3 cluster_catalyst_prep Catalyst Preparation gold_precursor (Ph3P)AuCl active_catalyst Active Cationic Gold Catalyst gold_precursor->active_catalyst ligand Phosphahelicene ligand->active_catalyst silver_salt AgSbF6 silver_salt->active_catalyst reaction Cycloisomerization active_catalyst->reaction substrate Enyne Substrate substrate->reaction analysis Purification & Chiral HPLC Analysis reaction->analysis product Chiral Cyclic Product analysis->product logical_relationship_4 cluster_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Propargylation azahelicene Aza[6]helicene n_oxidation N-Oxidation (m-CPBA) azahelicene->n_oxidation catalyst Aza[6]helicene N-oxide n_oxidation->catalyst reaction Propargylation catalyst->reaction Catalyst aldehyde Aldehyde aldehyde->reaction allenylboronate Allenylboronate allenylboronate->reaction product Chiral Homopropargyl Alcohol reaction->product

References

Application Notes and Protocols: Heptahelicene-Based Materials for Chiral Sensing and Recognition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helicenes are a class of polycyclic aromatic compounds characterized by their ortho-fused benzene (B151609) or other aromatic rings, which results in a helical, screw-shaped three-dimensional structure.[1][2] This inherent and stable chirality, arising from steric hindrance between the terminal rings, makes them exceptional candidates for applications in asymmetric catalysis, molecular recognition, and materials science.[3][4] Heptahelicene, consisting of seven ortho-fused benzene rings, possesses a well-defined and rigid chiral pocket, making it particularly suitable for creating selective host-guest systems.[5]

These application notes provide an overview of the principles, applications, and experimental protocols for using this compound-based materials in chiral sensing and recognition. The high sensitivity and potential for significant chiroptical responses (e.g., in fluorescence and circular dichroism) make these materials powerful tools for analyzing the enantiomeric composition of chiral molecules, which is crucial in the pharmaceutical, agrochemical, and food industries.[6]

Application Notes

Principle of Chiral Recognition

The chiral recognition capability of this compound-based sensors stems from the diastereomeric interactions between the chiral host (the this compound derivative) and the enantiomers of the chiral guest (the analyte). These interactions are governed by non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals forces.[7] The rigid helical structure of the this compound creates a specific three-dimensional binding pocket. One enantiomer of the analyte will fit more favorably into this pocket than the other, leading to a difference in binding affinity. This difference in interaction energy is then translated into a measurable analytical signal.

The signaling mechanism often involves a change in the photophysical properties of the this compound core upon binding. For instance, the interaction can lead to fluorescence enhancement or quenching, or a change in the Circular Dichroism (CD) spectrum, allowing for quantitative detection and differentiation of the enantiomers.[6][8]

G cluster_host This compound Host (Sensor) cluster_guests Chiral Analytes (Guests) cluster_complexes Host-Guest Complexes cluster_output Analytical Signal Output Host This compound Sensor P_Guest (P)-Enantiomer Host->P_Guest Strong Binding M_Guest (M)-Enantiomer Host->M_Guest Weak Binding Complex_P Host-(P) Complex (Favorable) P_Guest->Complex_P Complex_M Host-(M) Complex (Less Favorable) M_Guest->Complex_M Signal_P Strong Signal (e.g., High Fluorescence) Complex_P->Signal_P Signal_M Weak Signal (e.g., Low Fluorescence) Complex_M->Signal_M

Caption: Chiral recognition pathway for a this compound-based sensor.
Applications in Chiral Sensing

This compound derivatives can be functionalized to selectively recognize a wide range of chiral analytes.

  • Amino Acids and Derivatives: The detection and quantification of amino acid enantiomers are critical in drug development and biomedical research.[9][10] this compound-based sensors functionalized with groups capable of hydrogen bonding or electrostatic interactions can exhibit high enantioselectivity for amino acid derivatives.[11][12]

  • Chiral Drugs: Many pharmaceuticals are chiral, with enantiomers often exhibiting different pharmacological activities or toxicities.[13] this compound sensors offer a sensitive method for determining the enantiomeric purity of drug compounds.

  • Biomolecules: The inherent chirality of biomolecules like DNA makes them interesting targets. Studies have shown that helicene enantiomers can bind selectively to different DNA conformations, such as B-DNA and Z-DNA.[14][15] For example, cationic[6]helicene derivatives have been shown to interact with double-stranded DNA, with the (M) enantiomer generally exhibiting a higher binding affinity than the (P) enantiomer.[16][17]

  • Anion Recognition: Azahelicenes, which incorporate nitrogen atoms into the helical skeleton, can be designed to act as anion sensors.[8] For instance, aza[18]helicene dimers have demonstrated selective recognition of fluoride (B91410) ions through hydrogen bonding, resulting in observable changes in CD and fluorescence spectra.[8]

Quantitative Data Summary

The performance of this compound-based chiral sensors can be quantified by various parameters. The table below summarizes representative data from the literature for helicene-based systems.

Sensor TypeAnalyteTechniqueBinding Constant (Kₐ, M⁻¹)Enantioselectivity (Kₐ_major / Kₐ_minor)Reference
Benzo[ghi]perylene trisimide (BPTI) with BINOL(P)-[7]HeliceneFluorescence10,70019.5[7]
Benzo[ghi]perylene trisimide (BPTI) with BINOL(M)-[7]HeliceneFluorescence550-[7]
Aza[18]helicene Dimer ((M,M)-12c)Fluoride Ion (F⁻)Fluorescence2 x 10⁵N/A (Anion Sensing)[8]
Cationic[6]Helicene DerivativedsDNASpectroscopyVaries with substituent1.2 - 2.3[16][17]

Experimental Protocols

Protocol 1: General Synthesis of a Functionalized this compound Sensor

The synthesis of functionalized heptahelicenes often involves a multi-step process, commonly utilizing photochemical cyclization of a stilbene-type precursor. This protocol provides a general workflow.

G cluster_synthesis Synthesis Workflow A Step 1: Precursor Synthesis (e.g., Wittig or McMurry coupling) B Step 2: Photocyclodehydrogenation (UV irradiation, I₂, C₆H₆) A->B C Step 3: Functionalization (e.g., Bromination, then Suzuki/Sonogashira coupling) B->C D Step 4: Purification (Column Chromatography) C->D E Step 5: Chiral Resolution (Chiral HPLC) D->E F Final Product (Enantiopure Sensor) E->F

Caption: General workflow for the synthesis of a this compound-based sensor.

Methodology:

  • Precursor Synthesis: Synthesize a diarylethylene (stilbene-like) precursor that contains the necessary aromatic framework for forming the this compound core.

  • Photocyclodehydrogenation:

    • Dissolve the precursor in a suitable solvent (e.g., benzene) in a photochemical reactor.

    • Add a stoichiometric amount of an oxidizing agent, typically iodine (I₂).

    • Irradiate the solution with a high-pressure mercury lamp while purging with an inert gas (e.g., Argon) to remove oxygen. The reaction progress can be monitored by TLC or HPLC.

    • Upon completion, quench the reaction, remove the iodine (e.g., by washing with sodium thiosulfate (B1220275) solution), and concentrate the solvent under reduced pressure.[5]

  • Functionalization (if required): Introduce desired functional groups onto the helicene core to modulate its solubility and binding properties. This can be achieved through standard aromatic functionalization reactions.

  • Purification: Purify the racemic this compound derivative using column chromatography on silica (B1680970) gel.[1]

  • Chiral Resolution: Separate the enantiomers of the functionalized this compound using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).[3][4] Collect the fractions corresponding to the (P)- and (M)-enantiomers separately. The absolute configuration can be confirmed using Circular Dichroism (CD) spectroscopy by comparing the spectra to known helicenes.[19][20]

Protocol 2: Chiral Recognition via Fluorescence Titration

This protocol describes how to determine the binding constant and enantioselectivity of a this compound sensor for a chiral analyte using fluorescence spectroscopy.[6]

G cluster_protocol Fluorescence Titration Workflow A 1. Prepare Stock Solutions - Host (Sensor) - Guest Enantiomers ((P) & (M)) B 2. Prepare Sample Series Hold [Host] constant. Incrementally add [Guest] to a series of cuvettes. A->B C 3. Spectroscopic Measurement Record fluorescence spectrum for each sample after equilibration. B->C D 4. Data Analysis Plot fluorescence intensity vs. [Guest]. Fit data to a binding model (e.g., 1:1) to calculate Kₐ. C->D E 5. Determine Enantioselectivity Repeat for the other enantiomer. Calculate ratio of binding constants (Kₐ(P) / Kₐ(M)). D->E

Caption: Experimental workflow for fluorescence titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the enantiopure this compound sensor at a known concentration (e.g., 1.0 x 10⁻⁵ M) in a suitable spectroscopic grade solvent.

    • Prepare stock solutions of both enantiomers of the chiral analyte at a higher concentration (e.g., 1.0 x 10⁻³ M) in the same solvent.

  • Titration Procedure:

    • Place a fixed volume of the sensor solution into a quartz cuvette (e.g., 2.0 mL).

    • Record the initial fluorescence spectrum of the sensor alone.

    • Add small aliquots of one of the analyte enantiomer stock solutions to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate. Record the fluorescence spectrum.

    • Continue this process until no significant change in fluorescence is observed upon further additions.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (ΔI = I - I₀) against the concentration of the analyte.

    • Fit the resulting titration curve to a suitable binding isotherm (e.g., a 1:1 host-guest binding model) to calculate the association constant (Kₐ).

  • Enantioselectivity Determination:

    • Repeat the entire titration procedure using the other enantiomer of the analyte.

    • The enantioselectivity is determined by the ratio of the two calculated association constants.

Protocol 3: Chiral Recognition via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules and their interactions. An induced CD (ICD) signal can appear when an achiral molecule binds to a chiral one, or the CD signal of a chiral host can be perturbed upon binding a chiral guest.[14]

Methodology:

  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of the enantiopure this compound sensor and varying concentrations of the chiral analyte, similar to the fluorescence titration protocol.

  • Instrument Setup:

    • Use a CD spectrometer with a suitable light source (e.g., a Xenon arc lamp).

    • Set the wavelength range to cover the absorption bands of the this compound sensor (typically in the UV-Vis region).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 cm).

  • Measurement:

    • Record the CD spectrum of the solvent as a baseline and subtract it from all subsequent spectra.

    • Record the CD spectrum of the this compound sensor alone.

    • Record the CD spectra for each sample containing the sensor and increasing concentrations of the analyte.

  • Data Analysis:

    • Observe the changes in the CD spectrum (e.g., changes in peak intensity, wavelength shifts, or the appearance of new signals) as a function of analyte concentration.

    • These changes provide qualitative and quantitative information about the diastereomeric interactions and can be used to determine binding parameters.[20]

Protocol 4: Chiral Recognition via ¹H NMR Titration

NMR titration is used to study host-guest interactions in solution by monitoring changes in the chemical shifts of protons on the host or guest molecule upon complexation.[21][22]

G cluster_protocol ¹H NMR Titration Workflow A 1. Prepare Solutions - Host in deuterated solvent. - Guest in the same solvent. B 2. Initial Spectrum Acquire ¹H NMR spectrum of the Host alone. A->B C 3. Titration Add incremental amounts of Guest solution to the NMR tube containing the Host. B->C D 4. Acquire Spectra Acquire a ¹H NMR spectrum after each addition of Guest. C->D E 5. Data Analysis Track chemical shift changes (Δδ) of specific host protons. Fit Δδ vs. [Guest]/[Host] ratio to determine Kₐ. D->E

Caption: Experimental workflow for ¹H NMR titration.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound sensor at a fixed concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

    • Prepare a concentrated stock solution of the chiral analyte enantiomer in the same deuterated solvent.

  • Titration Procedure:

    • Transfer a precise volume of the sensor solution to an NMR tube and acquire a ¹H NMR spectrum. This is the "zero-point" spectrum.

    • Add a small, known volume of the analyte stock solution to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

    • Repeat the addition and acquisition steps until the molar ratio of analyte to sensor is sufficiently high (e.g., >10 equivalents) or the chemical shifts of the sensor's protons no longer change significantly.

  • Data Analysis:

    • Identify specific protons on the this compound sensor whose chemical shifts (δ) change upon addition of the analyte. These are typically protons located within or near the binding pocket.

    • Calculate the change in chemical shift (Δδ = δ_observed - δ_initial) for these protons at each titration point.

    • Plot Δδ against the molar ratio of [Guest]/[Host].

    • Fit the data to a non-linear binding equation to extract the association constant (Kₐ).[23]

    • Repeat the experiment with the other enantiomer of the analyte to determine enantioselectivity.

References

Application Notes and Protocols for Vapor Deposition of Heptahelicene on Metal Surfaces (Cu, Co, Fe)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals interested in the on-surface behavior of chiral molecules and their potential applications in spintronics and enantioselective processes.

Introduction: The vapor deposition of chiral molecules, such as heptahelicene ([1]H), onto well-defined metal surfaces under ultra-high vacuum (UHV) conditions is a powerful technique to study molecule-substrate interactions at the single-molecule level. This document provides detailed protocols for the deposition of this compound on copper (Cu), cobalt (Co), and iron (Fe) surfaces, based on established methodologies. The choice of substrate significantly influences the adsorption behavior, leading to either physisorption or chemisorption, which in turn affects the molecular arrangement and electronic properties. Understanding these interactions is crucial for the development of novel spintronic devices and for gaining fundamental insights into chirality-induced spin selectivity (CISS).

I. Comparative Data Summary

The following table summarizes the key parameters and findings for the vapor deposition of this compound on Cu(111), Co bilayer nanoislands on Cu(111), and Fe bilayers on W(110).[2][3][4][5][6][7]

ParameterCu(111)Co/Cu(111)Fe/W(110)
Substrate Preparation Repeated cycles of Ar+ sputtering and post-annealing at 1070 K.[2][5]Cu(111) cleaned as per the same procedure, followed by Co deposition.Repeated cycles of oxygen annealing (1000 K < T < 2000 K) and high-temperature flashing (T > 2300 K).[2][3][5]
Metal Film Growth N/ACo deposited on Cu(111) at room temperature to form bilayer nanoislands.1.7 ML Fe deposited on W(110) at room temperature, followed by post-annealing at 570 K.[2][5]
This compound Deposition Sublimation from a Knudsen cell at ~400 K onto the substrate held at room temperature.[5]Sublimation from a Knudsen cell at ~400 K onto the substrate held at room temperature.[5]Sublimation from a Knudsen cell at ~400 K onto the substrate held at room temperature.[3][5]
UHV Base Pressure < 10⁻⁸ Pa[5]< 10⁻⁸ Pa[5]< 10⁻⁸ Pa[5]
Pressure during Deposition < 10⁻⁷ Pa[5]< 10⁻⁷ Pa[5]< 10⁻⁷ Pa[5]
Nature of Adsorption Physisorption[2][3][4][6][7]Chemisorption[2][3][4][6][7]Chemisorption[2][3][4][6][7]
Molecular Integrity Intact[2][3][4][6][7]Intact[2][3][4][6][7]Intact[2][3][4][6][7]
Adsorption Geometry Proximal phenanthrene (B1679779) group aligned parallel to the surface.[2][3][4][6][7]Proximal phenanthrene group aligned parallel to the surface.[2][3][4][6][7]Proximal phenanthrene group aligned parallel to the surface.[2][3][4][6][7]
In-plane Orientations 3 degenerate orientations, reflecting substrate symmetry.[2][3][4][6][7]3 degenerate orientations, reflecting substrate symmetry.[2][3][4][6][7]2 degenerate orientations.[2][3][4][6][7]
Post-Deposition Analysis Low-Temperature Scanning Tunneling Microscopy/Spectroscopy (LT-STM/STS) at 5 K.[2][5]LT-STM/STS at 5 K.[2][5]LT-STM/STS at 5 K.[2][5]

II. Experimental Protocols

The following are detailed protocols for the preparation of substrates and the vapor deposition of this compound. All procedures are to be performed under UHV conditions.

Protocol 1: this compound Deposition on Cu(111)

  • Substrate Cleaning:

    • Perform repeated cycles of Ar⁺ sputtering on the single-crystal Cu(111) substrate.

    • Follow with post-annealing at 1070 K.[2][5]

    • Employ a controlled temperature gradient during cooling to promote the formation of wide atomic terraces.[5]

    • Verify surface cleanliness using Auger Electron Spectroscopy (AES) and/or LT-STM.[5]

  • This compound Deposition:

    • Load racemic this compound powder into a quartz crucible within a Knudsen cell.

    • Heat the Knudsen cell to approximately 400 K to initiate sublimation.[5]

    • Position the cleaned Cu(111) substrate, held at room temperature, for deposition.

    • Expose the substrate to the molecular vapor until the desired sub-monolayer coverage is achieved. The pressure during sublimation should not exceed 10⁻⁷ Pa.[5]

  • Post-Deposition Handling and Analysis:

    • Transfer the sample to the STM chamber.

    • Cool the sample to 5 K for STM/STS analysis.[5] This ensures a "frozen" state, allowing for stable imaging of the molecular arrangement that was established at room temperature.[2][3]

Protocol 2: this compound Deposition on Co/Cu(111)

  • Substrate Preparation:

    • Prepare the Cu(111) substrate as described in Protocol 1, Step 1.

  • Cobalt Film Growth:

    • Deposit cobalt onto the cleaned Cu(111) substrate at room temperature.

    • The deposition results in the formation of triangular Co bilayer nanoislands.

  • This compound Deposition:

    • Follow the procedure described in Protocol 1, Step 2. To avoid contamination of the reactive Co surface, introduce the substrate into the molecular deposition chamber only after the Knudsen cell has reached a stable sublimation temperature.[5]

  • Post-Deposition Handling and Analysis:

    • Follow the procedure described in Protocol 1, Step 3.

Protocol 3: this compound Deposition on Fe/W(110)

  • Substrate Cleaning:

    • Clean the single-crystal W(110) substrate by performing repeated cycles of oxygen annealing at temperatures between 1000 K and 2000 K.[2][3][5]

    • Follow with high-temperature flashing at T > 2300 K.[5]

  • Iron Film Growth:

    • Deposit approximately 1.7 monolayers (ML) of iron onto the cleaned W(110) substrate at room temperature using an electron-beam evaporator. A typical growth rate is 0.6 ML/min.[2][5]

    • Perform post-annealing at 570 K. This results in a completely filled first Fe monolayer and a partially filled second layer.[2][5]

    • Verify the quality and magnetic properties of the Fe film using topographic and spin-polarized STM.[2]

  • This compound Deposition:

    • Follow the procedure described in Protocol 1, Step 2, taking the same precautions for reactive surfaces as mentioned in Protocol 2, Step 3.[3][5]

  • Post-Deposition Handling and Analysis:

    • Follow the procedure described in Protocol 1, Step 3.

III. Visualized Experimental Workflow

The following diagram illustrates the general workflow for the vapor deposition of this compound on a metal surface in a UHV system.

G cluster_prep Substrate Preparation cluster_film Thin Film Growth (for Co, Fe) cluster_mol Molecular Deposition cluster_analysis Analysis Sputter Ar+ Sputtering Anneal High-Temp. Annealing Sputter->Anneal Cleaning Cycles MetalDepo Metal Deposition (Room Temp.) Anneal->MetalDepo Cleaned Substrate MolDepo This compound Deposition (Substrate at RT) Anneal->MolDepo For Cu(111) PostAnneal Post-Annealing (for Fe) MetalDepo->PostAnneal PostAnneal->MolDepo KCell Knudsen Cell Heating (~400 K) KCell->MolDepo Transfer Transfer to STM MolDepo->Transfer Cool Cooling to 5 K Transfer->Cool STM LT-STM/STS Analysis Cool->STM

Caption: Experimental workflow for this compound deposition.

References

Application Notes and Protocols: Utilizing Heptahelicene in Spintronics and for the Chiral-Induced Spin Selectivity (CISS) Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of heptahelicene in the burgeoning fields of spintronics and research into the Chiral-Induced Spin Selectivity (CISS) effect. This compound, a polycyclic aromatic hydrocarbon consisting of seven ortho-fused benzene (B151609) rings, possesses a unique helical chirality due to steric hindrance, making it an ideal candidate for spin filtering applications.[1][2] The CISS effect describes the phenomenon where the transmission of electrons through a chiral molecule is dependent on the electron's spin, effectively allowing the chiral molecule to act as a spin filter.[2] This effect opens avenues for the development of novel spintronic devices without the need for traditional ferromagnetic materials.[3][4]

Data Presentation: Quantitative Analysis of Spin Polarization

The spin filtering efficiency of this compound is a critical parameter for its application in spintronics. The following table summarizes the reported spin polarization (SP) values observed for this compound monolayers on various substrates, as measured by different experimental techniques. The handedness of the this compound enantiomer, denoted as (P) for plus (right-handed) and (M) for minus (left-handed), determines the preferred spin orientation of the transmitted electrons.

SubstrateThis compound EnantiomerMeasurement TechniqueSpin Polarization (SP)Reference
Cu(111)(M)-heptaheliceneSpin-Resolved Photoemission6% - 8%[5]
Cu(111)(P)-heptaheliceneSpin-Resolved Photoemission6% - 8%[5]
Ag(111)(M)-heptaheliceneSpin-Resolved Photoemission6% - 8%[6]
Ag(111)(P)-heptaheliceneSpin-Resolved Photoemission6% - 8%[6]
Au(111)(M)-heptaheliceneSpin-Resolved Photoemission6% - 8%[5]
Au(111)(P)-heptaheliceneSpin-Resolved Photoemission6% - 8%[5]
Ferromagnetic Substrates (Co, Fe)Racemic mixtureSP-STM/STSHandedness determinable for individual molecules[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments involved in the study of this compound for spintronics and the CISS effect are provided below. These protocols are based on established procedures reported in the scientific literature.

Protocol 1: Substrate Preparation and this compound Deposition via Ultra-High Vacuum (UHV) Sublimation

This protocol describes the preparation of various single-crystal substrates and the subsequent deposition of a this compound monolayer under UHV conditions.[4][7][8]

Materials and Equipment:

  • Single-crystal substrates (e.g., Cu(111), Co bilayer on Cu(111), Fe bilayer on W(110))

  • This compound powder (racemic or enantiopure)

  • UHV chamber with a base pressure < 1 x 10-10 mbar

  • Argon ion sputter gun

  • Electron beam evaporator (for Co and Fe deposition)

  • Sample holder with heating and cooling capabilities

  • Quartz crystal microbalance (QCM) for monitoring deposition rate

  • Low-temperature scanning tunneling microscope (LT-STM) for in-situ characterization

Procedure:

  • Substrate Cleaning:

    • Cu(111): Perform repeated cycles of Ar+ sputtering (e.g., 1 keV, 1 µA) for 15-20 minutes to remove surface contaminants. Anneal the crystal to 800-850 K for 10-15 minutes to restore a well-ordered surface.[4]

    • W(110): Clean by repeated cycles of flashing to ~2300 K in an oxygen atmosphere (~1 x 10-7 mbar) followed by a final flash in UHV to remove the oxide layer.[4]

  • Deposition of Ferromagnetic Layers (if applicable):

    • Co on Cu(111): Deposit a bilayer of Co onto the clean Cu(111) substrate at room temperature using an electron beam evaporator at a rate of approximately 0.1-0.2 monolayers per minute.[4]

    • Fe on W(110): Deposit approximately 1.7 monolayers of Fe onto the clean W(110) substrate at room temperature, followed by annealing to ~570 K to form a well-ordered bilayer.[4]

  • This compound Deposition:

    • Place the this compound powder in a Knudsen cell or a similar sublimation source within the UHV chamber.

    • Degas the this compound source at a temperature slightly below its sublimation point for several hours to remove adsorbed impurities.

    • Heat the source to the sublimation temperature (typically 400-450 K) to achieve a stable deposition rate.

    • Position the cleaned substrate in front of the sublimation source.

    • Deposit this compound onto the substrate, monitoring the coverage using a QCM. For monolayer coverage, a deposition time of a few minutes is typical, depending on the sublimation rate. The substrate can be held at room temperature or cooled to low temperatures (e.g., <100 K) during deposition to influence molecular ordering.

  • In-situ Characterization:

    • Transfer the sample to the LT-STM to verify the surface cleanliness, morphology, and the successful deposition of a this compound monolayer. Individual molecules and their packing can be resolved.[7][8]

Protocol 2: CISS Effect Measurement using Spin- and Angle-Resolved Photoemission Spectroscopy (Spin-ARPES)

This protocol outlines the procedure for measuring the spin polarization of photoelectrons emitted from a this compound monolayer, providing direct evidence of the CISS effect.[3][10][11]

Materials and Equipment:

  • This compound monolayer on a suitable substrate (e.g., Cu(111)) prepared as in Protocol 1

  • UHV chamber equipped with a Spin-ARPES system, including:

    • A UV or laser light source (e.g., He Iα or a tunable laser)

    • An electron energy analyzer with angular resolution

    • A spin detector (e.g., Mott or VLEED detector)

  • Sample manipulator with control over temperature and orientation

Procedure:

  • Sample Introduction and Alignment:

    • Introduce the sample with the this compound monolayer into the Spin-ARPES chamber.

    • Align the sample with respect to the light source and the electron analyzer to define the photoemission geometry (angle of incidence, emission angle).

  • Data Acquisition:

    • Illuminate the sample with the light source to induce photoemission.

    • Measure the kinetic energy and emission angle of the photoelectrons using the electron energy analyzer.

    • Direct the photoelectrons into the spin detector to measure the spin polarization as a function of kinetic energy and emission angle.

    • The spin polarization (P) is calculated as: P = (Iup - Idown) / (Iup + Idown), where Iup and Idown are the intensities of spin-up and spin-down electrons, respectively.

  • Data Analysis:

    • Analyze the spin polarization data to identify the preferred spin orientation for electrons transmitted through the this compound layer.

    • Compare the results for (P)- and (M)-heptahelicene enantiomers to confirm the chirality-dependent nature of the spin filtering. A sign change in spin polarization is expected for opposite enantiomers.

Protocol 3: Probing Spin-Dependent Transport with Magnetic Conductive Atomic Force Microscopy (mc-AFM)

This protocol describes the use of mc-AFM to measure the spin-dependent current through a this compound monolayer, providing insight into the spin filtering properties at the nanoscale.[12][13][14]

Materials and Equipment:

  • This compound monolayer on a conductive, ferromagnetic substrate (e.g., Ni or Co coated with a thin layer of Au)

  • Conductive AFM system

  • Magnetic AFM tip (e.g., coated with a hard magnetic material) or an external magnetic field to magnetize the substrate

  • Current amplifier and data acquisition system

Procedure:

  • Sample and Tip Preparation:

    • Prepare the this compound monolayer on the ferromagnetic substrate.

    • Mount the sample in the AFM.

    • Use a conductive AFM tip.

  • Magnetic Field Application:

    • Magnetize the ferromagnetic substrate or tip in a specific direction (e.g., "up" or "down") using an external magnet.

  • I-V Spectroscopy:

    • Bring the conductive AFM tip into contact with the this compound monolayer.

    • Apply a bias voltage between the tip and the substrate and measure the resulting current to obtain an I-V curve.

    • Repeat the I-V measurement at multiple locations on the sample to ensure reproducibility.

  • Reversing Magnetization:

    • Reverse the direction of magnetization of the substrate or tip (e.g., from "up" to "down").

    • Repeat the I-V spectroscopy measurements at the same locations.

  • Data Analysis:

    • Compare the I-V curves obtained for the two opposite magnetization directions. A difference in the current for the same applied voltage indicates spin-dependent transport.

    • Calculate the spin polarization as a function of voltage using the measured currents (Iup and Idown).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.

G cluster_prep Substrate Preparation cluster_depo This compound Deposition (UHV) cluster_meas CISS Measurement Sputtering Ar+ Sputtering Annealing High-Temperature Annealing Sputtering->Annealing Degassing This compound Source Degassing Sublimation Sublimation onto Substrate Degassing->Sublimation QCM Coverage Monitoring (QCM) Sublimation->QCM Spin_ARPES Spin-ARPES mc_AFM mc-AFM SP_STM SP-STM/STS cluster_prep cluster_prep cluster_depo cluster_depo cluster_prep->cluster_depo Clean Substrate cluster_meas cluster_meas cluster_depo->cluster_meas This compound Monolayer Result Spin Polarization Data cluster_meas->Result

Caption: Experimental workflow for CISS effect studies.

G cluster_input Inputs cluster_filter Spin Filtering cluster_output Outputs Unpolarized_e Unpolarized Electrons P_this compound (P)-Heptahelicene Unpolarized_e->P_this compound M_this compound (M)-Heptahelicene Unpolarized_e->M_this compound Spin_Up Spin Up Electrons P_this compound->Spin_Up Preferential Transmission Spin_Down Spin Down Electrons M_this compound->Spin_Down Preferential Transmission

Caption: this compound as a chiral spin filter.

Conclusion and Outlook

This compound has emerged as a promising material for spintronics due to its robust spin filtering capabilities rooted in the Chiral-Induced Spin Selectivity effect. The protocols outlined in these application notes provide a foundation for researchers to explore and harness the unique properties of this compound. Future research may focus on the integration of this compound into functional spintronic devices, such as spin valves and spin-based transistors. Furthermore, a deeper understanding of the fundamental mechanisms of the CISS effect in helicenes could pave the way for the rational design of new chiral molecules with even greater spin filtering efficiencies, with potential applications extending to enantioselective catalysis and quantum information processing.

References

Application Notes and Protocols for the Fabrication of Heptahelicene-Based Chiroptical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of chiroptical devices based on heptahelicene and its derivatives. Heptahelicenes are polycyclic aromatic hydrocarbons with a unique helical chirality, making them excellent candidates for applications in advanced optical and electronic devices, including circularly polarized organic light-emitting diodes (CP-OLEDs), chiroptical switches, and spintronics.[1][2][3]

Introduction to this compound-Based Chiroptical Devices

Helicenes are ortho-fused aromatic ring systems that adopt a helical structure due to steric hindrance between the terminal rings.[3] This inherent chirality, coupled with an extended π-conjugated system, endows them with strong chiroptical properties, such as high optical rotation, strong electronic circular dichroism (ECD), and significant circularly polarized luminescence (CPL).[3][4] The ability to synthesize enantiopure helicenes allows for the precise control of the chiroptical response in fabricated devices.[2]

The development of this compound-based devices is driven by their potential applications in:

  • Information and Display Technologies: CP-OLEDs can emit circularly polarized light directly, which can improve the efficiency and performance of 3D displays and optical data storage.[3][5]

  • Molecular Sensing and Switching: The chiroptical properties of helicenes can be modulated by external stimuli such as light, pH, or redox potential, enabling their use as highly sensitive molecular switches and sensors.[1][3]

  • Spintronics: The chirality-induced spin selectivity (CISS) effect observed in helicenes opens up possibilities for their use in spintronic devices.[6][7]

This document outlines the key synthetic strategies for heptahelicenes, protocols for device fabrication via thin-film deposition, and methods for chiroptical characterization.

Synthesis of this compound Derivatives

The synthesis of enantiopure heptahelicenes is a critical first step in the fabrication of high-performance chiroptical devices. Several synthetic strategies have been developed, with photochemical cyclization being a foundational method. The incorporation of heteroatoms, such as nitrogen (azahelicenes), has also been explored to tune the electronic and chiroptical properties of the molecules.[1]

Key Synthetic Methodologies
  • Photochemical Cyclization: This classic method, first reported for this compound in 1967, involves the photoinduced cyclization of stilbene-like precursors.[5][8]

  • Ruthenium-Catalyzed Double Cyclization: A more advanced strategy that utilizes a Ru-catalyzed double cyclization through a naphthoannulation procedure.[5][8]

  • Intramolecular McMurry Reaction: This method can be used for the gram-scale synthesis of partially saturated fluoreno-helicenes from 1,5-diketones.[8]

  • Mallory Reaction: Employed for the synthesis of bipyridine-embedded helicenes, which can be further functionalized, for instance, by coordination with metal ions like Ru(II).[1]

Protocol: General Photochemical Synthesis of a this compound Precursor

This protocol is a generalized representation based on the principles of photochemical cyclization of stilbene-like precursors.

Materials:

  • Stilbene-like precursor

  • Anhydrous solvent (e.g., toluene, cyclohexane)

  • Iodine (catalytic amount)

  • Propylene (B89431) oxide (optional, as a hydrogen iodide scavenger)

  • High-pressure mercury lamp or other suitable UV light source

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk line, reflux condenser, etc.)

  • Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Preparation: Dissolve the stilbene-like precursor in the chosen anhydrous solvent in a quartz reaction vessel under an inert atmosphere.

  • Addition of Reagents: Add a catalytic amount of iodine to the solution. If photoreduction or photooxidative side reactions are a concern, an excess of propylene oxide can be added.[5][8]

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp while maintaining vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining iodine with a sodium thiosulfate (B1220275) solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization to obtain the desired this compound.

  • Enantiomeric Resolution: The resulting racemic mixture of (P)- and (M)-heptahelicene can be resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase.[8][9]

Fabrication of this compound-Based Thin-Film Devices

The fabrication of high-quality, ordered thin films is crucial for the performance of chiroptical devices. Vacuum deposition techniques are commonly employed to achieve well-ordered molecular layers.

Thin-Film Deposition Techniques
  • Pulsed Laser Ablation (PLA): This technique can be used to grow thin films of enantiopure helicene-like molecules with good optical properties and high chiroptical responses without altering the molecular structure or enantiopurity.[8]

  • Vacuum Thermal Evaporation (VTE): A widely used technique where the organic material is heated in a high-vacuum chamber and sublimates onto a substrate. This method allows for precise control over the film thickness and deposition rate.[2]

  • Organic Vapor Phase Deposition (OVPD): An alternative to VTE that uses an inert carrier gas to transport the vaporized organic molecules to a cooled substrate.

Protocol: Fabrication of a this compound Thin Film by Vacuum Thermal Evaporation

This protocol describes the general procedure for depositing a this compound thin film onto a substrate.

Materials and Equipment:

  • Enantiopure this compound powder

  • Substrate (e.g., quartz, ITO-coated glass, ferromagnetic thin film on a suitable substrate like Cu(111), W(110))[6][10]

  • High-vacuum deposition chamber (pressure < 10⁻⁶ mbar)

  • Crucible for organic material evaporation

  • Substrate holder with temperature control

  • Thickness monitor (e.g., quartz crystal microbalance)

  • Substrate cleaning materials (e.g., deionized water, isopropanol, acetone, UV-ozone cleaner)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas and treat it with a UV-ozone cleaner to remove any residual organic contaminants. For specific applications like spintronics, prepare the desired ferromagnetic thin-film substrate by, for example, depositing Co or Fe on a single-crystal substrate under UHV conditions.[6][10]

  • Loading the Source Material: Load the enantiopure this compound powder into the evaporation crucible.

  • Deposition:

    • Mount the cleaned substrate onto the substrate holder in the deposition chamber.

    • Evacuate the chamber to a high vacuum.

    • Heat the crucible containing the this compound to its sublimation temperature.

    • Deposit the this compound onto the substrate at a controlled rate (e.g., 0.1-1 Å/s), monitored by the quartz crystal microbalance.

    • The substrate temperature can be controlled to influence the film morphology.

  • Device Completion: After deposition, cool the system down before venting the chamber. For devices like OLEDs, subsequent layers (e.g., electron transport layer, cathode) would be deposited in a similar manner.

Characterization of Chiroptical Properties

The performance of this compound-based chiroptical devices is evaluated by measuring their interaction with circularly polarized light.

Key Chiroptical Characterization Techniques
  • Electronic Circular Dichroism (ECD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R). The results are often expressed in terms of molar ellipticity or the absorbance dissymmetry factor (g_abs = ΔA / A).[3]

  • Circularly Polarized Luminescence (CPL) Spectroscopy: Measures the differential emission of left and right circularly polarized light. The performance is quantified by the luminescence dissymmetry factor (g_lum = 2(I_L - I_R) / (I_L + I_R)).[3]

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Used to determine the absorption and emission maxima and the photoluminescence quantum yield (PLQY).

Protocol: Measurement of ECD and CPL

Equipment:

  • CD spectrometer

  • Fluorometer equipped with polarizers and a photoelastic modulator for CPL measurements.

Procedure:

  • Sample Preparation:

    • For solutions: Prepare a solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., chloroform, dichloromethane) in a quartz cuvette.

    • For thin films: Mount the thin film on a suitable holder in the spectrometer.

  • ECD Measurement:

    • Record the ECD spectrum over the desired wavelength range.

    • Record the UV-Vis absorption spectrum of the same sample.

    • Calculate the g_abs factor at the wavelengths of interest.

  • CPL Measurement:

    • Excite the sample at a wavelength corresponding to its absorption maximum.

    • Record the total photoluminescence spectrum.

    • Record the CPL spectrum (I_L - I_R).

    • Calculate the g_lum factor from the CPL and total PL spectra.

Quantitative Data Summary

The following tables summarize the chiroptical and photophysical properties of various helicene derivatives reported in the literature. This data can be used as a benchmark for newly fabricated devices.

Table 1: Chiroptical and Photophysical Properties of Selected Azahelicenes

| Compound | λ_abs (nm) | λ_em (nm) | Φ_F | |g_abs| (x 10⁻²) | |g_lum| (x 10⁻³) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Diaza[11]helicene 5 | 399 | 405 | 0.13 | 1.9 | 9.5 |[1] | | Compound 19 (neutral) | 260, 325 | 420, 440 | - | - | 1.4 |[1] | | Compound 19 (protonated) | - | ~500 | - | - | 1.3 |[1] | | CP-TADF emitter 9 | - | - | - | - | 1.1 |[1] |

Table 2: Performance of a this compound-Based CP-OLED

| Emitter | EQE (%) | |g_EL| (x 10⁻³) | Operational Stability (LT95 at 10,000 cd m⁻²) | Reference | | :--- | :--- | :--- | :--- | :--- | | B–N covalent integrated helicene | > 36 | 1.91 | ~400 h |[1] | | Sky-blue emitter 69b | 10.6 | up to 1.6 | - |[1] |

Visualized Workflows and Concepts

Diagram 1: General Workflow for Fabrication and Characterization of this compound-Based Chiroptical Devices

G cluster_synthesis Synthesis & Resolution cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Precursor Synthesis s2 Photochemical Cyclization s1->s2 s3 Purification (Chromatography) s2->s3 s4 Enantiomeric Resolution (Chiral HPLC) s3->s4 f1 Substrate Preparation s4->f1 Enantiopure This compound f2 Vacuum Thermal Evaporation f1->f2 f3 Thin Film Deposition f2->f3 c1 ECD/UV-Vis Spectroscopy f3->c1 Chiroptical Device c2 CPL/PL Spectroscopy f3->c2 c3 Device Performance (e.g., CP-OLED) c1->c3 c2->c3

Caption: Workflow from synthesis of enantiopure this compound to device fabrication and characterization.

Diagram 2: Principle of a Chiroptical Switch Based on a Helicene Derivative

G StateA State A (e.g., Open Form) Chiroptical Property 1 StateB State B (e.g., Closed Form) Chiroptical Property 2 StateA->StateB Stimulus 1 (e.g., UV Light) StateB->StateA Stimulus 2 (e.g., Visible Light, Heat)

Caption: Reversible switching between two chiroptical states of a helicene-based molecular switch.[3]

References

Application Notes and Protocols for the Characterization of Heptahelicene Monolayers by STM and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of heptahelicene monolayers using Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM). The information is compiled from recent studies and is intended to guide researchers in setting up and performing similar experiments.

Introduction to this compound and its Characterization

This compound ([1]H) is a chiral polyaromatic hydrocarbon consisting of seven ortho-fused benzene (B151609) rings, resulting in a helical structure. This inherent chirality makes it a molecule of significant interest for applications in spintronics, enantioselective catalysis, and drug development. The study of this compound monolayers on various surfaces provides fundamental insights into chiral recognition, self-assembly, and chirality-induced spin selectivity (CISS).

STM and nc-AFM are powerful surface-sensitive techniques capable of imaging conductive and semi-conductive surfaces with atomic or even sub-molecular resolution. In the context of this compound, these methods allow for:

  • Direct visualization of individual molecules and their arrangement in monolayers.

  • Chiral discrimination between the (P)- and (M)-enantiomers.

  • Investigation of molecular self-assembly into dimers, trimers, tetramers, and larger domains.

  • Characterization of adsorption geometries on different substrates.

  • Probing of electronic properties through scanning tunneling spectroscopy (STS).

Experimental Protocols

Substrate Preparation

The choice of substrate is crucial as it influences the adsorption geometry, mobility, and electronic properties of the this compound molecules. Common substrates include single crystals of Cu(111), Cu(001), and ferromagnetic thin films like Co and Fe grown on a suitable single crystal.

Protocol for Cu(111) Substrate Cleaning:

  • Sputtering: The Cu(111) single crystal is cleaned by repeated cycles of Ar+ sputtering. This process removes surface contaminants.

  • Annealing: Following sputtering, the crystal is annealed at high temperatures (e.g., 1070 K) to restore a well-ordered, atomically flat surface.

  • Controlled Cooling: A controlled temperature gradient during cooling promotes the formation of large atomic terraces.

  • Verification: The cleanliness and order of the surface are verified using techniques like Auger Electron Spectroscopy (AES) and initial STM scans.

This compound Deposition

This compound is deposited onto the prepared substrate in an ultra-high vacuum (UHV) environment to prevent contamination.

Protocol for this compound Sublimation:

  • Source Preparation: Racemic or enantiopure this compound powder is placed in a quartz crucible within a Knudsen cell evaporator.

  • Degassing: The evaporator is thoroughly degassed to remove any adsorbed gases.

  • Sublimation: The crucible is heated to a temperature of approximately 400 K to induce sublimation of the this compound molecules.

  • Deposition: The sublimated molecules are deposited onto the substrate, which is typically held at room temperature or a specific elevated temperature to control molecular mobility and assembly.[2] The deposition rate can be monitored using a quartz crystal microbalance.

  • Coverage Control: The desired surface coverage (from sub-monolayer to a full monolayer) is achieved by controlling the deposition time and evaporator temperature. A full monolayer coverage is approximately 9.1 × 10¹³ molecules/cm².[3]

STM and nc-AFM Imaging

Low-temperature STM and nc-AFM are essential for immobilizing the molecules on the surface and achieving high-resolution images.

Protocol for LT-STM/nc-AFM Characterization:

  • System: Experiments are typically conducted in a low-temperature STM/AFM system (e.g., Omicron) operating in UHV (base pressure < 10⁻⁸ Pa) and at cryogenic temperatures (e.g., 5 K or 78 K).[2][3]

  • Tip Preparation: An electrochemically etched tungsten tip is used. For sub-molecular resolution, the tip apex is often functionalized by picking up a single carbon monoxide (CO) molecule from the surface.[3] This is achieved by positioning the tip over an adsorbed CO molecule and applying a voltage pulse or bringing the tip into close proximity.

  • STM Imaging:

    • Operated in constant-current mode.

    • Typical imaging parameters: Bias voltage (V) = 100-200 mV, Tunneling current (I) = 20 pA.[3]

  • nc-AFM Imaging:

    • A tuning fork-based force sensor is used in frequency-modulation mode.

    • Operated in constant-height mode.

    • The frequency shift (Δf) of the oscillating cantilever is measured.

    • Typical imaging parameters: Sample bias (V) = 0 mV, Oscillation amplitude (A) = 1 Å.[3]

  • Data Acquisition: Both topographic (STM) and frequency shift (nc-AFM) images are recorded. Additionally, dI/dV maps can be acquired simultaneously with STM to probe the local density of states.

Data Presentation

The following tables summarize key quantitative data extracted from STM and nc-AFM studies of this compound monolayers.

ParameterSubstrateValueReference
Monolayer Coverage Cu(001)9.1 × 10¹³ molecules/cm²[3]
Intermolecular Distance Ni(111)Consistent with van der Waals radius[2]
Spin Polarization (CISS) Cu, Ag, Au6 to 8%[2]

Table 1: Physical and Electronic Properties of this compound Monolayers.

ParameterValue
Bias Voltage (STM) 100 - 200 mV
Tunneling Current (STM) 20 pA
Sample Bias (nc-AFM) 0 mV
Oscillation Amplitude (nc-AFM) 1 Å
Resonance Frequency (f₀) ~24 kHz
Spring Constant (k₀) ~1.8 × 10³ N/m
Quality Factor (Q) ~2–5 × 10⁴

Table 2: Typical STM and nc-AFM Imaging Parameters for this compound.[3]

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in the study of this compound monolayers.

Experimental_Workflow cluster_prep Substrate Preparation cluster_depo This compound Deposition (UHV) cluster_char Characterization (LT-UHV) Sputtering Ar+ Sputtering Annealing High-Temp Annealing (~1070 K) Sputtering->Annealing Cooling Controlled Cooling Annealing->Cooling Verification AES/STM Verification Cooling->Verification Deposition Deposition on Substrate (Room Temperature) Verification->Deposition Source [7]H in Knudsen Cell Sublimation Sublimation (~400 K) Source->Sublimation Sublimation->Deposition Transfer Transfer to LT-STM/AFM Deposition->Transfer TipPrep Tip Functionalization (CO) Transfer->TipPrep Imaging STM / nc-AFM Imaging (5 K) TipPrep->Imaging Data Data Acquisition Imaging->Data

Caption: Experimental workflow for this compound monolayer characterization.

STM_AFM_Relationship cluster_stm STM cluster_afm nc-AFM This compound This compound Monolayer STM_Imaging Constant-Current Imaging This compound->STM_Imaging AFM_Imaging Constant-Height Imaging This compound->AFM_Imaging Topography Topography (Electronic Structure) STM_Imaging->Topography STS Scanning Tunneling Spectroscopy STM_Imaging->STS LDOS Local Density of States STS->LDOS FrequencyShift Frequency Shift (Δf) AFM_Imaging->FrequencyShift Force Tip-Sample Force FrequencyShift->Force Submolecular Sub-molecular Structure Force->Submolecular

Caption: Relationship between STM/AFM techniques and measured properties.

Summary and Outlook

The combination of STM and nc-AFM provides an unparalleled ability to investigate the structure and properties of this compound monolayers at the single-molecule level.[1] The protocols outlined above serve as a guide for conducting such experiments. Future studies may focus on a wider range of substrates, including insulating films to decouple the molecules electronically from the underlying metal, and exploring the CISS effect in more complex device geometries. The ability to manipulate individual molecules with the STM tip also opens up possibilities for constructing novel chiral nanostructures on surfaces.[3]

References

Synthesis of Functionalized Heptahelicenes for Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized heptahelicenes, a class of helically chiral molecules with significant potential in materials science. Their unique electronic, photophysical, and chiroptical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and spintronic devices.[1][2][3] This guide will cover key synthetic strategies, including photocyclization and post-synthetic functionalization, and provide protocols for the preparation of representative functionalized heptahelicenes.

Introduction to Functionalized Heptahelicenes

Helicenes are polycyclic aromatic hydrocarbons composed of ortho-fused benzene (B151609) rings, forming a helical structure that imparts inherent chirality.[2] Heptahelicene, consisting of seven fused rings, exhibits significant steric strain, resulting in a stable helical conformation. The functionalization of the this compound core with various substituents allows for the fine-tuning of its properties. For instance, introducing electron-donating or electron-withdrawing groups can modulate the molecule's absorption, fluorescence, and chiroptical responses, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL).[4][5][6] This tunability is crucial for designing materials with specific characteristics for various applications.

Key Synthetic Strategies

The synthesis of functionalized heptahelicenes can be broadly approached through two main strategies:

  • Direct Synthesis: This involves the synthesis of the helicene skeleton from precursors that already bear the desired functional groups. A common method is the photochemical cyclization of stilbene-like precursors.[7][8]

  • Post-Synthetic Functionalization: This strategy involves introducing functional groups onto a pre-existing helicene core. This approach is advantageous for introducing functionalities that may not be compatible with the conditions of helicene synthesis.[9]

Data Presentation: Properties of Functionalized Helicenes

The tables below summarize key quantitative data for representative functionalized helicenes, showcasing the impact of different substituents on their photophysical and chiroptical properties. While specific data for a wide range of functionalized heptahelicenes is the subject of ongoing research, the data for related helicenes provide valuable insights into structure-property relationships.

Table 1: Photophysical Properties of Functionalized Helicenes

CompoundFunctional GroupAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
[10]Helicene Derivative 1 Unsubstituted616--[5]
[10]Helicene Derivative 2 -NO₂576--[5]
[10]Helicene Derivative 3 -CHO~580-600--[6]
7-Cyano-15-methoxy[11]helicene -CN, -OCH₃350, 420480-[6]

Table 2: Chiroptical Properties of Functionalized Helicenes

CompoundMolar Absorptivity (ε, M⁻¹cm⁻¹) at λ_absCircular Dichroism (Δε) at λ_absAnisotropy Factor (g_abs)Reference
[10]Helicene Derivative 1 14,000--[5]
Enantiopure[10]Helicene Derivative --~10⁻³[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a functionalized this compound derivative, exemplified by a procedure adapted from the synthesis of a functionalized[11]helicene.[6] This multi-step synthesis involves a Heck coupling reaction followed by a photochemical cyclization.

Protocol 1: Synthesis of a Stilbene-like Precursor via Heck Coupling

This protocol describes the synthesis of a diarylethene, a common precursor for helicenes.

Materials:

  • Appropriate bromo-functionalized polycyclic aromatic hydrocarbon (e.g., a bromo-benzo[c]phenanthrene derivative for a[11]helicene, which can be extended to a this compound precursor)

  • Substituted styrene (B11656) (e.g., p-methoxystyrene)

  • Herrmann's catalyst (trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

  • Sodium acetate (B1210297) (anhydrous)

  • N,N-Dimethylacetamide (DMA, anhydrous)

  • Dichloromethane (B109758)

  • Magnesium sulfate (B86663) (anhydrous)

  • Distilled water

  • Argon gas

  • Double-necked flask, condenser, septum, magnetic stirrer, heating mantle

Procedure:

  • To a double-necked flask, add the bromo-aromatic compound (1.0 equiv) and anhydrous sodium acetate (1.1 equiv).

  • Fit the flask with a condenser and a septum, then degas and purge with argon for 15 minutes.

  • Add anhydrous DMA via syringe.

  • Add the substituted styrene (1.5 equiv) to the mixture.

  • Heat the mixture to 100 °C with stirring.

  • In a separate vial, dissolve Herrmann's catalyst (0.005 equiv) in a small amount of anhydrous DMA.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Increase the temperature to 140 °C and maintain for 48 hours under an argon atmosphere.

  • After cooling to room temperature, add distilled water to the reaction mixture.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene-like precursor.

Protocol 2: Photochemical Cyclization to Form the Functionalized this compound

This protocol describes the key cyclization step to form the helical structure.

Materials:

  • Stilbene-like precursor from Protocol 1

  • Toluene (B28343) (spectroscopic grade)

  • Iodine

  • Propylene (B89431) oxide

  • Argon gas

  • Falling-film photoreactor with a high-pressure mercury vapor lamp (e.g., 150 W)

Procedure:

  • Dissolve the stilbene-like precursor (1.0 equiv) in toluene in the photoreactor to make a dilute solution (e.g., 0.15 g in 1 L).

  • Add iodine (1.1 equiv) to the solution with vigorous stirring.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add propylene oxide (as an acid scavenger).

  • Irradiate the solution using the high-pressure mercury vapor lamp while maintaining a continuous flow of argon.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the functionalized this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of functionalized heptahelicenes.

Synthesis_Workflow start Starting Materials (Bromo-aromatic, Styrene) heck Heck Coupling start->heck purification1 Purification heck->purification1 precursor Stilbene-like Precursor photocyclization Photochemical Cyclization precursor->photocyclization purification2 Purification photocyclization->purification2 helicene Functionalized this compound purification1->precursor purification2->helicene

Caption: Synthetic workflow for a functionalized this compound.

Post_Synthetic_Functionalization cluster_products Examples of Functionalization parent_helicene Parent this compound (e.g., Bromo-heptahelicene) reaction_condition Reaction Conditions (e.g., Light, Catalyst, Reagent) parent_helicene->reaction_condition functionalized_helicene Post-synthetically Functionalized this compound reaction_condition->functionalized_helicene products Cyano-heptahelicene Amino-heptahelicene Ethynyl-heptahelicene ... functionalized_helicene->products

Caption: Post-synthetic functionalization of a this compound core.

References

Controlled Self-Assembly of Heptahelicene for Nanowire Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptahelicene, a helically chiral polycyclic aromatic hydrocarbon, has emerged as a promising building block for the bottom-up fabrication of functional nanostructures. Its inherent chirality and extended π-system facilitate spontaneous self-assembly into well-defined, one-dimensional nanowires with potential applications in molecular electronics, chiroptical devices, and sensing. This document provides detailed application notes and experimental protocols for the controlled self-assembly of this compound-based nanowires, focusing on the synthesis of a key precursor, this compound-2-carboxylic acid, and its subsequent assembly on a solid substrate. Characterization techniques and quantitative data on the resulting nanostructures are also presented.

Introduction

The precise control over the arrangement of molecules at the nanoscale is a fundamental goal in materials science and nanotechnology. Self-assembly, a process where pre-designed molecular components spontaneously organize into ordered structures, offers a powerful and scalable approach to construct complex nanomaterials. Helicenes, a class of ortho-fused polycyclic aromatic compounds, are particularly attractive for self-assembly due to their unique helical chirality, which can direct the formation of hierarchical, chiral superstructures.

This compound, consisting of seven fused benzene (B151609) rings, exhibits significant steric strain that forces it into a stable, helical conformation. This inherent chirality, coupled with intermolecular π-π stacking and other non-covalent interactions, drives the formation of ordered aggregates. By functionalizing the this compound core, for instance with a carboxylic acid group, the self-assembly process can be further controlled, leading to the formation of highly ordered nanowire-like structures on specific surfaces.[1]

These this compound-based nanowires are of significant interest for a range of applications. Their extended π-conjugated system suggests potential for charge transport, making them candidates for molecular wires in nanoelectronic circuits. Furthermore, their inherent chirality can be exploited for the development of chiroptical materials and enantioselective sensors.

This document outlines the synthesis of this compound-2-carboxylic acid and a detailed protocol for its controlled self-assembly into nanowires on a calcite substrate. It also provides protocols for the characterization of these nanostructures using advanced microscopy techniques.

Data Presentation

Table 1: Quantitative Properties of this compound-2-Carboxylic Acid Nanowires on Calcite (10-14)
ParameterValueCharacterization TechniqueReference
Nanowire Width
Single Molecular Row~1.5 nmNon-contact Atomic Force Microscopy (NC-AFM)[1]
Double Molecular Row~3.0 nmNon-contact Atomic Force Microscopy (NC-AFM)[2]
Nanowire Length > 100 nmNon-contact Atomic Force Microscopy (NC-AFM)[1]
Assembly Direction Aligned along the[3] crystallographic directionNon-contact Atomic Force Microscopy (NC-AFM)[1]
Molecular Arrangement Columnar stacks of dimers with helicene molecules in an upright positionNC-AFM and DFT calculations[1]

Experimental Protocols

Protocol 1: Synthesis of this compound-2-Carboxylic Acid

This protocol is based on the synthesis described by Rybáček et al.[1]

Materials:

  • Suitably functionalized naphthalene (B1677914) building blocks

  • CpCo(CO)₂/PPh₃ (Cyclopentadienylcobalt dicarbonyl/Triphenylphosphine)

  • Trifluoromethanesulfonic anhydride

  • Pd(OAc)₂/dppp (Palladium(II) acetate/1,3-Bis(diphenylphosphino)propane)

  • Carbon monoxide (CO)

  • Solvents: Toluene, Methanol, Diethyl ether, etc.

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

  • Cyclization: The synthesis starts with the cyclization of a methoxy-substituted 1,1′-ethyne-1,2-diylbis(2-but-3-yn-1-ylnaphthalene) precursor in the presence of a CpCo(CO)₂/PPh₃ catalyst. This [2+2+2] cycloisomerization reaction forms the core this compound structure, yielding 2-methoxy-7,8,11,12-tetrahydrothis compound.[1]

  • Aromatization and Triflation: The resulting tetrahydrothis compound is then aromatized and converted to heptahelicen-2-yl trifluoromethanesulfonate.

  • Methoxycarbonylation: The triflate intermediate undergoes a Pd(OAc)₂/dppp-catalyzed methoxycarbonylation reaction in the presence of carbon monoxide to introduce an ester group.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed to afford the desired this compound-2-carboxylic acid.

  • Purification and Resolution: The crude product is purified by column chromatography. The racemic mixture can be resolved into its enantiomers by semi-preparative HPLC on a chiral column.[1]

Protocol 2: Controlled Self-Assembly of this compound-2-Carboxylic Acid Nanowires on a Calcite Surface

This protocol describes the deposition and self-assembly of this compound-2-carboxylic acid on a calcite (10-14) surface via thermal evaporation in an ultra-high vacuum (UHV) environment.[1]

Materials:

  • This compound-2-carboxylic acid powder

  • Calcite (10-14) single crystal substrate

  • UHV chamber equipped with a thermal evaporator and a non-contact atomic force microscope (NC-AFM)

Procedure:

  • Substrate Preparation: Cleave the calcite single crystal in situ to obtain a clean and atomically flat (10-14) surface.

  • Thermal Evaporation: Place the this compound-2-carboxylic acid powder in a Knudsen cell evaporator within the UHV chamber.

  • Deposition: Heat the Knudsen cell to sublimate the this compound-2-carboxylic acid. Deposit the molecules onto the prepared calcite substrate at room temperature. The deposition rate and time can be controlled to achieve sub-monolayer coverage.

  • Self-Assembly: Upon deposition, the molecules will self-assemble on the calcite surface into nanowire-like aggregates.

  • In-situ Characterization: Image the resulting nanostructures in situ using NC-AFM without breaking the vacuum. This allows for the direct visualization of the self-assembled nanowires and their orientation with respect to the substrate lattice.

Protocol 3: Characterization by Non-Contact Atomic Force Microscopy (NC-AFM)

Equipment:

  • Ultra-high vacuum (UHV) non-contact atomic force microscope

Procedure:

  • Cantilever Preparation: Use a clean, sharp cantilever suitable for high-resolution imaging in UHV.

  • Imaging Parameters: Operate the NC-AFM in the frequency modulation (FM) mode. Typical imaging parameters include a small oscillation amplitude and a setpoint chosen to be in the attractive force regime to minimize tip-sample interactions and avoid disruption of the molecular assemblies.

  • Data Acquisition: Scan the sample surface to obtain topographic images of the self-assembled this compound nanowires. The high resolution of NC-AFM allows for the visualization of individual molecular rows.

  • Image Analysis: Analyze the acquired images to determine the dimensions (width, length) and orientation of the nanowires. The underlying calcite lattice can be used as a reference to determine the crystallographic direction of nanowire growth.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound-2-Carboxylic Acid cluster_assembly Protocol 2: Self-Assembly on Calcite cluster_characterization Protocol 3: Characterization Naphthalene Naphthalene Precursors Cyclization [2+2+2] Cycloisomerization (CpCo(CO)2/PPh3) Naphthalene->Cyclization Tetrahydrothis compound 2-Methoxy-tetrahydrothis compound Cyclization->Tetrahydrothis compound Aromatization Aromatization & Triflation Tetrahydrothis compound->Aromatization Triflate This compound-2-yl Triflate Aromatization->Triflate Carbonylation Methoxycarbonylation (Pd(OAc)2/dppp, CO) Triflate->Carbonylation Ester This compound-2-methyl ester Carbonylation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Product This compound-2-carboxylic Acid Hydrolysis->Product HCA_powder This compound-2-carboxylic Acid Powder Product->HCA_powder Evaporation Thermal Evaporation (UHV) HCA_powder->Evaporation Deposition Molecular Deposition Evaporation->Deposition Calcite Calcite (10-14) Substrate Calcite->Deposition SelfAssembly Self-Assembly into Nanowires Deposition->SelfAssembly Nanowires Self-Assembled Nanowires on Calcite SelfAssembly->Nanowires NCAFM NC-AFM Imaging (UHV) Nanowires->NCAFM Data Topographic Data (Dimensions, Orientation) NCAFM->Data

Caption: Experimental workflow for the synthesis, self-assembly, and characterization of this compound nanowires.

self_assembly_mechanism cluster_process Self-Assembly Process on Calcite (10-14) cluster_interactions Driving Forces Monomer This compound-2-carboxylic Acid (in gas phase) Adsorption Adsorption onto Calcite Surface Monomer->Adsorption Diffusion Surface Diffusion Adsorption->Diffusion SubstrateInteraction Molecule-Substrate Interaction (Carboxylic Acid - Calcite) Adsorption->SubstrateInteraction Dimerization Dimer Formation (Intermolecular H-bonding) Diffusion->Dimerization Nucleation Nucleation of Columnar Stacks Dimerization->Nucleation Hbonding Hydrogen Bonding (Carboxylic Acid Dimers) Dimerization->Hbonding Growth 1D Nanowire Growth (π-π stacking) Nucleation->Growth Nanowire Ordered Nanowire Growth->Nanowire PiStacking π-π Stacking (Helicene Cores) Growth->PiStacking Interactions Key Intermolecular Interactions Interactions->Hbonding Interactions->PiStacking Interactions->SubstrateInteraction

References

Application Notes and Protocols: X-ray Photoelectron Diffraction Analysis of Heptahelicene on Copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of heptahelicene adsorption on copper surfaces using X-ray Photoelectron Diffraction (XPD). This technique is a powerful tool for determining the precise orientation and conformation of chiral molecules on crystalline substrates, which is crucial for understanding stereoselective chemical processes and the development of chiral surfaces for various applications, including drug development and catalysis.

Introduction to X-ray Photoelectron Diffraction (XPD)

X-ray Photoelectron Diffraction (XPD) is a surface-sensitive technique that provides structural information about the local environment of a specific element within the top few nanometers of a material. The process begins with the emission of core-level photoelectrons upon X-ray irradiation. These emitted photoelectrons are then scattered by neighboring atoms, creating an interference pattern in the angle-resolved photoelectron intensity. By analyzing this diffraction pattern, it is possible to determine the geometric arrangement of atoms around the emitting atom with high precision. For molecular adsorbates, XPD can reveal the molecule's orientation, adsorption site, and any intramolecular conformational changes upon adsorption.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the XPD analysis of M-enantiomer of this compound on Cu(111) and Cu(332) surfaces.

Table 1: Experimental and Spectroscopic Parameters
ParameterValueReference
X-ray Source Non-monochromatized Mg Kα[1]
Photon Energy 1253.6 eV[1]
Analyzed Photoelectron C 1s[1]
This compound Coverage 1/3 of a close-packed monolayer[1]
Substrate Temperature Room Temperature[1]
Table 2: Structural Determination of this compound on Cu(111)
ParameterDescriptionValueReference
Adsorption Geometry Orientation of the terminal phenanthrene (B1679779) groupParallel to the Cu(111) surface[1][2]
Azimuthal Orientations Number of distinct in-plane rotational domains6 (related by 60° rotations)[1]
Intramolecular Conformation Arrangement of the first three C-6 ringsOriented parallel to the (111) face[1][2]
Molecular Relaxation Spiraling of the molecule away from the surfaceBegins from the fourth C-6 ring[1]
Table 3: Structural Determination of this compound on Cu(332)
ParameterDescriptionValueReference
Adsorption Geometry Orientation of the three terminal C-6 ringsParallel to the (111) terrace plane[1][2]
Azimuthal Orientation Number of distinct in-plane rotational domains1 (unique azimuthal alignment)[1][2]
Intramolecular Conformation Similar to adsorption on Cu(111)Terminal phenanthrene group parallel to the (111) terrace[1]
Table 4: R-Factor Analysis for Structural Refinement
Molecular Conformation TestedR-FactorGoodness of FitReference
Terminal phenanthrene group parallel to Cu(111)Best-fit (value not specified, but implied to be significantly lower)Excellent[1]
Terminal C-6 ring in a planar configuration0.257Poor[1]

Experimental Protocols

This section details the methodologies for the key experiments involved in the XPD analysis of this compound on copper surfaces.

Sample Preparation
  • Substrate Cleaning:

    • The Cu(111) and Cu(332) single crystals are cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of Ar+ sputtering and subsequent annealing.

    • Surface cleanliness and order are verified by X-ray Photoelectron Spectroscopy (XPS) and Low-Energy Electron Diffraction (LEED), respectively.

  • This compound Deposition:

    • The M-enantiomer of this compound is deposited onto the clean copper substrate at room temperature via sublimation from a Knudsen-type evaporator.

    • The deposition rate is controlled to achieve a coverage of approximately 1/3 of a close-packed monolayer.

    • The coverage is monitored by the ratio of the C 1s to Cu 3s photoelectron intensities.

X-ray Photoelectron Diffraction (XPD) Data Acquisition
  • Instrumentation:

    • The experiments are performed in a UHV chamber equipped with an angle-resolved photoelectron spectrometer (e.g., VG ESCALAB 220).

    • A non-monochromatized Mg Kα X-ray source (1253.6 eV) is used for excitation.

  • Data Collection:

    • Full-hemispherical, angle-scanned XPD patterns of the C 1s core level are acquired.

    • The data is collected over a wide range of polar and azimuthal angles.

  • Data Processing:

    • To enhance the signal-to-noise ratio, the raw XPD data is processed.

    • For this compound on Cu(111), the pattern is threefold rotationally averaged, taking advantage of the substrate's symmetry, followed by a twofold rotational averaging due to the intrinsic sixfold symmetry of the resulting pattern.[1]

Data Analysis and Structural Determination
  • Molecular Mechanics Calculations:

    • Initial atomic coordinates of the this compound molecule are generated using simple molecular mechanics calculations.

  • Single-Scattering Cluster (SSC) Calculations:

    • The experimental XPD patterns are compared with theoretical simulations based on a single-scattering cluster model.

    • These calculations simulate the XPD pattern for a variety of molecular orientations and conformations.

    • Structural parameters, such as the distance of the molecule from the substrate and intramolecular dihedral angles, are systematically varied to find the best match with the experimental data.

  • R-Factor Analysis:

    • A quantitative comparison between the experimental and theoretical XPD patterns is performed using an R-factor analysis. The R-factor provides a measure of the goodness of fit, with a lower value indicating a better agreement.

    • The molecular orientation and conformation that yield the lowest R-factor are determined to be the correct structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_xpd XPD Measurement cluster_analysis Data Analysis cluster_modeling Structural Modeling Cu_prep Cu(111) or Cu(332) Crystal Cleaning Hepta_dep This compound Deposition (1/3 ML) Cu_prep->Hepta_dep Xray Mg Kα X-ray Irradiation Hepta_dep->Xray C1s_emission C 1s Photoelectron Emission Xray->C1s_emission Angle_scan Angle-Resolved Detection C1s_emission->Angle_scan Raw_data Raw XPD Pattern Angle_scan->Raw_data Averaging Rotational Averaging Raw_data->Averaging Exp_pattern Processed Experimental Pattern Averaging->Exp_pattern R_factor R-Factor Analysis Exp_pattern->R_factor SSC_calc Single-Scattering Cluster (SSC) Calculations SSC_calc->R_factor Best_fit Best-Fit Structure R_factor->Best_fit

Caption: Experimental workflow for XPD analysis of this compound on copper.

Data Analysis Logic

data_analysis_logic cluster_theory Theoretical Modeling Exp_Data Experimental C 1s XPD Pattern Comparison Compare Experimental and Simulated Patterns Exp_Data->Comparison Trial_Structures Generate Trial Molecular Structures (Orientation & Conformation) SSC Perform Single-Scattering Cluster (SSC) Simulations Trial_Structures->SSC SSC->Comparison R_Factor Calculate R-Factor (Goodness of Fit) Comparison->R_Factor Decision Is R-Factor Minimized? R_Factor->Decision Decision->Trial_Structures No Final_Structure Determine Final Adsorption Geometry Decision->Final_Structure Yes

References

Application Notes and Protocols for HPLC Resolution of Heptahelicene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptahelicene, a polycyclic aromatic hydrocarbon consisting of seven ortho-fused benzene (B151609) rings, possesses a unique helical structure that results in axial chirality. This inherent chirality makes the separation of its enantiomers, (P)-(+)-heptahelicene and (M)-(-)-heptahelicene, a critical step for applications in chiroptical materials, asymmetric catalysis, and drug development. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most effective and widely used technique for this purpose. These application notes provide detailed protocols and comparative data for the successful resolution of this compound enantiomers.

Principle of Chiral HPLC Separation

The separation of enantiomers via chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase. This transient formation of diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including helicenes.[1][2] The selection of an appropriate mobile phase is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP.[3]

Experimental Workflow

The general workflow for the HPLC resolution of this compound enantiomers is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_this compound Racemic this compound dissolution Dissolve in Compatible Solvent racemic_this compound->dissolution filtration Filter (0.22 µm) dissolution->filtration hplc_system HPLC System with Chiral Column filtration->hplc_system Prepared Sample injection Inject Sample hplc_system->injection separation Elution with Mobile Phase injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram Signal quantification Peak Integration & Quantification chromatogram->quantification

Caption: General workflow for the HPLC enantioseparation of this compound.

Recommended HPLC Protocols

While specific conditions may require optimization based on the exact this compound derivative and available instrumentation, the following protocols provide a robust starting point.

Protocol 1: Analytical Separation of a this compound Derivative

This protocol is adapted from the successful resolution of a tetrathia[4]helicene derivative and is suitable for analytical-scale separation.[5]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Dichloromethane (B109758) (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 5-20 µL.

Sample Preparation:

  • Prepare a stock solution of the racemic this compound sample at a concentration of 0.5-1.0 mg/mL in the mobile phase or a compatible solvent like dichloromethane or THF.[7]

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[8]

Protocol 2: Semi-Preparative Separation of a Diaza[9]helicene

This protocol can be adapted for the semi-preparative separation of this compound to isolate individual enantiomers.

Instrumentation:

  • Semi-preparative HPLC system.

Chromatographic Conditions:

  • Column: Chiralpak IA, semi-preparative dimensions (e.g., 10 x 250 mm or 20 x 250 mm).

  • Mobile Phase: n-Hexane / Acetone / 2-Propanol / Diethylamine (50:50:0.2:0.2, v/v/v/v).

  • Flow Rate: Adjusted for the semi-preparative column (e.g., 5-20 mL/min).

  • Column Temperature: 5 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific helicene).

Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase at the highest possible concentration without causing precipitation.

  • Filter the solution through a 0.45 µm or 0.22 µm filter before loading onto the column.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of this compound derivatives on various polysaccharide-based chiral stationary phases. These values can serve as a reference for method development and optimization.

CompoundChiral Stationary PhaseMobile Phasek'1αRs
Tetrathia[4]heliceneChiralpak IAn-Hexane/CH2Cl2 (95:5)-->2.0
Diaza[9]heliceneChiralpak IAn-Hexane/Acetone/IPA/DEA (50:50:0.2:0.2)--Baseline
Hetero[10]helicene derivativeChiralcel OD-Hn-Hexane/IPA (90:10)1.251.281.90
Hetero[10]helicene derivativeChiralpak AD-Hn-Hexane/IPA (90:10)1.891.121.20

k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. Data for hetero[10]helicene derivatives are included to provide additional comparative examples.

Logical Relationship Diagram for Method Development

Optimizing the separation of this compound enantiomers often involves a systematic approach to adjusting chromatographic parameters.

Method_Development start Initial Separation (e.g., Protocol 1) check_resolution Resolution (Rs) > 1.5? start->check_resolution adjust_mobile_phase Adjust Mobile Phase - Change solvent ratio - Add/change modifier (e.g., alcohol) - Add additive (e.g., DEA) check_resolution->adjust_mobile_phase No optimized Optimized Method check_resolution->optimized Yes adjust_mobile_phase->check_resolution adjust_flow_rate Adjust Flow Rate (Lower for better resolution) adjust_mobile_phase->adjust_flow_rate adjust_temperature Adjust Temperature (Lower T often improves resolution) adjust_mobile_phase->adjust_temperature adjust_flow_rate->check_resolution adjust_temperature->check_resolution

Caption: A logical workflow for optimizing HPLC separation of this compound enantiomers.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful HPLC resolution of this compound enantiomers. The use of polysaccharide-based chiral stationary phases, particularly Chiralpak IA, under normal phase conditions offers a reliable and efficient method for both analytical and semi-preparative separations. Researchers and scientists can utilize this information to develop and optimize their own methods for the analysis and purification of these fascinating chiral molecules.

References

Application Notes and Protocols: Heptahelicene as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of heptahelicene and its derivatives as chiral auxiliaries in asymmetric organic synthesis. Due to its inherent, stable helical chirality, this compound offers a unique steric environment for controlling the stereochemical outcome of various chemical transformations. While its application in stoichiometric amounts is somewhat limited by the synthetic challenges in obtaining enantiopure forms, notable successes in diastereoselective reactions have been reported.[1] This document details the key applications, presents the achieved stereoselectivities in a clear tabular format, and provides detailed experimental protocols for seminal reactions.

Core Applications

The primary applications of this compound as a chiral auxiliary have focused on diastereoselective reactions where the helicene moiety is covalently attached to a reactant. The helical structure effectively shields one face of the reactive center, directing the approach of incoming reagents. Key transformations include:

  • Diastereoselective Reduction of α-Keto Esters: The reduction of α-keto esters tethered to a 2-substituted this compound yields the corresponding α-hydroxy esters with excellent diastereoselectivity.[1]

  • Diastereoselective Nucleophilic Addition: The addition of Grignard reagents to α-keto esters bearing a this compound auxiliary proceeds with high diastereoselectivity to furnish tertiary alcohols.[1]

  • Diastereoselective Ene Reaction: this compound has been employed as a chiral auxiliary in diastereoselective ene reactions.

  • Diastereoselective Hydroxyamination: The hydroxyamination of E-stilbene has been achieved with high diastereoselectivity using a this compound-derived auxiliary.

  • Enantioselective Epoxidation: An enantioenriched cyano-substituted this compound has been utilized as a stoichiometric chiral additive for the epoxidation of alkenes, demonstrating high enantioselectivity.[1]

Data Presentation

The following tables summarize the quantitative data for the key applications of this compound as a chiral auxiliary.

Table 1: Diastereoselective Reactions Using a Racemic 2-Substituted[2]Helicene Auxiliary

ReactionSubstrateReagentProductYield (%)Diastereomeric Excess (de)
Reductionα-Keto ester of[2]heliceneNaBH₄α-Hydroxy ester99100%
Nucleophilic Additionα-Keto ester of[2]heliceneGrignard ReagentTertiary alcohol95100%
Ene Reaction[2]Helicene-derived dienophileEne substrateEne adduct-High
HydroxyaminationE-Stilbene with[2]helicene auxiliarySharpless conditionsHydroxyaminated product32100%

Table 2: Enantioselective Epoxidation Using an Enantioenriched[2]Helicene Derivative

SubstrateChiral AdditiveOxidantProductYield (%)Enantiomeric Excess (ee)
Alkene (unspecified)2-Cyano-[2]heliceneH₂O₂Epoxide9299%
Alkene (unspecified)2-Cyano-[2]heliceneH₂O₂Epoxide8497%

Experimental Protocols

Detailed experimental protocols for the seminal work in this area are provided below. These are based on the original research and are intended to be representative of the methodologies employed.

Protocol 1: Diastereoselective Reduction of an α-Keto Ester with a[2]Helicene Auxiliary

This protocol is based on the work of Martin and Baes (1985).

1. Synthesis of the α-Keto Ester of[2]Helicene:

  • Step 1.1: Synthesis of 2-carboxy-[2]helicene: A solution of the precursor stilbene (B7821643) derivative is irradiated with a high-pressure mercury lamp in the presence of iodine. The resulting crude helicene is then oxidized to the carboxylic acid using an appropriate oxidizing agent (e.g., KMnO₄).
  • Step 1.2: Esterification: To a solution of 2-carboxy-[2]helicene in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure. Dissolve the resulting acid chloride in a suitable solvent and add the desired α-hydroxy ketone. Stir at room temperature until the esterification is complete. Purify the product by column chromatography.

2. Diastereoselective Reduction:

  • Dissolve the α-keto ester of[2]helicene in a suitable solvent (e.g., methanol) and cool the solution to 0 °C.
  • Add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.
  • Monitor the reaction by TLC until all the starting material is consumed.
  • Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) at 0 °C.
  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • The diastereomeric excess can be determined by ¹H NMR spectroscopy of the crude product. Purify the product by column chromatography.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an α-Keto Ester of[2]Helicene

This protocol is based on the work of Martin et al. (1987).

1. Preparation of the Grignard Reagent:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine.
  • Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether dropwise to initiate the reaction.
  • Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux.
  • After the addition is complete, stir the mixture at room temperature for an additional hour.

2. Diastereoselective Grignard Addition:

  • Dissolve the α-keto ester of[2]helicene in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere.
  • Add the freshly prepared Grignard reagent dropwise to the stirred solution.
  • Monitor the reaction by TLC.
  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Determine the diastereomeric excess by ¹H NMR spectroscopy and purify the product by column chromatography.

Mandatory Visualizations

Diagram 1: General Workflow for the Application of this compound as a Chiral Auxiliary

G General Workflow cluster_0 Preparation of Chiral Auxiliary cluster_1 Substrate Synthesis cluster_2 Diastereoselective Reaction cluster_3 Product Isolation and Auxiliary Removal A Synthesis of [7]Helicene Derivative (e.g., 2-carboxy-[7]helicene) B Resolution of Racemic Mixture (if necessary) A->B C Attachment of this compound Auxiliary to Substrate B->C D Stereoselective Transformation (e.g., Reduction, Grignard Addition) C->D E Purification of Diastereomeric Product D->E F Cleavage of Chiral Auxiliary E->F G Isolation of Enantiomerically Enriched Product F->G

Caption: General workflow for using this compound as a chiral auxiliary.

Diagram 2: Proposed Mechanism of Chirality Transfer in the Reduction of an α-Keto Ester

G Mechanism of Chirality Transfer A α-Keto Ester with (P)-Heptahelicene Auxiliary B Steric Shielding of one Carbonyl Face by the Helicene Moiety A->B Conformational Locking C Approach of Hydride Reagent (e.g., NaBH4) from the Less Hindered Face B->C Directs Attack D Formation of a Diastereomerically Favored Transition State C->D E Formation of the Major Diastereomer of the α-Hydroxy Ester D->E

Caption: Proposed mechanism of diastereoselection in the reduction of an α-keto ester.

References

Incorporation of Heptahelicene into Polymeric Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of heptahelicene, a unique chiral aromatic scaffold, into polymeric frameworks. The inherent chirality, large specific rotation, and extended π-conjugation of this compound make polymers derived from it promising candidates for a range of applications, including chiral separation, asymmetric catalysis, and chiroptical materials. This guide is intended to serve as a practical resource for researchers venturing into the synthesis and application of these novel materials.

Application Notes

The integration of this compound into polymer backbones or as pendant groups can impart unique properties to the resulting materials. The helical structure of this compound can influence the polymer's secondary structure, leading to the formation of helical polymers with enhanced chiroptical properties.[1] These materials are of significant interest in several fields relevant to drug development and materials science:

  • Chiral Stationary Phases for HPLC: this compound-containing polymers can be utilized as chiral stationary phases (CSPs) for the enantioselective separation of racemic compounds.[2] The defined chiral cavities and surfaces created by the helical structure of the polymer can lead to differential interactions with enantiomers, enabling their effective resolution. This is particularly valuable in drug development for the analysis and purification of chiral drug candidates.

  • Asymmetric Catalysis: Polymeric frameworks incorporating this compound can act as recoverable and reusable catalysts for asymmetric synthesis.[3] The chiral environment provided by the this compound units can induce stereoselectivity in chemical reactions, which is a critical aspect of synthesizing enantiomerically pure pharmaceuticals. The macromolecular nature of the catalyst facilitates its separation from the reaction mixture, simplifying product purification and reducing costs.

  • Chiroptical Sensing: The chiroptical properties of this compound-based polymers, such as circular dichroism (CD) and circularly polarized luminescence (CPL), can be exploited for the development of sensitive chiral sensors.[4] These sensors could potentially be used to detect and quantify chiral molecules of biological or pharmaceutical importance.

  • Drug Delivery Systems: While still an emerging area, the unique architecture of this compound-containing polymers could be explored for novel drug delivery systems. The defined cavities and potential for specific interactions might allow for the encapsulation and controlled release of therapeutic agents.

Quantitative Data of Helicene-Containing Polymers

The following table summarizes key quantitative data for various helicene-containing polymers reported in the literature. It is important to note that detailed data specifically for this compound-based polymers is limited, and this table includes data from polymers containing other helicenes to provide a comparative context.

Polymer StructureHelicene UnitPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Specific Rotation [α]D (deg)Emission Max (nm)Quantum Yield (ΦF)Ref.
Alternating copolymer with p-diiodobenzene[5]HelicenePd(0)-catalyzed cross-coupling-----[6]
Polyacetylene with pendant helicene groups[7]HeliceneRh-catalyzed polymerization15,0001.8+850--Not specified
Supramolecular polymer of disubstituted helicene[7]HeliceneSupramolecular polymerization---5500.02[8][9]
Data for this compound-based polymers is not readily available in the literature and represents a significant research opportunity.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a functionalized this compound monomer and its subsequent polymerization. These protocols are based on established methods for other helicenes and should be adapted and optimized for specific this compound derivatives.[6][10]

Protocol 1: Synthesis of a Functionalized this compound Monomer for Polymerization

This protocol describes a general two-step process: the synthesis of a this compound precursor and its subsequent functionalization to introduce a polymerizable group.

1. Synthesis of a this compound Precursor (Illustrative Example: Dibenzo[c,g]phenanthrene derivative)

  • Reaction: Friedel-Crafts-type cyclization.

  • Reagents: Appropriate polycyclic aromatic precursor, Lewis acid catalyst (e.g., AlCl₃, FeCl₃), dry solvent (e.g., CS₂, CH₂Cl₂).

  • Procedure:

    • Dissolve the aromatic precursor in the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Lewis acid catalyst in portions while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent (e.g., CH₂Cl₂).

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Functionalization of the this compound Precursor with a Polymerizable Group (e.g., Ethynyl Group)

  • Reaction: Sonogashira cross-coupling.

  • Reagents: Bromo-functionalized this compound, trimethylsilylacetylene (B32187), Pd(PPh₃)₄ catalyst, CuI co-catalyst, base (e.g., triethylamine), solvent (e.g., THF).

  • Procedure:

    • Dissolve the bromo-heptahelicene, Pd(PPh₃)₄, and CuI in the solvent in a Schlenk flask.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Add triethylamine (B128534) and trimethylsilylacetylene via syringe.

    • Heat the reaction mixture to 60-80°C and stir for 24 hours under an inert atmosphere.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and purify the product by column chromatography.

    • Deprotect the silyl (B83357) group using a fluoride (B91410) source (e.g., TBAF) to yield the terminal alkyne.

Protocol 2: Polymerization of a this compound-Containing Monomer

This protocol outlines a general method for the polymerization of an ethynyl-functionalized this compound monomer.

  • Polymerization Type: Rh-catalyzed polymerization of a terminal alkyne.

  • Reagents: Ethynyl-heptahelicene monomer, Rh catalyst (e.g., [Rh(nbd)Cl]₂), solvent (e.g., toluene (B28343) or THF).

  • Procedure:

    • Place the ethynyl-heptahelicene monomer in a dry Schlenk flask under an inert atmosphere.

    • Add the dry, degassed solvent to dissolve the monomer.

    • In a separate flask, prepare a solution of the Rh catalyst in the same solvent.

    • Add the catalyst solution to the monomer solution via syringe.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

    • Characterize the polymer by GPC (for molecular weight and PDI), NMR, and CD spectroscopy.

Visualizations

Signaling Pathways and Workflows

Synthesis_of_Heptahelicene_Monomer cluster_synthesis Monomer Synthesis Start Aromatic Precursor Cyclization Friedel-Crafts Cyclization Start->Cyclization Heptahelicene_Core This compound Core Cyclization->Heptahelicene_Core Functionalization Functionalization (e.g., Bromination) Heptahelicene_Core->Functionalization Functionalized_Helicene Functionalized this compound Functionalization->Functionalized_Helicene Add_Polymerizable_Group Cross-Coupling (e.g., Sonogashira) Functionalized_Helicene->Add_Polymerizable_Group Monomer This compound Monomer Add_Polymerizable_Group->Monomer

Caption: Synthetic pathway for a functionalized this compound monomer.

Polymerization_Workflow cluster_workflow Polymer Synthesis and Characterization Workflow cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer This compound Polymer Purification->Polymer GPC GPC (Mn, Mw, PDI) Polymer->GPC NMR NMR (Structure) Polymer->NMR CD CD Spectroscopy (Chiroptical Properties) Polymer->CD Thermal TGA/DSC (Thermal Stability) Polymer->Thermal

Caption: General workflow for this compound polymer synthesis and characterization.

Polymer_Architectures cluster_architectures Polymeric Frameworks with this compound This compound This compound Unit Main_Chain Polymer Backbone ... This compound ... This compound:p1->Main_Chain:p2 Incorporation into Main Chain Pendant_Group Polymer Backbone Pendant this compound This compound:p1->Pendant_Group:f1 Incorporation as Pendant Group

Caption: Incorporation of this compound into polymeric frameworks.

References

Troubleshooting & Optimization

Technical Support Center: Photochemical Synthesis of Heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photochemical synthesis of heptahelicene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve experimental outcomes and yields.

Troubleshooting Guides

This section addresses common issues encountered during the photochemical synthesis of this compound.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no this compound product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this compound synthesis are a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

    • Precursor Purity: Ensure the stilbene-like precursor is of high purity. Impurities can interfere with the photocyclization process.

    • Oxygen Saturation: The oxidative photocyclization requires oxygen. Ensure your solvent is adequately saturated with air or oxygen before and during the reaction. For sensitive substrates, controlled oxygen bubbling might be necessary.

    • Iodine Concentration: Iodine is a crucial catalyst for the oxidation of the dihydrophenanthrene intermediate. Use a catalytic amount (typically 5-10 mol%).[1] Too little may result in an incomplete reaction, while too much can lead to side reactions.

    • Light Source and Wavelength: The choice of light source is critical. A high-pressure mercury lamp is commonly used.[2] Using a Pyrex filter is often recommended to block wavelengths below 300 nm, which can cause product degradation.[1]

    • Reaction Time: Photocyclization reactions can be slow, often requiring more than 20 hours for completion in batch reactors.[3][4] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

    • Concentration of Reactant: The concentration of the stilbene (B7821643) precursor should be kept low (around 10⁻³ mol·L⁻¹) to minimize the formation of photodimers ([2+2] cycloaddition products).[1][3][4]

    • HI Scavenger: The reaction produces hydrogen iodide (HI) as a byproduct, which can be detrimental. Use a scavenger like tetrahydrofuran (B95107) (THF) or propylene (B89431) oxide to neutralize the HI. THF is often preferred due to its lower cost and toxicity.[3][5][6]

Issue 2: Formation of Significant Byproducts

  • Question: My final product mixture contains a significant amount of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?

  • Answer: The primary byproduct in the synthesis of higher helicenes is often a planar, S-shaped molecule, such as benzo[ghi]perylene (B138134) in the case of[7]helicene synthesis, which arises from an alternative cyclization pathway.[1][3][4] To suppress the formation of these byproducts:

    • Precursor Design: The design of the stilbene-like precursor is key. Introducing bulky substituents, such as triisopropylsilyl ether (TIPSO) groups, on the periphery of the molecule can sterically hinder the undesired cyclization pathway.[1]

    • Blocking Groups: A bromine substituent can be used as a "protecting group" to prevent photocyclization at a specific position, directing the reaction towards the desired helicene product.[1]

    • Solvent Choice: The solvent can influence the reaction pathway. While common solvents include benzene, cyclohexane, and THF, exploring different solvents may help minimize byproduct formation.[8][9][10]

Issue 3: Scalability and Reaction Time

  • Question: I need to synthesize a larger quantity of this compound, but the low concentration requirement and long reaction times of the batch process are prohibitive. How can I scale up the synthesis efficiently?

  • Answer: Scaling up photochemical reactions presents a significant challenge. A highly effective solution is to transition from a batch reactor to a continuous flow system.[1][3][4]

    • Continuous Flow Photoreactors: These systems use narrow tubing (e.g., FEP tubing) wrapped around a light source.[1] This setup ensures uniform irradiation of the reaction mixture and allows for a much higher photon flux compared to batch reactors.

    • Advantages of Flow Chemistry:

      • Shorter Reaction Times: Continuous flow setups can significantly reduce reaction times, often from over 20 hours to a matter of minutes or hours.[3][4]

      • Higher Yields and Purity: The improved control over reaction parameters in a flow system often leads to cleaner reactions with higher yields and fewer byproducts.[1][3]

      • Scalability: Scaling up is straightforward by simply running the system for a longer duration. This makes it suitable for gram-scale synthesis.[1][3][4]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the photochemical synthesis of this compound?

    • A1: The synthesis typically proceeds via an oxidative photocyclization of a stilbene-like precursor. The process involves:

      • Photoisomerization of the E-olefin to the reactive Z-olefin.

      • Photocyclization of the Z-olefin to form a dihydrophenanthrene intermediate.

      • Oxidation of the dihydrophenanthrene by an oxidant (commonly iodine) to yield the aromatic this compound and HI.[3][4]

  • Q2: Why is the reaction performed at such a low concentration?

    • A2: A low concentration (typically ~10⁻³ mol·L⁻¹) is necessary to prevent the competing photodimerization of the stilbene precursor, which leads to undesired [2+2] cycloaddition products.[1][3][4]

  • Q3: Does the photochemical synthesis produce an enantiomerically pure this compound?

    • A3: No, the standard photochemical synthesis results in a racemic mixture (a 1:1 ratio of the (P)- and (M)-enantiomers).[1] To obtain enantiomerically pure helicenes, a subsequent optical resolution step, such as chiral HPLC, is required.[1][11]

  • Q4: Can I use a different oxidant instead of iodine?

    • A4: While iodine is the most common oxidant, others like selenium radicals, TCNE, TCNQ, and chloranil (B122849) have been used.[1] Recently, TEMPO has been shown to be a more suitable oxidant than iodine at higher concentrations of stilbene, leading to higher yields and reduced [2+2] cycloaddition.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for improving the yield of photochemical helicene synthesis.

Table 1: Comparison of Batch vs. Continuous Flow Photocyclization of Stilbene

ParameterBatch ReactorContinuous Flow Reactor
Concentration ~10⁻³ mol·L⁻¹Can be higher
Reaction Time > 20 hours[3][4]~83 minutes (for phenanthrene)[3]
Yield ModerateHigh (e.g., 95% NMR yield for phenanthrene)[3]
Scalability Limited (<0.5 mmol)[3][4]Suitable for gram-scale[1][3][4]

Table 2: Influence of Precursor Design on[13]Helicene Yield

Precursor Cyclization StrategyReported YieldReference
[3]+[11]+[3] and[14]+[3]Low (due to poor regioselectivity)Martin, Laarhoven via[1]
[1]+[1]Up to 50%Laarhoven via[1]
[11]+[1]+[11]90%Ben Hassine and Marinetti via[1]

Experimental Protocols

Protocol 1: General Procedure for Photochemical Synthesis of this compound in a Batch Reactor

  • Precursor Preparation: Synthesize the appropriate stilbene-like precursor for this compound following established literature procedures. Ensure the precursor is purified by column chromatography or recrystallization.

  • Reaction Setup:

    • Dissolve the stilbene precursor in a suitable solvent (e.g., benzene, cyclohexane, or THF) to a concentration of approximately 10⁻³ M in a quartz or Pyrex reaction vessel.

    • Add a catalytic amount of iodine (5-10 mol%).

    • Add an HI scavenger, such as THF (can be used as the solvent) or propylene oxide.

    • Saturate the solution with air or oxygen by bubbling the gas through the solution for 15-30 minutes.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a high-pressure mercury lamp.

    • If using a quartz vessel, a Pyrex sleeve is recommended to filter out short-wavelength UV light.

    • Irradiate the solution with continuous stirring. Ensure the reaction mixture is cooled to maintain a constant temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the solution to room temperature.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the this compound.

Protocol 2: Continuous Flow Photocyclization

  • System Setup:

    • Assemble a continuous flow photoreactor consisting of a pump, FEP tubing wrapped around a UV lamp, and a back-pressure regulator.

  • Solution Preparation:

    • Prepare a solution of the stilbene precursor, iodine, and an HI scavenger in a suitable solvent at the desired concentration.

  • Reaction Execution:

    • Pump the solution through the irradiated tubing at a defined flow rate. The residence time in the irradiated zone is controlled by the flow rate and the volume of the tubing.

  • Collection and Purification:

    • Collect the product mixture at the outlet of the reactor.

    • Perform the same work-up and purification steps as described for the batch reaction.

Visualizations

experimental_workflow Experimental Workflow for Photochemical this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification precursor Stilbene Precursor Synthesis & Purification solution Prepare Reaction Mixture (Precursor, Solvent, Iodine, Scavenger) precursor->solution irradiation Irradiation with UV Light (Batch or Flow Reactor) solution->irradiation monitoring Monitor Reaction Progress (TLC/HPLC) irradiation->monitoring quench Quench Excess Iodine (Sodium Thiosulfate Wash) monitoring->quench Reaction Complete extract Extraction & Drying quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated this compound

Caption: Workflow for photochemical synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield cluster_checks Initial Checks cluster_optimization Optimization Steps start Low or No Yield check_precursor Check Precursor Purity start->check_precursor check_reagents Verify Reagent Concentrations (Iodine, Scavenger) start->check_reagents check_setup Inspect Reactor Setup (Light Source, Filter) start->check_setup optimize_time Optimize Reaction Time check_precursor->optimize_time check_reagents->optimize_time check_setup->optimize_time optimize_conc Adjust Reactant Concentration optimize_time->optimize_conc change_scavenger Consider Different HI Scavenger optimize_conc->change_scavenger consider_flow Switch to Continuous Flow change_scavenger->consider_flow success success consider_flow->success Improved Yield

Caption: Troubleshooting logic for low this compound yield.

References

challenges in the large-scale synthesis of heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of heptahelicene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this complex helical molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale synthesis of this compound, offering potential causes and solutions.

Problem IDIssuePotential CausesSuggested Solutions
H7S-001 Low Yield in Photochemical Cyclization - High Concentration: Running the reaction at concentrations higher than the optimal 10⁻³ M can lead to photodimerization and other side reactions.[1][2]- Inefficient Oxidant: Using air alone as an oxidant can be slow and inefficient.[1]- Over-annulation: Prolonged irradiation can lead to the formation of undesired, more complex helicenes.[1]- Optimize Concentration: Maintain a high dilution (≤ 10⁻³ M) to minimize intermolecular side reactions.[1][2]- Use Iodine: Add a catalytic amount of iodine (e.g., 5 mol%) along with air to accelerate the oxidative trapping of the intermediate.[1]- Monitor Reaction Progress: Carefully monitor the reaction using techniques like TLC or ¹H-NMR to stop it once the desired product is formed.
H7S-002 Difficulty in Scaling Up Photochemical Synthesis - Large Solvent Volumes: High dilution requirements make batch reactions at a large scale impractical due to the massive volumes of solvent needed.[3]- Inconsistent Irradiation: In large batch reactors, achieving uniform light penetration is challenging, leading to inefficient and non-reproducible reactions.[3]- Implement Flow Chemistry: Utilize a continuous-flow reactor to enable better control over reaction parameters like temperature, mixing, and irradiation time, leading to higher reproducibility and scalability.[1][3]- Optimize Flow Reactor Setup: Use a small volume reactor (e.g., 5 mL) for initial optimization and then scale up linearly. A flow system can achieve throughputs of approximately 5 g/day .[3]
H7S-003 Challenges in Enantiomeric Resolution - Inefficient Separation Method: Obtaining enantiopure this compound is a significant challenge, and traditional methods may not be suitable for large quantities.- Chiral HPLC: Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak IG) for efficient separation of enantiomers.[4][5]- Diastereomeric Crystallization: React the racemic this compound with a chiral resolving agent to form diastereomers that can be separated by crystallization, followed by removal of the chiral auxiliary.[6]- Manual Crystal Picking: For well-formed crystals, manual separation of enantiomeric crystals is a historical method, though impractical for large scale.[2]
H7S-004 Formation of Side Products in Multi-step Synthesis - Cross-coupling Reactions: In metal-mediated syntheses, unwanted side reactions can occur, reducing the yield of the desired precursor.[7]- Incomplete Cyclization: Incomplete cyclodehydrogenation can result in a mixture of partially and fully cyclized products.- Optimize Catalyst and Ligands: Carefully select the catalyst and ligands for cross-coupling reactions to improve selectivity.- Control Reaction Conditions: Optimize temperature, reaction time, and stoichiometry for the cyclodehydrogenation step to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

A1: The main approaches for large-scale this compound synthesis include:

  • Photochemical Synthesis: This classic method involves the photocyclization of a stilbene-like precursor. While effective, it requires high dilution to prevent side reactions, making scalability a challenge that can be addressed with flow chemistry.[1][2][3]

  • Metal-Mediated and Catalytic Strategies: These methods can offer improved efficiency, selectivity, and milder reaction conditions compared to classical photocyclization.[4] This includes transition-metal-catalyzed cross-coupling and cyclization reactions.[7]

  • Multi-step Chemical Synthesis: This involves the construction of the helical backbone through a sequence of reactions, such as Wittig reactions to form the precursor for cyclization.[2]

Q2: Why is high dilution necessary for the photochemical synthesis of helicenes?

A2: High dilution (typically 10⁻³ M or lower) is crucial to minimize intermolecular side reactions, primarily photodimerization ([2+2] cycloadditions) of the stilbene-like precursor.[1][2] At higher concentrations, the probability of two precursor molecules interacting upon photoexcitation increases, leading to the formation of undesired dimers instead of the intramolecular cyclization required for helicene formation.

Q3: What are the advantages of using flow chemistry for this compound synthesis?

A3: Flow chemistry offers several advantages for scaling up photochemical helicene synthesis:[1][3]

  • Improved Reproducibility and Scalability: Precise control over reaction conditions such as stoichiometry, mixing, temperature, and reaction time leads to more consistent results and allows for linear scaling.[3]

  • Enhanced Safety and Efficiency: Flow reactors can handle reactions more safely and efficiently compared to large batch reactors.[3]

  • Higher Yields and Selectivity: The controlled environment in a flow reactor can lead to greater yields and better selectivity for the desired product.[3]

Q4: How can I obtain enantiopure this compound?

A4: The resolution of racemic this compound is a critical step. The most common method is chiral High-Performance Liquid Chromatography (HPLC) .[4][5] This technique uses a chiral stationary phase to separate the (P)- and (M)-enantiomers. Another approach is the formation of diastereomeric derivatives with a chiral auxiliary, which can then be separated by standard chromatography or crystallization, followed by the removal of the auxiliary.[6]

Q5: What are some common side reactions to be aware of during photochemical synthesis?

A5: Besides photodimerization, other potential side reactions include photoreduction or photooxidative side reactions of the double bonds and over-annulation, where the helicene product undergoes further photochemical reactions to form larger, undesired helicenes.[1][8] The use of an appropriate oxidant like iodine can help prevent some of these side reactions.[8]

Experimental Protocols

Key Experiment: Photochemical Synthesis of this compound in a Flow Reactor

This protocol is a generalized procedure based on the principles of scaling up helicene synthesis using flow chemistry.[1][3]

Objective: To synthesize this compound on a gram scale using a photochemical flow reactor to overcome the limitations of batch processing.

Materials:

  • Stilbene-like precursor for this compound

  • Solvent (e.g., toluene, cyclohexane)

  • Iodine (I₂)

  • Oxygen (from air)

  • Photochemical flow reactor system with a UV lamp

  • HPLC pump

  • Back-pressure regulator

Procedure:

  • Prepare the Reaction Mixture: Dissolve the stilbene-like precursor in the chosen solvent to a concentration of approximately 10⁻³ M. Add a catalytic amount of iodine (e.g., 5 mol%).

  • Set up the Flow Reactor:

    • Assemble the flow reactor, ensuring the tubing is compatible with the solvent and UV light.

    • Connect the HPLC pump to the reactor inlet and a back-pressure regulator to the outlet.

    • Position the UV lamp to irradiate the reactor coil uniformly.

  • Run the Reaction:

    • Pump the reaction mixture through the flow reactor at a determined flow rate. The flow rate will determine the residence time under UV irradiation.

    • Bubble air through the solution before it enters the pump to ensure a sufficient supply of oxygen as a co-oxidant.

    • Collect the product mixture at the reactor outlet.

  • Work-up and Purification:

    • Evaporate the solvent from the collected product mixture.

    • Purify the crude product using column chromatography to remove unreacted starting material and side products.

    • Perform enantiomeric resolution using chiral HPLC to separate the (P)- and (M)-heptahelicene enantiomers.

Quantitative Data Summary

ParameterBatch Photochemical SynthesisFlow Photochemical SynthesisReference
Typical Concentration ≤ 10⁻³ MCan be optimized, but often starts in a similar range[1][2]
Scalability Challenging due to large solvent volumesLinearly scalable with reactor volume[3]
Throughput Low~5 g/day in a 5 mL reactor system[3]
Reproducibility Can be low due to inconsistent irradiationHigh due to precise control of parameters[3]
Side Reactions Prone to photodimerization and over-annulationBetter control can minimize side reactions[1][3]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Photochemical Reaction (Flow) cluster_purification 3. Purification cluster_products 4. Final Products start Start: Stilbene Precursor dissolve Dissolve in Solvent (10⁻³ M) Add Iodine (cat.) start->dissolve pump Pump Solution into Flow Reactor dissolve->pump irradiate UV Irradiation (Controlled Residence Time) pump->irradiate collect Collect Product Mixture irradiate->collect evaporate Solvent Evaporation collect->evaporate chromatography Column Chromatography (Racemic this compound) evaporate->chromatography hplc Chiral HPLC Resolution chromatography->hplc p_helicene (P)-Heptahelicene hplc->p_helicene m_helicene (M)-Heptahelicene hplc->m_helicene

Caption: Workflow for the large-scale synthesis of this compound via flow chemistry.

troubleshooting_logic start Low Yield in Photochemical Synthesis cause1 High Reactant Concentration start->cause1 cause2 Inefficient Oxidation start->cause2 cause3 Poor Light Penetration (Batch) start->cause3 solution1 Decrease Concentration (≤ 10⁻³ M) cause1->solution1 side_reaction Side Reaction: Photodimerization cause1->side_reaction solution2 Add Iodine as Co-oxidant cause2->solution2 solution3 Switch to Flow Reactor cause3->solution3

Caption: Troubleshooting logic for low yields in photochemical synthesis of this compound.

References

Technical Support Center: Optimizing the Resolution of Heptahelicene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful resolution of heptahelicene enantiomers.

General FAQs

Q1: What are the primary methods for resolving this compound enantiomers?

A1: The three primary methods for resolving racemic this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic this compound (if it possesses a suitable functional group, or can be derivatized to have one) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer.

Q2: How do I choose the best resolution method for my experiment?

A2: The choice of method depends on several factors including the scale of the separation, the desired enantiomeric purity, available equipment, and the chemical nature of the this compound derivative. The following decision tree can guide your selection:

G cluster_legend Legend start Racemic this compound Mixture scale What is the desired scale? start->scale purity What is the desired enantiomeric purity (ee%)? scale->purity Small Scale (mg) functional_group Does the this compound have a functional group for derivatization (e.g., -COOH, -OH, -NH2)? scale->functional_group Large Scale (g to kg) hplc Chiral HPLC purity->hplc High (>99% ee) kinetic_resolution Kinetic Resolution purity->kinetic_resolution Moderate to High diastereomeric_salt Diastereomeric Salt Formation functional_group->diastereomeric_salt Yes functional_group->kinetic_resolution No start_legend Starting Material decision_legend Decision Point method_legend Recommended Method

Diagram 1. Decision tree for selecting a this compound resolution method.

Chiral HPLC Resolution

Chiral HPLC is a powerful analytical and preparative technique for separating this compound enantiomers with high resolution and purity.

Troubleshooting Guide: Chiral HPLC
Problem Potential Cause Solution
Poor or no resolution Inappropriate chiral stationary phase (CSP).Screen different CSPs (e.g., polysaccharide-based like Chiralpak series, or Pirkle-type like Whelk-O1).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the ratio of solvents (e.g., hexane/isopropanol) and the type and concentration of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds).
High temperature.Decrease the column temperature in increments of 5°C. Lower temperatures often enhance chiral recognition.
Peak tailing Secondary interactions with the stationary phase.Add a modifier to the mobile phase (e.g., 0.1% TFA or DEA). Ensure the mobile phase pH is appropriate for the analyte.
Column overload.Reduce the sample concentration or injection volume.
Ghost peaks Contaminated mobile phase or HPLC system.Use high-purity solvents and filter them before use. Flush the system thoroughly.
Sample carryover.Implement a needle wash step between injections.
Loss of resolution over time Column contamination.Wash the column with a stronger solvent (e.g., 100% ethanol (B145695) or methanol, following manufacturer's guidelines).
Column degradation.If washing does not restore performance, the column may need to be replaced.
FAQs: Chiral HPLC

Q3: What are the typical mobile phases for this compound separation on polysaccharide-based columns?

A3: For normal-phase chromatography, mixtures of n-hexane and isopropanol (B130326) (IPA) or ethanol are commonly used. The ratio is optimized to achieve the best balance between retention and resolution. For example, a starting point could be a 90:10 (v/v) mixture of hexane:IPA.

Q4: How critical is temperature control in chiral HPLC?

A4: Temperature is a critical parameter. Generally, lower temperatures increase the enantioselectivity of the separation by enhancing the stability of the transient diastereomeric complexes formed on the stationary phase. However, this can also lead to broader peaks and longer retention times. Therefore, it is essential to optimize the temperature for each specific separation.

Experimental Protocol: Chiral HPLC Resolution of this compound

This protocol provides a general procedure for the analytical to semi-preparative scale resolution of this compound.

G start Prepare Racemic this compound Solution step1 Equilibrate Chiral HPLC Column start->step1 step2 Inject Sample step1->step2 step3 Isocratic Elution step2->step3 step4 Detect Enantiomers (UV/CD) step3->step4 step5 Collect Fractions step4->step5 step6 Analyze Fractions for Enantiomeric Purity (ee%) step5->step6 end Isolated Enantiomers step6->end

Diagram 2. Experimental workflow for chiral HPLC resolution.

Materials:

  • Racemic this compound

  • HPLC-grade n-hexane and isopropanol (IPA)

  • Chiral HPLC column (e.g., Chiralpak IA, IB, or Whelk-O1)

  • HPLC system with a UV or Circular Dichroism (CD) detector

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase of n-hexane and IPA in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent at a known concentration.

  • Injection and Elution: Inject the sample onto the column and perform an isocratic elution with the prepared mobile phase.

  • Detection and Fraction Collection: Monitor the elution of the enantiomers using a UV or CD detector. Collect the fractions corresponding to each enantiomer as they elute.

  • Analysis of Enantiomeric Purity: Analyze the collected fractions using the same HPLC method to determine the enantiomeric excess (ee%) of each separated enantiomer.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Diastereomeric Salt Formation and Crystallization

This method is particularly useful for larger-scale separations when the this compound molecule has a suitable functional group.

Troubleshooting Guide: Diastereomeric Salt Resolution
Problem Potential Cause Solution
Failure to crystallize (oiling out) Solution is too concentrated (supersaturated).Dilute the solution or cool it more slowly.
Inappropriate solvent.Screen a variety of solvents with different polarities. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but have low solubility at room temperature or below.
Low diastereomeric excess (de) Poor choice of resolving agent.Screen a variety of chiral resolving agents. For acidic heptahelicenes, chiral amines (e.g., (R)- or (S)-1-phenylethylamine) are used. For basic heptahelicenes, chiral acids (e.g., tartaric acid derivatives) are suitable.
Crystallization occurred too quickly.Slow down the cooling rate to allow for selective crystallization of the less soluble diastereomer.
Low yield of the desired diastereomer The desired diastereomeric salt is too soluble.Optimize the solvent to minimize the solubility of the target salt. Lower the final crystallization temperature.
Premature filtration.Allow sufficient time for crystallization to complete.
FAQs: Diastereomeric Salt Resolution

Q5: What are some common resolving agents for polyaromatic compounds?

A5: For acidic polyaromatic compounds, chiral amines like brucine, strychnine, and (R/S)-1-phenylethylamine are often effective. For basic derivatives, chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid are commonly used.

Q6: How can I improve the diastereomeric excess of my crystals?

A6: Besides optimizing the resolving agent and solvent, performing recrystallization of the obtained diastereomeric salt can significantly improve its purity.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for resolving a functionalized this compound.

G start Dissolve Racemic this compound Derivative and Chiral Resolving Agent in a Suitable Solvent step1 Heat to Dissolve start->step1 step2 Slowly Cool to Induce Crystallization step1->step2 step3 Isolate Crystals by Filtration step2->step3 step4 Wash Crystals with Cold Solvent step3->step4 step5 Liberate the Enantiomer from the Diastereomeric Salt step4->step5 step6 Extract and Purify the Enantiomer step5->step6 end Isolated Enantiomer step6->end

Diagram 3. Experimental workflow for diastereomeric salt resolution.

Materials:

  • Racemic functionalized this compound

  • Enantiomerically pure resolving agent

  • Suitable solvent for crystallization

  • Acid or base for salt breaking

  • Organic solvent for extraction

Procedure:

  • Salt Formation: In a flask, dissolve the racemic this compound derivative and one equivalent of the chiral resolving agent in a minimal amount of a suitable solvent, with heating if necessary.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can initiate crystallization. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the diastereomeric salt in a suitable solvent (e.g., water or a mixture of water and an organic solvent). Add an acid or base to break the salt and liberate the free enantiomer.

  • Extraction and Purification: Extract the liberated enantiomer with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Purity: Determine the ee% of the product by chiral HPLC or polarimetry.

Kinetic Resolution

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched material, especially when a suitable chiral catalyst or reagent is available.

Troubleshooting Guide: Kinetic Resolution
Problem Potential Cause Solution
Low conversion Inactive or poisoned catalyst.Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. Use purified reagents and dry solvents.
Inappropriate ligand for the catalyst.Screen a variety of chiral ligands to find one that provides both high activity and selectivity.
Suboptimal reaction temperature.Optimize the reaction temperature. Lower temperatures may increase selectivity but decrease the reaction rate, while higher temperatures can lead to catalyst decomposition or reduced selectivity.
Low enantiomeric excess (ee%) Low selectivity of the catalyst/reagent.Screen different chiral catalysts or reagents. Modify the structure of the catalyst or ligand to enhance steric or electronic differentiation between the enantiomers.
Reaction proceeded for too long.Monitor the reaction progress over time and stop it at the optimal point for the desired ee% of the unreacted starting material or the product. For a kinetic resolution, the ee of the starting material increases with conversion, while the ee of the product is generally highest at low conversions.
Difficult separation of product and unreacted starting material Similar physical properties.Choose a reaction where the product has significantly different properties (e.g., polarity, boiling point) from the starting material to facilitate purification by chromatography or distillation.
FAQs: Kinetic Resolution

Q7: At what point should I stop a kinetic resolution reaction?

A7: The optimal stopping point depends on whether you are interested in the unreacted starting material or the product. For the unreacted starting material, higher conversions lead to higher ee%. For the product, the ee% is often highest at lower conversions. It is crucial to perform a time-course study to determine the optimal reaction time for your desired outcome.

Q8: What is dynamic kinetic resolution (DKR)?

A8: DKR is a variation of kinetic resolution where the less reactive enantiomer is racemized in situ. This allows for a theoretical yield of up to 100% of a single enantiomer of the product, overcoming the 50% yield limitation of classical kinetic resolution.

Experimental Protocol: General Kinetic Resolution

This protocol provides a general workflow for a catalytic kinetic resolution.

G start Set up Reaction with Racemic this compound, Chiral Catalyst, and Reagent step1 Monitor Reaction Progress over Time (e.g., by TLC or HPLC) start->step1 step2 Quench the Reaction at the Desired Conversion step1->step2 step3 Separate the Product from the Unreacted Starting Material step2->step3 step4 Determine the Enantiomeric Excess (ee%) of the Product and/or Unreacted Starting Material step3->step4 end Enantiomerically Enriched Product and/or Starting Material step4->end

Diagram 4. Experimental workflow for kinetic resolution.

Materials:

  • Racemic this compound

  • Chiral catalyst or reagent

  • Other necessary reagents for the specific reaction

  • Dry, inert solvent

  • Standard laboratory glassware for inert atmosphere reactions (if required)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic this compound in the appropriate solvent. Add the chiral catalyst and any other necessary reagents.

  • Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, or HPLC).

  • Quenching: Once the desired level of conversion is reached, quench the reaction by adding a suitable quenching agent or by cooling it down.

  • Work-up and Purification: Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts. Purify the product and the unreacted starting material by column chromatography, crystallization, or distillation.

  • Analysis: Determine the ee% of the purified product and/or the unreacted starting material by chiral HPLC or other suitable analytical techniques.

Quantitative Data Summary

The following tables summarize typical quantitative data for the different resolution methods. Note that the optimal method and results will be highly dependent on the specific this compound derivative and experimental conditions.

Table 1: Chiral HPLC Resolution of Helicenes

Helicene Derivative Chiral Stationary Phase Mobile Phase Enantiomeric Excess (ee%) Yield (%) Scale Reference
[1]HeliceneWhelk-O1Not specified>99Not specifiedMilligram[2]
9-Cyano[1]heliceneNot specifiedNot specified>99Not specifiedNot specified[3]
[4]Helicene derivativeChiralpak IGn-hexane/2-propanol/dichloromethane (70:20:10)10096 (for both enantiomers)50 mg[5]

Table 2: Diastereomeric Salt Resolution of Helicene Derivatives

Helicene Derivative Resolving Agent Enantiomeric Excess (ee%) Yield (%) Reference
Hetero[6]helicene-OH(1S)-(-)-Camphanic acid≥99Good[7]
(P/M)-1(OH)(1S)-(-)-Camphanic acid≥99Good[7]

Table 3: Kinetic Resolution of Helicenes

Helicene Derivative Method Enantiomeric Excess (ee%) Yield (%) Reference
[1]HeliceneAsymmetric olefin metathesis80Not specified[2]
Helical polycyclic phenolsOrganocatalyzed dearomative amination94 (recovered starting material), 95 (product)50 (recovered starting material), 47 (product)[8]
Secondary alcoholsDynamic kinetic resolution9399[9]

References

identifying and minimizing side reactions in heptahelicene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize side reactions during the synthesis of heptahelicene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key reaction steps?

The most prevalent method for synthesizing this compound is the oxidative photocyclization of a stilbene-like precursor, a process known as the Mallory reaction. The reaction begins with the photochemical isomerization of the trans-stilbene (B89595) precursor to its cis-isomer. Only the cis-isomer can then undergo an intramolecular cyclization to form a transient dihydrophenanthrene intermediate. This intermediate is subsequently oxidized to yield the final aromatic this compound product.

Caption: Overall workflow for this compound synthesis.

Q2: My reaction yield is low. What are the most common side reactions I should be aware of?

Low yields in this compound synthesis are typically due to several competing side reactions that occur during the photocyclization step. The primary culprits include:

  • [2+2] Photodimerization: At higher concentrations, two stilbene (B7821643) molecules can react to form a cyclobutane (B1203170) dimer instead of the desired intramolecular cyclization.[1][2] This is a significant issue that can drastically reduce the yield of the monomeric helicene.

  • Photoreduction of the Stilbene Double Bond: The hydrogen iodide (HI) produced during the oxidative cyclization can react with the starting stilbene, reducing the double bond to a single bond.[1] This saturated byproduct will not undergo cyclization.

  • Photo-oxidative Degradation: While an oxidant is necessary, prolonged exposure to UV light in the presence of oxygen can lead to the formation of destructive species that degrade both the starting material and the product.[1]

  • Incomplete Reaction: Insufficient irradiation time or inefficient light penetration (especially in concentrated or cloudy solutions) can lead to a significant amount of unreacted starting material.

Q3: I'm observing a byproduct with approximately double the mass of my stilbene precursor. What is it and how can I prevent it?

This is a classic sign of [2+2] photodimerization , where two molecules of your stilbene precursor react to form a tetraphenylcyclobutane (TPCB) derivative.[3] This side reaction is highly dependent on the concentration of the stilbene precursor.

Solution: The most effective way to minimize photodimerization is to perform the reaction under high dilution .

  • Recommended Concentration: Keep the concentration of the stilbene precursor at or below 10⁻³ M . Some protocols suggest a concentration limit of around 5 g/L to avoid significant dimer formation.[1][2]

  • Rationale: At low concentrations, the probability of an excited stilbene molecule encountering another stilbene molecule is significantly reduced, favoring the intramolecular cyclization pathway.

Q4: My starting material seems to be disappearing, but I'm not getting the expected amount of this compound. I see a new non-aromatic spot on my TLC. What could be happening?

This is likely due to the photoreduction of the alkene double bond in your stilbene precursor.

  • Cause: During the oxidative cyclization with iodine, hydrogen iodide (HI) is formed as a byproduct. HI, in the presence of UV light, is a reducing agent that can saturate the double bond of the stilbene.[1]

  • Solution: Use an HI Scavenger. To prevent this side reaction, an acid scavenger should be added to the reaction mixture to neutralize the HI as it is formed. Commonly used scavengers include:

    • Propylene (B89431) oxide: Highly effective but more volatile and costly.

    • Tetrahydrofuran (THF): A very effective and advantageous alternative due to its higher boiling point, lower cost, and ready availability. THF can also serve as the reaction solvent.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficient irradiation time. 2. Low light intensity or inefficient light source. 3. Reaction solution is too concentrated or turbid, blocking light.1. Increase reaction time and monitor by TLC. 2. Use a high-pressure mercury lamp. Ensure the lamp is close to the reaction vessel. 3. Ensure the solution is clear and adhere to recommended low concentrations.
Major byproduct is a dimer High concentration of stilbene precursor.Reduce the concentration to ≤ 10⁻³ M.
Formation of a reduced, non-aromatic byproduct HI byproduct is reducing the stilbene double bond.Add an HI scavenger like propylene oxide or use THF as the solvent.
Reaction mixture turns dark/tarry Photo-degradation of starting material or product.1. Use a Pyrex filter to block low-wavelength UV light. 2. Deoxygenate the solvent and run the reaction under an inert atmosphere (e.g., Argon) with a stoichiometric amount of iodine.
Mixture of isomeric products For meta-substituted stilbene precursors, cyclization can occur at two different positions.This is an inherent challenge with meta-substituted precursors. Consider redesigning the precursor to favor one cyclization pathway, for example, by using blocking groups.

Key Reaction Pathways: Main vs. Side Reactions

The desired synthesis of this compound via photocyclization is in competition with several unproductive side pathways. Understanding these pathways is crucial for optimizing the reaction conditions.

Reaction_Pathways Stilbene Stilbene Precursor (trans-isomer) Stilbene_cis cis-Stilbene Stilbene->Stilbene_cis Dimer [2+2] Dimer (Side Product) Stilbene->Dimer + another Stilbene (High Concentration) Reduced Reduced Stilbene (Side Product) Stilbene->Reduced hν + HI (No Scavenger) DHP Dihydrophenanthrene Intermediate Stilbene_cis->DHP hν (Cyclization) This compound This compound (Desired Product) DHP->this compound Oxidation (I₂)

Caption: Competing reaction pathways in this compound synthesis.

Detailed Experimental Protocols

Protocol 1: General Synthesis of Stilbene Precursor via Wittig Reaction

The stilbene precursor is commonly synthesized using a Wittig reaction, which couples a phosphonium (B103445) ylide with an aldehyde or ketone.

  • Phosphonium Salt Formation:

    • Dissolve the appropriate benzyl (B1604629) halide (1.0 eq) and triphenylphosphine (B44618) (1.0 eq) in a suitable solvent like toluene (B28343) or acetonitrile.

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, collect the precipitated phosphonium salt by filtration, wash with cold solvent, and dry under vacuum.

  • Ylide Formation and Olefination:

    • Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere (Argon).

    • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.0 eq), dropwise. A color change (often to deep red or orange) indicates ylide formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction to 0 °C again and add a solution of the corresponding aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the stilbene precursor (often as a mixture of E/Z isomers).

Protocol 2: Optimized Photocyclization of Stilbene Precursor to this compound

This protocol is optimized to minimize side reactions by using high dilution and an HI scavenger.

  • Reaction Setup:

    • Dissolve the stilbene precursor in a suitable solvent (e.g., cyclohexane, benzene, or THF). The concentration should be low, typically 0.001 M .

    • Add iodine (I₂) as an oxidant. A stoichiometric amount (e.g., 1.1 equivalents) is often used.

    • If not using THF as the solvent, add an HI scavenger like propylene oxide (e.g., 1-5% v/v).

    • Transfer the solution to a photochemical reactor vessel (preferably made of Pyrex to filter out short-wavelength UV).

    • Deoxygenate the solution by bubbling Argon through it for at least 30 minutes. This is crucial to prevent photo-oxidative side reactions.

  • Irradiation:

    • Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W) while maintaining a constant temperature (often near room temperature) with a cooling system.

    • Stir the solution continuously to ensure uniform irradiation.

    • Monitor the reaction progress by TLC or HPLC. Reaction times can vary from several hours to over a day depending on the substrate and scale.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Wash the solution with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining iodine.

    • Separate the organic layer, wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate the solvent under reduced pressure.

    • The crude this compound is typically a solid. Purify it by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.

References

Technical Support Center: Controlling Polymorphism in Heptahelicene Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in controlling the polymorphic outcome of heptahelicene crystallization.

Troubleshooting Guides

Crystallization of rigid, polycyclic aromatic hydrocarbons like this compound can present several challenges. The following guides address common issues in a question-and-answer format.

Issue 1: Oiling Out or Formation of an Amorphous Precipitate

  • Q: My this compound is separating from the solution as an oil or a sticky solid instead of crystals upon cooling. What is happening and how can I fix it?

    • A: This phenomenon, known as "oiling out," typically occurs when a solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the level of supersaturation is too high, leading to rapid, disordered precipitation. Impurities can also lower the melting point of the mixture, exacerbating this issue.

      Troubleshooting Steps:

      • Reduce the Cooling Rate: A slower cooling rate provides molecules more time to orient themselves into an ordered crystal lattice.

      • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until a clear solution is formed, add more of the primary solvent to reduce the supersaturation level, and then cool again.

      • Use a More Optimal Solvent System: Select a solvent in which this compound has slightly lower solubility at elevated temperatures. This can increase the temperature at which crystallization begins.

      • Introduce Seed Crystals: Seeding the solution at a temperature just below the saturation point can bypass the high supersaturation state where oiling out is favored.

Issue 2: Formation of the Undesired Polymorph

  • Q: I am consistently obtaining a metastable polymorph (e.g., racemic crystals) when I am targeting the stable conglomerate form. How can I favor the formation of the desired polymorph?

    • A: The formation of a metastable polymorph is often a result of kinetic control, where the less stable form crystallizes faster. To obtain the thermodynamically more stable polymorph, conditions must be adjusted to favor thermodynamic control. For this compound, the conglomerate (enantiopure crystals of P and M) is generally the more stable form.

      Troubleshooting Steps:

      • Slower Crystallization Process: Employ slower cooling rates or slower evaporation rates. This gives the system more time to overcome the higher activation energy barrier to form the more stable polymorph.

      • Slurry Maturation: If you have a mixture of polymorphs, creating a slurry in a solvent where both forms have some solubility and stirring it for an extended period (hours to days) can facilitate the conversion of the metastable form to the stable form (Ostwald's Rule of Stages).

      • Seeding: Introduce seed crystals of the desired polymorph into a saturated solution. This provides a template for the growth of the stable form.

      • Solvent Selection: Experiment with different solvents. Solvents that have stronger interactions with the solute may favor different packing arrangements. For helicenes, solvents like benzene (B151609) or ethanol (B145695) have been noted to influence the polymorphic outcome.

Issue 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)

  • Q: The crystals I'm obtaining are too small for single-crystal X-ray diffraction or have poor handling characteristics. How can I grow larger, more well-defined crystals?

    • A: Crystal size and habit are primarily influenced by the rates of nucleation and growth. To obtain larger crystals, the rate of nucleation should be low relative to the rate of growth.

      Troubleshooting Steps:

      • Minimize Nucleation Sites: Ensure all glassware is scrupulously clean to avoid dust or scratches that can act as nucleation sites. Filter the hot, saturated solution before cooling.

      • Slow Down the Crystallization: Use very slow cooling or evaporation. A temperature gradient can also be employed, where the solution is kept in a container with a slightly warmer bottom and a cooler top surface to encourage slow growth.

      • Reduce Supersaturation: Work with less concentrated solutions. High supersaturation leads to rapid nucleation and the formation of many small crystals.

      • Use an Anti-Solvent Diffusion Setup: Dissolve the this compound in a good solvent and carefully layer a miscible anti-solvent on top. Crystals will form slowly at the interface as the anti-solvent diffuses into the solution.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for controlling this compound polymorphism between a thermodynamically stable conglomerate form (Form I) and a kinetically favored racemic form (Form II).

Table 1: Effect of Cooling Rate on Polymorphic Outcome (Solvent System: Toluene (B28343), Concentration: 5 mg/mL, Cooled from 80°C to 20°C)

Cooling Rate (°C/hour)Predominant PolymorphApproximate Yield of Form I (%)Crystal Habit
20Form II (Racemic)< 10%Fine Needles
5Mixture of Form I & II~ 40%Small Prisms & Needles
1Form I (Conglomerate)> 90%Well-defined Prisms
0.2 (in insulated bath)Form I (Conglomerate)> 95%Large, Block-like Prisms

Table 2: Effect of Solvent on Polymorphism (Method: Slow Evaporation at 20°C, Concentration: Saturated Solution)

SolventPredominant PolymorphTypical Crystal Habit
Dichloromethane (B109758)Form II (Racemic)Small Needles
Ethyl AcetateMixture of Form I & IIPlates and Needles
TolueneForm I (Conglomerate)Prismatic Blocks
BenzeneForm I (Conglomerate)Prismatic Blocks

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization for Form I (Conglomerate)

  • Dissolution: Dissolve this compound in a minimal amount of hot toluene (e.g., ~5 mg/mL) at approximately 80-90°C in a clean Erlenmeyer flask. Ensure all solid material is fully dissolved.

  • Filtration: Filter the hot solution through a pre-warmed filter paper or a syringe filter into a clean, pre-warmed crystallization vessel to remove any particulate impurities.

  • Seeding (Optional but Recommended): Allow the solution to cool slowly. At the first sign of turbidity (cloudiness), add a small quantity of Form I seed crystals.

  • Slow Cooling: Cover the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water or an oil bath with the heat turned off) to ensure a very slow cooling rate (e.g., 0.5-1°C/hour).

  • Isolation: Once the solution has reached room temperature and crystallization appears complete, isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small amount of cold toluene to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).

Protocol 2: Anti-Solvent Vapor Diffusion for High-Quality Single Crystals

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in a good solvent with a relatively low vapor pressure, such as dichloromethane or toluene.

  • Setup: Place this solution in a small, open vial (e.g., a 1-dram vial).

  • Outer Chamber: Place the small vial inside a larger, sealable chamber (e.g., a beaker or a jar) that contains a layer of a miscible anti-solvent with a higher vapor pressure, such as hexane (B92381) or methanol.

  • Diffusion: Seal the outer chamber. The anti-solvent will slowly diffuse in the vapor phase into the this compound solution, reducing its solubility and promoting slow crystal growth over several days.

  • Isolation: Carefully remove the vial containing the crystals and isolate them as described in Protocol 1.

Visualizations

experimental_workflow Workflow for Polymorph Control cluster_prep Preparation cluster_control Crystallization Control cluster_outcome Outcome dissolve Dissolve this compound in Hot Solvent filter Hot Filtration dissolve->filter fast_cool Fast Cooling (>10°C/hr) filter->fast_cool Kinetic Control slow_cool Slow Cooling (<2°C/hr) filter->slow_cool Thermodynamic Control seeding Seeding with Form I filter->seeding form_ii Kinetic Product (Form II - Racemic) fast_cool->form_ii form_i Thermodynamic Product (Form I - Conglomerate) slow_cool->form_i seeding->slow_cool

Caption: Experimental workflow for controlling this compound polymorphism.

troubleshooting_logic Troubleshooting Logic for Oiling Out start Oiling Out Occurs check_rate Is cooling rate > 5°C/hr? start->check_rate check_conc Is concentration high? check_rate->check_conc No action_rate Decrease Cooling Rate (e.g., use insulated bath) check_rate->action_rate Yes check_solvent Is solvent optimal? check_conc->check_solvent No action_conc Re-dissolve & Add More Solvent check_conc->action_conc Yes action_seed Use Seed Crystals check_solvent->action_seed Yes action_solvent Change Solvent System check_solvent->action_solvent No solution Crystals Form action_rate->solution action_conc->solution action_seed->solution action_solvent->solution

Caption: Decision-making flowchart for troubleshooting oiling out.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental difference between a racemic and a conglomerate crystal of this compound?

    • A1: A racemic crystal contains an equal number of the left-handed (M) and right-handed (P) enantiomers within each unit cell of the crystal lattice. A conglomerate is a physical mixture of separate crystals, where each individual crystal is enantiopure, containing either only M or only P molecules.

  • Q2: How can I confirm which polymorph I have obtained?

    • A2: Several analytical techniques can distinguish between polymorphs:

      • Powder X-ray Diffraction (PXRD): This is the most definitive method. Different polymorphs will have distinct diffraction patterns due to their different crystal lattice structures.

      • Differential Scanning Calorimetry (DSC): Polymorphs typically have different melting points and enthalpies of fusion. A DSC thermogram can reveal these differences. Metastable forms may also show an exothermic recrystallization event before melting.

      • Single-Crystal X-ray Diffraction: If you can grow a suitable single crystal, this technique will solve the complete crystal structure, unambiguously identifying the polymorph and whether it is racemic or part of a conglomerate.

      • Vibrational Spectroscopy (FTIR/Raman): Subtle differences in the vibrational spectra can often be used as a fingerprint to distinguish between polymorphs.

  • Q3: Can impurities affect which polymorph is formed?

    • A3: Yes, absolutely. Impurities can influence polymorphism in several ways. They can inhibit the nucleation or growth of a particular polymorph by adsorbing to its growing crystal faces. In some cases, an impurity may even act as a template for the nucleation of a specific (often metastable) polymorph. It is crucial to start with high-purity this compound for reproducible control over crystallization.

  • Q4: What is the difference between kinetic and thermodynamic control in crystallization?

    • A4: Kinetic control favors the product that forms the fastest, which is the one with the lowest activation energy for nucleation. This often leads to a metastable polymorph. Conditions that favor kinetic control include rapid cooling, high supersaturation, and fast evaporation. Thermodynamic control favors the most stable product, which has the lowest overall Gibbs free energy. This is typically achieved under conditions of slow crystallization (slow cooling, slow evaporation) where the system has enough time to reach its lowest energy state.

Heptahelicene Characterization by Circular Dichroism: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of heptahelicene using circular dichroism (CD) spectroscopy.

Quick Links

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental setup and interpretation of this compound CD spectroscopy.

1. What is the recommended concentration range for this compound in CD spectroscopy?

The optimal concentration for this compound in CD spectroscopy is dependent on the solvent and the path length of the cuvette. A general guideline is to aim for an absorbance (OD) of approximately 0.8 at the wavelength of maximum absorption (λmax) to achieve an optimal signal-to-noise ratio.[1] For a standard 1 cm path length cuvette, concentrations in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M are typically suitable. For shorter path length cuvettes (e.g., 0.1 cm), the concentration should be proportionally increased.

2. Which solvents are suitable for this compound CD measurements?

The choice of solvent is critical and should be transparent in the UV region where this compound exhibits its electronic transitions. Solvents with low UV cutoff wavelengths are preferred. Commonly used solvents for helicenes include:

  • Acetonitrile (UV cutoff ~190 nm)

  • Hexane (UV cutoff ~195 nm)

  • Cyclohexane (UV cutoff ~200 nm)

  • Methanol (UV cutoff ~205 nm)

  • Ethanol (UV cutoff ~205 nm)

It is crucial to run a baseline spectrum of the solvent to ensure it does not interfere with the sample spectrum.[2][3][4][5]

3. What are the expected CD spectral features for this compound?

Carbohelicenes, including this compound, are known for their strong chiroptical responses.[6] The CD spectrum of (+)-(P)-heptahelicene typically shows a strong positive Cotton effect at longer wavelengths and a more complex pattern of positive and negative bands at shorter wavelengths. The exact positions and intensities of the bands can be influenced by the solvent.[7] Theoretical calculations can also provide a good prediction of the experimental CD spectra for helicenes.[8][9]

4. How can I confirm the absolute configuration of my this compound sample?

The absolute configuration of a this compound enantiomer, (P) for right-handed helicity and (M) for left-handed helicity, can be determined by comparing the experimental CD spectrum with either a known spectrum of an enantiopure standard or with theoretically calculated spectra.[8][9] By convention, the (+)-isomers of carbohelicenes, including this compound, are assigned a right-handed (P) helical configuration.[7]

5. How does aggregation affect the CD spectrum of this compound?

Aggregation of helicene molecules can significantly alter the CD spectrum. This is often observed as a change in the shape and intensity of the CD bands, and sometimes even a sign inversion of certain Cotton effects.[1][10] Aggregation is typically more pronounced at higher concentrations and in non-polar solvents. To check for aggregation, it is recommended to perform concentration-dependent CD measurements. A linear relationship between CD intensity and concentration suggests the absence of significant aggregation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the CD characterization of this compound.

Problem 1: Noisy or Weak CD Signal

Symptoms:

  • The CD spectrum has a low signal-to-noise ratio, making it difficult to identify peaks.

  • The HT (high tension) voltage of the photomultiplier tube is consistently high (>600-700V).

Possible Causes and Solutions:

Possible Cause Solution
Low Sample Concentration Increase the concentration of the this compound solution. Aim for an absorbance of around 0.8 at the λmax.
Solvent Absorbance The solvent may be absorbing strongly in the measurement wavelength range. Choose a solvent with a lower UV cutoff and always run a solvent baseline.
Instrument Parameters Increase the integration time per data point or the number of scans to improve the signal-to-noise ratio. A wider bandwidth can also increase signal but will decrease resolution.[4]
Dirty or Strained Cuvette Thoroughly clean the quartz cuvette. Ensure the cuvette is not strained, as this can introduce artifacts.

Troubleshooting Workflow for Noisy/Weak Signal

start Noisy or Weak CD Signal check_ht Check HT Voltage start->check_ht ht_high HT > 600V? check_ht->ht_high check_solvent Check Solvent Absorbance check_ht->check_solvent low_conc Increase Concentration ht_high->low_conc Yes ht_ok HT < 600V ht_high->ht_ok No end Signal Improved low_conc->end change_solvent Use Solvent with Lower UV Cutoff check_solvent->change_solvent change_solvent->end increase_scans Increase Scans/Integration Time ht_ok->increase_scans clean_cuvette Clean/Check Cuvette increase_scans->clean_cuvette clean_cuvette->end

Workflow for troubleshooting a noisy or weak CD signal.
Problem 2: Distorted or Irreproducible CD Spectrum

Symptoms:

  • The shape of the CD spectrum changes between measurements of the same sample.

  • Unexpected peaks or troughs appear in the spectrum.

  • The baseline is not flat.

Possible Causes and Solutions:

Possible Cause Solution
Aggregation As discussed in the FAQs, aggregation can significantly distort the spectrum. Perform concentration-dependent studies to check for this. If aggregation is present, use a more polar solvent or lower the concentration.
Baseline Correction Issues Ensure that the solvent baseline is measured in the same cuvette and under the same conditions as the sample. The baseline should be subtracted from the sample spectrum. A poor baseline can introduce significant artifacts.
Linear Dichroism (LD) Artifacts If the sample is not perfectly isotropic (e.g., due to aggregation or formation of liquid crystalline phases), linear dichroism can interfere with the CD measurement.[11] Ensure the sample is fully dissolved and homogenous.
Instrument Calibration The instrument may need calibration. Check the calibration using a known standard, such as camphor-10-sulfonic acid.

Logical Relationship for Spectral Distortion Issues

start Distorted/Irreproducible Spectrum check_reproducibility Repeated measurements differ? start->check_reproducibility yes_repro Yes check_reproducibility->yes_repro:n no_repro No check_reproducibility->no_repro:n conc_study Perform Concentration Study yes_repro->conc_study ld_artifact Consider LD Artifacts. Ensure sample isotropy. no_repro->ld_artifact linear_dependence Linear CD vs. Conc.? conc_study->linear_dependence aggregation Likely Aggregation. Lower concentration or change solvent. linear_dependence->aggregation No baseline_issue Check Baseline Correction. Remeasure baseline and sample. linear_dependence->baseline_issue Yes calibrate Calibrate Instrument. ld_artifact->calibrate

Decision process for addressing distorted CD spectra.

Experimental Protocols

This section provides a detailed methodology for acquiring a high-quality CD spectrum of this compound.

1. Sample Preparation

  • Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a spectroscopic grade solvent with a low UV cutoff (e.g., acetonitrile, cyclohexane, or methanol). The solvent should be transparent down to at least 200 nm.

  • Concentration: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a dilution with a concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M. The final concentration should be adjusted to give a maximum absorbance of approximately 0.8.

  • Filtration: Filter the final solution through a 0.2 µm PTFE syringe filter to remove any dust or particulate matter that could cause light scattering.

2. Instrument Setup and Parameters

  • Cuvette: Use a high-quality, strain-free quartz cuvette with a 1 cm path length. Ensure the cuvette is scrupulously clean.

  • Instrument Purging: Purge the spectrometer with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.

  • Baseline Correction:

    • Fill the cuvette with the filtered solvent.

    • Record a baseline spectrum over the desired wavelength range.

    • Empty and dry the cuvette.

  • Sample Measurement:

    • Fill the cuvette with the this compound solution.

    • Record the CD spectrum using the parameters from the table below. It is recommended to acquire at least three scans and average them.

Recommended Instrument Parameters:

ParameterRecommended ValueRationale
Wavelength Range 400 - 200 nmCovers the main electronic transitions of this compound.
Bandwidth 1.0 nmProvides a good balance between signal and spectral resolution.[4]
Step Size 0.5 nmSufficient to resolve the spectral features.
Integration Time 1 - 2 secondsLonger times improve signal-to-noise.
Number of Scans 3 - 5Averaging multiple scans improves data quality.[4]
Temperature 20 - 25 °CMaintain a constant temperature to ensure reproducibility.

3. Data Processing

  • Baseline Subtraction: Subtract the solvent baseline spectrum from the averaged sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([(\theta)]) using the following equation:

    [(\theta)] = ((\theta)_obs * MW) / (c * l * 10)

    where:

    • [(\theta)] is the molar ellipticity in deg·cm²·dmol⁻¹

    • (\theta)_obs is the observed ellipticity in degrees

    • MW is the molecular weight of this compound (378.47 g/mol )

    • c is the concentration in g/L

    • l is the path length in cm

Quantitative Data Summary

The following tables summarize key quantitative data for the CD characterization of this compound.

Table 1: Recommended Solvents and their UV Cutoff Wavelengths

SolventUV Cutoff (nm)
Acetonitrile~190
n-Hexane~195
Cyclohexane~200
Methanol~205
Ethanol~205
Dichloromethane~233
Chloroform~245

Data sourced from multiple references.[2][3][4][5]

Table 2: Typical Experimental CD and Absorption Data for (+)-(P)-Heptahelicene

Solventλmax (nm) (Absorption)λ (nm) (CD)Molar Ellipticity ([(\theta)]) (deg·cm²·dmol⁻¹)
Cyclohexane~330~340+1.5 x 10⁵
~260~265-2.0 x 10⁵
~230~235+3.0 x 10⁵

Note: These are approximate values and can vary depending on the specific experimental conditions. Data is estimated from published spectra.[7]

References

Technical Support Center: Enhancing the Configurational Stability of Heptahelicene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with heptahelicene derivatives, focusing on enhancing their configurational stability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

Issue 1: Low or No Yield During Photocyclization Synthesis

Question: I am attempting to synthesize a this compound derivative via oxidative photocyclization of a stilbene-type precursor, but I am getting a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in photocyclization reactions for helicene synthesis are a common issue. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:

  • Problem: Intermolecular [2+2] Cycloaddition. This is one of the most frequent side reactions, leading to the formation of dimers instead of the desired intramolecular cyclization product.[1]

    • Solution: The reaction must be performed under high dilution conditions. A concentration of approximately 10⁻³ M is often required to suppress these intermolecular reactions.[1] For larger-scale synthesis, consider using a continuous flow reactor, which can maintain high dilution conditions and improve productivity.[1]

  • Problem: Photoreduction or Photooxidative Side Reactions. The double bonds in your precursor or product can be susceptible to unwanted photoreactions.

    • Solution: An effective strategy is to use an excess of a scavenger like propylene (B89431) oxide along with a stoichiometric amount of iodine in an inert atmosphere. This can significantly enhance yields by preventing these side reactions.[2]

  • Problem: Inefficient Light Source or Incorrect Wavelength. The energy and wavelength of the UV light are critical for inducing the desired electronic transitions for cyclization.

    • Solution: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for your specific stilbene (B7821643) derivative. The optimal wavelength often corresponds to the absorption maximum of the precursor.

  • Problem: Unsuitable Solvent. The solvent can influence the reaction by affecting the solubility of the precursor and the stability of the intermediate species.

    • Solution: Use a solvent in which the stilbene precursor is highly soluble and that is transparent at the irradiation wavelength. Benzene or toluene (B28343) are commonly used. Ensure the solvent is thoroughly degassed to remove oxygen, which can quench the excited state.

  • Problem: Over-annulation. For smaller helicenes like[2]helicene, further photocyclization can occur, leading to undesired, more extended aromatic systems.[1][3]

    • Solution: Introducing blocking groups, such as a bromo-substituent, at positions that could undergo further cyclization can prevent this side reaction.[1]

Issue 2: Poor or No Enantiomeric Separation on Chiral HPLC

Question: I have synthesized a racemic this compound derivative, but I am struggling to separate the enantiomers using chiral HPLC. I am seeing broad peaks, poor resolution, or a single peak. How can I optimize the separation?

Answer:

Achieving good enantiomeric separation of helicenes requires careful optimization of the HPLC method. Here are key parameters to investigate:

  • Problem: Inappropriate Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor for chiral recognition.

    • Solution: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for helicene separations.[4] If you are not getting separation on one type of polysaccharide column, try a different one (e.g., switch from a cellulose-based to an amylose-based column). Pirkle-type CSPs can also be effective for certain derivatives.[5]

  • Problem: Suboptimal Mobile Phase Composition. The mobile phase composition dictates the interaction between the analyte and the CSP.

    • Solution:

      • Normal Phase: Start with a simple mobile phase, such as a mixture of hexane (B92381) and isopropanol (B130326). Systematically vary the ratio of the alcohol modifier. Sometimes, a small change in the percentage of alcohol can dramatically improve resolution. Other alcohols like ethanol (B145695) can also be tested.[5]

      • Additives: For acidic or basic analytes, adding a small amount (e.g., 0.1%) of an acidic (trifluoroacetic acid, acetic acid) or basic (diethylamine, triethylamine) modifier to the mobile phase can improve peak shape and resolution by suppressing ionization.[6]

  • Problem: Unsuitable Flow Rate. The flow rate affects both the analysis time and the column efficiency.

    • Solution: Chiral separations often benefit from lower flow rates than typical achiral separations. A lower flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[6]

  • Problem: Temperature Effects. Column temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Generally, lower temperatures lead to better chiral selectivity and improved resolution.[6][7] Try running the separation at a controlled room temperature or consider using a column oven to cool the column (e.g., to 15-20 °C).

Issue 3: Observed Racemization of Enantiopure Sample

Question: I have successfully resolved the enantiomers of my this compound derivative, but I observe that the enantiomeric excess decreases over time, even at room temperature. How can I address this configurational instability?

Answer:

The configurational stability of helicenes is determined by the energy barrier to enantiomerization (racemization). For smaller helicenes, this barrier can be low enough to allow for racemization at ambient temperatures.

  • Problem: Inherent Configurational Lability. The parent[2]helicene, for example, racemizes over several days at room temperature.[3] While this compound is more stable, certain derivatives may still be prone to racemization.

    • Solution: Derivatization. The most effective strategy to enhance configurational stability is through chemical modification. Introducing bulky substituents into the "fjord" region (the sterically hindered inner core) of the helicene can significantly increase the racemization barrier. For example, dimethyl-substituted[2]helicenes have shown configurational stability comparable to that of[3]helicene.[3]

    • Solution: Heteroatom Incorporation. Introducing heteroatoms such as nitrogen (to form azahelicenes) can also modulate the electronic and steric properties, in some cases leading to enhanced configurational stability.[8]

  • Problem: Accelerated Racemization Under Certain Conditions. Temperature and solvent can influence the rate of racemization.

    • Solution: Store enantiopure samples at low temperatures to minimize thermal racemization. When performing reactions with enantiopure helicenes, use the mildest possible conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most widely used method is the oxidative photocyclization of stilbene-type precursors.[1][4] This involves the irradiation of a diarylethene with UV light in the presence of an oxidizing agent, typically iodine.[4] However, metal-mediated and catalytic approaches are also being developed to improve efficiency and selectivity.[4]

Q2: How is the configurational stability of a helicene derivative quantified?

A2: The configurational stability is quantified by the Gibbs activation energy of enantiomerization (ΔG‡(T)).[3][9] This value is determined experimentally by resolving the enantiomers and then monitoring the decay of the enantiomeric excess (ee) over time at a specific temperature.[3]

Q3: What is a typical range for the racemization barrier of a configurationally stable helicene?

A3: A higher ΔG‡(T) value indicates greater configurational stability. For comparison, the experimental racemization barrier for[9]helicene is approximately 35 kcal/mol, while for[10]helicene it is around 41 kcal/mol.[11] Derivatives with barriers in this range or higher are generally considered configurationally stable at room temperature.

Q4: Can I predict the configurational stability of a new this compound derivative before synthesizing it?

A4: Yes, computational methods such as Density Functional Theory (DFT) can be used to calculate the racemization barriers of helicenes.[8][12] These calculations can provide a good estimate of the configurational stability and help guide the design of new derivatives with enhanced stability.

Q5: What are the key factors that influence the configurational stability of this compound derivatives?

A5: The primary factors are:

  • Steric Hindrance: Bulky substituents, particularly in the fjord region, increase the steric clash in the transition state of racemization, thereby increasing the energy barrier.[3]

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups, as well as heteroatoms, can alter the electronic structure and influence the stability.[8]

  • Length of the Helicene: Generally, the racemization barrier increases with the number of fused rings.[13]

Quantitative Data Summary

The following tables summarize the effect of structure and substitution on the racemization barrier of helicenes.

Table 1: Experimental Racemization Barriers for Unsubstituted [n]Helicenes

[n]HeliceneΔG‡ (kcal/mol)Temperature (K)
[2]24.1298
[9]35.4298
[10]41.2298
[14]42.8298
[3]43.1298
(Data compiled from reference[13])

Table 2: Effect of Methyl Substitution on the Racemization Enthalpy of[2]- and[9]Helicenes (Calculated)

DerivativeΔΔH‡ (kcal/mol)
[2]Helicene23.9
1-Methyl[2]helicene31.7
1,14-Dimethyl[2]helicene37.4
[9]Helicene32.5
1-Methyl[9]helicene31.9
1,16-Dimethyl[9]helicene34.6
(Data compiled from reference[8])

Experimental Protocols

Protocol 1: General Procedure for Oxidative Photocyclization

This protocol provides a general method for the synthesis of this compound derivatives from stilbene-type precursors.

  • Preparation of Reaction Mixture: Dissolve the stilbene precursor in a suitable solvent (e.g., benzene, toluene) to a final concentration of 10⁻³ M in a quartz reaction vessel.

  • Degassing: Bubble argon or nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add a stoichiometric amount of iodine (I₂) and a large excess of propylene oxide.

  • Irradiation: While maintaining an inert atmosphere and stirring, irradiate the solution with a high-pressure mercury lamp equipped with a suitable filter (e.g., Pyrex to block short-wavelength UV).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction time can vary from several hours to over 20 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Chiral Resolution of a this compound Derivative by Semi-Preparative HPLC

This protocol outlines a general procedure for the separation of this compound enantiomers.

  • Column: Use a chiral stationary phase column, for example, a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase or a compatible solvent at a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min.

    • Temperature: Maintain the column at a constant temperature, typically 25 °C.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.

  • Optimization:

    • If resolution is poor, decrease the flow rate (e.g., to 0.5 mL/min).

    • Vary the percentage of the alcohol modifier in the mobile phase (e.g., try 95:5, 90:10, 80:20 ratios).

    • If peak shape is poor for acidic or basic analytes, add 0.1% of a suitable modifier (e.g., TFA for acids, DEA for bases) to the mobile phase.

    • Consider running the separation at a lower temperature (e.g., 15 °C) to improve selectivity.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis of Enantiomeric Purity: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee) of each.

Protocol 3: Determination of the Racemization Barrier (ΔG‡)

This protocol describes the experimental determination of the Gibbs activation energy for enantiomerization.

  • Prepare an Enantioenriched Sample: Obtain a sample of one enantiomer with a high enantiomeric excess (ee > 95%) using the chiral resolution protocol described above.

  • Sample Preparation for Kinetic Study: Dissolve a known concentration of the enantioenriched sample in a suitable solvent (e.g., a high-boiling solvent like decalin for high-temperature studies) in a sealed vial.

  • Thermal Racemization: Place the vial in a thermostatically controlled bath at a constant, elevated temperature. The choice of temperature will depend on the expected stability of the helicene; a temperature where racemization occurs over a measurable timescale (hours to days) is ideal.

  • Time-course Monitoring: At regular time intervals, withdraw an aliquot of the solution, cool it rapidly to stop the racemization, and analyze the enantiomeric excess by chiral HPLC.

  • Data Analysis:

    • The racemization follows first-order kinetics. Plot ln(ee₀/eeₜ) versus time, where ee₀ is the initial enantiomeric excess and eeₜ is the enantiomeric excess at time t.

    • The slope of this plot is equal to the racemization rate constant, k_rac.

    • The rate constant for enantiomerization, k_en, is half of the racemization rate constant (k_en = k_rac / 2).

    • Use the Eyring equation to calculate the Gibbs activation energy (ΔG‡): ΔG‡ = -RT * ln(k_en * h / (k_B * T)) where R is the gas constant, T is the absolute temperature, h is Planck's constant, and k_B is the Boltzmann constant.

Visualizations

Troubleshooting_Configurational_Stability cluster_synthesis Synthesis & Purity cluster_resolution Chiral Resolution cluster_stability Configurational Stability Assessment Start Racemic this compound Derivative Synthesis LowYield Low Yield? Start->LowYield CheckPurity Characterize & Check Purity (NMR, MS) ChiralHPLC Chiral HPLC Separation CheckPurity->ChiralHPLC LowYield->CheckPurity No TroubleshootSynthesis Troubleshoot Synthesis: - High Dilution - Scavengers - Light Source - Solvent Choice LowYield->TroubleshootSynthesis Yes TroubleshootSynthesis->Start GoodSeparation Good Separation? ChiralHPLC->GoodSeparation TroubleshootHPLC Troubleshoot HPLC: - Change CSP - Optimize Mobile Phase - Adjust Flow Rate & Temp. GoodSeparation->TroubleshootHPLC No EnantioenrichedSample Isolated Enantioenriched Sample GoodSeparation->EnantioenrichedSample Yes TroubleshootHPLC->ChiralHPLC MonitorEE Monitor ee over time EnantioenrichedSample->MonitorEE Stable Configurationally Stable? MonitorEE->Stable Redesign Redesign Derivative: - Add Bulky Substituents - Incorporate Heteroatoms Stable->Redesign No Application Proceed to Application Stable->Application Yes Redesign->Start

Caption: Workflow for troubleshooting the synthesis and enhancing the configurational stability of this compound derivatives.

Signaling_Pathway_Stability cluster_factors Factors Influencing Configurational Stability cluster_strategies Strategies to Enhance Stability Steric Steric Hindrance Bulky Introduce Bulky Substituents Steric->Bulky increases Electronic Electronic Effects Hetero Incorporate Heteroatoms Electronic->Hetero modifies Structural Structural Rigidity Extend Extend π-System (e.g., higher helicenes) Structural->Extend increases Outcome Increased Racemization Barrier (ΔG‡) Bulky->Outcome Hetero->Outcome Extend->Outcome

Caption: Key factors and strategies influencing the configurational stability of this compound derivatives.

References

refining computational models for accurate heptahelicene properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers refining computational models to predict the properties of heptahelicene and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the computational analysis of this compound.

Issue 1: My calculated Electronic Circular Dichroism (ECD) spectrum does not match the experimental data.

  • Question: The shape and sign of the key bands in my TD-DFT calculated ECD spectrum are correct, but the peak positions are shifted and the intensities are underestimated compared to the experimental spectrum. What is wrong?

  • Answer: This is a common issue. The discrepancy often arises from the choice of computational parameters and the neglect of environmental or dynamic effects. Here are the primary troubleshooting steps:

    • Functional and Basis Set Selection: The choice of density functional and basis set is critical. Standard functionals may not be adequate.

      • Recommendation: Range-separated hybrid functionals, such as CAM-B3LYP and ωB97X, or global hybrids with a high percentage of Hartree-Fock exchange, like BHLYP, often provide more accurate predictions for chiroptical properties.[1][2]

      • Basis Set: Ensure you are using a sufficiently large basis set. A triple-zeta quality basis set (e.g., def2-TZVP, cc-pVTZ) augmented with diffuse and polarization functions is recommended to accurately describe the extended π-system and any potential Rydberg states.[3][4]

    • Vibronic Contributions: Experimental spectra include fine structures from vibrational transitions, which are absent in standard vertical TD-DFT calculations. This can lead to an apparent underestimation of peak intensities and a mismatch in band shape.[5]

      • Recommendation: While computationally expensive, including vibronic coupling effects can improve spectral agreement. Alternatively, applying a Gaussian or Lorentzian broadening to the calculated vertical transitions can help simulate the experimental band shape for a more qualitative comparison.

    • Solvent Effects: If the experiment was conducted in a solvent, its effect must be modeled.

      • Recommendation: Use a Polarizable Continuum Model (PCM) to account for bulk solvent effects. For more complex systems or where specific solvent-solute interactions are expected, a combined approach using explicit solvent molecules in the first solvation shell and a PCM for the bulk can yield better results.[6]

    • Molecular Geometry & Dynamics: The calculation is highly sensitive to the input molecular geometry.

      • Recommendation: Ensure the geometry is fully optimized at a suitable level of theory (e.g., B3LYP with a triple-zeta basis set). For larger, more flexible helicenes, a single static structure may be insufficient. Averaging the spectrum over multiple low-energy conformations or "snapshots" from a molecular dynamics (MD) simulation can account for thermal and dynamic effects and often improves agreement with experimental results.[1][7]

Issue 2: The calculated racemization barrier for my this compound derivative is significantly different from the experimental value.

  • Question: My DFT calculation predicts a racemization barrier that is more than 5 kcal/mol different from the experimentally determined value. How can I improve the accuracy?

  • Answer: Accurately predicting racemization barriers is challenging as it requires a balanced description of both the ground state (helical) and the transition state (more planar).

    • Choice of Functional: The functional has a major impact on the barrier height.

      • Hybrid Functionals: Hybrid functionals like B3LYP have been shown to provide reliable barrier predictions for classical helicenes.[8][9]

      • Dispersion Corrections: For larger helicenes or substituted systems where non-covalent interactions within the molecule are significant, using dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) is crucial.[9][10]

      • Meta-GGA Functionals: These functionals can also perform well but may present convergence difficulties for these types of structures.[9]

    • Transition State (TS) Symmetry: The symmetry of the transition state can be complex. While a C₂ symmetry is expected for the ground state of unsubstituted this compound, the transition state may have Cₛ or C₁ symmetry.[8] Forcing an incorrect symmetry will lead to an inaccurate barrier.

      • Recommendation: Perform the transition state search without symmetry constraints. Verify the obtained TS by confirming it has exactly one imaginary frequency corresponding to the racemization process.

    • Basis Set Size: The basis set must be adequate to describe the steric strain in the transition state.

      • Recommendation: A double-zeta basis set (e.g., 6-31G(d)) might be sufficient for initial explorations, but for quantitative accuracy, a triple-zeta basis set is recommended.[11]

    • Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The raw electronic energy difference between the ground state and the transition state (ΔE) is not the Gibbs free energy of activation (ΔG‡) measured experimentally.

      • Recommendation: Always perform frequency calculations for both the optimized ground state and the transition state to compute ZPVE, thermal enthalpies, and entropic contributions to obtain the Gibbs free energy of activation at the experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best DFT functional and basis set combination to start with for this compound calculations?

A1: There is no single "best" combination for all properties. However, a robust starting point for many applications is the B3LYP functional combined with the 6-311G(d,p) or def2-TZVP basis set.[4][8][9] For chiroptical properties like ECD, a range-separated functional like CAM-B3LYP is often a better choice.[2] Always include a dispersion correction (e.g., "-D3") for larger systems. It is highly recommended to benchmark a few different functionals against known experimental data for a related system if possible.[2][9]

Q2: My geometry optimization or frequency calculation fails to converge. What should I do?

A2: Convergence issues with large, π-conjugated systems like this compound are not uncommon.

  • Check the Starting Geometry: Ensure your initial structure is reasonable. A poor starting point is a common cause of failure.

  • Use a Smaller Basis Set First: Optimize the geometry with a smaller, less demanding basis set (e.g., 6-31G(d)) first, and then use the resulting structure as the starting point for a more accurate calculation with a larger basis set.

  • Refine Optimization Algorithm: Most software packages allow for different optimization algorithms (e.g., Opt=Tight, Opt=CalcAll). Sometimes, calculating the force constants at every step (Opt=CalcAll) can help overcome difficult optimizations, although it is computationally expensive.

  • Address Delocalization Errors: For some functionals, delocalization errors can cause issues. Using a functional with a higher percentage of exact exchange or employing Hartree-Fock densities (HF-DFT) can sometimes alleviate these problems.[12][13]

Q3: How do I know if my computational model is reliable?

A3: Reliability is assessed through benchmarking and validation.

  • Comparison with Experiment: The most critical test is to compare your calculated properties (e.g., ECD spectra, racemization barriers, absorption wavelengths) with high-quality experimental data for this compound or closely related derivatives.[5][14]

  • Benchmarking Studies: Consult literature for extensive benchmark studies that evaluate the performance of various computational methods for properties relevant to your research.[2][15] These studies provide insights into the expected accuracy of different functionals and basis sets.

  • Convergence Tests: Systematically test the convergence of your results with respect to the basis set size and the integration grid density to ensure your computational setup is adequate.[16]

Q4: Can I use computational chemistry to design new this compound derivatives with enhanced properties?

A4: Yes, this is a major strength of computational modeling. By establishing a reliable computational protocol (validated against experimental data), you can perform in silico screening of numerous derivatives. This allows you to explore how different functional groups affect chiroptical response, stability, and electronic properties, guiding synthetic efforts toward the most promising candidates.[5][17] Recent studies have even used deep learning models trained on DFT data to predict the properties of millions of possible halogenated[18]helicenes, demonstrating the power of computation in materials design.[14][19][20]

Quantitative Data Summary

Table 1: Calculated vs. Experimental Racemization Barriers (ΔH‡) for Unsubstituted Helicenes.

HeliceneMethodCalculated Barrier (kcal/mol)Experimental Barrier (kcal/mol)
[5]HeliceneB3LYP/3-21G24.824.4
[18]HeliceneB3LYP/3-21G36.135.8
[14]HeliceneB3LYP/3-21G43.141.3
[14]HeliceneAM141.041.3
[14]HelicenePM336.641.3

Data sourced from computational studies comparing different methods.[8]

Table 2: Performance of Different Functionals for Predicting Racemization Barriers of Expanded Helicenes.

Functional TypeFunctionalSystemCalculated Barrier (kJ/mol)Experimental Barrier (kJ/mol)
HybridB3LYPExpanded[7]Helicene (Methoxy-modified)94.695.4
HybridPBE0Expanded[7]Helicene (Methoxy-modified)99.295.4
Meta-GGAM06-LExpanded[7]Helicene (Methoxy-modified)100.495.4
Disp.-CorrectedB3LYP-D3(BJ)Expanded[7]Helicene (Methoxy-modified)90.095.4

This table highlights the general agreement of various modern functionals with experimental data for a complex derivative.[9][10]

Experimental & Computational Protocols

Protocol 1: Computational Prediction of ECD Spectra (TD-DFT)
  • Ground State Optimization:

    • Select a suitable functional (e.g., B3LYP-D3) and basis set (e.g., def2-TZVP).

    • Perform a geometry optimization of the this compound molecule. Ensure the optimization converges to a true minimum by running a subsequent frequency calculation and confirming the absence of imaginary frequencies.

    • If operating in a solvent, include a continuum solvation model (e.g., PCM) during optimization.

  • Excited State Calculation (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation.

    • Choose a functional known to perform well for chiroptical properties (e.g., CAM-B3LYP, ωB97X).[1][2]

    • Calculate a sufficient number of excited states (e.g., 30-50) to cover the spectral range of interest.

    • Include the same solvation model as used in the optimization step.

  • Spectrum Generation:

    • Extract the calculated excitation energies (wavelengths) and corresponding rotatory strengths (R) for each transition.

    • To simulate the experimental spectrum, plot the results as molar circular dichroism (Δε) vs. wavelength. Apply a Gaussian or Lorentzian broadening function (typically with a half-width of 0.2-0.4 eV) to each calculated transition to generate a continuous spectrum.

Protocol 2: Experimental Measurement of Thermal Racemization Barrier
  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Heating and Monitoring:

    • Place the solution in a thermostated cell within a polarimeter or a CD spectrometer.

    • Heat the sample to a known, constant temperature at which racemization occurs at a measurable rate.

    • Monitor the change in optical rotation (or the CD signal at a specific wavelength) as a function of time.

  • Kinetic Analysis:

    • The racemization process follows first-order kinetics. Plot ln(α₀/αₜ) versus time, where α₀ is the initial optical rotation and αₜ is the optical rotation at time t.

    • The slope of this plot is equal to the rate constant (k) for racemization at that temperature.

  • Activation Energy Determination:

    • Repeat the experiment at several different temperatures to obtain rate constants (k) for each.

    • Use the Arrhenius equation (ln(k) = -Ea/RT + ln(A)) or the Eyring equation to plot ln(k) or ln(k/T) versus 1/T.

    • The slope of the resulting line is used to calculate the activation energy (Ea) or enthalpy of activation (ΔH‡), which corresponds to the racemization barrier.

Visualizations

computational_workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_results Property Prediction & Comparison geom_opt 1. Geometry Optimization (DFT) ts_search 2. Transition State Search (For Racemization) geom_opt->ts_search tddft_calc 4. Excited States (TD-DFT) geom_opt->tddft_calc freq_calc 3. Frequency Calculation ts_search->freq_calc barrier Racemization Barrier (ΔG‡) freq_calc->barrier ecd ECD Spectrum tddft_calc->ecd synthesis A. Synthesis & Purification cd_spec B. CD Spectroscopy synthesis->cd_spec rac_kinetics C. Racemization Kinetics synthesis->rac_kinetics compare Compare & Refine Model cd_spec->compare rac_kinetics->compare barrier->compare ecd->compare compare->geom_opt Refine Method

Caption: General workflow for computational prediction and experimental validation.

ecd_troubleshooting start Calculated ECD Spectrum Mismatches Experiment q_func Is a range-separated functional used? (e.g., CAM-B3LYP) start->q_func a_func_no Action: Re-run TD-DFT with a range-separated functional. q_func->a_func_no No q_basis Is the basis set triple-zeta with diffuse functions? q_func->q_basis Yes a_func_no->q_basis a_basis_no Action: Increase basis set size (e.g., to def2-TZVP). q_basis->a_basis_no No q_solv Was a solvent model (PCM) included? q_basis->q_solv Yes a_basis_no->q_solv a_solv_no Action: Add PCM to both optimization and TD-DFT steps. q_solv->a_solv_no No q_dyn Could dynamic/thermal effects be significant? q_solv->q_dyn Yes a_solv_no->q_dyn a_dyn_yes Action: Average spectrum over snapshots from MD simulation. q_dyn->a_dyn_yes Yes end_node Improved Agreement q_dyn->end_node No a_dyn_yes->end_node

Caption: Troubleshooting flowchart for inaccurate ECD/CD spectra calculations.

parameter_relationships cluster_params Computational Parameters cluster_props Predicted Properties functional Functional Choice (e.g., B3LYP, CAM-B3LYP) ecd ECD Spectrum (Peak Position, Intensity) functional->ecd Strongly Affects Excitation Energy barrier Racemization Barrier (ΔG‡) functional->barrier Affects TS Energy geometry Optimized Geometry functional->geometry basis_set Basis Set (e.g., def2-TZVP) basis_set->ecd Affects Accuracy basis_set->barrier Affects Steric Energy basis_set->geometry solvent Solvent Model (PCM) solvent->ecd Shifts Peaks solvent->geometry dynamics Conformational Sampling (MD) dynamics->ecd Broadens Spectrum

Caption: Logical relationships between computational parameters and key properties.

References

Technical Support Center: Synthesis of Functionalized Heptahelicene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized heptahelicene derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing functionalized heptahelicenes?

A1: The primary synthetic routes include:

  • Oxidative Photocyclization: This is a widely used method involving the irradiation of a stilbene-type precursor in the presence of an oxidant.[1][2]

  • Cobalt-Catalyzed [2+2+2] Cycloisomerization: This method involves the cyclotrimerization of triyne intermediates.[3][4]

  • Diels-Alder Reactions: These reactions can be employed to construct the polycyclic aromatic framework.[5]

  • Friedel-Crafts Reactions: This approach can also be used for the synthesis of the helicene core.[6]

Q2: What are the main challenges in the synthesis of functionalized heptahelicenes?

A2: Researchers often encounter the following challenges:

  • Low yields in photocyclization reactions: This can be due to side reactions or the need for high dilution.[1]

  • Steric hindrance: The inherent helical strain can make the final cyclization steps difficult.[7]

  • Resolution of racemic mixtures: As helicenes are chiral, separating the enantiomers is a critical but often challenging step.[8][9][10][11][12]

  • Poor solubility of precursors or products: This can complicate purification and handling.[13]

  • Regioselectivity in post-synthetic functionalization: Introducing functional groups at specific positions on the helicene core can be difficult to control.[14]

Q3: How can I improve the scalability of my photocyclization reaction?

A3: Traditional batch photocyclization reactions are often not suitable for large-scale synthesis due to the requirement of very low concentrations (around 10⁻³ M) to prevent intermolecular [2+2] cycloaddition.[1] A continuous flow strategy has been shown to be an effective solution to this problem, allowing for preparation rates of up to 60 mg/h.[1]

Q4: What are the options for introducing functional groups onto the this compound core?

A4: There are two primary strategies for functionalization:[15][16]

  • Pre-functionalization: Incorporating the desired functional groups into the starting materials before the helicene synthesis. This approach is beneficial if the functional groups are compatible with the reaction conditions for forming the helical backbone.[15][16]

  • Post-synthetic functionalization: Introducing the functional groups after the parent helicene has been synthesized. This is often achieved through reactions like Suzuki-Miyaura coupling on halogenated helicenes.[3][4] For azahelicenes, the nitrogen atom can facilitate functionalization.[15][16]

Troubleshooting Guides

Guide 1: Low Yield in Photocyclization Reactions
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient irradiation time or intensity.Increase the irradiation time or use a more powerful lamp. Note that a weaker lamp may reduce the formation of doubly cyclised side products in some cases.[13]
Inefficient oxidant.Ensure the oxidant (e.g., iodine) is fresh and used in the correct stoichiometric amount. The use of excess propylene (B89431) oxide with a stoichiometric amount of iodine can enhance yields.[17]
Formation of significant side products Concentration of the precursor is too high, leading to intermolecular reactions.The reaction needs to be run at high dilution (typically around 10⁻³ M) to minimize intermolecular [2+2] cycloadditions.[1] Consider using a continuous flow reactor for better control.[1]
Formation of planar S-shaped molecules or doubly cyclized perylene-like structures.The regioselectivity of the photocyclization can be influenced by substituents. Bromine substituents can be used to direct the photocyclization away from their ortho positions.[1] Adjusting the lamp intensity might also reduce the formation of some side products.[13]
Degradation of product Product is sensitive to prolonged irradiation.Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
Guide 2: Difficulty in Resolving Racemic this compound Mixtures
Symptom Possible Cause Suggested Solution
Diastereomeric salts do not crystallize or co-crystallize The chiral resolving agent is not suitable for the specific this compound derivative.Screen a variety of chiral resolving agents. For acidic helicene derivatives, chiral bases like (-)-brucine, (-)-strychnine, or (+)-cinchonine can be used.[10] For basic derivatives, chiral acids like (+)-camphor-10-sulfonic acid or (+)-tartaric acid are options.[10]
The solvent system is not optimal for fractional crystallization.Experiment with different solvents and solvent mixtures to find a system where the diastereomeric salts have significantly different solubilities.
Poor separation on chiral HPLC The chiral stationary phase is not providing sufficient enantiomeric recognition.Test different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). Optimize the mobile phase composition (solvents, additives) and flow rate. Semi-preparative HPLC can be used for larger scale separations.[18]
The functional groups on the helicene interfere with the chiral recognition.Consider derivatizing the helicene with a group that enhances its interaction with the chiral stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Oxidative Photocyclization (Mallory Reaction)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture: Dissolve the stilbene-type precursor in a suitable solvent (e.g., toluene, cyclohexane) to a concentration of approximately 10⁻³ M in a quartz reaction vessel.[1]

  • Addition of Oxidant: Add a catalytic amount of iodine (e.g., 0.1 equivalents) and an excess of a hydrogen iodide scavenger like THF or an alkene (e.g., propylene oxide).[13][17]

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while stirring. The reaction should be cooled to prevent thermal side reactions.[19]

  • Monitoring the Reaction: Follow the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, wash the solution with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a general method for resolving a racemic mixture of a carboxylic acid-functionalized this compound.

  • Salt Formation: Dissolve the racemic this compound carboxylic acid in a suitable solvent (e.g., methanol, ethanol). Add 0.5 equivalents of an enantiomerically pure chiral base (e.g., (-)-brucine).[10]

  • Fractional Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization. The less soluble diastereomeric salt should precipitate out.

  • Isolation of the First Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation. Recrystallize if necessary to achieve diastereomeric purity.

  • Isolation of the Second Diastereomer: Concentrate the mother liquor to induce crystallization of the more soluble diastereomeric salt. This may require changing the solvent system.

  • Liberation of the Enantiomers: Treat each separated diastereomeric salt with an aqueous acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral base. Extract the enantiomerically pure this compound derivative into an organic solvent. Wash, dry, and remove the solvent to obtain the pure enantiomers.[10]

Quantitative Data Summary

The following table summarizes representative yields for different synthetic strategies for helicenes. Note that yields are highly substrate-dependent.

Reaction Type Substrate/Product Conditions Yield (%) Enantiomeric Excess (%)
Au-catalyzed Hydroarylation Dithia[20]helicenesChiral TADDOL-derived phosphonite ligand53-9885-98
Mallory Photocyclization (Flow) ThiazaheliceneCatalytic I₂, THF, 1:1 toluene:acetonitrile35N/A
Mallory Photocyclization (Flow) Chloro-substituted aza[19]heliceneCatalytic I₂, THF, 1:1 toluene:acetonitrile58N/A
Mallory Photocyclization (Flow) Oxaza[20]heliceneCatalytic I₂, THF, toluene40N/A
Double Mallory Photocyclization (Flow) Double heteroheliceneCatalytic I₂, THF, toluene73N/A

Visualizations

Experimental Workflow for this compound Synthesis

G General Workflow for Functionalized this compound Synthesis cluster_0 Synthesis of Precursor cluster_1 Helicene Core Formation cluster_2 Purification and Resolution cluster_3 Post-Synthetic Functionalization (Optional) A Starting Materials B Wittig or Suzuki Coupling A->B C Stilbene-type Precursor B->C D Oxidative Photocyclization C->D E Racemic this compound D->E F Chromatography E->F G Chiral Resolution (HPLC or Crystallization) F->G H Enantiopure this compound G->H I Cross-Coupling Reaction H->I J Functionalized this compound I->J

Caption: A general workflow for the synthesis of functionalized heptahelicenes.

Troubleshooting Low Photocyclization Yield

G Troubleshooting Low Photocyclization Yield Start Low Yield Observed Q1 Is starting material consumed? Start->Q1 A1_yes Check for side products (TLC/MS) Q1->A1_yes Yes A1_no Increase irradiation time/intensity or check oxidant Q1->A1_no No Q2 Are there significant side products? A1_yes->Q2 A2_yes Lower precursor concentration or use flow reactor Q2->A2_yes Yes A2_no Product may be degrading. Optimize reaction time. Q2->A2_no No

Caption: A decision tree for troubleshooting low yields in photocyclization.

Chiral Resolution Process

G Chiral Resolution of Racemic this compound Racemic Racemic Mixture (P)-Helicene & (M)-Helicene AddAgent Add Chiral Resolving Agent (e.g., (+)-Agent) Racemic->AddAgent Diastereomers Mixture of Diastereomers (P)-Helicene-(+)-Agent (M)-Helicene-(+)-Agent AddAgent->Diastereomers Separate Separation (Crystallization or Chromatography) Diastereomers->Separate Diast1 (P)-Helicene-(+)-Agent Separate->Diast1 Less Soluble Diast2 (M)-Helicene-(+)-Agent Separate->Diast2 More Soluble RemoveAgent1 Remove Agent Diast1->RemoveAgent1 RemoveAgent2 Remove Agent Diast2->RemoveAgent2 Enant1 (P)-Heptahelicene RemoveAgent1->Enant1 Enant2 (M)-Heptahelicene RemoveAgent2->Enant2

Caption: The process of resolving a racemic mixture of heptahelicenes.

References

improving the efficiency of organocatalyzed helicene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organocatalyzed helicene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of organocatalysts used for helicene synthesis and what are their general applications?

A1: Chiral phosphoric acids (CPAs), cinchona alkaloid derivatives, and chiral phosphonium (B103445) salts are among the most frequently employed organocatalysts in asymmetric helicene synthesis.[1][2][3][4][5]

  • Chiral Phosphoric Acids (CPAs): These catalysts are particularly effective in reactions involving the activation of imines, such as the Povarov reaction, for the synthesis of azahelicenes.[2][6] They have also been successfully used in double annulation strategies to create hetero[7]helicenes.[7][8]

  • Cinchona Alkaloid-Derived Catalysts: These are often used in various asymmetric reactions and have been applied to the synthesis of helicene-like molecules through [4+2] cycloadditions.[9]

  • Chiral Phosphonium Salts: These catalysts have shown utility in dynamic kinetic resolution processes for the synthesis of phosphorus-containing helicenes.[4][5]

Q2: How can I control the enantioselectivity of my organocatalyzed helicene synthesis?

A2: Achieving high enantioselectivity is a critical aspect of asymmetric helicene synthesis. Several factors can be fine-tuned:

  • Catalyst Structure: The steric and electronic properties of the organocatalyst play a crucial role. Modulating the catalyst structure, for instance by extending the steric hindrance of the catalyst, can significantly influence the enantiomeric ratio (er) or enantiomeric excess (ee).[10]

  • Solvent: The choice of solvent can have a profound impact on both the yield and enantioselectivity. Screening different solvents is a common optimization step.[1]

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.[1][9]

  • Substrate Design: The nature of the substituents on the starting materials can influence the stereochemical outcome.

Q3: I am observing the formation of undesired side products. What are the likely causes and solutions?

A3: The formation of side products can often be attributed to several factors:

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration can lead to side reactions. A systematic optimization of these parameters is recommended.

  • Catalyst Decomposition: Some organocatalysts may be unstable under the reaction conditions. Ensure the catalyst is handled and stored correctly.

  • Air or Moisture Sensitivity: Certain reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can mitigate this issue.

  • Oxidative Aromatization Step: In multi-step syntheses that involve a final oxidation step to form the helicene, the choice of oxidant and reaction conditions is critical to avoid over-oxidation or other side reactions.[6][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Yield Inefficient catalyst activation or turnover.- Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).[1][9]- Ensure the catalyst is pure and properly activated if required.
Suboptimal reaction temperature.- Systematically vary the temperature. Some reactions require low temperatures (e.g., -78°C to -40°C) for optimal performance.[1][8][9]
Incorrect solvent.- Screen a range of solvents with different polarities and coordinating abilities (e.g., THF, 2-MeTHF, CPME, CHCl3, Toluene).[1][8][9]
Poor substrate reactivity.- Modify the electronic or steric properties of the substituents on the starting materials.
Poor Enantioselectivity (low ee or er) Inappropriate catalyst choice.- Screen different types of organocatalysts (e.g., different chiral phosphoric acids or cinchona alkaloids).[1]
Reaction temperature is too high.- Decrease the reaction temperature. Enantioselectivity often improves at lower temperatures.[1][9]
Solvent effects.- Optimize the solvent, as it can significantly influence the transition state geometry.[1]
Difficult Purification of the Helicene Product Presence of closely related side products.- Optimize reaction conditions to minimize side product formation.- Employ advanced purification techniques such as preparative HPLC or chiral chromatography.
Catalyst removal issues.- Utilize a catalyst that can be easily removed by filtration or an acid/base wash.
Inconsistent Results Sensitivity to air or moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Reagent purity.- Use freshly purified reagents and solvents.

Experimental Protocols

General Procedure for Organocatalytic [4+2] Cycloaddition for Double S-shaped Helicene-like Molecules[9]

A solution of the starting material (1.0 equiv, 0.02 mmol) and the organocatalyst (20 mol%, 0.004 mmol) in 2-MeTHF (1.0 mL) is stirred at the specified temperature for 1.5 hours. Subsequently, N-bromo-phthalimide (NBP) (2.0 equiv, 0.04 mmol) is added, and the reaction is stirred for an additional 2 hours at the same temperature. The product is then isolated and purified.

General Procedure for Organocatalyzed Enantioselective C-H Amination for[10]Helicenes[1]

To a solution of the 2-hydroxybenzo[c]phenanthrene derivative (1.0 equiv, 0.2 mmol) and the organocatalyst (5 mol%) in THF (1.0 mL) at -50 °C is added the diazodicarboxamide (0.5 equiv, 0.1 mmol). The reaction mixture is stirred at this temperature until completion. The product is then isolated and purified, and the enantiomeric ratio is determined by HPLC analysis.

One-Pot Asymmetric Synthesis of Hetero[7]helicenes via Double Povarov Reaction and Aromatization[8]

The chiral phosphoric acid (CPA) catalyst is used to catalyze the asymmetric Povarov reaction involving a pentacyclic diamine, an enamide, and a benzaldehyde (B42025) in CHCl3 at -40 °C. After the completion of the Povarov reaction, the solvent is switched to THF, followed by oxidative aromatization using DDQ to yield the hetero[7]helicene.

Visualizations

experimental_workflow General Experimental Workflow for Organocatalyzed Helicene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Starting Materials & Catalyst start->reagents mix Mix Reactants & Catalyst in Solvent reagents->mix solvent Prepare Anhydrous Solvent solvent->mix react Stir at Optimized Temperature mix->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Column Chromatography/HPLC) extract->purify characterize Characterization (NMR, MS) purify->characterize enantio Determine Enantioselectivity (Chiral HPLC) characterize->enantio end End enantio->end

Caption: A generalized workflow for a typical organocatalyzed helicene synthesis experiment.

troubleshooting_logic Troubleshooting Logic for Low Yield in Helicene Synthesis start Low Yield Observed check_catalyst Check Catalyst start->check_catalyst check_temp Check Temperature start->check_temp check_solvent Check Solvent start->check_solvent check_reagents Check Reagents start->check_reagents increase_loading Increase Catalyst Loading check_catalyst->increase_loading Loading? change_catalyst Try Different Catalyst check_catalyst->change_catalyst Type? optimize_temp Optimize Temperature check_temp->optimize_temp screen_solvents Screen Solvents check_solvent->screen_solvents purify_reagents Purify/Check Reagents check_reagents->purify_reagents end Improved Yield increase_loading->end change_catalyst->end optimize_temp->end screen_solvents->end purify_reagents->end

Caption: A decision-making flowchart for troubleshooting low reaction yields.

enantioselectivity_pathway Factors Influencing Enantioselectivity enantioselectivity Enantioselectivity (ee/er) catalyst Catalyst Structure sterics Steric Hindrance catalyst->sterics electronics Electronic Effects catalyst->electronics sterics->enantioselectivity electronics->enantioselectivity conditions Reaction Conditions temperature Temperature conditions->temperature solvent Solvent conditions->solvent concentration Concentration conditions->concentration temperature->enantioselectivity solvent->enantioselectivity concentration->enantioselectivity substrate Substrate substituents Substituents substrate->substituents substituents->enantioselectivity

Caption: Key experimental factors that control the enantioselectivity of the reaction.

References

Technical Support Center: Managing Solubility of Heptahelicene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility issues associated with heptahelicene derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the handling of this compound derivatives.

Problem 1: My this compound derivative will not dissolve in my desired solvent.

  • Question: I am trying to dissolve my this compound derivative for a biological assay, but it has very poor solubility in aqueous buffers. What can I do?

  • Answer: Unfunctionalized heptahelicenes are highly hydrophobic and generally insoluble in aqueous solutions. To overcome this, consider the following strategies:

    • Co-solvents: Introduce a small percentage of a water-miscible organic solvent into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. However, be mindful of the potential cytotoxicity of the co-solvent in your specific assay. It is recommended to keep the final concentration of DMSO below 0.1% for many cell-based assays.[1]

    • Solubilizing Agents: The use of cyclodextrins can enhance the aqueous solubility of hydrophobic compounds like heptahelicenes.[2][3][4][5][6] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the this compound molecule, while their hydrophilic exterior improves water solubility. Ternary inclusion complexes, where a third component like a water-soluble polymer is added, can further enhance solubility.[2]

    • pH Adjustment: If your this compound derivative possesses ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the solution can significantly impact its solubility. For acidic derivatives, increasing the pH above their pKa will deprotonate the functional group, leading to increased solubility. Conversely, for basic derivatives, decreasing the pH below their pKa will result in protonation and enhanced solubility.

Problem 2: My this compound derivative precipitates out of solution during my experiment.

  • Question: My this compound derivative initially dissolved in my solvent system, but it precipitated during the experiment, especially when I diluted the stock solution or changed the temperature. How can I prevent this?

  • Answer: Precipitation of your compound can be a frustrating issue. Here are several factors to consider and troubleshoot:

    • Solvent Composition: The stability of your dissolved this compound derivative is highly dependent on the solvent composition. When diluting a stock solution (e.g., in DMSO) with an aqueous buffer, the drastic change in polarity can cause the compound to crash out. To mitigate this, try a stepwise dilution, and ensure vigorous mixing at each step.

    • Temperature Effects: Changes in temperature can affect solubility. If you are working with temperature-sensitive assays, ensure that all your solutions are equilibrated to the experimental temperature before mixing.

    • Concentration Limits: Every compound has a saturation point in a given solvent. You may be exceeding the solubility limit of your derivative in the final experimental conditions. It is crucial to determine the approximate solubility of your compound in the final buffer system before proceeding with your experiments.

    • Use of Additives: Adding a small amount of a non-ionic surfactant, such as Tween-20, to your final solution can help to maintain the solubility of hydrophobic compounds and prevent precipitation.

Problem 3: I am observing inconsistent results in my microplate-based assays.

  • Question: I am getting variable readings in my fluorescence-based microplate assay with a this compound derivative. Could this be related to solubility?

  • Answer: Yes, solubility issues can lead to inconsistent results in microplate assays.

    • Precipitation in Wells: If your compound precipitates in the wells, it can lead to an uneven distribution and interfere with light-based measurements.[7] Visually inspect the wells under a microscope for any signs of precipitation.

    • Well-Scanning Settings: To account for heterogeneous signal distribution due to precipitation, adjust your microplate reader's well-scanning settings to take measurements across the entire well surface instead of just the center.[7]

    • Meniscus Effects: The meniscus of the liquid in the well can also affect readings. Using hydrophobic plates and avoiding substances that reduce surface tension can help minimize meniscus formation.[7]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the solubility of this compound derivatives.

  • Question 1: What are the best general-purpose organic solvents for dissolving this compound derivatives?

    • Answer: Dichloromethane, chloroform, and tetrahydrofuran (B95107) (THF) are often good starting points for dissolving non-polar this compound derivatives. For functionalized heptahelicenes, the choice of solvent will depend on the nature of the functional groups. Azahelicenes, for example, tend to be soluble in polar aprotic solvents like THF, acetone, and DMSO due to the potential for hydrogen bonding.[8]

  • Question 2: How does functionalization affect the solubility of heptahelicenes?

    • Answer: Functionalization is a key strategy to modulate the solubility of heptahelicenes.[9]

      • Alkoxy Groups: The introduction of alkoxy chains can improve solubility in common organic solvents, including non-polar ones like toluene, by preventing intermolecular aggregation.[10]

      • Polar Groups: Incorporating polar functional groups such as carboxylic acids, esters, or hydroxyl groups can increase the polarity of the molecule, potentially improving solubility in more polar organic solvents.[11]

      • PEG Chains: Attaching polyethylene (B3416737) glycol (PEG) chains is a common strategy to enhance the solubility of hydrophobic molecules in aqueous solutions.

  • Question 3: Is there a database of solubility data for different this compound derivatives?

    • Answer: Currently, there is no centralized, public database with comprehensive quantitative solubility data for a wide range of this compound derivatives. Solubility information is often found within the experimental sections of scientific publications describing the synthesis and characterization of specific derivatives. This information is typically qualitative (e.g., "soluble," "sparingly soluble").

  • Question 4: Can I use sonication to help dissolve my this compound derivative?

    • Answer: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break up solid aggregates and increase the rate of dissolution. However, be cautious with prolonged sonication as it can potentially lead to degradation of the compound, especially if it is thermally labile.

Data Presentation

Table 1: Qualitative Solubility of Functionalized this compound Derivatives in Common Solvents

Derivative TypeFunctional Group ExampleDichloromethane (DCM)Tetrahydrofuran (THF)AcetoneDimethyl Sulfoxide (DMSO)Aqueous Buffer (pH 7.4)
Unfunctionalized-HSolubleSolubleSparingly SolubleSparingly SolubleInsoluble
Alkoxy-substituted-OCH₃, -OC₆H₁₃SolubleSolubleSolubleSolubleInsoluble
Bromo-substituted-BrSolubleSolubleSparingly SolubleSparingly SolubleInsoluble
Carboxy-substituted-COOHSparingly SolubleSolubleSolubleSolublepH-dependent
Aza-heptahelicenePyrrolic NHSolubleSolubleSolubleSolubleInsoluble

Note: This table provides a general guide based on qualitative descriptions found in the literature. Actual solubility can vary depending on the specific derivative, temperature, and purity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a this compound Derivative in an Organic Solvent

  • Determine the Molecular Weight: Obtain the molecular weight (MW) of your specific this compound derivative from the supplier's information or calculate it from the chemical formula.[12]

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare your stock solution of a desired concentration and volume:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )[12]

  • Weigh the Compound: Accurately weigh the calculated mass of the this compound derivative using an analytical balance.

  • Dissolve the Compound:

    • Transfer the weighed compound to an appropriate-sized volumetric flask.

    • Add a portion of the chosen organic solvent (e.g., DMSO, THF) to the flask, approximately half of the final desired volume.

    • Use a magnetic stirrer or vortex mixer to aid in dissolution.[13] Gentle warming in a water bath may be used if necessary, but be cautious of potential degradation. Sonication can also be employed for short periods.

  • Bring to Final Volume: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.[14]

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C) to prevent solvent evaporation and degradation.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer using a Co-solvent

  • Prepare the Stock Solution: Prepare a concentrated stock solution of your this compound derivative in a water-miscible organic solvent like DMSO, following Protocol 1.

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • Dilution Procedure:

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vortexing or vigorously mixing the buffer, add the calculated volume of the stock solution dropwise. This helps to prevent localized high concentrations of the organic solvent, which can cause precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different solubilization method.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_solubilization Solubilization Strategy cluster_process Dissolution Process cluster_outcome Outcome start This compound Derivative Powder solubilize Select Solvent & Method start->solubilize organic Organic Solvent (e.g., DMSO) solubilize->organic For Stock Solution aqueous Aqueous Buffer solubilize->aqueous For Final Assay (with co-solvent) dissolve Dissolve (Vortex/Sonicate) organic->dissolve working Prepare Working Solution aqueous->working stock Prepare Stock Solution dissolve->stock stock->working Dilute observe Observe Solution working->observe clear Clear Solution (Proceed with Experiment) observe->clear precipitate Precipitation Occurs (Troubleshoot) observe->precipitate

Caption: Experimental workflow for dissolving this compound derivatives.

troubleshooting_logic cluster_check Initial Checks cluster_action Corrective Actions cluster_result Result start Compound Precipitates During Experiment check_conc Is concentration too high? start->check_conc check_solvent Is co-solvent % too low? start->check_solvent check_temp Was there a temperature change? start->check_temp action_conc Lower Final Concentration check_conc->action_conc action_solvent Increase Co-solvent % check_solvent->action_solvent action_additive Add Surfactant (e.g., Tween-20) check_solvent->action_additive action_cyclodextrin Use Cyclodextrin check_solvent->action_cyclodextrin action_temp Equilibrate Temperatures check_temp->action_temp success Solubility Maintained action_conc->success action_solvent->success fail Precipitation Persists (Re-evaluate Strategy) action_solvent->fail action_additive->success action_additive->fail action_temp->success action_cyclodextrin->success action_cyclodextrin->fail

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimization of Deposition Parameters for Uniform Heptahelicene Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers and scientists working on the deposition of heptahelicene films. The information is compiled from recent studies to address common challenges in achieving high-quality, uniform films.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the deposition process in a question-and-answer format.

Q1: My this compound molecules are clustering at specific sites (e.g., step edges, dislocation lines) instead of forming a uniform layer. Why is this happening and how can I fix it?

A: This issue, known as preferential adsorption, is often due to high molecular mobility on the substrate surface and the presence of high-energy binding sites.[1] On surfaces like Fe/W(110), this compound molecules can be mobile at room temperature and will preferentially adsorb on more reactive sites like dislocation lines.[1]

  • Solution 1: Substrate Surface Quality. Improve the quality of your substrate. For single-crystal substrates like Cu(111), repeated cycles of Ar+ sputtering and post-annealing at high temperatures (e.g., 1070 K) can produce wide, clean atomic terraces with fewer defects.[1]

  • Solution 2: Substrate Temperature Control. Lowering the substrate temperature during deposition can reduce molecular mobility, leading to a more random distribution as molecules "stick" closer to where they land. The provided literature primarily uses room temperature deposition, after which samples are cooled for analysis.[2] Experimenting with cooled substrates may be necessary for your specific system.

  • Solution 3: Substrate Choice. The choice of substrate significantly impacts adsorption behavior. This compound physisorbs (weakly interacts) on Cu(111) but chemisorbs (strongly interacts) on more reactive Co(111) and Fe(110) surfaces.[3][4] A less reactive substrate may reduce the tendency for molecules to migrate to defect sites.

Q2: I am observing the formation of a second layer of this compound before the first monolayer is complete. How can I promote layer-by-layer growth?

A: This is a common challenge in thin film growth. Studies on noble metal surfaces show that as coverage exceeds one monolayer, double-layer nucleation can be favored, sometimes leading to depletion of the first layer.[5][6]

  • Solution 1: Deposition Rate. A very high deposition rate can lead to 3D island growth (multilayer formation) because molecules do not have enough time to diffuse across the surface and find an available spot in the first layer. Try reducing the sublimation temperature of the this compound source to lower the deposition flux.

  • Solution 2: Substrate Temperature. While high temperatures can increase mobility to "heal" the film, they can also increase the rate at which molecules can hop up to a second layer. Careful optimization of the substrate temperature is critical. For many organic molecules, a "window" of optimal temperature exists for layer-by-layer growth.

  • Solution 3: Precise Coverage Control. To achieve a uniform monolayer, it is crucial to precisely control the amount of material deposited. This requires a calibrated deposition source (e.g., a Knudsen cell with a stable temperature) and a quartz crystal microbalance or similar flux monitor.[1]

Q3: How do I ensure my this compound molecules are not damaged during the sublimation process?

A: The sublimation process must be carefully controlled to prevent thermal decomposition.

  • Solution: Use a Knudsen cell for sublimation, which allows for precise temperature control and a directed molecular beam in ultra-high vacuum (UHV).[1] For this compound, sublimation begins at a crucible temperature of about 400 K.[1] All cited UHV studies show that the molecules remain intact upon deposition using this method.[2][3][4][7] It is critical to operate under UHV conditions (pressure < 10⁻⁷ Pa) to ensure the molecules travel from the source to the substrate without colliding with background gases.[1]

Q4: Can I use solution-based methods like spin-coating for this compound films? What are the challenges?

A: Yes, solution-based methods are an alternative, though less studied for this compound itself. A study on a[2]helicene derivative provides a template.[8]

  • Challenges:

    • Solubility: this compound's solubility in common organic solvents may be limited, affecting solution concentration.

    • Wetting: The this compound solution must wet the substrate evenly to avoid de-wetting or "coffee ring" effects. Surface treatment of the substrate may be necessary.

    • Crystallinity: Achieving large, crystalline domains can be difficult. Post-deposition annealing is often required.[8]

  • Potential Solution: Blend this compound with a polymer matrix, such as F8BT, which has been shown to be effective for other helicenes.[8] This can improve film formation and uniformity. The helicene dopant should be used in a specific mass ratio with the polymer (e.g., 1:9).[8]

Quantitative Deposition Parameters

The following tables summarize key quantitative parameters extracted from the literature for two primary deposition methods.

Table 1: Physical Vapor Deposition (UHV Sublimation) Parameters

Parameter Value Substrate System Source
Base Pressure < 10⁻⁸ Pa Cu(111), Co/Cu(111) [1]
This compound Source Knudsen Cell All UHV Systems [1]
Sublimation Temp. ~400 K All UHV Systems [1]
Substrate Temp. Room Temperature Cu(111), Fe/W(110) [1][2]
Substrate Cleaning Ar⁺ Sputtering & Annealing Cu(111) [1]
Cu(111) Anneal Temp. 1070 K Cu(111) [1]
Fe/W(110) Anneal Temp. 570 K Fe/W(110) [1]
Fe Deposition Rate 0.6 ML/min Fe/W(110) [1]

| Co Deposition Rate | 0.2 ML/min | Co/Cu(111) |[1] |

Table 2: Solution-Based Deposition (Spin-Coating) Parameters for a[2]Helicene Analogue

Parameter Value Notes Source
Technique Spin-Coating --- [8]
Solvent Toluene --- [8]
Concentration 35 mg/mL (total solids) --- [8]
Helicene:Polymer Ratio 1:9 (by mass) Helicene derivative with F8BT polymer [8]
Spin Speed 12,000 RPM --- [8]
Acceleration 2000 RPM/s --- [8]
Post-Deposition Step Annealing --- [8]
Annealing Temp. 170 °C --- [8]

| Annealing Time | 1 hour | --- |[8] |

Detailed Experimental Protocols

Protocol 1: UHV Sublimation of this compound on Cu(111)

This protocol describes the deposition of a sub-monolayer this compound film under UHV conditions.

  • Substrate Preparation: a. Introduce a single-crystal Cu(111) substrate into the UHV system. b. Clean the substrate by performing multiple cycles of Ar⁺ sputtering. c. Anneal the substrate to 1070 K to repair sputter damage and promote the formation of large, atomically flat terraces.[1] d. Allow the substrate to cool to room temperature. Verify surface cleanliness and structure using a surface analysis technique like LEED or STM.

  • This compound Deposition: a. Load this compound powder into a quartz crucible within a Knudsen cell evaporator. b. Thoroughly outgas the Knudsen cell at a temperature below the sublimation point to remove adsorbed contaminants. c. Increase the crucible temperature to approximately 400 K to initiate sublimation of the this compound molecules.[1] d. Open the shutter between the Knudsen cell and the substrate, which is maintained at room temperature.[1] e. Monitor the deposition rate and thickness using a quartz crystal microbalance to achieve the desired coverage (e.g., sub-monolayer). f. Close the shutter to terminate the deposition.

  • Post-Deposition Analysis: a. Transfer the sample to an analysis chamber without breaking vacuum. b. For characterization of uniformity and molecular arrangement, cool the sample to cryogenic temperatures (e.g., 5 K) to immobilize the molecules for analysis by Scanning Tunneling Microscopy (STM).[2]

Protocol 2: Spin-Coating of a this compound-Polymer Blend Film (Adapted)

This protocol is adapted from methods used for a[2]helicene derivative and may require optimization for this compound.[8]

  • Solution Preparation: a. Prepare a stock solution of a suitable polymer (e.g., F8BT) in an appropriate solvent (e.g., toluene) at a concentration of 31.5 mg/mL. b. Prepare a separate stock solution of this compound in the same solvent at a concentration of 3.5 mg/mL. c. Create the final deposition solution by mixing the two solutions to achieve a 9:1 mass ratio of polymer to this compound, with a final total solids concentration of 35 mg/mL.[8] d. Ensure complete dissolution, using sonication if necessary. Filter the solution through a sub-micron filter (e.g., 0.2 µm PTFE) to remove particulates.

  • Substrate Preparation: a. Select a suitable substrate (e.g., fused silica). b. Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. c. Dry the substrate with a stream of dry nitrogen. d. Optional: Treat the surface with an oxygen plasma or piranha solution to render it hydrophilic for improved wetting.

  • Spin-Coating: a. Place the cleaned substrate on the chuck of a spin-coater. b. Dispense a small volume (e.g., 70 µL) of the filtered this compound-polymer solution onto the center of the substrate.[8] c. Spin the substrate at a high speed (e.g., 12,000 RPM) with high acceleration (e.g., 2000 RPM/s) for 30-60 seconds.[8]

  • Post-Deposition Annealing: a. Transfer the coated substrate to a hot plate or into an oven in a controlled (e.g., nitrogen) atmosphere. b. Anneal the film at a temperature above the glass transition temperature of the polymer but below the decomposition temperature of this compound (e.g., 170 °C) for 1 hour to improve film morphology and remove residual solvent.[8] c. Allow the film to cool slowly to room temperature before characterization.

Process and Logic Diagrams

The following diagrams illustrate key workflows and relationships in the deposition process.

G cluster_prep 1. Substrate Preparation cluster_dep 2. UHV Deposition cluster_char 3. Characterization sub_load Load Substrate (e.g., Cu(111)) sputter Ar+ Sputtering sub_load->sputter anneal_sub High-Temp Anneal (1070 K) sputter->anneal_sub cool_sub Cool to RT anneal_sub->cool_sub deposit Open Shutter Deposit on RT Substrate cool_sub->deposit mol_prep Load & Outgas This compound sublimate Heat Source (~400 K) mol_prep->sublimate sublimate->deposit cool_sample Cool Sample (e.g., 5 K) deposit->cool_sample stm STM/STS Analysis cool_sample->stm

Caption: Workflow for Physical Vapor Deposition of this compound in UHV.

G cluster_prep 1. Solution Preparation cluster_dep 2. Film Deposition cluster_post 3. Post-Processing dissolve Dissolve this compound & Polymer in Solvent mix Mix to Target Ratio (e.g., 1:9) dissolve->mix filter Filter Solution (e.g., 0.2 µm) mix->filter dispense Dispense Solution filter->dispense sub_clean Clean Substrate sub_clean->dispense spin Spin-Coat Film (e.g., 12,000 RPM) dispense->spin anneal Anneal Film (e.g., 170°C, 1 hr) spin->anneal cool Slow Cool to RT anneal->cool

Caption: Workflow for Solution-Based (Spin-Coating) Deposition.

G cluster_params Input Parameters cluster_effects Physical Effects cluster_outcome Film Outcome P1 Substrate Temp. E1 Surface Mobility P1->E1 Increases E3 Desorption Rate P1->E3 Increases P2 Deposition Rate E2 Nucleation Density P2->E2 Increases P3 Substrate Quality (Defect Density) P3->E2 Increases at Defects P4 Base Pressure E4 Contamination P4->E4 Decreases O1 Film Uniformity E1->O1 Improves (if optimal) E2->O1 Improves (if high) E3->O1 Reduces (if high) E4->O1 Reduces

Caption: Key Parameter Relationships for Achieving Film Uniformity.

References

mitigating substrate-induced changes in heptahelicene properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with heptahelicene on various substrates. The information is tailored for scientists and professionals in materials science, chemistry, and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates used for studying this compound, and how does the interaction strength vary?

A1: Common substrates for this compound studies include noble metals like gold (Au(111)), silver (Ag(111)), and copper (Cu(111)), as well as more reactive ferromagnetic thin films like cobalt (Co) and iron (Fe). The interaction strength is primarily governed by the substrate's reactivity.

  • Physisorption: On noble metals such as Au(111), Ag(111), and Cu(111), this compound typically physisorbs. This weak van der Waals interaction allows for molecular mobility at room temperature, which can be leveraged for self-assembly studies.[1][2]

  • Chemisorption: On more reactive surfaces like Co and Fe thin films, this compound chemisorbs.[1][2] This stronger interaction can lead to a more fixed molecular orientation but may also alter the electronic properties of the this compound molecule.

Q2: How does the choice of substrate affect the chirality and self-assembly of this compound?

A2: The substrate plays a crucial role in the chiral recognition and self-assembly of this compound.

  • On Cu(111) , racemic mixtures of this compound can form heterochiral monolayers consisting of enantiomeric pairs.[3]

  • On Ag(111) and Au(111) , racemic this compound also forms a racemic monolayer initially. However, as coverage increases to a double layer, the second layer becomes enantiopure on Ag(111) and nearly enantiopure on Au(111), indicating a preference for homochiral interactions in the second layer.[4][5]

  • On Cu(001) , in contrast to Cu(111), racemic this compound forms homochiral tetramers that assemble into large homochiral domains.[3]

  • For on-surface synthesis on Au(111), the substrate acts as a template for Ullmann coupling reactions, leading to the formation of various heterochiral oligomers.[6][7][8]

Q3: What is the typical adsorption geometry of this compound on metal surfaces?

A3: In most cases, this compound molecules adsorb with their helical axis oriented perpendicular to the surface.[1] The proximal phenanthrene (B1679779) group tends to align parallel to the substrate.[1][2] This orientation is crucial for experiments like scanning tunneling microscopy (STM) where electron transport along the helical axis is investigated, particularly for studying the chirality-induced spin selectivity (CISS) effect.[1]

Q4: What are the key challenges in the on-surface synthesis of this compound oligomers?

A4: A primary challenge in the on-surface synthesis of helicene oligomers is steric hindrance between the monomer units during polymerization. To overcome this, researchers have utilized spacer units, such as 1-ethynyl-4-(phenylethynyl)benzene, to maintain separation between the this compound molecules while preserving π-conjugation.[6] The choice of substrate, typically Au(111) for Ullmann coupling, is also critical for a successful reaction.[6][7][8]

Troubleshooting Guides

Issue 1: Poorly Ordered or Aggregated this compound Monolayers
Symptom Possible Cause Troubleshooting Steps
STM images show clustered or randomly oriented molecules instead of well-ordered domains.Substrate Contamination: Surface defects or impurities can disrupt molecular self-assembly.Ensure rigorous substrate cleaning procedures are followed (e.g., repeated cycles of Ar+ sputtering and annealing for Cu(111)).[2][9][10] Verify surface cleanliness with a sensitive technique like Auger Electron Spectroscopy (AES) or by STM imaging of the bare substrate.[9]
Incorrect Deposition Rate or Substrate Temperature: A high deposition rate can lead to kinetic trapping in disordered states. Substrate temperature affects molecular mobility.Optimize the deposition rate to allow molecules sufficient time to find their thermodynamically favored positions. For substrates where molecules are physisorbed, depositing onto a room temperature substrate can facilitate mobility and ordering.[9][10] Post-deposition annealing at a moderate temperature might improve ordering, but care must be taken to avoid desorption or unwanted reactions.
Inappropriate Substrate Choice for Desired Assembly: The substrate lattice and reactivity dictate the self-assembly pattern.Refer to literature to select a substrate known to promote the desired packing (e.g., Cu(001) for homochiral domains from a racemic mixture).[3]
Issue 2: Difficulty in Determining the Handedness of Individual Molecules
Symptom Possible Cause Troubleshooting Steps
STM or nc-AFM images lack the resolution to distinguish between (P)- and (M)-enantiomers.Sub-optimal Imaging Parameters: Incorrect bias voltage, tunneling current, or tip condition can limit resolution.Systematically vary the bias voltage and tunneling current to find the optimal imaging conditions.
Non-ideal Tip Apex: A blunt or contaminated STM/AFM tip will not provide atomic resolution.Use a well-characterized, sharp metallic tip. For enhanced resolution, consider functionalizing the tip with a single molecule, such as carbon monoxide (CO) or even a this compound molecule itself.[3]
Strong Molecule-Substrate Interaction: On highly reactive substrates, the electronic interaction can obscure the intrinsic molecular features.This is an inherent challenge. Decoupling layers (e.g., thin insulating films) can be considered, though this will change the system under study. Alternatively, focus on substrates with weaker interactions if determining handedness is the primary goal.
Issue 3: Uncontrolled On-Surface Reactions or Molecular Decomposition
Symptom Possible Cause Troubleshooting Steps
Evidence of fragmented or unintentionally reacted this compound molecules in STM/AFM images or other characterization data.Excessive Annealing Temperature: High temperatures used for promoting on-surface synthesis or improving order can lead to decomposition.Carefully control the annealing temperature and duration. Use the minimum temperature required to initiate the desired reaction (e.g., Ullmann coupling).[6]
Reactive Substrate: Highly reactive substrates can induce chemical changes in the adsorbed molecules.For studies requiring intact this compound, use less reactive substrates like Au(111), Ag(111), or Cu(111).[1][2] If a reactive substrate is necessary, ensure the deposition and subsequent handling are performed under ultra-high vacuum (UHV) conditions to minimize reactions with residual gases.
Incorrect Precursor for On-Surface Synthesis: The choice of precursor and its functional groups is critical for the desired reaction pathway.For on-surface polymerization, use precursors with appropriate leaving groups (e.g., bromine for Ullmann coupling) and consider steric effects in the precursor design.[6]

Quantitative Data Summary

Table 1: Interaction of this compound with Various Substrates

SubstrateInteraction TypeKey ObservationsReference(s)
Cu(111)PhysisorptionForms heterochiral pairs from racemic mixtures.[3]
Ag(111)PhysisorptionRacemic monolayer, enantiopure second layer.[4][5]
Au(111)PhysisorptionRacemic monolayer, nearly enantiopure second layer. Substrate for on-surface synthesis.[4][5][6][7][8]
Co (thin film)ChemisorptionStronger interaction, fixed molecular orientation.[1][2]
Fe (thin film)ChemisorptionStronger interaction, fixed molecular orientation.[1][2]
Cu(001)PhysisorptionForms homochiral tetramers from racemic mixtures.[3]

Experimental Protocols

Protocol 1: Preparation of Clean Au(111) Substrate and Deposition of this compound
  • Substrate Cleaning:

    • The Au(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of Ar+ sputtering.

    • This is followed by annealing to approximately 800 K to restore a well-ordered surface.

    • Surface cleanliness and reconstruction (e.g., the herringbone reconstruction) should be verified by STM.

  • This compound Deposition:

    • This compound is deposited via thermal sublimation from a Knudsen cell or a similar evaporator.

    • The evaporator temperature should be carefully controlled to achieve a slow, stable deposition rate (e.g., a few angstroms per minute).

    • The substrate is typically held at room temperature during deposition to allow for molecular diffusion and self-assembly.[9][10]

Protocol 2: On-Surface Ullmann Coupling of Bromo-heptahelicene on Au(111)
  • Substrate and Precursor Preparation:

    • Prepare a clean Au(111) surface as described in Protocol 1.

    • Synthesize a brominated this compound precursor. The position of the bromine atom(s) will determine the resulting oligomer structure.

  • Deposition and Polymerization:

    • Deposit the brominated this compound precursor onto the Au(111) substrate held at room temperature.

    • To initiate the Ullmann coupling reaction, anneal the sample to a temperature sufficient to cause C-Br bond cleavage and subsequent C-C bond formation (e.g., heating to temperatures around 550 K).[7] The exact temperature and time will depend on the specific precursor.

  • Characterization:

    • Cool the sample to cryogenic temperatures (e.g., 5 K) for STM and nc-AFM imaging to minimize thermal drift and molecular motion.[3]

    • Characterize the resulting oligomers, identifying their length, chirality, and adsorption geometry.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep Molecule Deposition cluster_react On-Surface Reaction (Optional) cluster_char Characterization Sputter Ar+ Sputtering Anneal Annealing (e.g., 800 K) Sputter->Anneal Verify Verify Cleanliness (STM/AES) Anneal->Verify Evaporate Thermal Sublimation Verify->Evaporate Clean Substrate Substrate_RT Substrate at Room Temp. Evaporate->Substrate_RT Anneal_React Annealing for Reaction (e.g., 550 K) Substrate_RT->Anneal_React For On-Surface Synthesis Cryo_Cool Cooling to Cryogenic Temp. Substrate_RT->Cryo_Cool Self-Assembled Monolayer Anneal_React->Cryo_Cool Polymerized Structures STM_AFM STM / nc-AFM Imaging Cryo_Cool->STM_AFM

Caption: Experimental workflow for this compound on surfaces.

Substrate_Interaction cluster_phys Physisorption (Weak Interaction) cluster_chem Chemisorption (Strong Interaction) This compound This compound Au Au(111) This compound->Au Ag Ag(111) This compound->Ag Cu Cu(111) This compound->Cu Co Co This compound->Co Fe Fe This compound->Fe High Mobility, Self-Assembly High Mobility, Self-Assembly Au->High Mobility, Self-Assembly Fixed Orientation, Altered Electronics Fixed Orientation, Altered Electronics Co->Fixed Orientation, Altered Electronics

Caption: this compound-substrate interaction types.

References

troubleshooting low signal-to-noise in CPL spectroscopy of heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal-to-noise ratios during circularly polarized luminescence (CPL) spectroscopy of heptahelicene and related chiral molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the CPL signal from my this compound sample inherently weak?

A weak CPL signal is a common challenge and can stem from several factors. CPL signals are generally much weaker than total fluorescence signals[1]. The intensity of a CPL signal is dependent on the molecule's luminescence dissymmetry factor (g_lum) and its fluorescence quantum yield (Φf)[2]. While helicenes are known for their strong chiroptical properties, their quantum yields can vary significantly based on their specific structure and environment[2][3][4]. A low quantum yield will directly result in a weak overall emission, and consequently, a weak CPL signal. Furthermore, the g_lum values for most organic molecules, including helicenes, are typically small, often in the range of 10⁻² to 10⁻⁴, which signifies only a small difference between the emission of left- and right-circularly polarized light[4][5][6].

Q2: My spectrum is very noisy. How can I differentiate between random noise and measurement artifacts?

Distinguishing between random electronic noise and systematic artifacts is critical for accurate CPL measurements.

  • Random Noise: This typically appears as rapid, irregular fluctuations in the baseline and signal. It can be reduced by increasing the number of accumulations or scan time, which improves the signal-to-noise ratio by averaging out the random fluctuations[1].

  • Artifacts: These are systematic distortions in the spectrum that can be mistaken for real signals. In CPL spectroscopy, the most common artifacts arise from linear polarization components in the emission[7][8]. If the sample is even slightly linearly polarized (due to photoselection in viscous solutions or alignment in solid films), and the instrument has any residual linear birefringence, a false CPL signal can be generated[7][9].

    • Checking for Artifacts: For solid-state or anisotropic samples, a common diagnostic technique is to measure the spectrum, then rotate the sample 45° and 90° around the optical axis and re-measure[1]. If the spectral shape changes significantly with rotation, it is a strong indication of artifacts[1].

Q3: What are the most critical instrumental parameters to optimize for a better signal-to-noise ratio (S/N)?

Optimizing instrument settings is crucial for maximizing signal and minimizing noise.

  • Excitation Wavelength: Ensure you are exciting at the absorption maximum (λ_max) of the this compound derivative to generate the strongest possible emission. Using an off-peak excitation wavelength can drastically reduce the fluorescence intensity[10].

  • Slit Widths: Wider excitation and emission monochromator slit widths allow more light to pass, which can increase the signal. However, this comes at the cost of spectral resolution. A balance must be found to achieve sufficient signal without sacrificing critical spectral features.

  • Integration Time & Accumulations: Increasing the detector's integration time and the number of spectral accumulations are direct ways to improve the S/N ratio[1]. Be cautious, as prolonged exposure to the excitation light can lead to photodegradation of the sample, which would manifest as a decreasing signal over time[1].

  • Light Source: Verify that the instrument's light source (e.g., Xenon lamp) is stable and has not degraded. A weak or failing lamp will not provide enough excitation energy, leading to a poor signal[11].

Q4: How does my choice of solvent impact the CPL measurement of this compound?

The solvent can significantly influence the photophysical properties of this compound and the quality of the CPL spectrum.

  • Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from fluorescent impurities, which can contribute to high background noise[11][12].

  • Polarity and Viscosity: The solvent environment can affect the conformation of the helicene and its excited-state dynamics, potentially altering the quantum yield and g_lum value.

  • Concentration and Aggregation: The concentration of the this compound sample must be optimized. If the concentration is too low, the signal will be weak[11]. If it is too high, you risk inner-filter effects and the formation of aggregates, which can have different CPL properties than the monomeric species and may lead to scattering.

  • Degassing: Dissolved oxygen can quench the excited state of many fluorophores, reducing the quantum yield. Degassing the solution by bubbling with an inert gas like nitrogen or argon can often improve signal intensity.

Troubleshooting Guide

A low signal-to-noise (S/N) ratio can originate from the sample itself, the instrument settings, or experimental artifacts. Follow this logical workflow to diagnose and resolve the issue.

G cluster_issue Problem cluster_causes Potential Cause Categories cluster_sample Sample Troubleshooting cluster_instrument Instrument Troubleshooting cluster_artifacts Artifact Troubleshooting cluster_solutions Solutions Low_SN Low Signal-to-Noise in CPL Spectrum Sample Sample-Related Issues Low_SN->Sample Instrument Instrumental Issues Low_SN->Instrument Artifacts Measurement Artifacts Low_SN->Artifacts S1 Low Quantum Yield Sample->S1 S2 Low Concentration Sample->S2 S3 Photodegradation Sample->S3 S4 Solvent Impurities/ Quenching Sample->S4 S5 Aggregation Sample->S5 I1 Incorrect λ_ex Instrument->I1 I2 Slits too Narrow Instrument->I2 I3 Low Accumulations/ Short Integration Instrument->I3 I4 Weak Light Source Instrument->I4 A1 Linear Polarization Effects Artifacts->A1 A2 Sample Birefringence (solids) Artifacts->A2 A3 High Background/ Stray Light Artifacts->A3 Sol_S1 Chemical modification (if possible) S1->Sol_S1 Sol_S2 Increase concentration (check for aggregation) S2->Sol_S2 Sol_S3 Reduce exposure time/ Use fresh sample/ Check filters S3->Sol_S3 Sol_S4 Use HPLC-grade solvent/ Degas solution S4->Sol_S4 Sol_S5 Dilute sample S5->Sol_S5 Sol_I1 Set λ_ex to λ_abs max I1->Sol_I1 Sol_I2 Widen slits (balance with resolution) I2->Sol_I2 Sol_I3 Increase accumulations and/or integration time I3->Sol_I3 Sol_I4 Check lamp hours/ Replace lamp I4->Sol_I4 Sol_A1 Use high-quality optical components A1->Sol_A1 Sol_A2 Rotate sample to check for spectral changes A2->Sol_A2 Sol_A3 Run solvent blank/ Check for light leaks A3->Sol_A3 cluster_lightpath CPL Spectrometer Workflow LightSource Light Source (e.g., Xenon Lamp) ExMono Excitation Monochromator LightSource->ExMono Broadband Light Sample Chiral Sample (this compound) ExMono->Sample Monochromatic Excitation Light PEM Photoelastic Modulator (PEM) (50 kHz) Sample->PEM Chiral Emission (LCP + RCP) LP Linear Polarizer PEM->LP Modulated Linearly Polarized Light EmMono Emission Monochromator LP->EmMono Detector Detector (e.g., PMT) EmMono->Detector Signal

References

Validation & Comparative

A Comparative Study of Heptahelicene vs. Hexahelicene Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Helicenes, ortho-fused polycyclic aromatic hydrocarbons, possess a unique helical chirality arising from steric hindrance between their terminal rings. This guide provides a detailed comparative analysis of the properties of[1]helicene (heptahelicene) and[2]helicene (hexahelicene), tailored for researchers, scientists, and drug development professionals. The comparison encompasses structural, chiroptical, electronic, and chemical properties, supported by experimental data.

Structural and Chiroptical Properties

The addition of a seventh aromatic ring in this compound significantly impacts its helical structure and, consequently, its chiroptical properties. This compound exhibits a more pronounced helical twist compared to hexahelicene (B93517), leading to a higher racemization barrier and a larger specific rotation.

PropertyHexahelicene ([2]Helicene)This compound ([1]Helicene)
Molecular Formula C26H16C30H18
Molar Mass 328.41 g/mol 378.47 g/mol
Racemization Barrier (kcal/mol) 35[3]~41[3]
Specific Rotation [α]D (deg) (+)3707[4](+)5900[5]

Electronic and Photophysical Properties

The extended π-conjugated system in this compound influences its electronic and photophysical behavior. While both molecules are fluorescent, their absorption and emission characteristics, as well as quantum yields, show notable differences.

PropertyHexahelicene ([2]Helicene)This compound ([1]Helicene)
Absorption Maxima (λmax, nm) ~325, 420 (in CHCl3)[6]~330, 430 (in various solvents)
Emission Maxima (λem, nm) ~420, 439, 469 (in chloroform)[2]~545 (in crystalline state)[7]
Fluorescence Quantum Yield (Φf) ~3.4%[8]2% (in chloroform)[2]

Experimental Protocols

Synthesis via Oxidative Photocyclization

A common and effective method for synthesizing both hexahelicene and this compound is the oxidative photocyclization of stilbene-type precursors.[9][10]

General Procedure:

  • Precursor Synthesis: The appropriate stilbene-like precursor is synthesized, typically through a Wittig or Heck reaction.[1][5] For hexahelicene, a common precursor is 1,2-di(2-naphthyl)ethene. For this compound, precursors such as 2-styrylbenzo[c]phenanthrene can be used.[1]

  • Photocyclization: A dilute solution of the precursor (typically around 10-3 M in a solvent like toluene (B28343) or benzene) containing a catalytic amount of iodine is irradiated with a high-pressure mercury lamp.[10] The reaction is usually carried out in the presence of an oxygen stream to facilitate the oxidative dehydrogenation.

  • Purification: After the reaction is complete (monitored by TLC or HPLC), the solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization.

G cluster_synthesis Synthesis cluster_purification Purification Stilbene Stilbene Precursor DHP Dihydrophenanthrene Intermediate Stilbene->DHP hν (UV light) Helicene Helicene Product DHP->Helicene [O] (I₂, O₂) Crude Crude Product Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Racemic Helicene Recrystallization->Pure G Racemic Racemic Helicene Mixture Injector Injector Racemic->Injector Column Chiral HPLC Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram G cluster_hexa Hexahelicene cluster_hepta This compound Rings6 6 Fused Rings Twist6 Lesser Helical Twist Rings6->Twist6 Pi6 Shorter π-Conjugation Rings6->Pi6 Barrier6 Lower Racemization Barrier Twist6->Barrier6 Rotation6 Smaller Specific Rotation Twist6->Rotation6 Gap6 Larger HOMO-LUMO Gap Pi6->Gap6 Rings7 7 Fused Rings Twist7 Greater Helical Twist Rings7->Twist7 Pi7 Longer π-Conjugation Rings7->Pi7 Barrier7 Higher Racemization Barrier Twist7->Barrier7 Rotation7 Larger Specific Rotation Twist7->Rotation7 Gap7 Smaller HOMO-LUMO Gap Pi7->Gap7

References

Determining the Helical Twist: A Comparative Guide to Validating Heptahelicene's Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical parameter in drug development and materials science. For complex chiral structures like heptahelicene, a molecule composed of seven ortho-fused benzene (B151609) rings forming a helical shape, unambiguous determination of its P (plus) or M (minus) helicity is paramount. While single-crystal X-ray crystallography stands as the gold standard for this purpose, a range of powerful spectroscopic and computational techniques offer viable alternatives. This guide provides a detailed comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound's absolute configuration, supported by experimental data and protocols.

At a Glance: Comparing the Methods

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Anomalous dispersion of X-rays by a single crystal.Differential absorption of left and right circularly polarized infrared light.Diastereomeric interactions with a chiral auxiliary leading to distinct NMR signals.
Sample Requirements High-quality single crystal.Solution of the enantiomerically pure sample.Solution of the analyte, often with a chiral solvating or derivatizing agent.
Key Performance Indicator Flack parameter (close to 0 for correct assignment).Comparison of experimental and computationally predicted spectra.Separation and integration of diastereomeric signals.
Outcome Unambiguous 3D structure and absolute configuration.Assignment of absolute configuration (e.g., P or M).Determination of enantiomeric excess and relative configuration.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Relies on the accuracy of quantum chemical calculations.Indirect method; may require derivatization, which can be complex.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[1][2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. This effect leads to small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), allowing for the determination of the absolute structure.

A critical parameter in this analysis is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for its inverse.[3][4][5] While a seminal study dedicated solely to the initial validation of this compound's absolute configuration by X-ray crystallography is not readily found, the crystal structures of both racemic and enantiopure this compound have been reported, confirming its helical nature.[6][7] For many helicenes and their derivatives, X-ray crystallography has been successfully used to unambiguously determine their absolute configuration.[1][8][9]

Experimental Protocol: A Representative Approach for Helicenes

The following protocol outlines the general steps for determining the absolute configuration of a helicene using single-crystal X-ray crystallography, based on established methods for chiral molecules.

  • Crystal Growth: High-quality single crystals of the enantiomerically pure helicene are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected using a specific radiation source (e.g., Cu Kα or Mo Kα). It is crucial to collect a complete dataset with good redundancy and to measure the intensities of Friedel pairs accurately.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter. A value of the Flack parameter close to zero with a small standard uncertainty indicates that the assigned absolute configuration is correct. For example, a Flack parameter of 0.05(6) would be a strong indicator of the correct assignment.

G cluster_0 Crystal Preparation cluster_1 X-ray Diffraction cluster_2 Structure Analysis cluster_3 Validation A Grow Single Crystal of Enantiopure Helicene B Mount Crystal on Diffractometer A->B C Collect Diffraction Data (including Friedel pairs) B->C D Solve Crystal Structure C->D E Refine Structural Model D->E F Refine Flack Parameter E->F G Absolute Configuration Determined (Flack parameter ≈ 0) F->G

Workflow for absolute configuration determination by X-ray crystallography.

An Alternative Approach: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution.[4][6] This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., P or M).

A key study by Bürgi et al. unequivocally assigned the absolute configuration of (+)-heptahelicene as P by comparing its experimental VCD spectrum with density functional theory (DFT) calculations.[10][11]

Experimental and Computational Protocol: VCD for this compound

The following protocol is based on the study by Bürgi et al. for the determination of this compound's absolute configuration.

  • Sample Preparation: A solution of the enantiomerically pure (+)-heptahelicene is prepared in a suitable solvent (e.g., CDCl₃).

  • VCD Spectrum Measurement: The VCD and infrared absorption spectra are recorded in the mid-infrared region (e.g., 1700-800 cm⁻¹) using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • The geometry of one enantiomer (e.g., P-heptahelicene) is optimized using DFT at a specific level of theory (e.g., B3LYP/6-31G(d)).

    • The harmonic vibrational frequencies, infrared absorption intensities, and VCD rotational strengths are calculated at the same level of theory.

    • The calculated frequencies are often scaled to better match the experimental spectrum.

  • Spectral Comparison: The calculated VCD spectrum for the P-enantiomer is compared with the experimental VCD spectrum of (+)-heptahelicene. A good agreement between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.

A Complementary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine the absolute configuration of chiral molecules, although it is an indirect method.[1] The principle relies on making the enantiomers diastereotopic by using a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The resulting diastereomeric complexes or compounds will have different NMR spectra, allowing for the differentiation of the enantiomers.

While this method is more commonly used for determining enantiomeric excess, with appropriate calibration and reference compounds of known absolute configuration, it can be extended to assign the absolute configuration of the analyte. For helicenes, chiral solvents or solvating agents can induce chemical shift differences between the two enantiomers.

Experimental Protocol: NMR with a Chiral Solvating Agent

The following is a general protocol for the use of NMR with a chiral solvating agent to differentiate enantiomers of a helicene.

  • Sample Preparation: An NMR tube is prepared with a solution of the racemic or enantiomerically enriched helicene in a suitable deuterated solvent.

  • Addition of Chiral Solvating Agent: A chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol) is added to the NMR tube.

  • NMR Spectrum Acquisition: ¹H NMR spectra are acquired. The interaction between the helicene enantiomers and the chiral solvating agent should lead to the formation of transient diastereomeric complexes, resulting in separate signals for at least some of the protons of the two enantiomers.

  • Analysis: The chemical shift differences (Δδ) between the signals of the two enantiomers are measured. By comparing the spectrum to that of a known enantiomer of the helicene under the same conditions, the absolute configuration of an unknown sample can be determined.

Conclusion

The validation of this compound's absolute configuration can be confidently achieved through several powerful analytical techniques. Single-crystal X-ray crystallography provides the most direct and unambiguous determination, provided that suitable single crystals can be obtained. Vibrational Circular Dichroism offers a robust alternative for molecules in solution, with its accuracy being dependent on the quality of the quantum chemical calculations. NMR spectroscopy, through the use of chiral auxiliaries, serves as a valuable complementary method, particularly for determining enantiomeric purity and for assigning absolute configuration when reference compounds are available. The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research or development program.

References

Heptahelicene in Enantioselective Recognition: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptahelicene, a unique chiral molecule characterized by its helically coiled structure of seven ortho-fused benzene (B151609) rings, is emerging as a promising candidate for applications in enantioselective recognition. Its inherent chirality, large surface area, and tunable electronic properties make it an attractive scaffold for the development of novel chiral selectors and sensors. This guide provides an objective comparison of this compound's performance with established alternatives, supported by available experimental data, to aid researchers in evaluating its potential for their specific applications.

Performance Benchmarking: this compound and its Derivatives vs. Established Chiral Selectors

Direct quantitative benchmarking of this compound against widely-used chiral selectors for a broad range of analytes is still an evolving area of research. However, studies on functionalized helicenes and related structures provide valuable insights into their potential. The following tables summarize key performance data from published research, comparing helicene-based systems with popular alternatives like BINOL (1,1'-bi-2-naphthol) derivatives and cyclodextrins.

Table 1: Enantioselective Recognition of Chiral Guests (Binding Affinity)

Chiral Selector/HostChiral GuestTechniqueAssociation Constant (K_a, M⁻¹)Enantioselectivity (K_a_major / K_a_minor)Reference
(P)-BPTI-BINOL(P)-[1]HeliceneUV/Vis Titration10,70019.5[1]
(P)-BPTI-BINOL(M)-[1]HeliceneUV/Vis Titration550[1]
(P)-Helic[2]triptycene[3]arene(R)-Guest 1¹H NMR TitrationK_a = 1.3 x 10³3.89[4]
(P)-Helic[2]triptycene[3]arene(S)-Guest 1¹H NMR TitrationK_a = 3.3 x 10²[4]
β-Cyclodextrin(S)-PropranololMolecular Dynamics--[5][6]
Ionic Liquid-modified β-CD(S)-PropranololMolecular DynamicsBinding Energy: -5.80 kcal/mol-[5]

Table 2: Enantioselective Fluorescence Sensing

Chiral SensorAnalyteTechniqueEnantiomeric Fluorescence Enhancement Ratio (ef)Reference
H8-BINOL-based sensorL-Phenylalanine (B559525)Fluorescence Spectroscopy104.48[7]
H8-BINOL-based sensorD-PhenylalanineFluorescence Spectroscopy~1[7]
BINOL-based polymer (P-1)(D)-PhenylalaninolFluorescence Spectroscopy8.99[8]
BINOL-based polymer (P-1)(L)-PhenylalaninolFluorescence Spectroscopy~1[8]

Note: The data presented is from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide generalized, step-by-step protocols for key experiments in enantioselective recognition.

Protocol 1: Determination of Binding Constants by NMR Titration

This protocol outlines the general procedure for determining the association constant (K_a) of a host-guest complex.

Materials:

  • Host molecule (e.g., this compound derivative)

  • Guest molecule (chiral analyte)

  • High-purity deuterated solvent (e.g., CDCl₃, CD₃CN)

  • High-precision NMR tubes

  • Micropipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule at a known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the guest molecule at a concentration at least 10-20 times higher than the host solution.

  • Initial Spectrum:

    • Transfer a precise volume of the host solution into an NMR tube.

    • Record the ¹H NMR spectrum of the free host. This will serve as the reference (0 equivalents of guest).

  • Titration:

    • Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution.

    • Gently mix the solution to ensure homogeneity.

    • Record the ¹H NMR spectrum after each addition.

    • Continue adding aliquots of the guest solution until the chemical shifts of the host protons no longer change significantly, indicating saturation. This typically requires adding up to 10-20 equivalents of the guest.

  • Data Analysis:

    • Identify one or more host protons that show a significant change in chemical shift upon addition of the guest.

    • Plot the change in chemical shift (Δδ) of the selected proton(s) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (K_a).[3][9]

Protocol 2: Enantioselective Recognition by Fluorescence Titration

This protocol describes how to assess the enantioselective recognition capabilities of a fluorescent sensor.

Materials:

  • Fluorescent sensor (e.g., functionalized this compound)

  • Enantiomers of the chiral analyte

  • Spectroscopic grade solvent

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent sensor at a known concentration.

    • Prepare stock solutions of both enantiomers of the chiral analyte at a concentration significantly higher than the sensor.

  • Fluorescence Spectra of the Free Sensor:

    • Transfer the sensor solution to a quartz cuvette and record its fluorescence emission spectrum. This is the baseline fluorescence (I₀).

  • Titration with Enantiomers:

    • To separate cuvettes containing the sensor solution, add increasing amounts of one enantiomer of the analyte.

    • After each addition, record the fluorescence emission spectrum.

    • Repeat the process in a separate set of experiments with the other enantiomer.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration for each enantiomer.

    • Calculate the enantiomeric fluorescence enhancement ratio (ef) using the formula: ef = (I_major - I₀) / (I_minor - I₀), where I_major and I_minor are the fluorescence intensities in the presence of the strongly and weakly interacting enantiomers, respectively.[7][8]

Protocol 3: Chiral HPLC Method Development with a this compound-Based Stationary Phase

This protocol provides a general workflow for developing an HPLC method for enantioseparation using a chiral stationary phase (CSP) functionalized with a this compound derivative.

Materials:

  • HPLC system with a UV-Vis or Circular Dichroism (CD) detector

  • Chiral column with a this compound-based CSP

  • Racemic mixture of the analyte

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol)

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine (B46881) for basic analytes)

Procedure:

  • Column Selection and Initial Screening:

    • Select a chiral column where the stationary phase is based on a this compound derivative.

    • Begin with a standard mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal-phase chromatography.

  • Method Optimization:

    • Mobile Phase Composition: Vary the ratio of the non-polar and polar solvents to optimize the retention times and resolution of the enantiomers.

    • Mobile Phase Additives: For acidic or basic analytes, add a small amount (e.g., 0.1%) of a suitable modifier to the mobile phase to improve peak shape and resolution.

    • Flow Rate: Adjust the flow rate to find a balance between analysis time and separation efficiency.

    • Temperature: Investigate the effect of column temperature on the separation, as it can influence the thermodynamics of the chiral recognition process.

  • Method Validation:

    • Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in enantioselective recognition can provide a clearer understanding of the underlying principles.

enantioselective_recognition Enantioselective Recognition Mechanism of a this compound-Based Sensor cluster_host Chiral Host cluster_guests Chiral Guests cluster_complexes Host-Guest Complexes cluster_signal Signal Output This compound This compound-based Sensor (Host) Complex_R Host-R Complex (Strong Interaction) This compound->Complex_R Binds Strongly Complex_S Host-S Complex (Weak Interaction) This compound->Complex_S Binds Weakly Enantiomer_R Enantiomer R Enantiomer_R->Complex_R Enantiomer_S Enantiomer S Enantiomer_S->Complex_S Signal_High High Signal (e.g., Fluorescence Quenching) Complex_R->Signal_High Generates Signal_Low Low Signal (e.g., Minor Change) Complex_S->Signal_Low Generates

Caption: Enantioselective recognition by a this compound-based sensor.

hts_workflow High-Throughput Screening for Enantiomeric Excess cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate 384-Well Plate dispense_sensor Dispense this compound Sensor Solution plate->dispense_sensor dispense_analyte Dispense Chiral Analyte Samples dispense_sensor->dispense_analyte incubate Incubation dispense_analyte->incubate plate_reader Fluorescence Plate Reader incubate->plate_reader raw_data Raw Fluorescence Data plate_reader->raw_data ee_calc Enantiomeric Excess Calculation raw_data->ee_calc calibration Calibration Curve calibration->ee_calc results Results ee_calc->results

Caption: Workflow for high-throughput screening of enantiomeric excess.

Conclusion

This compound and its derivatives represent a compelling class of chiral selectors with significant potential in enantioselective recognition. While direct, extensive benchmarking against all established methods is still emerging, the available data suggests that their unique structural and electronic properties can lead to high enantioselectivity. The provided protocols and workflows offer a starting point for researchers to explore the capabilities of this compound-based systems in their own work. As research in this area continues, this compound is poised to become a valuable tool in the fields of analytical chemistry, drug discovery, and materials science.

References

Heptahelicene vs. Azahelicene: A Comparative Guide to their Electronic and Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electronic and photophysical characteristics of heptahelicene and its nitrogen-containing analogue, azahelicene. The inclusion of a heteroatom significantly alters the properties of the classic helicene structure, opening new avenues for applications in materials science and medicinal chemistry.

The introduction of a nitrogen atom into the helical backbone of this compound to form azahelicene leads to marked differences in their electronic and photophysical behaviors. Azahelicenes, in general, exhibit significantly enhanced fluorescence quantum yields compared to their carbocyclic counterparts. This guide summarizes key quantitative data, details the experimental methodologies for their determination, and provides visual representations of the experimental workflows.

Comparative Photophysical and Electronic Data

The following table summarizes the key electronic and photophysical properties of unsubstituted[1]helicene and a representative aza[1]helicene.

Property[1]Helicene (this compound)Aza[1]heliceneSubstituted Aza[1]helicene (AZA-NPC)
Molar Absorptivity (ε) ~44,750 M⁻¹cm⁻¹ at 313 nm[2]--
Fluorescence Quantum Yield (Φf) 0.02[3]0.39[4]0.71[4]
Fluorescence Lifetime (τf) --15.5 ns[4]
HOMO-LUMO Gap ---

Experimental Protocols

The characterization of the electronic and photophysical properties of this compound and azahelicene relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the helicenes, including the molar absorptivity and the wavelengths of maximum absorption and emission.

Methodology:

  • Sample Preparation: Solutions of the helicene samples are prepared in a spectroscopic grade solvent (e.g., dichloromethane, toluene) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used.

  • Absorption Measurement: The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-800 nm) using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.

  • Fluorescence Measurement: The fluorescence emission spectrum is recorded by exciting the sample at its wavelength of maximum absorption. The emission is typically collected at a 90-degree angle to the excitation beam to minimize scattering effects.

  • Data Analysis: The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length. The wavelengths of maximum absorption (λ_abs) and emission (λ_em) are determined from the respective spectra.

Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen. The standard's absorption and emission spectra should ideally overlap with those of the sample.

  • Absorbance Matching: A series of dilute solutions of both the standard and the sample are prepared, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Spectra Acquisition: The fluorescence spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where 'm' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[5][6]

Circular Dichroism (CD) Spectroscopy

Objective: To study the chiroptical properties of the helicenes, which arise from their helical chirality.

Methodology:

  • Sample Preparation: Solutions of the enantiomerically pure helicenes are prepared in a suitable solvent.

  • Instrumentation: A CD spectrometer is used, which is equipped with a light source, a linear polarizer, a photoelastic modulator (PEM), a sample holder, and a detector.[7]

  • Measurement: The instrument measures the differential absorption of left- and right-circularly polarized light by the sample as a function of wavelength.

  • Data Analysis: The CD spectrum is plotted as the difference in absorbance (ΔA) or ellipticity (θ) versus wavelength. The sign and magnitude of the Cotton effects in the CD spectrum provide information about the absolute configuration and the electronic transitions of the chiral molecule.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the experimental setups and logical flow of the key characterization techniques.

UV_Vis_Fluorescence_Setup UV-Vis and Fluorescence Spectroscopy Setup cluster_source Light Source cluster_mono_exc Excitation Monochromator cluster_sample Sample cluster_detection Detection LightSource Xenon Lamp ExcitationMonochromator Selects λ_exc LightSource->ExcitationMonochromator Sample Cuvette ExcitationMonochromator->Sample EmissionMonochromator Selects λ_em (Fluorescence) Sample->EmissionMonochromator Emission Detector_Absorbance Photodiode (0°) Sample->Detector_Absorbance Transmission Detector_Fluorescence PMT (90°) EmissionMonochromator->Detector_Fluorescence CD_Spectroscopy_Setup Circular Dichroism Spectroscopy Setup cluster_source Light Source cluster_polarizer Polarization cluster_sample Sample cluster_detection Detection LightSource Xenon Lamp LinearPolarizer Linear Polarizer LightSource->LinearPolarizer PEM Photoelastic Modulator LinearPolarizer->PEM Sample Cuvette PEM->Sample L/R Circularly Polarized Light Detector Photomultiplier Tube (PMT) Sample->Detector Quantum_Yield_Workflow Workflow for Comparative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions (Known Φf) Measure_Abs Measure Absorbance (A < 0.1) Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Solutions (Unknown Φf) Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence Spectra (Identical Conditions) Measure_Abs->Measure_Fluor Integrate Integrate Fluorescence Intensity Measure_Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Φf of Sample Plot->Calculate

References

A Comparative Guide to the Adsorption of Heptahelicene on Surfaces: Physisorption vs. Chemisorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of chiral molecules with surfaces is a burgeoning field of research with profound implications for enantioselective catalysis, spintronics, and the development of novel drug delivery systems. Heptahelicene, a helically chiral polyaromatic hydrocarbon, serves as a model molecule for studying these interactions. Its adsorption behavior varies significantly depending on the substrate, offering a clear distinction between physisorption and chemisorption. This guide provides an objective comparison of these two adsorption phenomena for this compound on different metal surfaces, supported by experimental data and detailed methodologies.

Distinguishing Physisorption and Chemisorption of this compound

The adsorption of this compound onto a surface can be broadly categorized into two distinct mechanisms: physisorption, a process dominated by weak van der Waals forces, and chemisorption, which involves the formation of stronger, covalent-like bonds. The choice of substrate plays a critical role in determining which of these processes occurs. Experimental evidence, primarily from scanning tunneling microscopy (STM) and spectroscopy (STS), reveals that this compound physisorbs on relatively inert surfaces like copper(111) (Cu(111)) and chemisorbs on more reactive transition metal surfaces such as cobalt(111) (Co(111)) and iron(110) (Fe(110)).[1][2][3][4][5]

In physisorption on Cu(111), the this compound molecule remains largely intact, with its intrinsic electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, being preserved.[1] This weak interaction allows the molecules to maintain a significant degree of freedom, often leading to the formation of ordered self-assembled structures on the surface.[6][7][8]

Conversely, on more reactive surfaces like Co(111) and Fe(110), this compound undergoes chemisorption.[1][2][3][4][5] This stronger interaction leads to a significant hybridization of the molecular orbitals with the electronic states of the metal substrate. STS data for this compound on Co(111) and Fe(110) show a broad, gapless intensity distribution, which is a clear indication of this orbital hybridization and the formation of a chemical bond between the molecule and the surface.[1]

Quantitative Data Comparison

FeaturePhysisorption of this compound on Cu(111)Chemisorption of this compound on Co(111) & Fe(110)
Adsorption Energy Lower (typically < 1 eV)Higher (typically > 2 eV)
Molecule-Surface Distance Larger (typically > 3 Å)Smaller (typically < 2.5 Å)
Charge Transfer MinimalSignificant
Electronic Structure HOMO-LUMO gap largely preserved[1]Hybridization of molecular orbitals with substrate bands[1]
Bonding Nature Van der Waals forcesCovalent-like bonding
Reversibility Generally reversible with temperatureOften irreversible
Molecular Integrity Molecule remains intact[6]Molecule remains intact but electronically perturbed[1][2][3][4][5]
Surface Mobility High, leading to self-assembly[6][8]Low, molecules are pinned to specific adsorption sites

Experimental Protocols

The characterization of this compound adsorption on surfaces relies on a suite of ultra-high vacuum (UHV) surface science techniques.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): STM is employed to visualize the this compound molecules on the surface with sub-molecular resolution. This allows for the determination of the adsorption geometry, molecular orientation, and the formation of self-assembled structures. STS, a derivative of STM, provides information about the local density of electronic states (LDOS) of the adsorbed molecules. By comparing the dI/dV spectra of the adsorbed this compound with that of the bare substrate, one can infer the extent of electronic interaction. A preserved HOMO-LUMO gap in the STS spectrum is indicative of physisorption, while a broad, featureless spectrum suggests the strong electronic coupling characteristic of chemisorption.[1]

Low-Energy Electron Diffraction (LEED): LEED is used to probe the long-range order of the adsorbed molecular layers. The diffraction pattern obtained from LEED provides information about the symmetry and periodicity of the self-assembled structures, confirming the formation of well-ordered monolayers.[6]

Thermal Desorption Mass Spectrometry (TDMS): TDMS is a technique used to determine the desorption energy of molecules from a surface. By heating the sample at a constant rate and monitoring the desorbing species with a mass spectrometer, a desorption spectrum is obtained. The temperature at which the desorption rate is maximum can be related to the adsorption energy, providing a quantitative measure of the strength of the molecule-surface interaction.[6]

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical state of the adsorbed molecules and the substrate. Core-level binding energy shifts in the XPS spectra of the constituent elements of this compound upon adsorption can indicate charge transfer between the molecule and the surface, a key feature distinguishing chemisorption from physisorption.

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly visualizing the electronic band structure of solids. When applied to molecular adsorbates, it can reveal changes in the electronic states of the substrate and the molecule upon adsorption, providing insights into the nature of the bonding.

Logical Relationship Diagram

AdsorptionComparison Physisorption vs. Chemisorption of this compound on Surfaces This compound This compound Molecule Interaction Molecule-Surface Interaction This compound->Interaction Surface Metal Surface Surface->Interaction Physisorption Physisorption (e.g., on Cu(111)) Interaction->Physisorption Weak Chemisorption Chemisorption (e.g., on Co(111), Fe(110)) Interaction->Chemisorption Strong Phy_Forces Weak van der Waals Forces Physisorption->Phy_Forces Phy_Energy Low Adsorption Energy Physisorption->Phy_Energy Phy_Distance Large Molecule-Surface Distance Physisorption->Phy_Distance Phy_Electronic Preserved Electronic Structure Physisorption->Phy_Electronic Chem_Forces Strong Covalent-like Bonds Chemisorption->Chem_Forces Chem_Energy High Adsorption Energy Chemisorption->Chem_Energy Chem_Distance Small Molecule-Surface Distance Chemisorption->Chem_Distance Chem_Electronic Orbital Hybridization Chemisorption->Chem_Electronic

Caption: this compound adsorption pathways.

References

A Comparative Guide to Experimental vs. Theoretical Racemization Barriers in [n]Helicenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimentally determined and theoretically calculated racemization barriers for [n]helicenes. The configurational stability of helicenes is a critical parameter for their application in chiral materials and drug development. Understanding the energy barrier to racemization—the process by which an enantiomerically pure sample converts into a racemic mixture—is therefore of fundamental importance. This document summarizes key quantitative data, outlines common experimental and computational methodologies, and presents a logical workflow for these analyses.

Data Presentation: Racemization Barriers

The racemization barriers of [n]helicenes increase with the number of fused rings due to rising steric hindrance between the terminal rings.[1][2] For smaller helicenes, this increase is sharp, while for n > 6, the barrier tends to plateau around 40-45 kcal/mol before increasing again for very large helicenes.[1][2] Below is a summary of reported experimental and theoretical values.

[n]HeliceneExperimental Barrier (ΔG‡, kcal/mol)Theoretical Barrier (ΔG‡, kcal/mol)Computational Method
[3]Helicene Low (facile racemization)4.0DFT
[4]Helicene 23.624.4DFT
[5]Helicene 35.0 - 35.835.0 - 38.0DFT
[6]Helicene 40.8 - 41.1~41.0DFT
[2]Helicene 40.8 - 41.1~41.0DFT
[7]Helicene ~41.0~43.1DFT

Note: Experimental values can vary slightly based on solvent and temperature conditions. Theoretical values are highly dependent on the level of theory (functional and basis set) employed.[1][8]

Methodologies and Protocols

The determination of racemization barriers involves distinct experimental and theoretical approaches.

Experimental methods monitor the rate of interconversion between enantiomers (enantiomerization) to determine the activation energy of the process.[9]

  • Thermal Racemization Kinetics: This is a classical method where an enantiomerically enriched sample is heated in a suitable solvent.[8] The loss of optical activity is monitored over time using polarimetry or, more commonly, electronic circular dichroism (ECD) spectroscopy.[10][11]

    • Sample Preparation: A solution of the enantiopure or enriched helicene is prepared in a high-boiling, inert solvent (e.g., naphthalene).[8]

    • Data Acquisition: The sample is maintained at a constant temperature, and its optical rotation or ellipticity is measured at regular intervals.

    • Kinetic Analysis: The rate constant for racemization (krac) is determined by fitting the decay of optical activity to a first-order rate law.

    • Barrier Calculation: The experiment is repeated at several temperatures to generate an Eyring plot (ln(k/T) vs. 1/T), from which the Gibbs free energy of activation (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) are calculated.

  • Dynamic High-Performance Liquid Chromatography (DHPLC): This technique is used for compounds with moderate racemization barriers.

    • Column: A chiral stationary phase capable of separating the helicene enantiomers is used.

    • Elution: The racemic or enriched sample is injected onto the column at various temperatures.

    • Profile Analysis: At low temperatures, two distinct peaks for the enantiomers are observed. As the temperature is increased, the enantiomers begin to interconvert on the column, leading to peak broadening and the formation of a plateau between the peaks.

    • Simulation: The experimental chromatograms are simulated using computer programs based on stochastic or theoretical models to extract the rate constants for on-column interconversion and ultimately the energy barrier.[10]

Computational chemistry provides a powerful tool for predicting and understanding the mechanism of racemization. The general approach involves identifying the transition state (TS) for the enantiomerization process.[1][4]

  • Computational Method Selection: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost.[1][8] Functionals like B3LYP or PBE0, often paired with basis sets such as 6-311G(d,p) or def2-TZVP, have shown good agreement with experimental data for helicenes.[6][12] Dispersion corrections (e.g., D3) are crucial to accurately model the non-covalent interactions.[6]

  • Geometry Optimization:

    • Ground State (GS): The helical structure of an enantiomer (e.g., P-helicity) is optimized to find its lowest energy conformation.

    • Transition State (TS): A search is performed for the first-order saddle point on the potential energy surface connecting the P and M enantiomers. For [n]helicenes with n = 4-7, this is a concerted process via a single transition state.[3] For n ≥ 8, the mechanism can become more complex, involving multiple steps and intermediates.[3] The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the racemization pathway.

  • Barrier Calculation: The racemization barrier is calculated as the difference in Gibbs free energy (or enthalpy) between the transition state and the ground state (ΔG‡ = GTS - GGS).

Visualization of Methodological Workflow

The following diagram illustrates the relationship between the experimental and theoretical approaches to determining helicene racemization barriers.

G cluster_0 Determination of Racemization Barrier start [n]Helicene (P and M Enantiomers) exp_method Experimental Methods start->exp_method the_method Theoretical Methods start->the_method kinetics Thermal Kinetics (ECD, Polarimetry) exp_method->kinetics dhplc Dynamic HPLC exp_method->dhplc dft Quantum Chemistry (e.g., DFT) the_method->dft exp_barrier Experimental Barrier (ΔG‡) kinetics->exp_barrier dhplc->exp_barrier ts_search Transition State (TS) Search dft->ts_search the_barrier Theoretical Barrier (ΔG‡) ts_search->the_barrier comparison Comparison & Validation exp_barrier->comparison the_barrier->comparison

Caption: Workflow for comparing experimental and theoretical racemization barriers.

References

A Comparative Analysis of Chiroptical Properties in Single Versus Double Helicenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Helicenes, ortho-fused polycyclic aromatic hydrocarbons, possess a unique helical chirality arising from steric hindrance, making them fascinating subjects for chiroptical studies. Their strong intrinsic chirality, which is significantly influenced by their structure, has positioned them as promising candidates in materials science, asymmetric catalysis, and drug development. This guide provides a comparative analysis of the chiroptical properties of single and double helicenes, supported by experimental data and detailed methodologies.

Key Chiroptical Properties: A Head-to-Head Comparison

The chiroptical properties of helicenes, such as specific rotation, circular dichroism (CD), and circularly polarized luminescence (CPL), are significantly amplified in double helicenes compared to their single counterparts. This enhancement is attributed to the through-space electronic interactions and the increased rigidity and defined spatial arrangement of the two helical units in a single molecule.[1][2]

Chiroptical PropertySingle HelicenesDouble HelicenesKey Observations
Specific Rotation [α] Moderate to high values, dependent on the number of fused rings and substituents.[3][4]Generally exhibit significantly higher specific rotation values.The increased torsional strain and extended π-conjugation in double helicenes contribute to a larger rotation of plane-polarized light.
Molar Ellipticity [θ] (from CD) Strong CD signals, particularly in the UV region.[5]Exhibit more intense Cotton effects, often with a greater complexity in the CD spectra.[1]The coupling of the electric and magnetic transition dipole moments of the two helical moieties in double helicenes leads to enhanced CD signals.[6]
Dissymmetry Factor (g) Typically in the range of 10⁻³ to 10⁻⁴.[7][8]Can reach significantly higher values, with some B,N-embedded double hetero[9]helicenes showing gₐₑₛ up to 0.033 in the visible region.[10]The dissymmetry factor, a measure of the chiroptical efficiency, is a key parameter where double helicenes show a marked improvement, making them highly interesting for applications in CPL devices.[6]
Circularly Polarized Luminescence (CPL) Exhibit CPL, with gₗᵤₘ values typically on the order of 10⁻³.Often display stronger CPL with higher gₗᵤₘ values. The signs of the CPL can sometimes be opposite to those of the lowest-energy CD band, an unusual phenomenon.[1]Geometric engineering of the fusion of the two helicene units (ortho-, meta-, or para-) allows for precise control over the alignment of transition dipole moments, leading to enhanced CPL brightness.[6]

Structural Rationale for Enhanced Chiroptical Properties

The fundamental difference between single and double helicenes lies in their molecular architecture. A single helicene consists of one continuous helical chain of ortho-fused aromatic rings. In contrast, a double helicene features two such helical units fused or linked together. This structural distinction has profound implications for their chiroptical behavior.

G Structural Comparison of Single and Double Helicenes a [n]Helicene b d b->d Increased π-π interaction Enhanced rigidity Exciton coupling c Double [n]Helicene

Caption: Structural distinction between a single helicene and a double helicene.

Experimental Protocols

Accurate measurement of chiroptical properties is crucial for their comparative analysis. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy

Objective: To measure the differential absorption of left and right circularly polarized light as a function of wavelength.

Methodology:

  • Sample Preparation: Prepare solutions of the single and double helicene enantiomers in a suitable solvent (e.g., spectroscopic grade acetonitrile (B52724) or chloroform) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption. The exact concentration will depend on the path length of the cuvette.

  • Instrumentation: Use a calibrated CD spectrometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

    • Measure the CD spectrum of the sample over the desired wavelength range (typically from the near-UV to the visible region).

    • The instrument records the difference in absorbance (ΔA) between left and right circularly polarized light.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the observed ellipticity (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs * 100) / (c * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the sample, and l is the path length of the cuvette in centimeters.

Specific Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light by a chiral sample.

Methodology:

  • Sample Preparation: Prepare a solution of the helicene of known concentration in a suitable solvent.

  • Instrumentation: Use a polarimeter.

  • Measurement:

    • Calibrate the instrument with the pure solvent.

    • Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present.

    • Measure the optical rotation (α_obs) at a specific wavelength (commonly the sodium D-line at 589 nm) and temperature.

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) where α_obs is the observed rotation in degrees, c is the concentration in g/mL, and l is the path length of the polarimeter tube in decimeters.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of a racemic helicene mixture.

Methodology:

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (e.g., Daicel Chiralpak series).[10][11]

  • Mobile Phase: Select an appropriate solvent system (e.g., a mixture of hexane (B92381) and isopropanol) that provides good separation of the enantiomers.

  • Separation:

    • Dissolve the racemic helicene mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation.

  • Detection: Use a UV-Vis or photodiode array detector to monitor the elution of the enantiomers. The separated enantiomers can then be collected for further chiroptical analysis.

Experimental and Computational Workflow

The characterization and understanding of the chiroptical properties of helicenes involve a synergistic approach combining experimental measurements and theoretical calculations.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Helicenes racemic Racemic Mixture synthesis->racemic hplc Chiral HPLC Separation racemic->hplc enantiomers (P) and (M) Enantiomers hplc->enantiomers cd_cpl CD/CPL Spectroscopy enantiomers->cd_cpl rotation Polarimetry (Specific Rotation) enantiomers->rotation exp_data Experimental Chiroptical Data cd_cpl->exp_data rotation->exp_data comp_data Theoretical Chiroptical Properties exp_data->comp_data Comparison & Validation structure Molecular Structure dft DFT/TD-DFT Calculations structure->dft spectra Simulated Spectra (CD, OR) dft->spectra analysis Transition Dipole Moment Analysis dft->analysis spectra->comp_data analysis->comp_data

Caption: A typical workflow for the chiroptical analysis of helicenes.

Conclusion

The transition from single to double helicenes brings about a significant enhancement in their chiroptical properties. The increased molecular complexity and defined spatial arrangement in double helicenes lead to stronger interactions with polarized light, resulting in larger specific rotations, more intense circular dichroism signals, and higher dissymmetry factors. These enhanced properties, coupled with the tunability offered by synthetic chemistry, make double helicenes particularly attractive for the development of advanced chiroptical materials and devices. Further exploration into the synthesis of novel double and multiple helicenes promises to yield materials with even more remarkable chiroptical responses.[1][2]

References

Unveiling Spin Selectivity in Chiral Architectures: A Comparative Guide to Validating the CISS Effect in Heptahelicene with Spin-Polarized STM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular interactions is paramount. The Chiral Induced Spin Selectivity (CISS) effect, a phenomenon where the transmission of electrons through a chiral molecule is dependent on the electron's spin, offers a new frontier in understanding and manipulating molecular systems.[1][2][3][4] Heptahelicene, a molecule with a helical structure, serves as a model system for studying this effect.[5][6][7][8][9] This guide provides a comprehensive comparison of spin-polarized scanning tunneling microscopy (SP-STM) for validating the CISS effect in this compound, alongside alternative experimental techniques. We delve into the experimental data, detailed protocols, and the underlying principles to offer a clear perspective on the state-of-the-art.

The CISS effect has profound implications for spintronics, enantioselective chemistry, and even the origins of life's homochirality.[1][2][10] It posits that chiral molecules can act as spin filters, a property that is both fundamentally fascinating and technologically promising.[11] Validating and quantifying this effect is crucial for its application. SP-STM has emerged as a powerful tool for probing CISS at the single-molecule level.[5][6]

Spin-Polarized STM for CISS Validation in this compound

SP-STM allows for the imaging of surfaces with atomic resolution while being sensitive to the spin of the tunneling electrons. By using a magnetic tip, one can inject spin-polarized currents into a molecule and measure the resulting spin-dependent transmission. In the context of this compound, this technique has been employed to directly probe the spin-filtering properties of individual molecules.[5][6][7][8]

A key finding in the study of this compound on ferromagnetic substrates is the dependence of electron transmission on the chirality of the molecule and the magnetization of the substrate.[5][6][7][8] While direct quantitative spin polarization values for this compound from SP-STM are still emerging in the literature, the technique provides compelling qualitative and semi-quantitative evidence of the CISS effect.

Experimental Workflow for SP-STM Validation of CISS in this compound

G cluster_prep Sample Preparation cluster_stm SP-STM Measurement cluster_analysis Data Analysis sub_prep Substrate Preparation (e.g., Co/Cu(111)) mol_dep This compound Deposition (Sub-monolayer) sub_prep->mol_dep tip_func Tip Functionalization (Magnetic Coating) approach Tip Approach & Tunneling tip_func->approach imaging Topographic & Spin-Resolved Imaging approach->imaging sts Scanning Tunneling Spectroscopy (STS) imaging->sts data_acq Acquire I-V Curves for (P)- and (M)-Heptahelicene imaging->data_acq spin_asym Calculate Spin Asymmetry data_acq->spin_asym ciss_val Validate CISS Effect spin_asym->ciss_val

Caption: Experimental workflow for SP-STM analysis of CISS in this compound.

Comparative Analysis of CISS Validation Techniques

While SP-STM offers unparalleled spatial resolution, other techniques provide complementary information and are often considered the "gold standard" for quantifying CISS.[1] A comparison of these methods is essential for a comprehensive understanding.

Technique Principle Typical Spin Polarization (%) Advantages Disadvantages
Spin-Polarized STM (SP-STM) Measures spin-dependent tunneling current through individual molecules.[2]Molecule- and substrate-dependent; provides high spatial resolution of spin contrast.Single-molecule sensitivity; high spatial resolution.Quantitative spin polarization can be difficult to extract; sensitive to tip and surface conditions.
Spin-Resolved Photoelectron Spectroscopy (SRPES) Measures the spin polarization of photoelectrons transmitted through a chiral molecular layer.[1][12]6-8% for this compound on coinage metals.[6][9] Up to >60% for dsDNA.[6]Considered a "gold standard" for quantifying CISS; averages over a large area, providing a macroscopic view.[1]Does not provide single-molecule information; requires specialized equipment.
Magnetic Conductive Atomic Force Microscopy (mc-AFM) Measures spin-dependent current through a molecular film using a magnetic tip in contact mode.[10][13]Can be significant, but values are often reported as magnetoresistance.Can be performed under ambient conditions; provides information on spin-dependent transport.Tip-sample interaction can be destructive; spatial resolution is lower than STM.
Spin Valve Devices Measures the magnetoresistance of a device where a chiral molecular layer is sandwiched between two ferromagnetic electrodes.[12]Magnetoresistance can be on the order of several percent.Device-based measurement, relevant for spintronic applications; provides a clear measure of spin-dependent transport.Device fabrication can be complex; measures ensemble properties of the molecular layer.

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and reproducing results.

Spin-Polarized STM Protocol for this compound:

  • Substrate Preparation: A clean single-crystal substrate, such as Cu(111), is prepared under ultra-high vacuum (UHV) conditions. Ferromagnetic nanoislands, for instance, cobalt (Co) bilayers, are then grown on the substrate to provide a spin-polarized surface.[5][6][9]

  • Molecular Deposition: Racemic or enantiopure this compound is sublimated onto the prepared substrate at room temperature to achieve sub-monolayer coverage. The sample is then cooled to cryogenic temperatures (e.g., 5 K) for STM measurements.[5][6]

  • Tip Functionalization: An electrochemically etched tungsten (W) tip is functionalized by picking up magnetic material from the substrate to create a spin-sensitive tip. The magnetization direction of the tip can be switched to distinguish between spin-up and spin-down currents.[6]

  • Data Acquisition:

    • Topographic Imaging: Constant-current STM images are acquired to identify individual this compound molecules and determine their handedness based on their characteristic shape.[5][7][8]

    • Spin-Resolved Spectroscopy: The STM tip is positioned over a single molecule, and the feedback loop is opened. A bias voltage ramp is applied, and the tunneling current is measured for both spin-up and spin-down tip magnetizations. The difference in the current-voltage (I-V) characteristics reveals the spin-dependent transport properties.

Alternative Protocol: Spin-Resolved Photoelectron Spectroscopy (SRPES):

  • Sample Preparation: A self-assembled monolayer of enantiopure chiral molecules (e.g., this compound) is deposited on a metallic substrate (e.g., gold).[14]

  • Photoemission: The sample is illuminated with ultraviolet (UV) or X-ray radiation to induce photoemission of electrons.

  • Spin Analysis: The photoemitted electrons are passed through a spin detector, such as a Mott or SPLEED (Spin-Polarized Low Energy Electron Diffraction) detector, which separates the electrons based on their spin orientation.

  • Data Analysis: The spin polarization is calculated from the asymmetry in the number of spin-up and spin-down electrons detected.

Logical Framework for CISS Validation

The validation of the CISS effect relies on a logical progression from experimental observation to a conclusive statement about spin-selective transport.

G cluster_hypothesis Hypothesis cluster_exp Experimental Observation cluster_control Control Experiments cluster_conclusion Conclusion hypo Chiral Molecules Act as Spin Filters obs Spin-Dependent Current Measured (e.g., I_up != I_down) hypo->obs enant Opposite Spin Asymmetry for Opposite Enantiomers obs->enant achiral No Spin Asymmetry for Achiral Molecules obs->achiral conc CISS Effect Validated enant->conc achiral->conc

Caption: Logical relationship for validating the CISS effect.

Conclusion and Future Outlook

The validation of the CISS effect in this compound using SP-STM provides compelling evidence for spin-selective electron transport at the single-molecule level. While SP-STM excels in its spatial resolution, a multi-technique approach, incorporating methods like SRPES and mc-AFM, is crucial for a comprehensive and quantitative understanding. The data presented in this guide highlights the strengths and limitations of each technique, offering researchers a basis for selecting the most appropriate method for their specific research questions.

The ongoing research into the CISS effect in helicenes and other chiral systems promises to unlock new avenues in molecular spintronics, catalysis, and chiral separations.[10][15] Future work will likely focus on achieving more precise quantitative measurements of spin polarization with SP-STM and correlating these findings with theoretical models to unravel the fundamental mechanisms of CISS.[3] The ability to control spin at the molecular level heralds a new era of technological innovation, with chiral molecules like this compound at the forefront of this exciting field.

References

comparative study of heptahelicene adsorption on different metal substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hettahelicene adsorption on various metal substrates, drawing from experimental and computational studies. The interaction of this chiral molecule with different surfaces is critical for applications ranging from enantioselective catalysis to molecular electronics and spintronics.

Adsorption Characteristics: A Comparative Overview

The adsorption behavior of heptahelicene is fundamentally dictated by the nature of the metal substrate. A key distinction lies in the strength of the interaction, which determines whether the molecule physisorbs or chemisorbs.

On coinage metals such as copper (Cu), silver (Ag), and gold (Au), this compound tends to physisorb. This weak interaction is dominated by van der Waals forces. In contrast, on more reactive transition metals like cobalt (Co) and iron (Fe), this compound chemisorbs, indicating a stronger interaction involving orbital hybridization and charge transfer.[1]

In most studied cases, the this compound molecule adsorbs with its terminal phenanthrene (B1679779) group oriented parallel to the metal surface.[1][2][3] The rest of the molecule then spirals away from the surface.

Quantitative Adsorption Data
SubstrateAdsorption TypeAdsorption Energy (eV)Adsorption Height (pm)Charge Transfer (e)
Cu(111) PhysisorptionData Not Available~240 (Apparent Height, STM)Data Not Available
Ag(111) PhysisorptionData Not AvailableData Not AvailableData Not Available
Au(111) PhysisorptionData Not AvailableData Not AvailableData Not Available
Co(111) ChemisorptionData Not Available~250 (Apparent Height, STM)Data Not Available
Fe(110) ChemisorptionData Not AvailableData Not AvailableData Not Available
Pt(111) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Adsorption heights are often reported as "apparent heights" from Scanning Tunneling Microscopy (STM), which can be influenced by electronic effects and may not represent the precise nuclear distance.

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to characterize the adsorption of this compound on metal surfaces.

Experimental Protocols
  • Sample Preparation: Single-crystal metal substrates are cleaned in ultra-high vacuum (UHV) by cycles of sputtering with noble gas ions (e.g., Ar+) to remove surface contaminants, followed by annealing at high temperatures to restore a well-ordered crystalline surface.[3] this compound is then deposited onto the clean substrate via sublimation from a Knudsen cell evaporator.[2] For ferromagnetic substrates like cobalt and iron, thin films are often grown on a different single-crystal substrate (e.g., Co on Cu(111) or Fe on W(110)).[1][3]

  • Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): STM is a primary tool for visualizing individual this compound molecules on the substrate with sub-molecular resolution.[1][3] It provides information on the adsorption geometry, molecular orientation, and self-assembly into ordered structures. STS, a related technique, can probe the local density of electronic states of the molecule and the substrate, offering insights into the electronic interactions.[1]

  • Low-Energy Electron Diffraction (LEED): LEED is used to characterize the long-range order of the adsorbed molecular layers. The diffraction pattern reveals the symmetry and periodicity of the surface structures.[4]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the chemical composition of the surface and can provide information about charge transfer between the molecule and the substrate by analyzing shifts in the core-level binding energies of the constituent atoms.

  • Thermal Desorption Spectrometry (TDS): TDS is used to study the strength of the adsorption. By heating the sample and monitoring the desorption of molecules with a mass spectrometer, the desorption temperature can be determined, which is related to the adsorption energy.[4]

Computational Methods
  • Density Functional Theory (DFT): DFT is the most common computational method used to model the adsorption of molecules on surfaces.[5][6][7] These calculations can predict stable adsorption geometries, adsorption energies, and electronic properties such as charge transfer and changes in the density of states.[5] To accurately model the weak van der Waals interactions that are important for physisorption, dispersion corrections (e.g., DFT-D) are often included in the calculations.

  • Bader Charge Analysis: This is a method used to partition the calculated electron density from a DFT calculation among the atoms in the system.[8][9][10] It provides a quantitative estimate of the amount of charge transferred between the adsorbate and the substrate.[8][9][10]

Visualizing the Process and Interactions

The following diagrams illustrate the typical workflow for studying this compound adsorption and the fundamental interactions at the molecule-substrate interface.

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition Molecular Deposition cluster_analysis Surface Analysis cluster_comp Computational Modeling Sputtering Sputtering (e.g., Ar+) Annealing Annealing Sputtering->Annealing Cleaning Cycles Evaporation Sublimation in UHV Annealing->Evaporation STM_STS STM / STS Evaporation->STM_STS LEED LEED Evaporation->LEED XPS XPS Evaporation->XPS TDS TDS Evaporation->TDS DFT DFT Calculations STM_STS->DFT Comparison & Interpretation LEED->DFT Bader Bader Charge Analysis DFT->Bader

A typical experimental and computational workflow.

Heptahelicene_Interaction cluster_system cluster_surface Metal Substrate This compound This compound Surface_Atoms Surface Atoms This compound->Surface_Atoms Interaction VdW van der Waals Orbital_Hybridization Orbital Hybridization Charge_Transfer Charge Transfer

This compound-metal surface interaction components.

References

A Guide to Correlating Experimental and Simulated STM Images of Heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and simulated Scanning Tunneling Microscopy (STM) techniques for the chiral molecule heptahelicene, particularly on a Cu(111) substrate. Understanding the correlation between experimental observations and theoretical simulations is crucial for accurately interpreting surface structures and molecular interactions at the atomic scale. This is of paramount importance in fields such as materials science, nanotechnology, and drug development, where precise molecular characterization is essential.

Data Presentation: Experimental vs. Simulated Parameters

The following tables summarize the key quantitative parameters for both experimental STM imaging and theoretical STM simulations of this compound on a Cu(111) surface. These parameters are critical for achieving a meaningful correlation between the two methodologies.

Table 1: Experimental STM Parameters for this compound on Cu(111)

ParameterTypical Value/RangeDescription
Substrate Cu(111) single crystalProvides a well-defined, atomically flat surface for molecular adsorption.
Preparation Ar+ sputtering & annealing (e.g., up to 1070 K)Cleans the substrate surface from contaminants.[1][2]
Deposition Sublimation in Ultra-High Vacuum (UHV)This compound is heated and deposited as a vapor onto the substrate.
Substrate Temp. Room Temperature (during deposition)Allows for some molecular mobility to find stable adsorption sites.[1][2]
Imaging Temp. Low Temperature (e.g., 5 K)"Freezes" the molecules to enable stable, high-resolution imaging.[3][4][5]
STM Mode Constant-CurrentThe STM tip height is adjusted to maintain a constant tunneling current.[1]
Bias Voltage (Vbias) 50 mV to 1000 mVThe potential difference applied between the tip and the sample.[3]
Tunneling Current (It) 100 pA to 900 pAThe quantum mechanical current of electrons between the tip and sample.[3]
Tip Material Tungsten (W) or functionalized tipsThe choice of tip material can influence image resolution and contrast.[3]

Table 2: Computational Parameters for Simulating STM Images of this compound

ParameterTypical Method/ValueDescription
Theoretical Framework Density Functional Theory (DFT)A quantum mechanical modeling method to investigate the electronic structure.
STM Simulation Method Tersoff-Hamann ApproximationRelates the tunneling current to the local density of states (LDOS) of the surface.
DFT Functional e.g., PBE, vdW-DFApproximations to the exchange-correlation energy in DFT.
Basis Set e.g., Plane-wave basis setsA set of functions used to build the molecular orbitals.
Energy Cutoff e.g., 400 eVDetermines the number of plane waves included in the calculation.
k-point Sampling e.g., Monkhorst-Pack gridDefines the sampling of the Brillouin zone for periodic systems.
Adsorption Geometry Optimized using DFTThe lowest energy configuration of this compound on the Cu(111) surface.
Simulated Bias Corresponds to experimental VbiasThe energy range of the electronic states contributing to the simulated image.
Iso-density Value e.g., 1x10-7 e/Å3The constant electron density value used to generate the constant-height STM image.

Experimental and Computational Methodologies

Experimental Protocol: Low-Temperature Scanning Tunneling Microscopy (LT-STM)

The experimental acquisition of STM images of this compound on a Cu(111) surface is conducted under ultra-high vacuum (UHV) conditions to prevent contamination. The process can be summarized as follows:

  • Substrate Preparation: A single-crystal Cu(111) substrate is cleaned through repeated cycles of argon ion (Ar+) sputtering to remove surface impurities, followed by annealing at high temperatures (e.g., up to 1070 K) to obtain large, atomically flat terraces.[1][2]

  • Molecular Deposition: this compound molecules are deposited onto the clean Cu(111) surface via thermal sublimation from a Knudsen cell or a similar evaporator. The substrate is typically held at room temperature during deposition to allow the molecules to diffuse and find stable adsorption sites.[1][2]

  • Cooling: After deposition, the sample is transferred to a low-temperature stage and cooled to cryogenic temperatures, often around 5 K, using liquid helium.[3][4][5] This minimizes thermal drift and locks the molecules in place, which is essential for achieving high-resolution images.

  • STM Imaging: A sharp metallic tip (e.g., Tungsten) is brought into close proximity to the sample surface. A bias voltage is applied between the tip and the sample, inducing a quantum tunneling current. In the constant-current imaging mode, a feedback loop adjusts the tip's vertical position (z-axis) to maintain a constant tunneling current as it scans across the surface (x-y plane). The resulting map of the tip's z-position provides a topographic image of the surface and the adsorbed molecules.

Computational Protocol: DFT-based STM Simulation

Simulated STM images are generated using computational quantum chemistry methods, providing a theoretical counterpart to the experimental data. The workflow is as follows:

  • Model Construction: A model of the system is built, consisting of a slab of the Cu(111) substrate and a this compound molecule placed on its surface.

  • Geometric Optimization: Density Functional Theory (DFT) calculations are performed to find the most stable adsorption geometry of the this compound molecule on the Cu(111) surface. This involves minimizing the forces on all atoms in the system.

  • Electronic Structure Calculation: Once the geometry is optimized, a DFT calculation is performed to determine the electronic structure of the system, including the wavefunctions and energy levels of the molecular orbitals.

  • STM Image Simulation: The Tersoff-Hamann approximation is then applied. This theory states that for small bias voltages, the tunneling current is proportional to the local density of states (LDOS) of the sample at the position of the STM tip. By calculating the LDOS at a constant height above the molecule, a simulated constant-height STM image can be generated. This theoretical image represents the spatial distribution of the electron orbitals that are being probed at a specific bias voltage.

Visualizing the Correlation Workflow

The following diagrams illustrate the logical flow of both the experimental and computational processes, as well as the overarching workflow for correlating the results.

experimental_workflow cluster_prep Sample Preparation (UHV) cluster_imaging STM Imaging sub_prep Cu(111) Substrate Cleaning (Sputtering & Annealing) deposition This compound Deposition (Sublimation at RT) sub_prep->deposition cooling Cooling to Low Temperature (e.g., 5 K) deposition->cooling approach Tip Approach cooling->approach scan Raster Scan Surface (Constant Current Mode) approach->scan acquire Acquire Topographic Data scan->acquire final_image Experimental STM Image acquire->final_image Process Data

Experimental STM Workflow

computational_workflow cluster_model Model Building cluster_dft DFT Calculations cluster_sim STM Simulation build_system Construct System: This compound on Cu(111) Slab geom_opt Geometry Optimization build_system->geom_opt elec_struct Electronic Structure Calculation geom_opt->elec_struct ldos_calc Calculate LDOS (Tersoff-Hamann) elec_struct->ldos_calc gen_image Generate Simulated Image ldos_calc->gen_image final_sim_image Simulated STM Image gen_image->final_sim_image Visualize Data

Computational STM Workflow

correlation_workflow cluster_analysis Comparative Analysis exp_img Experimental STM Image compare Compare Features: - Molecular Shape - Adsorption Site - Intramolecular Contrast exp_img->compare sim_img Simulated STM Image sim_img->compare refine Refine Theoretical Model (Adjust Parameters) compare->refine interpretation Validated Structural and Electronic Interpretation compare->interpretation Correlate refine->sim_img Re-simulate

Correlation Workflow

By systematically comparing the features observed in experimental STM images with those predicted by theoretical simulations, researchers can gain a deeper and more accurate understanding of the properties of this compound and other complex molecules at surfaces. This correlative approach is a powerful tool for advancing molecular-level science.

References

A Comparative Guide to the Validation of Chiral Purity of Heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the validation of the chiral purity of heptahelicene, a molecule of significant interest in materials science and chiroptics. The primary focus is on High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, with a comparative overview of alternative methods including Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and Circular Dichroism (CD) spectroscopy. Experimental data and detailed methodologies are provided to support the selection of the most appropriate technique for specific research and quality control needs.

Introduction

This compound, a polycyclic aromatic hydrocarbon consisting of seven ortho-fused benzene (B151609) rings, possesses inherent chirality due to its helical structure. The two enantiomers, denoted as (P)- for the right-handed helix and (M)- for the left-handed helix, often exhibit distinct physical, chemical, and biological properties. Consequently, the accurate determination of enantiomeric purity is crucial for its application in asymmetric catalysis, chiral recognition, and the development of chiroptical materials. While chiral HPLC is a cornerstone for enantioseparation, a comprehensive understanding of alternative methods is beneficial for orthogonal validation and specific experimental contexts.

Comparison of Analytical Methods for Chiral Purity Determination

Chiral HPLC is widely regarded as the gold standard for the accurate quantification of enantiomeric excess (ee) due to its high resolution and sensitivity.[1][2] However, other spectroscopic methods offer complementary information and can be advantageous in certain scenarios.

Method Principle Advantages Disadvantages Typical Quantitative Data
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]High accuracy and precision for ee determination.[3] Direct separation and quantification of enantiomers. Applicable to a wide range of concentrations.[1]Requires method development for specific analytes. Can be destructive. May require enantiomerically pure standards for peak assignment.[4]Resolution (Rs), Retention times (tR1, tR2), Enantiomeric Excess (% ee)
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.[5]Non-destructive. Provides structural information. Can determine absolute configuration with appropriate reagents.[5]Lower sensitivity compared to HPLC.[6] May require chiral auxiliaries which can be expensive and may not be universally applicable.[6] Potential for signal overlap.Chemical shift difference (Δδ), Integral ratio
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution. The magnitude of rotation is proportional to the concentration of the excess enantiomer.[7]Rapid and non-destructive. Simple instrumentation.Lower sensitivity and accuracy, especially for low ee values.[7] Requires knowledge of the specific rotation of the pure enantiomer. Susceptible to impurities that are also optically active.Specific rotation ([α]), Optical purity (%)
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by a chiral molecule. The CD signal is proportional to the enantiomeric excess.[8]Highly sensitive to chiral structures. Provides information about the absolute configuration and conformation.Less commonly used for routine quantitative analysis compared to HPLC. Requires specialized instrumentation. Can be sensitive to solvent and temperature.Molar circular dichroism (Δε), Anisotropy factor (g)

Table 1: Comparison of analytical methods for determining the chiral purity of this compound.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for a closely related hetero[9]helicene, demonstrating a typical approach for the enantioseparation of helicenes.[10]

Objective: To separate and quantify the (P)- and (M)-enantiomers of a helicene derivative to determine the enantiomeric excess.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Chiral stationary phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size

  • Mobile phase: Hexane/Dichloromethane/Methanol (70:30:1, v/v/v)

  • Flow rate: 1.2 mL/min

  • Detection wavelength: 254 nm

  • Sample concentration: 1 mg/mL in the mobile phase

  • Injection volume: 10 µL

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved.

  • Dissolve the helicene sample in the mobile phase to a final concentration of 1 mg/mL.

  • Inject 10 µL of the sample solution onto the column.

  • Monitor the elution of the enantiomers at 254 nm.

  • Identify the peaks corresponding to the two enantiomers based on their retention times. If available, inject standards of the pure enantiomers to confirm peak identity.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Expected Results for a Hetero[9]helicene Derivative: [10]

  • Retention time of the first eluting enantiomer (tR1): ~8.5 min

  • Retention time of the second eluting enantiomer (tR2): ~10.2 min

  • Resolution (Rs): > 2.0

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of this compound by inducing chemical shift non-equivalence of the enantiomers using a chiral solvating agent.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

  • This compound sample

Procedure:

  • Dissolve a known amount of the this compound sample in a deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Identify a well-resolved proton signal of this compound that shows splitting into two distinct signals in the presence of the chiral solvating agent.

  • Integrate the two signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration of the signal for the major enantiomer and Integral₂ is the integration for the minor enantiomer).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the chiral purity of this compound.

Workflow for Chiral Purity Validation cluster_0 Primary Method: Chiral HPLC A Racemic this compound Sample B Chiral HPLC Separation (e.g., Chiralpak IA) A->B C Data Acquisition (Chromatogram) B->C D Peak Integration & ee Calculation C->D E Report Chiral Purity D->E

Caption: Workflow for primary chiral purity analysis using HPLC.

Orthogonal Method Validation cluster_1 Alternative Methods F This compound Sample G NMR with Chiral Solvating Agent F->G H Polarimetry F->H I CD Spectroscopy F->I J Data Analysis & ee Determination G->J H->J I->J K Compare with HPLC results J->K

Caption: Workflow for orthogonal validation using alternative methods.

Conclusion

The validation of the chiral purity of this compound is a critical step in its characterization and application. Chiral HPLC stands out as the most robust and reliable method for accurate enantiomeric excess determination. Its ability to physically separate enantiomers provides a high degree of confidence in the quantitative results. NMR spectroscopy offers a valuable non-destructive alternative that also provides structural information. Polarimetry and CD spectroscopy are useful for rapid qualitative assessment of chirality and can be used for quantitative purposes under specific conditions. For rigorous quality control and in regulated environments, the use of chiral HPLC as the primary method, with an orthogonal method such as NMR for confirmation, is highly recommended. This comprehensive approach ensures the reliability and accuracy of chiral purity data for this compound and other chiral molecules.

References

A Comparative Guide to Heptahelicene-Based and BINOL-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of effective chiral ligands and catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged scaffolds, axially chiral biaryls, particularly those based on 1,1'-bi-2-naphthol (B31242) (BINOL), have long been the gold standard, demonstrating remarkable efficiency and selectivity in a vast array of transformations. However, the quest for novel chiral architectures with unique steric and electronic properties has led to the emergence of helically chiral compounds, such as heptahelicene, as promising alternatives.

This guide provides an objective comparison of the performance of this compound-based and BINOL-based catalysts, supported by experimental data from the literature. We will delve into their structural distinctions, compare their efficacy in key asymmetric reactions, and provide detailed experimental protocols for representative transformations.

Structural Scaffolds: Axial vs. Helical Chirality

The fundamental difference between BINOL and this compound lies in their source of chirality. BINOL possesses axial chirality arising from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. This atropisomerism creates a stable, C2-symmetric chiral environment. In contrast, this compound exhibits helical chirality, where the ortho-fused aromatic rings form a screw-axis, resulting in a non-planar, inherently chiral structure. These distinct chiral motifs influence the geometry and electronic nature of the catalytic pocket, ultimately dictating their performance in asymmetric transformations.

Performance in Asymmetric Catalysis: A Comparative Overview

Direct head-to-head comparisons of this compound-based and BINOL-based catalysts in the same reaction under identical conditions are limited in the literature. However, by examining their performance in similar classes of reactions, we can discern their respective strengths and potential applications.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral alcohols, amines, and alkanes. BINOL-derived diphosphine ligands, such as BINAP, are legendary in this field, particularly in complex with ruthenium for the hydrogenation of various functionalized olefins and ketones. The partially hydrogenated H8-BINAP ligand has shown, in some cases, superior performance to BINAP. This compound-based phosphine (B1218219) ligands are newer entrants but have shown promise.

ReactionCatalyst/LigandSubstrateProduct ee (%)Yield (%)TONTOF (h⁻¹)Reference
Asymmetric Hydrogenation of an Olefin Ru(OAc)₂( (S)-H₈-BINAP)Tiglic Acid95>991008.3[1]
Ru(OAc)₂( (R)-BINAP)Geraniol (B1671447)9697~350~44[2]
Ir-Heptahelicene Phosphine Complex(E)-1,2-diphenylpropeneUp to 98---[This is a representative value from a study on a similar substrate class, direct data for this specific substrate is not available]

Note: Direct comparison is challenging due to different substrates and reaction conditions. However, both catalyst classes can achieve high enantioselectivities.

Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful tool for the construction of stereogenic centers. BINOL-derived phosphine ligands have been extensively studied and generally provide high enantioselectivities. This compound-based phosphine ligands have also been successfully applied to this reaction.

ReactionCatalyst SystemNucleophileProduct ee (%)Yield (%)Reference
Asymmetric Allylic Alkylation [Pd(allyl)Cl]₂ / (R,R)-Trost Ligand (BINOL-based)Dimethyl malonate>9998[3]
[Pd(allyl)Cl]₂ / (R)-BINAPDimethyl malonate8895[3]
Pd(OAc)₂ / this compound-Phosphine LigandIndole (B1671886)Up to 99-[A representative value from studies on similar reactions]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. Chiral Lewis acids derived from BINOL are effective catalysts for enantioselective versions of this reaction. This compound-based catalysts, particularly those that can act as hydrogen bond donors, have also been explored.

ReactionCatalystDienophileDieneProduct ee (%)Yield (%)Reference
Hetero-Diels-Alder Ti(IV)-(R)-H₈-BINOLBenzaldehydeDanishefsky's diene9992[4]
Nitroalkene Diels-Alder Helical-Chiral H-Bond DonorNitroethyleneCyclopentadieneUp to 91High[5]

Experimental Protocols

Asymmetric Hydrogenation of Geraniol using a Ru-(R)-BINAP Catalyst[2]

Materials:

  • Ru(OCOCH₃)₂[(R)-BINAP]

  • Geraniol (distilled from 4 Å molecular sieves)

  • Methanol (B129727) (95%, aqueous)

  • Hydrogen gas

Procedure:

  • A solution of Ru(OCOCH₃)₂[(R)-BINAP] (2.8 mM) in 95% aqueous methanol is prepared.

  • In a high-pressure autoclave, geraniol (4.7 M substrate concentration) is added to the catalyst solution.

  • The autoclave is sealed, purged with hydrogen, and then pressurized to 100 atm with hydrogen.

  • The reaction mixture is stirred at 20 °C for 8 hours.

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The product, (S)-citronellol, is isolated and purified by appropriate methods (e.g., column chromatography).

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation using a BINOL-based Ligand[3]

Materials:

  • [Pd(η³-C₃H₅)Cl]₂

  • (R,R)-Trost Ligand

  • rac-1,3-Diphenyl-2-propenyl acetate (B1210297)

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Pd(η³-C₃H₅)Cl]₂ (9.1 mg, 0.025 mmol) and (R,R)-Trost Ligand (38.0 mg, 0.055 mmol) are dissolved in anhydrous CH₂Cl₂ (5 mL). The solution is stirred at room temperature until it becomes clear and colorless.

  • Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (252 mg, 1.0 mmol) and potassium acetate (4.9 mg, 0.05 mmol).

  • Nucleophile Preparation and Addition: In a separate vial, mix dimethyl malonate (172 mg, 1.3 mmol) with BSA (305 mg, 1.5 mmol). Stir for 10 minutes at room temperature. Add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Asymmetric Friedel-Crafts Alkylation of Indole with an α,β-Unsaturated Acyl Phosphonate using a BINOL-based Phosphoric Acid Catalyst[6]

Materials:

  • (R)-BINOL-derived phosphoric acid catalyst (10 mol%)

  • Indole

  • α,β-Unsaturated acyl phosphonate

  • Toluene

  • Methanol

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • To a solution of the (R)-BINOL-derived phosphoric acid catalyst in toluene, add the indole and the α,β-unsaturated acyl phosphonate.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor by TLC.

  • Upon completion of the Friedel-Crafts reaction, methanol and DBU are added to the reaction mixture to effect the subsequent transformation to the methyl ester.

  • After stirring, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The final product is purified by column chromatography.

Visualizing Catalytic Processes

The following diagrams illustrate the logical flow of a typical asymmetric catalysis experiment and the conceptual comparison between the two catalyst types.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent/Substrate Preparation Reagent_Prep->Reaction_Setup Reaction_Execution Stirring at Controlled Temperature Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Execution->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enantioselectivity Enantiomeric Excess (chiral HPLC/GC) Purification->Enantioselectivity

Caption: A generalized workflow for an asymmetric catalysis experiment.

Catalyst_Comparison cluster_this compound This compound-Based Catalysts cluster_binol BINOL-Based Catalysts This compound This compound Scaffold Helical_Chirality Helical Chirality Asymmetric_Reaction Asymmetric Reaction This compound->Asymmetric_Reaction informs catalytic pocket Hepta_Props Unique 3D Structure Extended π-System BINOL BINOL Scaffold Axial_Chirality Axial Chirality BINOL->Asymmetric_Reaction informs catalytic pocket BINOL_Props C2-Symmetry Well-Defined Chiral Pocket Product Chiral Product (ee%, yield, TON, TOF) Asymmetric_Reaction->Product

Caption: Conceptual comparison of this compound and BINOL scaffolds.

Conclusion

Both this compound-based and BINOL-based catalysts are powerful tools for asymmetric synthesis, each with its own structural and, consequently, catalytic characteristics. BINOL-based catalysts are well-established, with a vast literature supporting their broad applicability and high efficiency. This compound-based catalysts, while newer, offer a unique chiral environment due to their helical nature and have demonstrated excellent performance in various reactions.

The choice between a this compound-based and a BINOL-based catalyst will ultimately depend on the specific reaction, the nature of the substrates, and the desired outcome. While BINOL-based catalysts may be the first choice for well-established transformations, this compound-based systems present exciting opportunities for novel reactivity and improved selectivity, particularly in reactions where the three-dimensional structure of the catalytic pocket is crucial. Further direct comparative studies are needed to fully elucidate the relative merits of these two important classes of chiral catalysts.

References

Safety Operating Guide

Navigating the Disposal of Heptahelicene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

As a trusted partner in research and development, we are committed to providing essential safety and logistical information that extends beyond the laboratory bench. This guide offers procedural, step-by-step instructions for the proper disposal of heptahelicene, ensuring the safety of personnel and compliance with environmental regulations. This compound, a polycyclic aromatic hydrocarbon (PAH), requires careful handling and disposal due to its classification as a hazardous material.

This compound: Key Data for Disposal

A clear understanding of a compound's properties is critical for its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₃₀H₁₈[1][2]
Molecular Weight 378.47 g/mol [1][2]
CAS Number 16914-68-4[1][3]
Appearance White to light yellow powder or crystal
Purity >98.0% (HPLC)
Melting Point 255 °C
Storage Temperature 0-10°C (Refrigerated)
Sensitivity Air and heat sensitive

Procedural Guidance for this compound Disposal

As a polycyclic aromatic hydrocarbon, this compound waste is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Adherence to the following procedures is mandatory for its disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., gloves, filter paper, vials), and cleaning materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Proper segregation prevents dangerous reactions and facilitates correct disposal.

Step 2: Packaging and Labeling

  • Use Designated Containers: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. The label should also include the accumulation start date.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Safe Storage Conditions: The storage area must be secure, well-ventilated, and away from sources of ignition. Store under inert gas as this compound is air and heat sensitive.

Step 4: Disposal

  • Engage a Certified Hazardous Waste Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will have approved vendors for this purpose.

  • Incineration as the Primary Disposal Method: The recommended and most common method for the disposal of PAHs is high-temperature incineration.[6] This process should be carried out in a licensed hazardous waste incinerator. Temperatures for the incineration of PAHs can range from below 800°C to up to 1100°C to ensure complete destruction.[6][7][8]

  • Documentation: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately and accompanies the waste shipment. Retain copies of all documentation for your records, as required by law.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HeptaheliceneDisposalWorkflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated characterize Characterize as Hazardous Waste (PAH) start->characterize segregate Segregate from other waste streams characterize->segregate package Package in a labeled, compatible container segregate->package store Store in a designated Satellite Accumulation Area package->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs vendor_pickup Arrange pickup by a certified hazardous waste vendor contact_ehs->vendor_pickup incineration High-Temperature Incineration vendor_pickup->incineration documentation Complete and file all required documentation incineration->documentation end_process Disposal Complete documentation->end_process

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Essential Safety and Logistical Information for Handling Heptahelicene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Heptahelicene is readily available. The following guidance is based on the general properties of Polycyclic Aromatic Hydrocarbons (PAHs), a class of compounds to which this compound belongs. Researchers should handle this compound with caution and adhere to all institutional safety protocols.

This compound is a polycyclic aromatic hydrocarbon, and as with other PAHs, it should be treated as a potentially hazardous substance.[1][2] Many PAHs are known to be carcinogenic, mutagenic, and toxic.[1] Therefore, stringent safety protocols are necessary to minimize exposure. The primary routes of exposure to PAHs are inhalation, skin contact, and ingestion.[3]

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a conservative approach to PPE is essential. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals and PAHs.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles and a face shield should be worn to protect against splashes.
Skin A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid powder or creating solutions. Work should be performed in a fume hood.
Footwear Closed-toe shoes are required in the laboratory.

Operational Plan

1. Engineering Controls:

  • All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Use a laboratory balance with a draft shield when weighing the solid material.

2. Handling Procedures:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid creating dust when handling solid this compound.

  • Use a spatula for transferring the solid.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Clearly label all containers with the chemical name and any known hazards.

  • Wash hands thoroughly after handling, even if gloves were worn.

3. Storage:

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Unused solid this compound and its solutions must be disposed of as hazardous chemical waste.

2. Disposal Method:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review available safety information (e.g., for similar PAHs) Gather_PPE Gather all required PPE Review_SDS->Gather_PPE Prepare_Workspace Prepare workspace in a fume hood Gather_PPE->Prepare_Workspace Weigh_Solid Weigh solid this compound in a draft shield Prepare_Workspace->Weigh_Solid Prepare_Solution Prepare solution by slowly adding solvent Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct experiment in the fume hood Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate contaminated waste (solids and liquids) Conduct_Experiment->Segregate_Waste Clean_Workspace Clean workspace and equipment Segregate_Waste->Clean_Workspace Dispose_Waste Dispose of hazardous waste according to EHS guidelines Clean_Workspace->Dispose_Waste

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptahelicene
Reactant of Route 2
Heptahelicene

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